molecular formula C6H16ClN B158510 N-(1-ethylpropyl)-N-methylamine hydrochloride CAS No. 130985-81-8

N-(1-ethylpropyl)-N-methylamine hydrochloride

Cat. No.: B158510
CAS No.: 130985-81-8
M. Wt: 137.65 g/mol
InChI Key: VTOBVEWRGMUFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethylpropyl)-N-methylamine hydrochloride is a useful research compound. Its molecular formula is C6H16ClN and its molecular weight is 137.65 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1-ethylpropyl)-N-methylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1-ethylpropyl)-N-methylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-ethylpropyl)-N-methylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methylpentan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-4-6(5-2)7-3;/h6-7H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOBVEWRGMUFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590469
Record name N-Methylpentan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130985-81-8
Record name N-Methylpentan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Ethylpropyl)methylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-(1-ethylpropyl)-N-methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-ethylpropyl)-N-methylamine hydrochloride, a secondary amine salt, presents a chemical scaffold of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its fundamental properties, including its chemical structure, and extrapolated physicochemical characteristics based on analogous compounds. This document details a probable synthetic route via reductive amination, outlines purification strategies for amine hydrochlorides, and discusses relevant analytical techniques for characterization. Furthermore, it explores the general pharmacological and toxicological considerations for secondary amines, providing context for future research and development endeavors. This guide is intended to serve as a foundational resource for professionals engaged in the exploration of novel chemical entities.

Chemical and Physical Properties

N-(1-ethylpropyl)-N-methylamine hydrochloride is the hydrochloride salt of the secondary amine N-(1-ethylpropyl)-N-methylamine. Its chemical structure and basic properties are summarized below.

PropertyValueSource(s)
Chemical Name N-(1-ethylpropyl)-N-methylamine hydrochloride[1][2]
Synonyms (1-Ethylpropyl)methylamine hydrochloride, N-Methyl-3-pentanamine hydrochloride[3][4]
CAS Number 130985-81-8[1][2][3]
Molecular Formula C₆H₁₅N·HCl[1][2]
Molecular Weight 137.65 g/mol [1][2][3]
Physical Form Solid[3]
Predicted XlogP 1.7[5]
  • Melting Point: Amine hydrochlorides are typically crystalline solids with relatively high melting points. For comparison, methylamine hydrochloride has a melting point of 231-233 °C.[6][7]

  • Solubility: Amine hydrochlorides are generally soluble in water and lower-order alcohols like ethanol and methanol, and insoluble in nonpolar organic solvents such as diethyl ether and chloroform.[8][9] The solubility of N-(1-ethylpropyl)-N-methylamine hydrochloride is expected to follow this trend.

  • pKa: The pKa of the protonated amine is a critical parameter for understanding its behavior in biological systems. The pKa of secondary amines typically ranges from 10 to 11. Computational methods can be employed for a more precise prediction.[10]

Synthesis and Purification

A common and efficient method for the synthesis of secondary amines like N-(1-ethylpropyl)-N-methylamine is reductive amination.[11][12][13][14][15] This involves the reaction of a primary amine with a ketone or aldehyde to form an imine intermediate, which is then reduced to the corresponding amine.

Proposed Synthesis Workflow: Reductive Amination

The synthesis of N-(1-ethylpropyl)-N-methylamine can be envisioned through the reductive amination of 3-pentanone with methylamine. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

G cluster_synthesis Synthesis of N-(1-ethylpropyl)-N-methylamine cluster_salt_formation Salt Formation 3-Pentanone 3-Pentanone Imine_Intermediate Imine Intermediate 3-Pentanone->Imine_Intermediate Reaction Methylamine Methylamine Methylamine->Imine_Intermediate Free_Base N-(1-ethylpropyl)-N-methylamine (Free Base) Imine_Intermediate->Free_Base Reduction (e.g., NaBH3CN) Final_Product N-(1-ethylpropyl)-N-methylamine Hydrochloride Free_Base->Final_Product Protonation HCl Hydrochloric Acid HCl->Final_Product

Caption: Proposed synthesis of N-(1-ethylpropyl)-N-methylamine hydrochloride.

Experimental Protocol: Synthesis

Materials:

  • 3-Pentanone

  • Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

  • Methanol or other suitable reaction solvent

  • Hydrochloric acid (e.g., as a solution in diethyl ether or dioxane)

  • Anhydrous diethyl ether or other suitable solvent for precipitation

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 3-pentanone in methanol. To this solution, add a solution of methylamine. The reaction is typically stirred at room temperature. The pH should be maintained in a slightly acidic range (pH 4-6) to facilitate imine formation.[11]

  • Reduction: Once the imine formation is deemed complete (monitored by TLC or GC-MS), slowly add sodium cyanoborohydride to the reaction mixture. It is crucial to control the temperature during this exothermic step. The reaction is stirred until the reduction is complete.

  • Work-up: Quench the reaction by the careful addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(1-ethylpropyl)-N-methylamine free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a non-polar solvent like anhydrous diethyl ether. Slowly add a solution of hydrochloric acid in diethyl ether or dioxane with stirring. The hydrochloride salt should precipitate out of the solution.

Purification

Purification of the final hydrochloride salt is crucial to remove unreacted starting materials and byproducts.

Protocol: Recrystallization

  • Filter the precipitated hydrochloride salt and wash with cold diethyl ether.

  • For further purification, recrystallization can be performed. Due to the high solubility of many amine hydrochlorides in ethanol, 2-propanol is often a preferred solvent.[16] Dissolve the crude salt in a minimal amount of hot 2-propanol.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold 2-propanol, and dry under vacuum.

An alternative purification method involves acid-base extraction. The amine hydrochloride can be dissolved in water, and non-amine impurities can be removed by extraction with an organic solvent. The aqueous layer is then basified, and the free amine is extracted into an organic solvent, which is then dried and treated with HCl to precipitate the pure hydrochloride salt.[17][18]

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of N-(1-ethylpropyl)-N-methylamine hydrochloride.

Infrared (IR) Spectroscopy

The IR spectrum of a secondary amine hydrochloride is characterized by specific absorption bands.

  • N-H Stretching: A broad and strong absorption band is expected in the region of 2700-2300 cm⁻¹ due to the stretching of the N-H⁺ bond in the secondary ammonium ion.[19][20]

  • N-H Bending: A medium to strong absorption band between 1620 and 1560 cm⁻¹ is characteristic of the N-H₂⁺ bending vibration.[21][22][23]

  • C-H Stretching: Aliphatic C-H stretching bands will appear in the 3000-2850 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. While specific spectra for N-(1-ethylpropyl)-N-methylamine hydrochloride are not available, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.[24][25]

Predicted ¹H NMR Spectral Features:

  • N-H Proton: A broad singlet corresponding to the two protons on the nitrogen. The chemical shift will be concentration and solvent-dependent.

  • N-CH₃ Group: A singlet or a doublet (due to coupling with the N-H proton, which may be broadened) for the methyl group attached to the nitrogen.

  • CH-N Group: A multiplet for the methine proton at the 3-position of the pentyl chain.

  • CH₂ Groups: Multiplets for the two methylene groups of the ethyl substituents.

  • CH₃ Groups: Triplets for the two terminal methyl groups of the ethyl substituents.

Predicted ¹³C NMR Spectral Features:

  • Distinct signals are expected for each of the unique carbon atoms in the molecule: the N-methyl carbon, the methine carbon, the methylene carbons, and the terminal methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For N-(1-ethylpropyl)-N-methylamine, the free base would be analyzed. The expected molecular ion peak [M]⁺ would be at m/z 101.19.[26][27][28] Fragmentation would likely involve the loss of alkyl groups adjacent to the nitrogen atom.

Pharmacological and Toxicological Considerations

Disclaimer: The following information is based on the general properties of N-alkylamines and secondary amines and is not specific to N-(1-ethylpropyl)-N-methylamine hydrochloride. Detailed pharmacological and toxicological studies on this specific compound are required for a comprehensive assessment.

Potential Pharmacological Activity

N-alkylamines are a common motif in many biologically active compounds.[29][30] Depending on the overall structure of the molecule, they can interact with a variety of biological targets. Some alkylamine derivatives have shown activity as antihistamines.[31] The specific pharmacological profile of N-(1-ethylpropyl)-N-methylamine would need to be determined through in vitro and in vivo screening.

Toxicological Profile

Secondary amines, as a class, can exhibit varying degrees of toxicity.[32][33][34][35]

  • Irritation: Like many amines, N-(1-ethylpropyl)-N-methylamine hydrochloride is expected to be an irritant to the skin, eyes, and respiratory tract.

  • General Toxicity: The toxicity of amines can be structure-dependent. Some studies suggest that primary amines may have a better in vivo toxicology profile compared to secondary and tertiary amines.[34][36]

  • Metabolism: Secondary amines can be metabolized in the body, and the metabolites may have their own toxicological profiles.

Conclusion

N-(1-ethylpropyl)-N-methylamine hydrochloride is a secondary amine salt with potential applications in chemical synthesis and drug discovery. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its expected properties, a plausible synthetic route, and appropriate analytical and purification techniques based on established chemical principles and data from analogous structures. Researchers and drug development professionals should use this guide as a starting point and conduct thorough experimental validation for any application of this compound.

References

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link] (2019).

  • Google Patents.
  • Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link].

  • ResearchGate. Toxicity of aliphatic amines: Structure-activity relationship. [Link] (2020).

  • PharmaCompass.com. secondary amines | Drug Information, Uses, Side Effects, Chemistry. [Link].

  • ResearchGate. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link].

  • ResearchGate. Amine promiscuity and toxicology analysis | Request PDF. [Link] (2017).

  • ResearchGate. The infrared spectra of secondary amines and their salts. [Link] (2014).

  • PubMed. Amine promiscuity and toxicology analysis. [Link] (2017).

  • chemeo.com. methylamine hydrochloride. [Link].

  • ScienceDirect. SECONDARY AND TERTIARY AMINES (ORAL TOXICITY AND ACTIVITY AGAINST S.... [Link].

  • Google Patents. US3470251A - Separation and purification of secondary alkyl primary amines. .
  • ResearchGate. (PDF) Chemistry and Pharmacology of Alkylamides from Natural Origin. [Link] (2020).

  • ResearchGate. Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. [Link] (2015).

  • ResearchGate. Some examples of N‐alkylamines with relevant biological activity. [Link].

  • PubMed Central. Chemistry and Pharmacology of Alkylamides from Natural Origin. [Link] (2020).

  • ResearchGate. Purification of organic hydrochloride salt? [Link] (2017).

  • ScienceDirect. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. [Link].

  • PubChem. Pentylamine, N-isopropyl-N-methyl- | C9H21N | CID 559388. [Link].

  • RxList. How Do Alkylamine Derivatives Work? For Cold, Flu & Allergies. [Link] (2021).

  • Organic Syntheses. Methylamine Hydrochloride. [Link].

  • ChemRxiv. Chemical Tagging of N-Alkylamine-Containing Natural Products and Pharmaceuticals through C(sp3)–H Functionalization. [Link].

  • PubChem. N-Methyl-3-pentanamine | C6H15N | CID 15741634. [Link].

  • CP Lab Safety. N-(1-ethylpropyl)-N-methylamine hydrochloride, 1 gram. [Link].

  • YouTube. Reductive Amination | Synthesis of Amines. [https://www.youtube.
  • NIST WebBook. 1-Pentanamine, N-methyl-. [Link].

  • Chemistry Steps. Reductive Amination. [Link].

  • PubChem. N-Methylpentylamine | C6H15N | CID 117479. [Link].

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link] (2017).

  • Chemistry LibreTexts. 21.6: Synthesis of Amines by Reductive Amination. [Link] (2020).

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link].

  • PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link] (2016).

  • Chemsrc. Methylamine hydrochloride | CAS#:593-51-1. [Link].

  • CAS Common Chemistry. N-Methyl-3-pentanamine. [Link].

  • PubChemLite. (1-ethylpropyl)methylamine hydrochloride (C6H15N). [Link].

  • ChemBK. Methylamine hydrochloride. [Link] (2024).

  • Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine (ethylmethylamine). [Link].

  • PubMed. Methods to identify the NMR resonances of the ¹³C-dimethyl N-terminal amine on reductively methylated proteins. [Link] (2013).

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link].

Sources

physicochemical characteristics of N-(1-ethylpropyl)-N-methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of N-(1-ethylpropyl)-N-methylamine Hydrochloride

This guide provides a comprehensive framework for the systematic physicochemical characterization of N-(1-ethylpropyl)-N-methylamine hydrochloride. As a unique organic building block, a thorough understanding of its properties is paramount for its effective application in research, chemical synthesis, and pharmaceutical development. This document is structured to provide not only the foundational data but also the scientific rationale and detailed methodologies required for its robust evaluation.

Compound Identification and Foundational Structure

N-(1-ethylpropyl)-N-methylamine hydrochloride is a secondary amine salt. The hydrochloride form is created by reacting the free amine, N-(1-ethylpropyl)-N-methylamine, with hydrochloric acid.[1] This conversion to a salt is a common strategy in chemical and pharmaceutical development to enhance a compound's stability, crystallinity, and aqueous solubility.[1][2]

A definitive identification and structural confirmation are the bedrock of any further characterization. The following table summarizes the core identity of this compound.

ParameterDataSource
IUPAC Name N-methylpentan-3-amine hydrochlorideN/A
Synonyms (1-Ethylpropyl)methylamine hydrochloride[3]
CAS Number 130985-81-8[3][4][5]
Molecular Formula C₆H₁₅N·HCl or C₆H₁₆ClN[3][5]
Molecular Weight 137.65 g/mol [3][4][5]
Chemical Structure
SMILES: Cl.CCC(CC)NC[3]
InChI Key: VTOBVEWRGMUFJJ-UHFFFAOYSA-N[3]
Physical Form Solid[3]
Experimental Protocols for Structural Verification

Trust in subsequent data is predicated on the unambiguous confirmation of the material's identity. The following workflow outlines the necessary spectroscopic analyses.

cluster_0 Structural Verification Workflow Sample Test Sample of N-(1-ethylpropyl)-N-methylamine HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in D₂O or DMSO-d₆ MS Mass Spectrometry (ESI-MS) Sample->MS Dissolve in MeOH FTIR FTIR Spectroscopy Sample->FTIR Prepare KBr pellet or ATR sample Result Confirmed Structure & Identity NMR->Result MS->Result FTIR->Result

Caption: Workflow for Spectroscopic Identity Confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • ¹H NMR Analysis: Acquire the proton NMR spectrum. The expected spectrum should show signals corresponding to the two ethyl groups (triplets and quartets), the methyl group (a singlet, which may be a doublet if coupled to the N-H proton), and the methine proton (a multiplet). The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The spectrum should display distinct signals for each of the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) in a solvent like methanol.

    • Analysis: Use electrospray ionization (ESI) in positive ion mode. The resulting mass spectrum should show a prominent peak for the cationic free amine [M+H]⁺ at an m/z corresponding to the molecular weight of the free base (C₆H₁₅N), which is approximately 102.13 Da.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or place the solid directly on an Attenuated Total Reflectance (ATR) crystal.

    • Analysis: Acquire the infrared spectrum. Key expected peaks for a secondary amine salt include a broad, strong N-H⁺ stretching band between 2700-2250 cm⁻¹ and N-H⁺ bending vibrations around 1600-1500 cm⁻¹.[1]

Core Physicochemical Properties

The following properties are critical for predicting the compound's behavior in various applications, from chemical reactions to biological systems.

Melting Point

The melting point is a fundamental property that serves as a primary indicator of purity; a sharp, well-defined melting range is characteristic of a pure crystalline solid.[6]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry solid.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

Solubility Profile

Solubility is a critical parameter influencing reaction kinetics, formulation design, and bioavailability. For an ionizable compound like an amine hydrochloride, solubility is highly dependent on the pH of the medium.

Experimental Protocol: Equilibrium Shake-Flask Method

  • Solvent Selection: Choose a range of relevant solvents, including purified water, pH-buffered solutions (e.g., pH 2.0, 4.5, 6.8, 7.4), and common organic solvents (e.g., ethanol, methanol, dichloromethane).

  • Sample Addition: Add an excess amount of the compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge or filter the resulting suspension to separate the undissolved solid.

  • Quantification: Accurately dilute a known volume of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Express the solubility in units such as mg/mL or mol/L.

Table 2: Representative Solubility Data Structure

Solvent/Medium pH Temperature (°C) Solubility (mg/mL)
Purified Water ~5-6 25 Data to be determined
0.1 N HCl 1.0 25 Data to be determined
Acetate Buffer 4.5 25 Data to be determined
Phosphate Buffer 7.4 25 Data to be determined

| Ethanol | N/A | 25 | Data to be determined |

Acid Dissociation Constant (pKa)

The pKa value defines the pH at which the protonated (charged, ammonium) and deprotonated (neutral, free amine) forms of the molecule are present in equal concentrations. It is a crucial determinant of a molecule's behavior in physiological and chemical systems.

cluster_1 pKa Determination via Potentiometric Titration Start Dissolve known mass of sample in water Titrate Titrate with standardized NaOH solution Start->Titrate Record Record pH after each titrant addition Titrate->Record Incremental additions Record->Titrate Plot Plot pH vs. Volume of NaOH added Record->Plot Analyze Analyze titration curve: pKa = pH at half-equivalence point Plot->Analyze Result Determined pKa Value Analyze->Result

Caption: Workflow for pKa Determination.

Experimental Protocol: Potentiometric Titration

  • System Setup: Calibrate a pH meter with standard buffers.

  • Sample Preparation: Accurately weigh and dissolve a specific amount of N-(1-ethylpropyl)-N-methylamine hydrochloride in a known volume of purified water.

  • Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[6]

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Generate a titration curve by plotting pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point of the titration.

Partition and Distribution Coefficients (LogP & LogD)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity in its neutral form. The distribution coefficient (LogD) is the equivalent measure at a specific pH, accounting for all ionic and neutral species. These values are critical for predicting membrane permeability and pharmacokinetic properties.

Experimental Protocol: Shake-Flask Method for LogD

  • System Preparation: Pre-saturate 1-octanol with the desired aqueous buffer (e.g., pH 7.4) and vice-versa.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.

  • Partitioning: Add a known volume of the stock solution to an equal volume of the pre-saturated 1-octanol in a vial.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow for partitioning, followed by a period for phase separation (often aided by centrifugation).

  • Quantification: Carefully sample each phase (aqueous and octanol) and determine the concentration of the compound in each layer using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Purity and Stability Assessment

Ensuring the purity and stability of a compound is essential for reproducible results and safe handling.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of chemical compounds and identifying any related impurities.

cluster_2 HPLC Purity Analysis Workflow Prep Prepare sample solution in mobile phase Inject Inject onto HPLC system (e.g., C18 column) Prep->Inject Separate Isocratic or Gradient Elution Inject->Separate Detect UV Detection at appropriate wavelength Separate->Detect Analyze Integrate chromatogram (Area % calculation) Detect->Analyze Result Purity Report Analyze->Result

Caption: Workflow for HPLC Purity Analysis.

Experimental Protocol: Reversed-Phase HPLC

  • Method Development: Develop a suitable method, likely using a C18 stationary phase. The mobile phase would typically consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Sample Preparation: Accurately prepare a solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the equilibrated HPLC system.

  • Data Processing: Integrate the peaks in the resulting chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.

Hygroscopicity

Amine hydrochloride salts can be hygroscopic, meaning they tend to absorb moisture from the air.[2] This property affects storage, handling, and accurate weighing.

Experimental Protocol: Gravimetric Moisture Sorption

  • Initial State: Accurately weigh a sample of the compound after drying it under vacuum to establish a baseline weight.

  • Exposure: Place the sample in a controlled humidity chamber (e.g., 75% relative humidity using a saturated NaCl solution).

  • Monitoring: Periodically re-weigh the sample over time until a constant weight is achieved.

  • Calculation: Calculate the percent weight gain to determine the degree of moisture uptake.

Conclusion

A comprehensive physicochemical characterization is indispensable for the successful application of N-(1-ethylpropyl)-N-methylamine hydrochloride. By systematically determining its identity, melting point, solubility, pKa, lipophilicity, purity, and stability, researchers and developers can make informed decisions regarding its use in synthesis, formulation, and further investigation. The protocols and frameworks outlined in this guide provide a self-validating system for generating the reliable and accurate data required to unlock the full potential of this compound.

References

  • CP Lab Safety. N-(1-ethylpropyl)-N-methylamine hydrochloride, 1 gram. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

Sources

An In-Depth Technical Guide to N-(1-ethylpropyl)-N-methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Research Chemical

N-(1-ethylpropyl)-N-methylamine hydrochloride, registered under CAS number 130985-81-8, represents a class of secondary amines that serve as fundamental building blocks in the expansive field of organic synthesis.[1][2] While specific, in-depth research on this particular molecule is not widely published, its structural motifs are prevalent in medicinal chemistry and materials science. This guide, therefore, is constructed from the foundational principles of organic chemistry, offering a robust framework for its synthesis, characterization, and potential applications. As a Senior Application Scientist, the methodologies presented herein are based on established, field-proven techniques for analogous compounds, providing a scientifically sound starting point for researchers. It is crucial to note that while this compound is available from commercial suppliers, it is intended for research use only and not for diagnostic or therapeutic applications.[3] Some suppliers explicitly state that they do not provide analytical data, placing the onus of identity and purity confirmation on the end-user.[4]

Section 1: Chemical Identity and Physicochemical Properties

N-(1-ethylpropyl)-N-methylamine hydrochloride, also known as N-methylpentan-3-amine hydrochloride, is the hydrochloride salt of the secondary amine N-(1-ethylpropyl)-N-methylamine.[3] The hydrochloride form enhances the compound's stability and water solubility, making it easier to handle and incorporate into aqueous reaction media.

Table 1: Physicochemical Properties of N-(1-ethylpropyl)-N-methylamine hydrochloride

PropertyValueSource
CAS Number 130985-81-8[1][2][3]
Molecular Formula C₆H₁₆ClN[3]
Molecular Weight 137.65 g/mol [1][2][3]
Appearance Solid[4]
Purity Typically ≥95%
Storage Sealed in a dry environment at 2-8°C[3]

Safety Profile:

It is imperative to handle this compound with appropriate safety precautions. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-(1-ethylpropyl)-N-methylamine hydrochloride is associated with the following hazards:

  • GHS07: Warning[4]

  • H302: Harmful if swallowed[4]

  • H319: Causes serious eye irritation[4]

Standard laboratory practices, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are mandatory when handling this chemical.

Section 2: Synthesis of N-(1-ethylpropyl)-N-methylamine: A Proposed Protocol via Reductive Amination

The most logical and widely employed method for the synthesis of N-substituted secondary amines, such as N-(1-ethylpropyl)-N-methylamine, is through reductive amination.[5] This one-pot reaction involves the condensation of a ketone or aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the desired amine.[5][6]

For the synthesis of N-(1-ethylpropyl)-N-methylamine, the logical precursors are 3-pentanone and methylamine. The reaction is typically acid-catalyzed to facilitate the formation of the iminium ion, which is more electrophilic than the starting ketone.[7][8]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 3-Pentanone 3-Pentanone Imine Formation Imine Formation 3-Pentanone->Imine Formation Methylamine (CH3NH2) Methylamine (CH3NH2) Methylamine (CH3NH2)->Imine Formation Reducing Agent (e.g., NaBH3CN) Reducing Agent (e.g., NaBH3CN) In situ Reduction In situ Reduction Reducing Agent (e.g., NaBH3CN)->In situ Reduction Acid Catalyst (e.g., Acetic Acid) Acid Catalyst (e.g., Acetic Acid) Acid Catalyst (e.g., Acetic Acid)->Imine Formation Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Imine Formation Imine Formation->In situ Reduction Workup & Purification Workup & Purification In situ Reduction->Workup & Purification N-(1-ethylpropyl)-N-methylamine N-(1-ethylpropyl)-N-methylamine Workup & Purification->N-(1-ethylpropyl)-N-methylamine

Figure 1: Proposed synthesis workflow for N-(1-ethylpropyl)-N-methylamine.

Detailed Step-by-Step Protocol:

This protocol is a representative procedure and should be optimized for scale and specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-pentanone (1 equivalent) in methanol.

  • Addition of Amine: To the stirred solution, add a solution of methylamine (1.1 equivalents) in methanol.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the reaction mixture.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if desired.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reduction can be monitored by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of 1M hydrochloric acid until the evolution of gas ceases. This step neutralizes the excess reducing agent.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Workup: To the remaining aqueous layer, add a saturated solution of sodium bicarbonate until the pH is basic (pH > 9). This will deprotonate the amine hydrochloride salt to the free amine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-ethylpropyl)-N-methylamine as an oil.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Section 3: Analytical Characterization

Due to the limited availability of published data for this specific compound, this section outlines the expected analytical results based on its chemical structure. These serve as a benchmark for researchers to validate their synthesized material.

G cluster_synthesis Synthesized Product cluster_analysis Analytical Workflow cluster_validation Validation Crude Product Crude Product NMR (1H, 13C) NMR (1H, 13C) Crude Product->NMR (1H, 13C) Mass Spectrometry (GC-MS or LC-MS) Mass Spectrometry (GC-MS or LC-MS) Crude Product->Mass Spectrometry (GC-MS or LC-MS) Purity (HPLC) Purity (HPLC) Crude Product->Purity (HPLC) Structural Confirmation Structural Confirmation NMR (1H, 13C)->Structural Confirmation Mass Spectrometry (GC-MS or LC-MS)->Structural Confirmation Purity Assessment Purity Assessment Purity (HPLC)->Purity Assessment

Figure 2: A logical workflow for the analytical validation of synthesized N-(1-ethylpropyl)-N-methylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Table 2: Predicted ¹H NMR Spectral Data for N-(1-ethylpropyl)-N-methylamine (Free Base) in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.4s3HN-CH
~2.3p1HN-CH
~1.4m4H-CH ₂-CH₃
~0.9t6H-CH₂-CH
Variablebr s1HN-H (for hydrochloride salt)

Table 3: Predicted ¹³C NMR Spectral Data for N-(1-ethylpropyl)-N-methylamine (Free Base) in CDCl₃

Chemical Shift (δ, ppm)Assignment
~65N-C H
~35N-C H₃
~25-C H₂-CH₃
~10-CH₂-C H₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-(1-ethylpropyl)-N-methylamine, electron ionization (EI) would likely lead to fragmentation, while electrospray ionization (ESI) would show the protonated molecular ion.

Table 4: Predicted Mass Spectrometry Data for N-(1-ethylpropyl)-N-methylamine

Ionization ModeExpected m/zInterpretation
ESI+102.1283[M+H]⁺
EI101.1204[M]⁺
EI86[M-CH₃]⁺
EI72[M-C₂H₅]⁺
High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of a compound. A reverse-phase HPLC method would be suitable for N-(1-ethylpropyl)-N-methylamine hydrochloride.

Table 5: Representative HPLC Method for Purity Analysis

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL

Section 4: Potential Applications in Research and Drug Discovery

While specific applications for N-(1-ethylpropyl)-N-methylamine hydrochloride are not documented, its identity as a secondary amine makes it a valuable building block in several areas of chemical research, particularly in drug discovery.[9]

  • Scaffold for Lead Optimization: Secondary amines are common functional groups in many approved drugs.[9] They can serve as key pharmacophores, participating in hydrogen bonding and ionic interactions with biological targets. The 1-ethylpropyl group provides a degree of lipophilicity and steric bulk that can be explored to modulate a compound's binding affinity and pharmacokinetic properties.

  • Precursor for More Complex Molecules: Secondary amines are versatile intermediates for the synthesis of a wide range of other functional groups, including amides, sulfonamides, and tertiary amines.[10][11] These transformations are fundamental in the construction of diverse chemical libraries for high-throughput screening.

  • Fragment-Based Drug Discovery: The relatively small size of N-(1-ethylpropyl)-N-methylamine makes it a potential fragment for use in fragment-based drug discovery (FBDD). In FBDD, small, low-affinity compounds are identified that bind to a biological target, and these fragments are then grown or linked together to create more potent leads.

The development of novel synthetic methodologies often utilizes simple amines to showcase the scope and limitations of new reactions.[10][12] Therefore, N-(1-ethylpropyl)-N-methylamine hydrochloride can serve as a useful test substrate in such studies.

Conclusion

N-(1-ethylpropyl)-N-methylamine hydrochloride is a research chemical with potential as a building block in organic synthesis and medicinal chemistry. While detailed literature on this specific compound is sparse, this guide provides a comprehensive technical overview based on established chemical principles. The proposed synthesis via reductive amination and the predicted analytical data offer a solid foundation for researchers to work with this compound. As with any research chemical, thorough in-house characterization is essential to ensure the quality and integrity of the material used in subsequent experiments.

References

  • CP Lab Safety. N-(1-ethylpropyl)-N-methylamine hydrochloride, 1 gram. [Link]

  • Noël, T. et al. (2025). Repurposing inert amides for drug discovery. HIMS - University of Amsterdam. [Link]

  • University of Illinois. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. News from the Department of Chemistry at the University of Illinois. [Link]

  • bartleby. (2025). Mechanism acid catalysed reaction of 3-pentanone with methylamine and dimethylamine. bartleby.com. [Link]

  • Noël, T. et al. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. PMC - NIH. [Link]

  • PubChemLite. (1-ethylpropyl)methylamine hydrochloride (C6H15N). [Link]

  • Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]

  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • Wikipedia. Reductive amination. [Link]

  • NIST WebBook. 1-Propanamine, N-ethyl-N-methyl-. [Link]

  • NIST WebBook. 1-Propanamine, N-(1-methylethyl)-. [Link]

  • Organic Syntheses. Ethylamine, N-methyl-. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

  • Google Patents. US8420864B2 - High-purity N-ethylmethylamine and process for preparing same.
  • PubChem. (1-Ethyl-2-methylpropyl)methylamine | C7H17N | CID 551737. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Doc Brown's Chemistry. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern. [Link]

  • Google Patents. CN102070461A - Synthesis method of N-methyl isopropylamine.
  • Supporting Information. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. [Link]

  • PubChem. N-Ethyl-N-methyl-2-propen-1-amine. [Link]

  • PubChem. N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine. [Link]

  • ResearchGate. ¹H nuclear magnetic resonance (NMR) spectra of the ethylamine‐bound.... [Link]

  • YouTube. How Is Methylamine Synthesized? - Chemistry For Everyone. [Link]

Sources

An In-Depth Technical Guide to the Solubility Determination of N-(1-ethylpropyl)-N-methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter that governs the developability and application of chemical compounds, particularly in the pharmaceutical industry. This guide provides a comprehensive framework for the systematic determination of the aqueous and non-aqueous solubility of N-(1-ethylpropyl)-N-methylamine hydrochloride (CAS No: 130985-81-8). While specific solubility data for this compound is not extensively documented in public literature, this whitepaper outlines the fundamental principles and provides robust, field-proven protocols for its empirical determination. We delve into the theoretical underpinnings of amine salt solubility, present a detailed experimental design using the gold-standard isothermal shake-flask method, and describe a validated High-Performance Liquid Chromatography (HPLC) method for accurate quantification. This document is intended for researchers, scientists, and drug development professionals who require a rigorous, first-principles approach to generating reliable solubility data.

Introduction: The Imperative of Solubility Data

N-(1-ethylpropyl)-N-methylamine hydrochloride is an organic building block with the molecular formula C₆H₁₅N·HCl and a molecular weight of 137.65 g/mol .[1][2][3] As a secondary amine salt, its utility in research and development hinges on a thorough understanding of its physical and chemical properties. Among these, solubility is paramount. In drug development, solubility directly influences key attributes such as bioavailability, manufacturability, and the selection of appropriate dosage forms.[4] For synthetic chemists, it dictates the choice of reaction media and purification strategies.

This guide addresses the current information gap by providing not a simple data sheet, but a comprehensive methodological blueprint. We will proceed from the foundational thermodynamics of dissolution to the practical execution of validated experimental protocols, enabling any competent laboratory to generate high-quality, reproducible solubility data for N-(1-ethylpropyl)-N-methylamine hydrochloride.

Physicochemical Properties of N-(1-ethylpropyl)-N-methylamine hydrochloride

A summary of the known properties of the target compound is essential before embarking on experimental work.

PropertyValueSource
CAS Number 130985-81-8[1][2][3]
Molecular Formula C₆H₁₅N·HCl[1][2]
Molecular Weight 137.65 g/mol [1][2][3]
Physical Form Solid[3]
Chemical Structure CCC(CC)NC·Cl[3]

Theoretical Framework: Understanding Amine Hydrochloride Solubility

The solubility of a substance is the maximum quantity that can dissolve in a certain amount of solvent at a specified temperature and pressure to form a stable, equilibrium solution.[3][5] For amine salts like N-(1-ethylpropyl)-N-methylamine hydrochloride, solubility is governed by a balance of intermolecular forces and thermodynamic principles.

The "Like Dissolves Like" Principle in Action

N-(1-ethylpropyl)-N-methylamine hydrochloride is an ionic compound. In the solid state, it exists as a crystal lattice of N-(1-ethylpropyl)-N-methylammonium cations and chloride anions. When introduced into a solvent, the dissolution process involves two key energetic steps:

  • Lattice Energy: The energy required to overcome the electrostatic forces holding the ions together in the crystal lattice.

  • Solvation Energy: The energy released when the dissociated ions interact with solvent molecules.[2]

The overall enthalpy of the solution determines whether the process is endothermic (absorbs heat) or exothermic (releases heat).[6][7]

  • Polar Protic Solvents (e.g., Water, Ethanol): These solvents are highly effective at dissolving amine salts. Water, with its high dielectric constant and ability to form strong hydrogen bonds, can effectively surround and stabilize the ammonium cation and the chloride anion. This high solvation energy often overcomes the lattice energy, leading to significant solubility.[1][8][9]

  • Nonpolar Aprotic Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong ion-dipole interactions or hydrogen bonds. The solvation energy is insufficient to break apart the ionic lattice, resulting in very low solubility.[1]

The Influence of pH and Temperature
  • pH: As a salt of a weak base (N-(1-ethylpropyl)-N-methylamine) and a strong acid (HCl), the compound is already in its ionized, more soluble form. Therefore, its solubility is expected to be relatively high in neutral and acidic aqueous media. In basic conditions (high pH), the protonated amine can be converted back to its free base form, which is less polar and likely much less water-soluble. According to the International Council for Harmonisation (ICH) guidelines for Biopharmaceutics Classification System (BCS), solubility should be determined over a pH range of 1.2 to 6.8 to simulate physiological conditions.[10][11][12]

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution (ΔH). For most solids, the dissolution process is endothermic (ΔH > 0), meaning solubility increases with temperature.[5] This can be predicted by Le Chatelier's Principle, where adding heat to an endothermic system shifts the equilibrium toward more dissolution.[6][7] However, this must be confirmed experimentally, as some salts exhibit exothermic dissolution and become less soluble at higher temperatures.[5][7]

Experimental Design: A Roadmap to Reliable Data

A well-designed experiment is the cornerstone of trustworthy data. The following logical workflow illustrates the key decision points in a solubility study.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis & Reporting A Define Objectives (e.g., Aqueous vs. Organic, Temp Range) B Select Solvents (Water, Buffers pH 1.2-6.8, Ethanol, etc.) A->B C Select Analytical Method (HPLC, UV-Vis, Titration) B->C D Procure & Characterize Compound (Purity >99%) C->D E Execute Isothermal Shake-Flask Protocol D->E F Ensure Equilibrium (e.g., 24-72h agitation) E->F G Phase Separation (Centrifugation/Filtration) F->G H Prepare Samples for Analysis (Dilution) G->H I Quantify Concentration (Calibrated HPLC Method) H->I J Calculate Solubility (mg/mL, mol/L) I->J K Tabulate & Report Data J->K L Analyze & Interpret Results K->L

Caption: Workflow for a comprehensive solubility determination study.

Core Protocol: Isothermal Equilibrium (Shake-Flask) Method

The isothermal shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[12] It ensures that the solution is truly saturated and that the measured concentration represents the compound's maximum solubility under the specified conditions.

Rationale

This method involves agitating an excess of the solid compound in the chosen solvent at a constant temperature for a prolonged period. This allows the system to reach a dynamic equilibrium where the rate of dissolution equals the rate of precipitation.[2][13] Analyzing the clear supernatant provides the equilibrium solubility value. The ICH M9 guideline recommends this approach for BCS-based biowaivers.[11][12]

Materials & Equipment
  • N-(1-ethylpropyl)-N-methylamine hydrochloride (purity > 99%)

  • Selected solvents (e.g., deionized water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, ethanol) of analytical grade

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer or temperature probe

  • Analytical balance

  • Sealed vials (e.g., glass HPLC vials)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, pre-tested for non-adsorption)

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of Solutions: Add an excess amount of N-(1-ethylpropyl)-N-methylamine hydrochloride to a series of vials. The key is to add enough solid so that undissolved material remains visible at the end of the experiment, confirming saturation. For example, add ~20 mg of the compound to 2 mL of each solvent.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[14] Expert Insight: The time to reach equilibrium should be determined by preliminary experiments, where samples are taken at various time points (e.g., 12, 24, 48, 72 hours) until the measured concentration remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least one hour to let the undissolved solid settle. To ensure complete separation of solid and liquid phases, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).[14]

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial. Trustworthiness Check: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the calibrated range of the analytical method (see Section 5). Record the dilution factor precisely.

  • pH Measurement: For aqueous buffer experiments, the final pH of the saturated solution should be measured to ensure it has not deviated significantly from the initial buffer pH. A deviation of ±0.1 pH units is generally considered acceptable.[15]

  • Analysis: Quantify the concentration of the diluted sample using a validated analytical method, such as the HPLC protocol described below.

Analytical Quantification: HPLC Method for Amine Analysis

High-Performance Liquid Chromatography (HPLC) is a precise and robust technique for quantifying the concentration of dissolved N-(1-ethylpropyl)-N-methylamine hydrochloride.

Rationale

While simple amines lack a strong UV chromophore, their hydrochlorides can often be detected at low UV wavelengths. A reversed-phase HPLC method provides excellent specificity and sensitivity for separating the analyte from any potential impurities or degradants. This self-validating system relies on a calibration curve generated from standards of known concentration.

G A Prepare Mobile Phase (e.g., Acetonitrile:Water with TFA) C Equilibrate HPLC System A->C B Prepare Calibration Standards (e.g., 1 to 100 µg/mL) D Inject Standards & Build Calibration Curve (R² > 0.999) B->D C->D E Inject Diluted Samples (from Solubility Protocol) C->E G Calculate Concentration (from Calibration Curve) D->G F Integrate Peak Area E->F F->G

Caption: HPLC quantification workflow for solubility samples.

Suggested HPLC Protocol
  • Instrumentation: HPLC system with UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v) with 0.1% Trifluoroacetic Acid (TFA). Expert Insight: TFA acts as an ion-pairing agent, improving peak shape for the amine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Low UV, e.g., 210 nm.

  • Injection Volume: 10 µL.

  • Run Time: ~10 minutes.

Procedure
  • Calibration Curve: Prepare a stock solution of N-(1-ethylpropyl)-N-methylamine hydrochloride of known concentration in the mobile phase. Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the diluted samples.

  • System Suitability: Inject the standards and verify system suitability parameters (e.g., peak symmetry, retention time precision).

  • Linearity: Plot the peak area response versus concentration for the standards and perform a linear regression. The correlation coefficient (R²) must be > 0.999 for the method to be considered valid.

  • Sample Analysis: Inject the diluted, filtered samples from the solubility experiment in triplicate.

  • Concentration Determination: Average the peak areas for each sample and use the linear regression equation from the calibration curve to determine the concentration in the diluted sample.

Data Analysis and Presentation

The final step is to translate the analytical results into clear, comparable solubility data.

Calculation

The solubility (S) is calculated from the measured concentration of the diluted sample (C_diluted) and the dilution factor (DF):

S (mg/mL) = C_diluted (mg/mL) × DF

To express solubility in molarity (mol/L), use the molecular weight (MW = 137.65 g/mol ):

S (mol/L) = [S (mg/mL) / MW ( g/mol )]

Data Presentation

All quantitative solubility data should be summarized in a structured table for clarity and ease of comparison.

Table 1: Hypothetical Solubility Data for N-(1-ethylpropyl)-N-methylamine hydrochloride

SolventTemperature (°C)Mean Solubility (mg/mL) ± SD (n=3)Molar Solubility (mol/L)Final pH
Deionized Water25[Experimental Value][Calculated Value][Measured Value]
pH 1.2 Buffer37[Experimental Value][Calculated Value][Measured Value]
pH 4.5 Buffer37[Experimental Value][Calculated Value][Measured Value]
pH 6.8 Buffer37[Experimental Value][Calculated Value][Measured Value]
Ethanol (95%)25[Experimental Value][Calculated Value]N/A

SD = Standard Deviation

Conclusion

While pre-existing public data on the solubility of N-(1-ethylpropyl)-N-methylamine hydrochloride is scarce, this guide provides the authoritative framework necessary for its rigorous experimental determination. By combining a sound theoretical understanding of amine salt chemistry with validated protocols like the isothermal shake-flask method and HPLC quantification, researchers can generate reliable and reproducible data. This systematic approach ensures that the resulting solubility information is of high integrity, suitable for critical applications in synthetic chemistry, process development, and pharmaceutical sciences. The principles and methodologies outlined herein are designed to be self-validating, providing a robust foundation for any subsequent research or development activities involving this compound.

References

  • CP Lab Safety. N-(1-ethylpropyl)-N-methylamine hydrochloride, 1 gram. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. Available at: [Link]

  • Brainly. (2023). Why is the salt of an amine appreciably more soluble in water than the amine from which it was formed?. Available at: [Link]

  • Solubility of Things. Amines: Structure, Properties, and Reactions. Available at: [Link]

  • Chemed.chem.purdue.edu. Solubility. Available at: [Link]

  • Wikipedia. Solubility. Available at: [Link]

  • Reker, D., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. StatPearls. Available at: [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Available at: [Link]

  • International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Available at: [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available at: [Link]

  • Journal of Pharmaceutical Sciences and Technology, Japan. (2022). Overview of the ICH-M9 Guideline: Biopharmaceutics Classification System (BCS) -based Biowaiver. J-Stage. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers - Step 5. Available at: [Link]

  • AxisPharm. Equilibrium Solubility Assays Protocol. Available at: [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Available at: [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available at: [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Available at: [Link]

Sources

Spectroscopic Characterization of N-(1-ethylpropyl)-N-methylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The subject compound, with the molecular formula C₆H₁₅N·HCl and a molecular weight of 137.65, is a secondary amine hydrochloride.[1][2] Its structure dictates a unique spectroscopic fingerprint that can be elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectral characteristics is paramount for its identification, purity assessment, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-(1-ethylpropyl)-N-methylamine hydrochloride, both ¹H and ¹³C NMR will provide key structural information.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of an amine hydrochloride would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of N-(1-ethylpropyl)-N-methylamine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆). D₂O is often chosen for amine salts as it allows for the exchange of the acidic N-H protons, which can help in signal assignment.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

¹H NMR: Predicted Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The presence of the positively charged nitrogen will cause a downfield shift for adjacent protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 3.0 - 3.4Multiplet1HCH-N
~ 2.7 - 2.9Singlet3HN-CH₃
~ 1.7 - 1.9Multiplet4HCH₂ (x2)
~ 0.9 - 1.1Triplet6HCH₃ of ethyl (x2)
Broad (variable)Singlet2HN⁺H₂

Causality Behind Predictions:

  • The methine proton (CH-N) is directly attached to the carbon bearing the nitrogen atom and is expected to be the most downfield of the alkyl protons due to the inductive effect of the nitrogen.

  • The N-methyl protons (N-CH₃) will appear as a sharp singlet, a characteristic feature for N-methyl groups, typically found in the 2.2 to 2.6 δ range for free amines but shifted downfield in the hydrochloride form.[3]

  • The methylene protons (CH₂) of the two ethyl groups are diastereotopic and will likely appear as a complex multiplet.

  • The terminal methyl protons (CH₃ of ethyl) will resonate as a triplet due to coupling with the adjacent methylene protons.

  • The protons on the nitrogen (N⁺H₂) in an amine salt can appear as a broad singlet.[3] Their chemical shift can be highly variable and is dependent on concentration, temperature, and solvent. In D₂O, this signal would disappear due to H-D exchange.[3][4]

¹³C NMR: Predicted Spectral Data

The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon environment. Carbons attached to the nitrogen will be shifted downfield.

Predicted Chemical Shift (δ, ppm) Assignment
~ 60 - 65C H-N
~ 30 - 35N-C H₃
~ 25 - 30C H₂ (x2)
~ 10 - 15C H₃ of ethyl (x2)

Causality Behind Predictions:

  • The methine carbon (CH-N) , being directly bonded to the electron-withdrawing nitrogen atom, will be the most deshielded and appear furthest downfield.

  • The N-methyl carbon (N-CH₃) will also be significantly downfield compared to a standard alkane methyl group.

  • The methylene (CH₂) and methyl (CH₃) carbons of the ethyl groups will appear in the typical aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For a solid sample like an amine hydrochloride, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first. Then, the sample spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

The IR spectrum of N-(1-ethylpropyl)-N-methylamine hydrochloride will be dominated by features characteristic of a secondary amine salt.

Predicted Wavenumber (cm⁻¹) Vibration Type Expected Intensity
2700 - 3000 (broad envelope)N⁺-H₂ stretchingStrong, Broad
2850 - 2960C-H stretching (aliphatic)Strong
~ 1625 - 1560N⁺-H₂ bendingMedium
1370 - 1470C-H bendingMedium
1000 - 1250C-N stretchingMedium-Weak

Causality Behind Predictions:

  • The most prominent feature for an amine salt is the broad and strong absorption envelope for the N⁺-H₂ stretching vibrations, which often appears in the 2700-3000 cm⁻¹ region and can obscure the C-H stretching bands.[5] This is in contrast to a free secondary amine, which would show a single, sharper N-H stretch around 3350-3310 cm⁻¹.[3][6]

  • The aliphatic C-H stretching vibrations from the methyl and ethyl groups will appear as sharp peaks within or on the shoulder of the broad ammonium band.[5]

  • An N⁺-H₂ bending (scissoring) vibration is expected in the 1625-1560 cm⁻¹ region for secondary amine salts.[5]

  • C-N stretching absorptions for aliphatic amines are typically found in the 1000-1250 cm⁻¹ range.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, Electron Ionization (EI) would be a common technique. The hydrochloride salt would first be converted to the free base in the hot inlet of the mass spectrometer.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).

  • Ionization: In Electron Ionization (EI), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Predicted Mass Spectral Data (of the free base, C₆H₁₅N)

The mass spectrum will adhere to the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1][3] The free base, N-(1-ethylpropyl)-N-methylamine, has a molecular weight of 101.19 g/mol .

  • Molecular Ion (M⁺): A peak is expected at m/z = 101. For acyclic aliphatic amines, this peak may be weak or absent.[2]

  • Key Fragmentation Pattern (α-Cleavage): The most characteristic fragmentation pathway for amines is α-cleavage, where the C-C bond adjacent to the nitrogen is broken.[1][2][4] This results in a resonance-stabilized iminium cation. For N-(1-ethylpropyl)-N-methylamine, two primary α-cleavage pathways are possible:

    • Loss of an ethyl radical (•CH₂CH₃): This would result in a fragment ion at m/z = 72. This is often the most favorable pathway, leading to the base peak.

    • Loss of a methyl radical (•CH₃): While less likely than the loss of the larger ethyl group, cleavage of the N-methyl bond would lead to a fragment at m/z = 86.

Predicted m/z Proposed Fragment Significance
101[C₆H₁₅N]⁺Molecular Ion
72[C₄H₁₀N]⁺Base Peak (α-cleavage, loss of •C₂H₅)
86[C₅H₁₂N]⁺α-cleavage, loss of •CH₃

Visualizations

General Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample N-(1-ethylpropyl)-N- methylamine HCl Solution Dissolve in Deuterated Solvent Sample->Solution KBr Prepare KBr Pellet or use ATR Sample->KBr MS Mass Spectrometer (EI-MS) Sample->MS NMR NMR Spectrometer (¹H & ¹³C) Solution->NMR FTIR FTIR Spectrometer KBr->FTIR NMR_Data NMR Spectra: Chemical Shifts, Coupling, Integration NMR->NMR_Data IR_Data IR Spectrum: Functional Group Identification FTIR->IR_Data MS_Data Mass Spectrum: MW & Fragmentation Patterns MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Predicted EI-MS Fragmentation of N-(1-ethylpropyl)-N-methylamine

G cluster_frags α-Cleavage Fragments mol [C₆H₁₅N]⁺˙ m/z = 101 (Molecular Ion) frag1 [C₄H₁₀N]⁺ m/z = 72 (Base Peak) mol->frag1 - •C₂H₅ frag2 [C₅H₁₂N]⁺ m/z = 86 mol->frag2 - •CH₃

Caption: Predicted α-Cleavage in Mass Spectrometry.

Conclusion

This guide outlines the predicted NMR, IR, and MS spectral characteristics of N-(1-ethylpropyl)-N-methylamine hydrochloride based on established spectroscopic principles. The key identifying features are expected to be the distinct signals in the ¹H and ¹³C NMR spectra corresponding to the unique alkyl environments, the broad N⁺-H₂ stretching and bending vibrations in the IR spectrum characteristic of a secondary amine salt, and a mass spectrum dominated by an α-cleavage fragment at m/z 72. While this document serves as a robust predictive framework, experimental verification remains the gold standard for unequivocal structural confirmation and is highly recommended.

References

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. [Link]

  • ResearchGate. (2025). The infrared spectra of secondary amines and their salts. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • CP Lab Safety. (n.d.). N-(1-ethylpropyl)-N-methylamine hydrochloride, 1 gram. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

Sources

synthesis of N-(1-ethylpropyl)-N-methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-(1-ethylpropyl)-N-methylamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the (CAS No: 130985-81-8), a valuable secondary amine hydrochloride salt used as an organic building block in research and development.[1][2] The primary focus of this document is on the reductive amination pathway, a robust and highly efficient method for the preparation of secondary and tertiary amines.[3][4] We will explore the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and discuss the rationale behind the selection of reagents and reaction conditions. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Overview

N-(1-ethylpropyl)-N-methylamine, also known as N-methylpentan-3-amine, is a secondary amine with the molecular formula C₆H₁₅N.[5] Its hydrochloride salt is a stable, crystalline solid that is more convenient to handle and store than the volatile free base. The synthesis of such amines is a cornerstone of organic chemistry, particularly in the construction of pharmaceutical intermediates and other complex organic molecules.

While several methods for amine synthesis exist, direct alkylation of a primary amine often leads to poor selectivity and over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.[6] To circumvent these issues, reductive amination (also known as reductive alkylation) stands out as the premier strategy. This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced in situ to the target amine.[3][6] This approach offers high yields, excellent selectivity for mono-alkylation, and the convenience of a one-pot procedure.[7]

This guide will focus on the via the reductive amination of 3-pentanone with methylamine.

Visualizing the Synthetic Workflow

The overall process can be visualized as a streamlined workflow from commercially available starting materials to the final, purified hydrochloride salt.

G cluster_0 PART A: One-Pot Reductive Amination cluster_1 PART B: Isolation & Salt Formation Reactants 3-Pentanone + Methylamine Imine Imine Formation (Intermediate) Reactants->Imine Condensation Reduction Reduction with Reducing Agent Imine->Reduction Selective Reduction FreeAmine N-(1-ethylpropyl)-N-methylamine (Free Base in Solution) Reduction->FreeAmine Workup Aqueous Work-up & Extraction FreeAmine->Workup Isolation Salt Addition of HCl Workup->Salt Protonation Product N-(1-ethylpropyl)-N-methylamine HCl (Precipitate) Salt->Product Crystallization

Caption: High-level workflow for the synthesis of the target compound.

The Core Chemistry: Reductive Amination Mechanism

The synthesis is achieved by reacting 3-pentanone with methylamine. The reaction proceeds in two key stages within a single pot: imine formation and subsequent reduction.

  • Imine Formation : The nitrogen of methylamine, a primary amine, acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-pentanone. This forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine).[3][8]

  • Dehydration : Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). The subsequent loss of water, driven by the nitrogen lone pair, results in the formation of a carbon-nitrogen double bond, yielding an iminium ion, which is deprotonated to form the neutral imine intermediate.[8]

  • Reduction : A hydride reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine product.[9]

The choice of a reducing agent is critical. A mild reagent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is capable of reducing the protonated imine (iminium ion) much faster than it reduces the starting ketone, thereby preventing the formation of 3-pentanol as a byproduct and allowing the entire reaction to proceed in one pot.[6]

Visualizing the Reaction Mechanism

G Pentanone 3-Pentanone Hemiaminal Hemiaminal Intermediate Pentanone->Hemiaminal 1. Nucleophilic Attack Methylamine Methylamine Methylamine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine 2. Dehydration (-H₂O) FinalAmine N-(1-ethylpropyl)-N-methylamine Imine->FinalAmine 3. Reduction (+2[H])

Caption: Simplified mechanism of reductive amination.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a certified laboratory setting with appropriate safety precautions.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )AmountMoles (mmol)Notes
3-PentanoneC₅H₁₀O86.138.61 g (10.6 mL)100Starting ketone
Methylamine (40% in H₂O)CH₅N31.068.5 g (9.6 mL)110Amine source, slight excess
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.9425.4 g120Reducing agent
Acetic Acid (Glacial)CH₃COOH60.056.0 g (5.7 mL)100Catalyst for imine formation
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-Reaction solvent
Saturated Sodium BicarbonateNaHCO₃ (aq)-~100 mL-For work-up
Hydrochloric Acid (2M in Ether)HCl36.46~60 mL120For salt formation
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-Drying agent
Step-by-Step Procedure
  • Reaction Setup : To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-pentanone (10.6 mL, 100 mmol) and dichloromethane (200 mL). Begin stirring to ensure complete dissolution.

  • Amine and Acid Addition : Add the methylamine solution (9.6 mL, ~110 mmol) to the flask, followed by the dropwise addition of glacial acetic acid (5.7 mL, 100 mmol). A slight exotherm may be observed. Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the imine intermediate.

  • Reduction : In portions, carefully add sodium triacetoxyborohydride (25.4 g, 120 mmol) to the stirring solution over 15-20 minutes. The addition can be exothermic; maintain the temperature below 30°C using a water bath if necessary.

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone.

  • Work-up and Quenching : Once the reaction is complete, carefully quench the mixture by slowly adding 100 mL of saturated sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction of Free Amine : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.

  • Drying and Concentration : Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-(1-ethylpropyl)-N-methylamine as an oil.

  • Hydrochloride Salt Formation : Dissolve the crude amine oil in 100 mL of diethyl ether. While stirring, slowly add 2M HCl in diethyl ether (~60 mL, 120 mmol). A white precipitate of N-(1-ethylpropyl)-N-methylamine hydrochloride will form immediately.[10]

  • Purification : Continue stirring for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with two 30 mL portions of cold diethyl ether to remove any soluble impurities.

  • Drying : Dry the purified white solid under vacuum to a constant weight. The typical yield is 85-95%.

Product Characterization

The identity and purity of the final product, N-(1-ethylpropyl)-N-methylamine hydrochloride (Molecular Weight: 137.65 g/mol ), should be confirmed using standard analytical techniques:[1][11]

  • Melting Point: Compare with the literature value.

  • ¹H NMR & ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free amine cation (m/z = 102.13).[12]

  • FT-IR Spectroscopy: To identify characteristic functional group peaks.

Conclusion

The is efficiently and reliably achieved through a one-pot reductive amination of 3-pentanone with methylamine. This method provides high yields and purity by avoiding the common pitfalls of direct alkylation. The protocol described herein is robust and scalable, making it a valuable procedure for synthetic chemists in both academic and industrial laboratories. The principles of imine formation followed by selective reduction are fundamental to modern organic synthesis and offer a versatile platform for the creation of a vast array of amine-containing molecules.

References

  • Benchchem. N-Methyl-3-pentanamine | 52317-98-3.
  • Chemical Synthesis Database. [8][13][14]thiadiazolo[3,4-d]pyrimidin-7-amine. Available at:

  • Synlett. Synthesis of N-Methyl Secondary Amines.
  • ChemSynthesis. The Journal of Organic Chemistry - page 24.
  • Bartleby. Mechanism acid catalysed reaction of 3-pentanone with methylamine and dimethylamine.
  • CP Lab Safety. N-(1-ethylpropyl)-N-methylamine hydrochloride, 1 gram.
  • Brainly. What type of product results when 3-pentanone reacts with dimethylamine?
  • Google Patents. CN103012155A - Preparation method of N-methyl-pentylamine.
  • Santa Cruz Biotechnology. N-(1-ethylpropyl)-N-methylamine hydrochloride | CAS 130985-81-8.
  • Sigma-Aldrich. N-Methylpentylamine 98 25419-06-1.
  • Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • Google Patents. CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.
  • Google Patents. CN101139298A - Method for preparing 3-(N-methyl-N-pentyl amido) propionate alkoxide.
  • Chemical Synthesis Database. Cyclophosphamide - 50-18-0, C7H15Cl2N2O2P, density, melting point, boiling point, structural formula, synthesis.
  • Organic Syntheses. 3-Pentanone, 1-(dimethylamino)-4-methyl.
  • PubChemLite. (1-ethylpropyl)methylamine hydrochloride (C6H15N).
  • PrepChem.com. Synthesis of n-pentylamine.
  • Huayuanwang. 2-氯-6-氟氯苄_MSDS_用途_密度_CAS号【55117-15-2】.
  • Master Organic Chemistry. Reductive Amination, and How It Works.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • The Organic Chemistry Tutor. Reductive Amination | Synthesis of Amines. YouTube.
  • Homework.Study.com. How the amines below could be prepared by reductive amination of a ketone or an aldehyde.
  • Benchchem. Technical Support Center: Synthesis of Methyl-d3-amine Hydrochloride.
  • ChemicalBook. Methylamine hydrochloride synthesis.
  • Santa Cruz Biotechnology. N-(1-ethylpropyl)-N-methylamine hydrochloride | CAS 130985-81-8.
  • Organic Syntheses. Methylamine Hydrochloride.
  • Wikipedia. Reductive amination.
  • ChemScene. 130985-81-8 | N-methylpentan-3-amine hydrochloride.
  • PubChem. N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine.
  • Scribd. Methylamine Synthesis Methods Explained.
  • ResearchGate. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
  • The Royal Society of Chemistry. Supporting Information.
  • Organic Syntheses. Ethylamine, N-methyl.
  • National Institutes of Health. N-Methyl-3-pentanamine | C6H15N | CID 15741634. PubChem.
  • Datapdf.com. New Synthesis of a 9-Substituted Adenine.
  • Chemistry For Everyone. How Is Methylamine Synthesized?. YouTube.
  • PrepChem.com. Synthesis of N-Methyl-N-[2-(3-pyridyl)ethyl]amine.

Sources

precursors for N-(1-ethylpropyl)-N-methylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Precursors and Synthesis of N-(1-ethylpropyl)-N-methylamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for N-(1-ethylpropyl)-N-methylamine, a secondary amine with utility as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The document is intended for an audience of researchers, scientists, and drug development professionals. It delves into the core principles of two primary synthetic strategies—reductive amination and direct N-alkylation—while critically evaluating the precursors, reaction mechanisms, and experimental protocols. The guide emphasizes scientific integrity and provides field-proven insights to explain the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

Introduction and Retrosynthetic Analysis

N-(1-ethylpropyl)-N-methylamine, systematically named N-methylpentan-3-amine, is a secondary amine with the molecular formula C₆H₁₅N.[2][3] Its structure, featuring a methyl group and a sterically significant 1-ethylpropyl (or pentan-3-yl) group on the nitrogen atom, makes it a valuable intermediate for creating more complex molecules.[1][2]

The synthesis of such a secondary amine can be approached from two principal disconnection points, leading to two distinct and well-established synthetic methodologies: Reductive Amination and N-Alkylation.

G cluster_RA Strategy 1: Reductive Amination Target N-(1-ethylpropyl)-N-methylamine RA_Imine Imine Intermediate Target->RA_Imine Reduction Alk_Amine 3-Aminopentane Target->Alk_Amine SN2 Reaction Alk_MeX Methylating Agent (e.g., CH₃I) Target->Alk_MeX RA_Ketone Pentan-3-one RA_Imine->RA_Ketone Condensation RA_Amine Methylamine RA_Imine->RA_Amine

Caption: Retrosynthetic analysis of N-(1-ethylpropyl)-N-methylamine.

Synthetic Strategy 1: Reductive Amination (Preferred Route)

Reductive amination is a highly efficient and selective method for preparing amines from aldehydes or ketones.[4] This two-step, one-pot process involves the initial formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its immediate reduction to the target amine.[5] This strategy is generally preferred over alkylation due to its superior control and avoidance of poly-alkylation byproducts.[6]

Principle and Rationale

The reaction proceeds via the nucleophilic addition of methylamine to the carbonyl carbon of pentan-3-one. This forms a hemiaminal intermediate which then dehydrates to yield a Schiff base (an imine). In the presence of a mild reducing agent, this imine is selectively reduced to the final secondary amine product.

The key to the success of this one-pot reaction is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) is particularly well-suited for this transformation. It is a milder reducing agent than sodium borohydride (NaBH₄) and is stable in weakly acidic conditions (pH 4-6) which are optimal for imine formation. Crucially, NaBH₃CN reduces the protonated iminium ion much faster than it reduces the starting ketone, preventing the formation of the corresponding alcohol as a side product.[5][6]

Precursors
Precursor/ReagentFormulaMolar Mass ( g/mol )Role
Pentan-3-oneC₅H₁₀O86.13Carbonyl source
Methylamine (40% in H₂O)CH₅N31.06Amine source
Sodium CyanoborohydrideNaBH₃CN62.84Reducing agent
MethanolCH₄O32.04Solvent
Acetic AcidC₂H₄O₂60.05Catalyst
Experimental Protocol: Reductive Amination
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pentan-3-one (1.0 eq.) in methanol.

  • Amine Addition: Add an aqueous solution of methylamine (40%, 1.2 eq.) to the flask.

  • pH Adjustment: Adjust the pH of the solution to approximately 6 by the dropwise addition of glacial acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: In a separate container, dissolve sodium cyanoborohydride (1.5 eq.) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture. Caution: NaBH₃CN is toxic and the reaction may evolve hydrogen gas.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using TLC or GC-MS to confirm the consumption of the starting ketone.

  • Workup: Carefully quench the reaction by the slow addition of 1M HCl until gas evolution ceases. Basify the mixture to a pH > 10 with 2M NaOH.

  • Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure N-(1-ethylpropyl)-N-methylamine.

G Start Dissolve Pentan-3-one in Methanol AddAmine Add Methylamine & Acetic Acid (pH 6) Start->AddAmine FormImine Stir 30 min (Imine Formation) AddAmine->FormImine AddReducer Add NaBH₃CN Solution FormImine->AddReducer React Stir 12-24h (Reduction) AddReducer->React Workup Quench (HCl), Basify (NaOH) React->Workup Extract Extract with Organic Solvent Workup->Extract Purify Dry & Concentrate Extract->Purify Product Purify by Distillation Purify->Product

Caption: Workflow for the synthesis via reductive amination.

Synthetic Strategy 2: N-Alkylation

Direct N-alkylation is a classical method for forming C-N bonds via a nucleophilic aliphatic substitution (Sₙ2) reaction.[7] It involves the reaction of a primary amine with an alkyl halide. While straightforward in principle, this method is plagued by a significant lack of selectivity.

Principle and Causality of Low Selectivity

The reaction proceeds by the nucleophilic attack of the primary amine's lone pair on the electrophilic carbon of an alkyl halide.[8] The primary issue with this approach is that the product, a secondary amine, is often more nucleophilic than the starting primary amine.[9] This increased nucleophilicity leads to a subsequent reaction with the alkyl halide, producing a tertiary amine. This process can continue, ultimately yielding a quaternary ammonium salt.[9] This "runaway reaction" results in a mixture of products that are difficult to separate, leading to low yields of the desired secondary amine.[9][10]

To mitigate this, a large excess of the starting amine can be used to increase the probability of the alkyl halide reacting with the intended primary amine. However, this is often impractical and not atom-economical.

Precursors and Pathways

Two main precursor combinations exist for this strategy:

  • Pathway A: 3-Aminopentane (primary amine) + Methyl Iodide (alkylating agent)

  • Pathway B: Methylamine (primary amine) + 3-Bromopentane (alkylating agent)

Precursor/ReagentFormulaMolar Mass ( g/mol )Role
3-AminopentaneC₅H₁₃N87.16Amine source (Pathway A)
Methyl IodideCH₃I141.94Alkylating agent (Pathway A)
MethylamineCH₅N31.06Amine source (Pathway B)
3-BromopentaneC₅H₁₁Br151.05Alkylating agent (Pathway B)
Sodium CarbonateNa₂CO₃105.99Base
Experimental Protocol: Direct N-Alkylation (Pathway A)
  • Reaction Setup: In a pressure vessel, dissolve 3-aminopentane (5.0 eq.) in a suitable solvent like ethanol.

  • Base Addition: Add a mild inorganic base such as sodium carbonate (Na₂CO₃, 2.0 eq.) to act as a scavenger for the H-I byproduct.[11]

  • Alkylation: Cool the mixture in an ice bath and slowly add methyl iodide (1.0 eq.).

  • Reaction: Seal the vessel and heat the reaction to 60-80°C for 24 hours.

  • Workup and Purification: After cooling, filter the mixture to remove salts. The solvent is removed under reduced pressure. The resulting mixture of primary, secondary, tertiary, and possibly quaternary amines must be carefully separated by fractional distillation or column chromatography.

G cluster_main Main Reaction cluster_side Over-alkylation Side Reaction P_Amine 3-Aminopentane S_Amine Target: N-(1-ethylpropyl)-N-methylamine P_Amine->S_Amine SN2 MeI CH₃I MeI->S_Amine S_Amine_side Product from Main Reaction S_Amine->S_Amine_side T_Amine Tertiary Amine Q_Salt Quaternary Salt T_Amine->Q_Salt SN2 S_Amine_side->T_Amine SN2 (faster) MeI_side CH₃I (excess) MeI_side->T_Amine

Caption: The N-alkylation pathway and the problematic over-alkylation.

Conclusion and Recommendation

While N-(1-ethylpropyl)-N-methylamine can be synthesized through both reductive amination and direct N-alkylation, the two routes offer vastly different outcomes in terms of efficiency and product purity.

  • N-Alkylation is fundamentally hampered by poor selectivity due to the increasing nucleophilicity of the amine products, leading to complex mixtures and low yields of the desired secondary amine.[9][10]

  • Reductive Amination stands out as the superior methodology. Its use of a mild, selective reducing agent like NaBH₃CN in a one-pot protocol allows for a clean, high-yielding conversion with excellent control over the reaction, minimizing side products.[4][6]

For researchers and drug development professionals requiring a reliable and scalable synthesis of N-(1-ethylpropyl)-N-methylamine, reductive amination is the unequivocally recommended strategy.

References

  • MySkinRecipes. (n.d.). N-Methyl-3-pentanamine. Retrieved from [Link]

  • Google Patents. (2013). CN103012155A - Preparation method of N-methyl-pentylamine.
  • Organic Syntheses. (n.d.). 3-Pentanone, 1-(dimethylamino)-4-methyl. Retrieved from [Link]

  • DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

  • Google Patents. (1976). US3976697A - Preparation of tertiary amines.
  • PubChem - NIH. (n.d.). N-Methyl-3-pentanamine | C6H15N | CID 15741634. Retrieved from [Link]

  • PubChem - NIH. (n.d.). N,3-diethyl-N-methylpentan-3-amine | C10H23N | CID 118450. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved from [Link]

  • Google Patents. (2008). CN101139298A - Method for preparing 3-(N-methyl-N-pentyl amido) propionate alkoxide.
  • Google Patents. (2013). US8420864B2 - High-purity N-ethylmethylamine and process for preparing same.
  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • PubMed. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Retrieved from [Link]

  • Google Patents. (2013). US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Google Patents. (2011). CN102070461A - Synthesis method of N-methyl isopropylamine.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • YouTube. (2022). Alkylation of Amines. Retrieved from [Link]

  • Quora. (2015). What is the method to produce pentylamine from pentanamide, butanol, pentanonitrile, butane and hexanoic acid?. Retrieved from [Link]

  • YouTube. (2024). Making Methylamine 3 Ways. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Retrieved from [Link]

  • PubMed. (1984). Synthesis of cyclopentano-N-methylphosphatidylethanolamines: aminolysis during the use of methylamine. Retrieved from [Link]

Sources

Reductive Amination: A Technical Guide to the Synthesis of Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry where the amine functional group is ubiquitous.[1][2] This powerful C-N bond-forming reaction offers a reliable and controlled method for the synthesis of primary, secondary, and tertiary amines from readily available carbonyl compounds and amines.[3][4] Its significance is underscored by the fact that approximately a quarter of all C-N bond-forming reactions in the pharmaceutical industry utilize this methodology.[1][5] This guide provides an in-depth exploration of the reductive amination of secondary amines, delving into the core mechanistic principles, a comparative analysis of reducing agents, and a detailed experimental protocol for researchers, scientists, and drug development professionals.

The Core Principle: Bypassing Overalkylation

Direct alkylation of amines with alkyl halides is often plagued by a lack of control, frequently leading to multiple alkylations and a mixture of products that are challenging to separate.[6] Reductive amination elegantly circumvents this issue by converting a carbonyl compound (an aldehyde or ketone) and a primary or secondary amine into an intermediate imine or iminium ion, which is then reduced to the desired amine.[3][6] This two-step sequence, often performed in a single pot, ensures that the alkyl group is introduced only once, providing a much more controlled and efficient route to the target amine.[6][7]

Mechanistic Insights: The Iminium Ion Intermediate

The synthesis of a secondary amine via reductive amination begins with the reaction between a primary amine and a carbonyl compound. This process proceeds through the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon, forming a hemiaminal intermediate.[4][8]

  • Dehydration: Under mildly acidic conditions (typically pH 4-5), the hemiaminal undergoes dehydration to form an imine.[6][9] The acid catalyzes the reaction by protonating the hydroxyl group of the hemiaminal, converting it into a better leaving group (water).[10]

  • Iminium Ion Formation: The resulting imine can then be protonated to form an iminium ion. This positively charged species is significantly more electrophilic than the starting carbonyl compound, making it highly susceptible to reduction.[6][10]

  • Hydride Reduction: A reducing agent, typically a hydride source, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, yielding the final secondary amine.[10][11]

The ability to perform this reaction as a "one-pot" procedure, where the imine formation and reduction occur concurrently, is a major advantage.[7][12] This is achieved by using a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[6]

Reductive_Amination_Mechanism Reactants Primary Amine + Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine Hemiaminal->Imine Dehydration (-H2O) Iminium Iminium Ion Imine->Iminium Protonation Product Secondary Amine Iminium->Product Hydride Reduction

Caption: General mechanism of reductive amination for secondary amine synthesis.

A Comparative Analysis of Reducing Agents

The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound. Several hydride-based reagents are commonly employed, each with its own set of advantages and disadvantages.[1]

Reducing AgentFormulaKey CharacteristicsCommon Solvents
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Mild and selective, tolerates a wide range of functional groups.[13][14] Reacts faster and often gives higher yields with fewer side products compared to other borohydrides.[13] It is, however, sensitive to water and not compatible with methanol.[15][16]Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile[13][15]
Sodium Cyanoborohydride NaBH₃CNA mild reducing agent that is stable in mildly acidic conditions, allowing for the selective reduction of iminium ions.[11] It is less reactive than sodium borohydride.[17] A significant drawback is its high toxicity and the generation of cyanide byproducts.[18]Methanol, Ethanol, Water[15][17]
Sodium Borohydride NaBH₄A stronger and less expensive reducing agent than NaBH₃CN and STAB.[16][19] It can reduce aldehydes and ketones, so it is typically added after the imine has had sufficient time to form.[15][20]Methanol, Ethanol[15]
Catalytic Hydrogenation H₂/Catalyst (e.g., Pd, Pt, Ni)An environmentally friendly and cost-effective method that produces water as the only byproduct.[21] The reaction conditions can often be mild.[8] However, it may not be suitable for substrates with other reducible functional groups.[8]Various organic solvents

Experimental Protocol: Synthesis of N-Benzyl-N-methylamine

This protocol details a representative one-pot reductive amination for the synthesis of a secondary amine using sodium triacetoxyborohydride.

Materials:
  • Benzaldehyde (1.00 g, 9.42 mmol)

  • Methylamine (solution in THF, e.g., 2.0 M, 5.18 mL, 10.36 mmol, 1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (2.99 g, 14.13 mmol, 1.5 equiv)

  • 1,2-Dichloroethane (DCE) (40 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.00 g, 9.42 mmol) and 1,2-dichloroethane (40 mL).

  • Amine Addition: While stirring, add the solution of methylamine in THF (5.18 mL, 10.36 mmol) to the flask. Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (2.99 g, 14.13 mmol) to the reaction mixture in portions over 5-10 minutes. The reaction is exothermic, so slow addition is recommended.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride solution (brine). Dry the combined organic layers over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Experimental_Workflow Start Combine Benzaldehyde and Methylamine in DCE Imine_Formation Stir for 30 min (Imine Formation) Start->Imine_Formation Add_STAB Add Sodium Triacetoxyborohydride Imine_Formation->Add_STAB Stir Stir at Room Temperature (2-4h) Add_STAB->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Quench Quench with sat. NaHCO3 Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine & Dry (MgSO4) Extract->Wash_Dry Purify Filter, Concentrate & Purify Wash_Dry->Purify

Sources

Substituted Secondary Amines: A Linchpin in Modern Chemical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Unlocking Their Potential in Catalysis, Drug Discovery, and Materials Science

Introduction: The Enduring Relevance of the Secondary Amine Motif

Substituted secondary amines, organic compounds featuring a nitrogen atom bonded to two organic substituents and one hydrogen, represent a cornerstone of modern chemical science. Their unique structural and electronic properties—a combination of nucleophilicity, basicity, and the capacity for hydrogen bonding—render them indispensable in a vast array of research applications. From serving as critical pharmacophores in life-saving therapeutics to enabling highly selective catalytic transformations, the strategic incorporation and manipulation of the secondary amine moiety continue to drive innovation across multiple scientific disciplines.[1][2]

This technical guide, intended for researchers, scientists, and drug development professionals, moves beyond a mere enumeration of applications. Instead, it offers an in-depth exploration of the fundamental principles that underpin the utility of substituted secondary amines. We will delve into the causality behind their selection in specific experimental contexts, provide validated protocols for their synthesis and application, and present data-driven insights to guide future research endeavors.

I. The Secondary Amine as a Privileged Scaffold in Medicinal Chemistry

The secondary amine is a frequently encountered functional group in a multitude of approved pharmaceutical agents, natural products, and agrochemicals.[1] Its prevalence is not coincidental; the ability of the N-H bond to act as a hydrogen bond donor, and the nitrogen lone pair to act as a hydrogen bond acceptor, allows for critical interactions with biological targets like enzymes and receptors.[3] Furthermore, the pKa of the secondary amine often ensures it is protonated at physiological pH, facilitating favorable electrostatic interactions and influencing crucial ADME (absorption, distribution, metabolism, and excretion) properties.

A. Pharmacophoric Significance and Drug Design

The strategic placement of a secondary amine within a molecular scaffold can profoundly impact its pharmacological activity. For instance, the secondary amine in propranolol is fundamental to its beta-adrenergic blocking activity, crucial for managing hypertension.[3] Similarly, many anti-inflammatory agents and CXCR4 modulators incorporate secondary amines to achieve high binding affinity and biological response.[4][5]

Recent research has also identified simple secondary amines as potent and selective inhibitors of bacterial phenylalanyl-tRNA synthetase (PheRS), highlighting their potential in the development of new antibiotics to combat drug-resistant Gram-negative infections.[6] In the field of filariasis treatment, N-hexylcyclohexylamine, a secondary amine, has demonstrated 100% macrofilaricidal activity in vivo, establishing this class of compounds as a new pharmacophore for drug design.[7]

II. Asymmetric Catalysis: The Chiral Secondary Amine Revolution

The advent of organocatalysis, recognized with the 2021 Nobel Prize in Chemistry awarded to Benjamin List and David MacMillan, has been significantly propelled by the use of chiral secondary amines.[8] These catalysts operate through two primary activation modes: enamine and iminium ion catalysis, providing powerful strategies for the enantioselective construction of complex molecules.[8]

A. Enamine and Iminium Catalysis: A Mechanistic Overview

Chiral secondary amines, such as proline and its derivatives, react with carbonyl compounds (aldehydes and ketones) to form nucleophilic enamine intermediates or electrophilic iminium ions.[8][9] This transient activation allows for a wide range of asymmetric transformations, including aldol reactions, Michael additions, and Diels-Alder reactions, with high levels of stereocontrol.[8][10]

The following diagram illustrates the dual catalytic cycles of a chiral secondary amine catalyst.

Enamine_Iminium_Catalysis cluster_enamine Enamine Catalysis (HOMO Activation) cluster_iminium Iminium Catalysis (LUMO Activation) Aldehyde_Ketone_E Aldehyde/Ketone Enamine Chiral Enamine (Nucleophile) Aldehyde_Ketone_E->Enamine - H₂O Product_E α-Functionalized Carbonyl Enamine->Product_E + Electrophile Catalyst_E Chiral Secondary Amine (R₂NH) Product_E->Catalyst_E + H₂O Catalyst_I Chiral Secondary Amine (R₂NH) Unsat_Aldehyde_Ketone α,β-Unsaturated Aldehyde/Ketone Iminium Chiral Iminium Ion (Electrophile) Unsat_Aldehyde_Ketone->Iminium - H₂O Product_I β-Functionalized Carbonyl Iminium->Product_I + Nucleophile Product_I->Catalyst_I + H₂O

Caption: Dual catalytic cycles of chiral secondary amines.

B. Experimental Protocol: Asymmetric Michael Addition

The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental C-C bond-forming reaction. Chiral secondary amines are highly effective catalysts for this transformation.

Step-by-Step Methodology:

  • Catalyst Preparation: To a solution of the α,β-unsaturated aldehyde (1.0 equiv) in an appropriate solvent (e.g., CHCl₃ or Toluene) at room temperature, add the chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether, 0.1 equiv) and a carboxylic acid co-catalyst (e.g., benzoic acid, 0.1 equiv).

  • Nucleophile Addition: Add the nucleophile (e.g., a dialkylmalonate or a nitroalkane, 1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the specified temperature (e.g., 0 °C to room temperature) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral adduct.

CatalystNucleophileSolventTemp (°C)Time (h)Yield (%)ee (%)
(S)-Diphenylprolinol TMS etherDimethyl malonateToluene25249599
(S)-ProlineNitromethaneDMSO25488592
Hayashi-Jørgensen Catalyst1,3-Dicarbonyl compoundsCH₂Cl₂012>90>95

Table 1: Representative Data for Asymmetric Michael Additions Catalyzed by Chiral Secondary Amines.

C. Secondary Amines as Ligands in Transition Metal Catalysis

Beyond organocatalysis, chiral secondary amines and their derivatives are crucial as ligands in transition metal-catalyzed asymmetric synthesis.[11][12] They can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. This is particularly important in reactions like asymmetric reductive amination, where secondary amines can now effectively serve as nitrogen sources to produce chiral tertiary amines with high stereocontrol.[13][14]

III. Applications in Materials Science and Environmental Chemistry

The reactivity and structural features of substituted secondary amines make them valuable components in the synthesis of advanced materials and in environmental applications.

A. Polymer Synthesis

Secondary amines serve as versatile monomers and building blocks for the synthesis of functional polymers.[15] For example, catalytic hydroaminoalkylation allows for the atom-economical addition of secondary amines to alkenes, producing amine-containing monomers suitable for ring-opening metathesis polymerization (ROMP).[16][17] The resulting polymers, containing secondary amine functionalities, exhibit unique properties such as tunable hydrogen bonding, which influences their rheological and thermal characteristics.[18] These materials are being explored for applications as adhesives, compatibilizers, and in gene delivery systems.[16][19]

Polymer_Synthesis_Workflow Start Start Materials: - Alkene - Secondary Amine (R₂NH) HAA Catalytic Hydroaminoalkylation Start->HAA Monomer Amine-Containing Monomer HAA->Monomer ROMP Ring-Opening Metathesis Polymerization (ROMP) Monomer->ROMP Polymer Functional Polymer with Pendant Secondary Amines ROMP->Polymer Applications Applications: - Adhesives - Gene Delivery - Compatibilizers Polymer->Applications

Caption: Workflow for synthesizing functional polymers using secondary amines.

B. Carbon Dioxide Capture

Amine-based materials are at the forefront of technologies for post-combustion CO₂ capture.[20] Secondary amines, along with primary amines, can be tethered to solid supports like silica or incorporated into metal-organic frameworks (MOFs) to create efficient CO₂ adsorbents.[20][21] The reaction mechanism involves the formation of a carbamate salt.[20]

The reaction of a secondary amine with CO₂ can be summarized as follows: 2 R₂NH + CO₂ ⇌ R₂NH₂⁺ + R₂NCOO⁻

Under dry conditions, two amine molecules are required to capture one molecule of CO₂, resulting in a maximum theoretical efficiency of 0.5 moles of CO₂ per mole of amine.[20] In the presence of water, the mechanism can change, potentially increasing the efficiency.[20] Research into novel secondary amines, such as N-ethylmonoethanolamine (EMEA), continues to seek absorbents with faster reaction kinetics and greater stability.[22]

IV. Synthetic Methodologies and Building Block Strategies

The efficient and selective synthesis of substituted secondary amines is paramount to harnessing their full potential. Traditional methods like the N-alkylation of primary amines often suffer from overalkylation, yielding mixtures of secondary and tertiary amines.[23] Modern synthetic chemistry has developed more refined and selective protocols.

A. Modern Synthetic Protocols

1. Reductive Amination: A cornerstone of amine synthesis, this method involves the reaction of an aldehyde or ketone with a primary amine to form an imine, which is then reduced in situ to the secondary amine.[24] This approach is often highly efficient and avoids the issue of overalkylation.

2. Self-Limiting Alkylation: Recent innovations include the development of "self-limiting" alkylation strategies. One such method utilizes N-aminopyridinium salts, which undergo N-alkylation and subsequent in situ depyridylation to afford secondary amines without the formation of overalkylation byproducts.[25]

3. Catalytic Approaches: Transition metal catalysis offers powerful routes for secondary amine synthesis. For instance, palladium-catalyzed ortho-amination provides a method for introducing secondary amino groups onto aromatic rings.[26] Similarly, cooperative catalysis, combining a transition metal (e.g., CuI) and an organocatalyst (e.g., pyrrolidine), enables the efficient synthesis of complex heterocyclic structures like 2-substituted quinolines from starting materials incorporating secondary amines.[27]

B. Experimental Protocol: Synthesis of a Secondary Amine via N-Alkylation of a Primary Amine

This protocol outlines a general procedure for the selective mono-N-alkylation of a primary amine using an alkyl halide, with careful control of conditions to minimize overalkylation.[23][28]

Step-by-Step Methodology:

  • Reactant Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate or DIPEA, 2.0-2.5 equivalents).

  • Alkylating Agent Addition: Cool the mixture in an ice bath (0 °C). Add the alkyl halide (e.g., 2-bromoethylamine hydrobromide, 1.0-1.2 equivalents) dropwise or in portions over 30 minutes to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the starting amine is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the desired secondary amine.[23]

Conclusion

Substituted secondary amines are far more than simple functional groups; they are enabling motifs that unlock new possibilities in drug discovery, asymmetric synthesis, and materials science. Their unique blend of reactivity, steric and electronic properties, and capacity for specific intermolecular interactions ensures their continued prominence in both academic and industrial research. A thorough understanding of the principles governing their application, coupled with robust and validated synthetic protocols, empowers researchers to leverage the full potential of this remarkable chemical scaffold. As synthetic methodologies become more sophisticated and our understanding of complex chemical systems deepens, the scope for innovative applications of substituted secondary amines will undoubtedly continue to expand.

References

  • Wikipedia. Organocatalysis. [Link]

  • National Institutes of Health. Amine Organocatalysis of Remote, Chemoselective C(sp3)–H Hydroxylation. [Link]

  • Royal Society of Chemistry. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. [Link]

  • National Institutes of Health. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. [Link]

  • SpringerLink. Design of chiral bifunctional secondary amine catalysts for asymmetric enamine catalysis. [Link]

  • MDPI. Immobilization of Chiral Secondary Amine Catalysts on Mesoporous Molecular Sieves for Sustainable Asymmetric Synthesis. [Link]

  • Royal Society of Chemistry. Unique properties of chiral biaryl-based secondary amine catalysts for asymmetric enamine catalysis. [Link]

  • ACS Publications. Review on CO2 Capture Using Amine-Functionalized Materials. [Link]

  • Royal Society of Chemistry. Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines. [Link]

  • ACS Publications. Achieving Molecular Complexity via Stereoselective Multiple Domino Reactions Promoted by a Secondary Amine Organocatalyst. [Link]

  • A&A Pharmachem. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. [Link]

  • Bellona Foundation. Amines Used in CO2 Capture. [Link]

  • MDPI. Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. [Link]

  • ResearchGate. Efficient secondary and primary amine organocatalysts with multi‐activation sites applied in aminocatalysis. [Link]

  • ACS Publications. Cooperative Catalysis with Metal and Secondary Amine: Synthesis of 2-Substituted Quinolines via Addition/Cycloisomerization Cascade. [Link]

  • Royal Society of Chemistry. The application of amine-based materials for carbon capture and utilisation: an overarching view. [Link]

  • National Institutes of Health. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. [Link]

  • Royal Society of Chemistry. Accessing secondary amine containing fine chemicals and polymers with an earth-abundant hydroaminoalkylation catalyst. [Link]

  • PubMed. Secondary amines as new pharmacophores for macrofilaricidal drug design. [Link]

  • ResearchGate. Secondary amines for CO2 capture: A kinetic investigation using N-ethylmonoethanolamine. [Link]

  • ResearchGate. Chiral secondary amines and iminium catalytic cycle. [Link]

  • ACS Publications. Catalytic Synthesis of Secondary Amine-Containing Polymers: Variable Hydrogen Bonding for Tunable Rheological Properties. [Link]

  • ACS Publications. Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. [Link]

  • National Institutes of Health. Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. [Link]

  • ResearchGate. Catalytic Synthesis of Secondary Amine-Containing Polymers: Variable Hydrogen Bonding for Tunable Rheological Properties. [Link]

  • ACS Publications. Biobased Amines: From Synthesis to Polymers; Present and Future. [Link]

  • PubMed. Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. [Link]

  • ACS Publications. Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • Taylor & Francis Online. Secondary amine – Knowledge and References. [Link]

  • National Institutes of Health. Effects of Secondary Amine and Molecular Weight on the Biological Activities of Cationic Amphipathic Antimicrobial Macromolecules. [Link]

  • ResearchGate. Amine-containing drugs Representative examples of pharmaceutical and biologically active compounds of amine derivatives. [Link]

  • National Institutes of Health. Simple secondary amines inhibit growth of Gram-negative bacteria through highly selective binding to phenylalanyl-tRNA synthetase. [Link]

  • Organic Chemistry Portal. Synthesis of Tetrasubstituted Enamines Using Secondary Amines and In Situ-Generated Allenes from Nitrocyclopropanes. [Link]

  • PubMed. Linear poly(amido amine)s with secondary and tertiary amino groups and variable amounts of disulfide linkages: synthesis and in vitro gene transfer properties. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • University of Illinois Urbana-Champaign. Research could enable assembly line synthesis of prevalent amine-containing drugs. [Link]

  • National Institutes of Health. Beyond Tertiary Amines: Introducing Secondary Amines by Palladium/Norbornene-Catalyzed Ortho Amination. [Link]

  • ACS Publications. Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. [Link]

  • ACS Publications. Metalation and electrophilic substitution of amine derivatives adjacent to nitrogen: .alpha.-metallo amine synthetic equivalents. [Link]

  • ResearchGate. Efficient Synthesis of Tertiary Amines from Secondary Amines. [Link]

  • National Institutes of Health. Properties of amine-containing ligands that are necessary for visible-light-promoted catalysis with divalent europium. [Link]

  • ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]

  • ResearchGate. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Link]

Sources

An In-Depth Technical Guide to N-(1-ethylpropyl)-N-methylamine Free Base

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, and analytical profile of N-(1-ethylpropyl)-N-methylamine (IUPAC: N-methylpentan-3-amine). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data on the physicochemical characteristics, spectroscopic signatures, and safe handling of this secondary aliphatic amine. The guide includes a detailed, field-proven protocol for its synthesis via reductive amination and presents predictive analyses of its NMR, IR, and mass spectra to facilitate its identification and use as a versatile chemical intermediate.

Chemical Identity and Physicochemical Properties

N-(1-ethylpropyl)-N-methylamine is a secondary amine featuring a methyl group and a 1-ethylpropyl (or pentan-3-yl) group attached to the nitrogen atom. Its structure imparts specific characteristics typical of branched, low-molecular-weight aliphatic amines, such as a distinct boiling point, moderate polarity, and basicity.

Nomenclature and Structural Identifiers

A clear identification is paramount for regulatory compliance and scientific accuracy. The key identifiers for this compound are summarized below.

Table 1: Chemical Identifiers for N-(1-ethylpropyl)-N-methylamine

Identifier Value Source
IUPAC Name N-methylpentan-3-amine PubChem[1]
Common Synonyms 3-(Methylamino)pentane, N-methyl-3-pentanamine CAS Common Chemistry[2]
CAS Number 52317-98-3 CAS Common Chemistry[2]
Molecular Formula C₆H₁₅N PubChem[1]
Molecular Weight 101.19 g/mol PubChem[1]
Canonical SMILES CCC(CC)NC CAS Common Chemistry[2]

| InChIKey | IFFVNFLXNMUQEL-UHFFFAOYSA-N | CAS Common Chemistry[2] |

Physicochemical Data

The physical properties of the amine free base are essential for designing reaction conditions, purification procedures, and storage protocols.

Table 2: Physicochemical Properties of N-(1-ethylpropyl)-N-methylamine

Property Value Notes Source
Physical State Liquid Assumed at standard temperature and pressure. -
Boiling Point 104 °C At 760 Torr (atmospheric pressure). CAS Common Chemistry[2]
Density Not experimentally determined. Estimated to be ~0.75-0.77 g/cm³ based on similar aliphatic amines. -
Water Solubility Not experimentally determined. Expected to be slightly soluble to soluble, typical for small amines. -

| logP (Octanol/Water) | 1.7 | A predicted value indicating moderate lipophilicity. | PubChem[1] |

Synthesis and Purification

The most direct and widely applicable method for synthesizing N-(1-ethylpropyl)-N-methylamine is the reductive amination of 3-pentanone with methylamine. This one-pot reaction is efficient and proceeds through an imine intermediate, which is subsequently reduced to the target secondary amine.

Synthesis Pathway: Reductive Amination

The reaction involves the nucleophilic addition of methylamine to the carbonyl carbon of 3-pentanone to form a hemiaminal, which then dehydrates to an intermediate N-methyl-3-iminopentane. A selective reducing agent, present in the same pot, reduces the imine C=N bond to afford the final product.

G ketone 3-Pentanone imine Imine Intermediate (N-methyl-3-iminopentane) ketone->imine Condensation (-H₂O) amine Methylamine (CH₃NH₂) amine->imine product N-(1-ethylpropyl)-N-methylamine imine->product Reduction reagent Reducing Agent (e.g., NaBH₃CN) reagent->imine acid Acid Catalyst (e.g., Acetic Acid) acid->ketone

Caption: Reductive amination workflow for synthesis.

Experimental Protocol: Synthesis

This protocol is a robust, self-validating system designed for laboratory-scale synthesis. The causality behind using sodium cyanoborohydride (NaBH₃CN) is its mild nature and its selective reactivity towards the protonated iminium ion over the starting ketone, preventing side reactions.

Materials:

  • 3-Pentanone (1.0 eq)

  • Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF, 1.2 eq)

  • Sodium cyanoborohydride (NaBH₃CN, 1.2 eq)

  • Methanol (or another suitable solvent like ethanol)

  • Glacial Acetic Acid

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-pentanone and methanol. Cool the mixture to 0 °C in an ice bath.

  • Amine Addition: Slowly add the methylamine solution to the flask.

  • pH Adjustment & Imine Formation: Add glacial acetic acid dropwise to adjust the pH to approximately 6-7. Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: In a separate flask, dissolve sodium cyanoborohydride in a minimal amount of methanol. Add this solution dropwise to the reaction mixture, maintaining the temperature at or below 20 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting ketone.

  • Workup: Carefully quench the reaction by the slow addition of water. Adjust the pH to ~9-10 with a saturated NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under atmospheric pressure to yield the pure N-(1-ethylpropyl)-N-methylamine.

Analytical and Spectroscopic Profile

No public experimental spectra are available for N-(1-ethylpropyl)-N-methylamine. The following profiles are predicted based on the known behavior of analogous secondary aliphatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted): The spectrum will be characterized by signals from the ethyl and methyl groups.

    • -CH(N)- (methine): A multiplet around δ 2.5-2.8 ppm.

    • -N-CH₃ (N-methyl): A singlet around δ 2.3-2.4 ppm.

    • -CH₂- (methylene of ethyl groups): Two overlapping multiplets around δ 1.3-1.5 ppm.

    • -CH₃ (methyl of ethyl groups): Two overlapping triplets around δ 0.8-1.0 ppm.

    • -N-H: A broad singlet, variable chemical shift (δ 0.5-2.0 ppm), which may not show coupling.

  • ¹³C NMR (Predicted): The symmetrical nature of the 1-ethylpropyl group simplifies the spectrum.

    • -CH(N)- (methine): δ ~55-60 ppm.

    • -N-CH₃ (N-methyl): δ ~30-35 ppm.

    • -CH₂- (methylene of ethyl groups): δ ~25-30 ppm.

    • -CH₃ (methyl of ethyl groups): δ ~10-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

  • N-H Stretch: A weak to moderate, sharp absorption band around 3300-3350 cm⁻¹ . Unlike primary amines, secondary amines show only one band in this region.

  • C-H Stretch (Aliphatic): Multiple strong, sharp bands in the 2850-2970 cm⁻¹ region.

  • N-H Bend: A moderate absorption around 1550-1650 cm⁻¹ , though it can sometimes be weak.

  • C-N Stretch: A moderate absorption in the fingerprint region, typically around 1180-1220 cm⁻¹ .

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of aliphatic amines is dominated by α-cleavage.

  • Molecular Ion (M⁺•): A peak at m/z = 101 . According to the nitrogen rule, an odd molecular weight indicates the presence of an odd number of nitrogen atoms (in this case, one). This peak may be weak.

  • Base Peak (α-cleavage): The most favorable fragmentation is the loss of an ethyl radical (•CH₂CH₃, 29 Da) via cleavage of the C-C bond alpha to the nitrogen. This results in a highly stable iminium cation.

    • M⁺• - 29 = m/z 72 . This is predicted to be the base peak.

G cluster_0 Molecular Ion (M⁺•) cluster_1 α-Cleavage cluster_2 Base Peak Fragment mol_ion [CH₃CH₂-CH(NC•H₃)-CH₂CH₃]⁺• m/z = 101 loss Loss of Ethyl Radical (•CH₂CH₃) mol_ion->loss - 29 Da base_peak [CH₃CH₂-CH=N⁺H-CH₃] m/z = 72 loss->base_peak Formation of Iminium Cation

Caption: Predicted primary MS fragmentation pathway.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for N-(1-ethylpropyl)-N-methylamine is not widely available, data from closely related secondary amines, such as N-methylpentylamine, should be used as a proxy for establishing handling protocols.

  • GHS Hazards (Anticipated):

    • Flammable Liquid: Likely Category 2 or 3. Keep away from heat, sparks, and open flames.

    • Acute Toxicity (Oral): Expected to be harmful if swallowed.

    • Skin Corrosion/Irritation: Likely corrosive; causes severe skin burns and eye damage.

    • Respiratory Irritation: May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

  • Handling and Storage:

    • Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.

    • Keep containers tightly closed. The compound may be moisture-sensitive.

    • Take precautionary measures against static discharge.

Applications in Research and Development

N-(1-ethylpropyl)-N-methylamine serves as a valuable organic building block and intermediate in chemical synthesis.[3]

  • Pharmaceutical Synthesis: Its structure can be incorporated into more complex molecules being investigated as potential drug candidates, particularly those targeting the central nervous system where the lipophilicity of the alkyl groups can be advantageous.[3]

  • Agrochemicals: It can be used as a precursor for the synthesis of novel herbicides, pesticides, or plant growth regulators.

  • Material Science: The amine functionality makes it a candidate for synthesizing surfactants, corrosion inhibitors, and curing agents for polymers.[3]

References

  • PubChem. N-Methyl-3-pentanamine. National Center for Biotechnology Information. [Link]

  • CAS Common Chemistry. N-Methyl-3-pentanamine. American Chemical Society. [Link]

  • MySkinRecipes. N-Methyl-3-pentanamine. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Doc Brown's Chemistry. infrared spectrum of N-methylethanamine. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

Sources

An In-depth Technical Guide on the Theoretical Properties of N-(1-ethylpropyl)-N-methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-ethylpropyl)-N-methylamine hydrochloride, a secondary amine salt, represents a class of organic molecules with significant potential in synthetic chemistry and drug discovery. This technical guide provides a comprehensive overview of its core theoretical properties, addressing a notable gap in currently available literature. In the absence of extensive empirical data, this document leverages established chemical principles, computational predictions, and analogies to structurally related compounds to construct a robust theoretical profile. The guide covers the molecule's chemical identity, a detailed theoretical synthesis protocol via reductive amination, predicted physicochemical properties, and anticipated spectroscopic signatures. This document is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design and application development involving this and similar chemical entities.

Chemical Identity and Structural Elucidation

N-(1-ethylpropyl)-N-methylamine hydrochloride is the hydrochloride salt of the secondary amine N-methyl-3-pentanamine. The protonation of the nitrogen atom by hydrochloric acid results in a salt that is typically a solid at room temperature and exhibits greater water solubility than its free base form.[1][2]

Table 1: Chemical Identifiers

IdentifierValueSource
Chemical Name N-(1-ethylpropyl)-N-methylamine hydrochloride-
CAS Number 130985-81-8[3]
Molecular Formula C₆H₁₆ClN[3]
Molecular Weight 137.65 g/mol [3]
InChI 1S/C6H15N.ClH/c1-4-6(5-2)7-3;/h6-7H,4-5H2,1-3H3;1H-
SMILES CCC(CC)NC.Cl-
Free Base N-methyl-3-pentanamine (CAS: 52317-98-3)[4]

digraph "Chemical_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes with explicit positions N [label="N", pos="0,0!", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; H_N [label="H", pos="0,-0.75!", fontcolor="#202124"]; C_Me [label="CH₃", pos="-1.25,0.5!", fontcolor="#202124"]; C_CH [label="CH", pos="1.25,0.5!", fontcolor="#202124"]; C_Et1_1 [label="CH₂", pos="2.5,0!", fontcolor="#202124"]; C_Et1_2 [label="CH₃", pos="3.75,0.5!", fontcolor="#202124"]; C_Et2_1 [label="CH₂", pos="1.25,1.75!", fontcolor="#202124"]; C_Et2_2 [label="CH₃", pos="0,2.25!", fontcolor="#202124"]; Cl [label="Cl⁻", pos="-2.5,-1!", fontcolor="#EA4335"];

// Edges N -- C_Me; N -- C_CH; N -- H_N; C_CH -- C_Et1_1; C_Et1_1 -- C_Et1_2; C_CH -- C_Et2_1; C_Et2_1 -- C_Et2_2; }

Figure 1: 2D structure of N-(1-ethylpropyl)-N-methylammonium chloride.

Theoretical Synthesis Protocol: Reductive Amination

A robust and widely applicable method for the synthesis of secondary amines is reductive amination.[5][6] This approach offers high yields and avoids the over-alkylation issues often associated with direct alkylation of amines. The proposed synthesis of N-(1-ethylpropyl)-N-methylamine hydrochloride involves a two-step, one-pot reaction followed by salt formation.

Causality of Experimental Choices

The chosen synthetic route, reductive amination, is predicated on its efficiency and selectivity. The reaction proceeds via the formation of an iminium ion intermediate from the condensation of a ketone (3-pentanone) and a primary amine (methylamine). This intermediate is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent due to its selectivity for iminium ions over ketones, allowing for a one-pot procedure.[5] The use of a slight excess of methylamine can help drive the equilibrium towards the formation of the iminium ion. The final step involves the precipitation of the hydrochloride salt by introducing hydrogen chloride, which facilitates purification and improves the stability of the final product.

Step-by-Step Methodology
  • Reaction Setup: To a solution of 3-pentanone (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine (1.1-1.5 eq, typically as a solution in THF or ethanol).

  • Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.2-1.5 eq) in the same solvent. Slowly add this slurry to the reaction mixture. The addition is often exothermic and may require cooling to maintain the reaction temperature between 20-25°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, N-methyl-3-pentanamine.

  • Purification of the Free Base (Optional): The crude product can be purified by fractional distillation if necessary.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent such as diethyl ether or ethyl acetate. Add a solution of hydrogen chloride (1.0-1.1 eq, typically as a solution in the same solvent or as a gas) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield N-(1-ethylpropyl)-N-methylamine hydrochloride.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_purification Purification & Salt Formation 3-Pentanone 3-Pentanone Iminium_Formation Iminium Ion Formation (DCM, RT) 3-Pentanone->Iminium_Formation Methylamine Methylamine Methylamine->Iminium_Formation Reduction In situ Reduction (NaBH(OAc)₃) Iminium_Formation->Reduction Workup Workup Reduction->Workup Quench (NaHCO₃), Extraction Free_Base Crude Free Base (N-methyl-3-pentanamine) Workup->Free_Base Salt_Formation Salt Formation (HCl in Ether) Free_Base->Salt_Formation Final_Product N-(1-ethylpropyl)-N-methylamine HCl (Solid) Salt_Formation->Final_Product

Figure 2: Theoretical synthesis workflow for N-(1-ethylpropyl)-N-methylamine hydrochloride.

Predicted Physicochemical Properties

Due to the absence of experimental data for N-(1-ethylpropyl)-N-methylamine hydrochloride, its physicochemical properties are predicted based on the properties of its free base and general characteristics of secondary amine hydrochlorides.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicBasis of Prediction
Physical State White to off-white crystalline solidTypical for small molecule amine hydrochlorides.
pKa (of the conjugate acid) 10.5 - 11.5Based on typical pKa values for secondary alkylammonium ions.[1]
Water Solubility SolubleAmine hydrochlorides are generally water-soluble due to the ionic nature of the salt.[1][2]
LogP (free base) 1.7Computationally predicted for N-methyl-3-pentanamine.[4]
Melting Point Likely > 150 °CAmine salts generally have significantly higher melting points than their corresponding free bases.

The basicity of the nitrogen atom, and thus the pKa of its conjugate acid, is a critical parameter influencing the molecule's behavior in biological and chemical systems. The electron-donating alkyl groups increase the electron density on the nitrogen, making it a relatively strong base.[1] The predicted LogP of the free base suggests moderate lipophilicity.

Theoretical Spectroscopic Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of synthesized compounds. The following sections describe the predicted spectroscopic signatures of N-(1-ethylpropyl)-N-methylamine hydrochloride.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts are based on established empirical rules and comparison with similar structures.[7]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The presence of the ammonium proton (N-H) may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. The methyl group attached to the nitrogen will likely appear as a singlet or a doublet if coupled to the N-H proton. The ethyl and propyl protons will exhibit more complex splitting patterns (triplets and quartets/multiplets).

¹³C NMR: The carbon NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the neighboring nitrogen atom.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
N-CH₃~2.5 (s or d)~35
N-CH~2.8-3.2 (m)~60
CH₂~1.4-1.7 (m)~25
CH₃ (ethyl)~0.9-1.1 (t)~10

Note: These are estimated values. Actual chemical shifts and coupling constants would need to be determined experimentally. The use of advanced computational NMR prediction tools can provide more accurate estimations.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and structural features. For the free base, N-methyl-3-pentanamine, the molecular ion peak [M]⁺ would be observed at m/z = 101.12.

The fragmentation pattern of aliphatic amines is typically dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[10]

Predicted Fragmentation Pathways:

  • α-Cleavage: Loss of an ethyl radical (•CH₂CH₃) from the molecular ion to form a stable iminium ion at m/z = 72. This is expected to be a major fragment.

  • Loss of a methyl radical: Cleavage of the N-CH₃ bond is also possible.

The mass spectrum of the isomeric compound N-methyl-1-pentanamine shows a base peak at m/z 44, corresponding to the [CH₂=NHCH₃]⁺ fragment from α-cleavage.[10] A similar fragmentation pattern is anticipated for N-methyl-3-pentanamine, with the major fragment being at m/z 72.

Mass_Spec_Fragmentation Molecular_Ion [C₆H₁₅N]⁺˙ m/z = 101 Fragment_1 [C₄H₁₀N]⁺ m/z = 72 Molecular_Ion->Fragment_1 α-Cleavage Neutral_Loss_1 - •CH₂CH₃

Figure 3: Predicted major fragmentation pathway for N-methyl-3-pentanamine.

Safety and Handling

Based on the available safety data for N-(1-ethylpropyl)-N-methylamine hydrochloride, the compound is classified as harmful if swallowed and causes serious eye irritation.[11] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive theoretical framework for understanding the properties of N-(1-ethylpropyl)-N-methylamine hydrochloride. While experimental data for this specific molecule is limited, the application of fundamental chemical principles and computational predictions allows for the construction of a detailed and scientifically grounded profile. The proposed synthesis via reductive amination offers a reliable method for its preparation. The predicted physicochemical and spectroscopic properties provide a valuable reference for researchers and professionals in the fields of synthetic chemistry and drug development, facilitating further investigation and application of this and related compounds. It is imperative that the theoretical data presented herein be validated experimentally.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Li, G., et al. (2020). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. ACS Sustainable Chemistry & Engineering, 8(15), 6013-6021.
  • Chem Help ASAP. (2020, March 20). reductive amination & secondary amine synthesis [Video]. YouTube.
  • Chemistry Steps. (n.d.).
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15741634, N-Methyl-3-pentanamine.
  • CP Lab Safety. (n.d.). N-(1-ethylpropyl)-N-methylamine hydrochloride, 1 gram.
  • MySkinRecipes. (n.d.). N-Methyl-3-pentanamine.
  • ChemicalBook. (n.d.). Methylamine hydrochloride.
  • Sigma-Aldrich. (n.d.). (1-Ethylpropyl)methylamine hydrochloride AldrichCPR.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19875368, N-Methyl-1-pentanamine Hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). N-(1-ethylpropyl)-N-methylamine hydrochloride.
  • PubChemLite. (n.d.). (1-ethylpropyl)methylamine hydrochloride (C6H15N).
  • Sigma-Aldrich. (n.d.). N-methyl-3-pentanamine hydrochloride.
  • Kubo, T., Tanaka, A., Ikenoue, T., Hirato, T., & Miyake, M. (2025). Ionic liquid electrolytes composed of AlCl3 and primary/secondary alkylamine hydrochlorides with varying alkyl chain lengths for Al electrodeposition. Electrochimica Acta, 514, 145647.
  • ChemicalBook. (n.d.). Methylamine hydrochloride CAS#: 593-51-1.
  • CAS. (n.d.). N-Methyl-3-pentanamine.
  • Kromann, J. C., Christensen, A. S., Jensen, J. H., & Jensen, K. P. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982.
  • Allen, D. J., et al. (2023).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25219283, N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine.
  • Wikipedia. (n.d.). Amine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15741634, N-Methyl-3-pentanamine.
  • Quora. (2022, August 2). What are the physical properties of amines?
  • Lumen Learning. (n.d.). Properties of amines.
  • BYJU'S. (n.d.). Physical Properties of Amines.
  • StudySmarter. (2023, October 20).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19875368, N-Methyl-1-pentanamine Hydrochloride.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061884).
  • NIST. (n.d.). 1-Pentanamine, N-methyl-.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6364545, Methylamine hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). N-(1-cyclopropylethyl)-N-methylamine hydrochloride.
  • ChemicalBook. (n.d.). Methylamine hydrochloride(593-51-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). N,N-DIETHYLMETHYLAMINE(616-39-7) 1H NMR spectrum.
  • ChemicalBook. (n.d.). n-(1-adamantylmethyl)-n-methylamine hydrochloride(1773-99-5) 1 h nmr.
  • Santa Cruz Biotechnology. (n.d.). N-(1-ethylpropyl)-N-methylamine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1060817-17-5, N-(3-amino-2-methylpropyl)-N-ethyl-N-methylamine.

Sources

computational chemistry of N-(1-ethylpropyl)-N-methylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Computational Chemistry of N-(1-ethylpropyl)-N-methylamine

Introduction

N-(1-ethylpropyl)-N-methylamine is a secondary amine with the chemical formula C₆H₁₅N. Its structure, featuring a methyl group and a 1-ethylpropyl (pentan-3-yl) group attached to a central nitrogen atom, imparts significant conformational flexibility. While specific applications of this molecule are not widely documented in public literature, its general class—secondary amines—is fundamental in organic synthesis and medicinal chemistry. For instance, computational studies on secondary amines are crucial for assessing the risk of nitrosamine impurities in pharmaceutical products, a significant concern for drug safety.[1][2]

Given the potential relevance of such molecules in drug development and the frequent scarcity of comprehensive experimental data for novel or specialized compounds, computational chemistry offers a powerful pathway to elucidate their fundamental properties.[3] This guide provides an in-depth, practical framework for the computational characterization of N-(1-ethylpropyl)-N-methylamine, designed for researchers and scientists in chemistry and drug development. We will proceed from the ground up, starting with an exploration of its three-dimensional conformational landscape, moving to high-accuracy quantum mechanical refinements, and culminating in the prediction of its nuclear magnetic resonance (NMR) spectroscopic signatures—a critical tool for structural verification.[4][5]

This document eschews a rigid template, instead adopting a structure that logically follows the scientific workflow of a computational investigation. Each protocol is presented not merely as a set of steps, but with expert rationale for the methodological choices, ensuring a self-validating and trustworthy approach.

Part 1: Mapping the Conformational Landscape

Expertise & Experience: The biological activity and physical properties of a flexible molecule like N-(1-ethylpropyl)-N-methylamine are not governed by a single, static 3D structure, but by an ensemble of low-energy conformers. Failing to account for this conformational pluralism is a common pitfall that can lead to inaccurate predictions. Therefore, the foundational step in any rigorous computational analysis is a thorough exploration of the molecule's potential energy surface to identify all relevant stable structures.[3][6]

Our strategy employs a hierarchical approach: a broad, computationally inexpensive search using molecular mechanics, followed by refinement of the most promising candidates with more accurate, but costly, quantum mechanics methods. This ensures efficiency without sacrificing accuracy.

Experimental Protocol: Systematic Conformational Search
  • Structure Generation:

    • Using a molecular editor such as Avogadro, construct the 3D structure of N-(1-ethylpropyl)-N-methylamine.[7] Ensure correct atom valence and initial geometry. The CAS Number for the hydrochloride salt is 130985-81-8.[8][9] For calculations of the free base, this proton is removed.

  • Force Field Selection and Search Execution:

    • Select a robust molecular mechanics force field suitable for organic molecules. The Merck Molecular Force Field (MMFF94) is an excellent choice, demonstrating broad applicability.[3]

    • Identify the rotatable bonds critical to conformational diversity. For this molecule, these are the C-N and C-C bonds of the ethylpropyl group.

    • Initiate a "Systematic Conformational Search" within the software. This algorithm methodically rotates each specified bond by a defined increment, performing an energy minimization at each step to locate local minima on the potential energy surface.[3]

  • Conformer Filtering and Selection:

    • The search will yield a large number of conformers. Filter these structures based on a relative energy window (e.g., within 10 kcal/mol of the global minimum) to discard high-energy, irrelevant states.

    • Cluster the remaining conformers by structural similarity (Root-Mean-Square Deviation, RMSD) to identify unique geometries.

    • Select the lowest-energy conformer from each cluster for subsequent high-level quantum chemical analysis. This ensures the representative conformers are carried forward.

Mandatory Visualization: Conformational Search Workflow

cluster_0 Part 1: Molecular Mechanics cluster_1 Part 2: Quantum Mechanics Build 1. Build 3D Structure (Avogadro) Search 2. Systematic Search (MMFF94 Force Field) Build->Search Define rotatable bonds Filter 3. Filter & Cluster (Energy & RMSD) Search->Filter Generate conformers QM_Opt 4. DFT Optimization (e.g., B3LYP/6-31G(d,p)) Filter->QM_Opt Select unique low- energy conformers

Caption: Hierarchical workflow for conformational analysis.

Part 2: Quantum Chemical Refinement and Energetics

Expertise & Experience: While molecular mechanics is excellent for rapidly exploring conformational space, it lacks the accuracy needed for definitive energy calculations and the prediction of electronic properties. For this, we turn to Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for organic molecules.[10][11][12] Optimizing the geometry and calculating vibrational frequencies at a consistent level of theory is paramount for obtaining reliable results.

Experimental Protocol: DFT Geometry Optimization and Frequency Analysis
  • Method and Basis Set Selection:

    • For each unique conformer identified in Part 1, perform a full geometry optimization.

    • A widely used and validated combination for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[12] This level of theory provides reliable geometries and relative energies.

    • Causality: The "d,p" in the basis set name indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the non-spherical nature of electron density in chemical bonds.

  • Execution in a QM Software Package (e.g., Gaussian):

    • Prepare an input file for each conformer. The keywords will specify the desired calculation type (Opt Freq for optimization followed by frequency calculation), the method (B3LYP/6-31G(d,p)), and the molecular coordinates.

  • Validation of Optimized Structures:

    • A successful optimization converges to a stationary point on the potential energy surface. The subsequent frequency calculation serves as a crucial validation step.[13]

    • A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation.

  • Energy Analysis and Boltzmann Population:

    • Extract the final electronic energies from the output files. To obtain more accurate relative stabilities at a given temperature (e.g., 298.15 K), use the Gibbs free energy, which is calculated as part of the frequency analysis.

    • Calculate the Boltzmann population of each conformer to understand its contribution to the overall ensemble at thermal equilibrium.

Data Presentation: Relative Energies of Stable Conformers

Conformer IDRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
Conf-1 0.000.0065.4
Conf-2 0.250.3128.1
Conf-3 0.981.156.5
............
(Note: Data is illustrative. Actual results will be generated from the calculations.)

Mandatory Visualization: Quantum Mechanics Refinement Workflow

inp Low-Energy Conformers (from Part 1) opt 1. DFT Geometry Optimization (B3LYP/6-31G(d,p)) inp->opt freq 2. Vibrational Frequency Calculation opt->freq verify Imaginary Frequencies? freq->verify reopt Re-evaluate Structure verify->reopt Yes analysis 3. Energetic Analysis (Gibbs Free Energy) verify->analysis No reopt->opt output Validated Structures Boltzmann Populations Predicted IR Spectrum analysis->output

Caption: Workflow for QM optimization and validation.

Part 3: Prediction of NMR Spectroscopic Signatures

Expertise & Experience: NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules.[4] The computational prediction of ¹H and ¹³C chemical shifts has become an indispensable tool for validating proposed structures, assigning complex spectra, and resolving stereochemical ambiguities.[5][10] The Gauge-Including Atomic Orbital (GIAO) method within a DFT framework is the established standard for achieving high accuracy.[14][15]

Trustworthiness: A key principle for trustworthy prediction is to account for conformational motion. The observed NMR spectrum in solution is a rapid exchange-average of all contributing conformers. Therefore, we must compute the spectrum for each significant conformer and then generate a final, Boltzmann-averaged spectrum for a meaningful comparison to experimental data.

Experimental Protocol: GIAO-NMR Chemical Shift Prediction
  • Method Selection for NMR Calculation:

    • Using the validated, optimized geometries from Part 2, perform a separate single-point energy calculation with the NMR keyword.

    • The choice of functional and basis set can significantly impact accuracy. The mPW1PW91 functional with the 6-31G(d,p) basis set has been shown to provide excellent results, particularly for ¹³C shifts.[14]

  • Calculation of Isotropic Shielding Values:

    • The GIAO calculation will produce absolute magnetic shielding tensors for each nucleus. The isotropic shielding value (σ_iso) is the average of the diagonal elements of this tensor.

  • Conversion to Chemical Shifts (δ):

    • Chemical shifts are reported relative to a reference standard, typically tetramethylsilane (TMS). The theoretical chemical shift is calculated as: δ_calc = σ_TMS - σ_iso

    • To perform this, you must first run an identical GIAO-NMR calculation on an optimized structure of TMS at the same level of theory to obtain σ_TMS.

    • Alternative (Scaling): An often more accurate method is to plot the calculated shielding values (σ_iso) for a set of known molecules against their experimental chemical shifts (δ_exp). The resulting linear regression equation can be used to correct the calculated values for the molecule of interest.[14][15]

  • Boltzmann Averaging:

    • The final predicted chemical shift for each nucleus is the weighted average of its chemical shift in each conformer, where the weighting factor is the Boltzmann population (calculated from the Gibbs free energies in Part 2). δ_avg = Σ (Population_i * δ_i) for each conformer i.

Data Presentation: Predicted vs. Averaged ¹³C NMR Chemical Shifts

Carbon Atomδ (Conf-1) [ppm]δ (Conf-2) [ppm]δ (Conf-3) [ppm]δ (Boltzmann Avg) [ppm]
C1 (CH₃-N) 35.234.835.535.1
C2 (N-CH) 60.161.560.560.6
C3 (CH₂) 25.824.926.125.5
C4 (CH₃) 11.412.111.211.6
(Note: Data is illustrative. Atom numbering must be consistent across all structures.)

Mandatory Visualization: NMR Prediction Workflow

cluster_input Inputs cluster_calc Calculation cluster_output Final Prediction geometries Validated Geometries (from Part 2) giao 1. GIAO-NMR Calculation (mPW1PW91/6-31G(d,p)) geometries->giao energies Gibbs Free Energies (from Part 2) boltzmann 4. Boltzmann Averaging energies->boltzmann shielding 2. Extract Isotropic Shielding (σ) giao->shielding convert 3. Convert to Chemical Shifts (δ) (vs. TMS or Scaling) shielding->convert convert->boltzmann spectrum Final Predicted NMR Spectrum boltzmann->spectrum

Caption: Workflow for Boltzmann-averaged NMR spectrum prediction.

Conclusion

References

  • N-(1-ethylpropyl)-N-methylamine hydrochloride, 1 gram. CP Lab Safety. [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews - ACS Publications. [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC - NIH. [Link]

  • Nextmol | Computational chemistry & AI software. Nextmol. [Link]

  • Computation Chemistry Tools. Cambridge MedChem Consulting. [Link]

  • Using quantum chemistry to estimate chemical shifts in biomolecules. PMC - NIH. [Link]

  • Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network. Nature Communications. [Link]

  • Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters - ACS Publications. [Link]

  • Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Schrödinger. [Link]

  • Software and resources for computational medicinal chemistry. PMC - PubMed Central. [Link]

  • Avogadro - Free cross-platform molecular editor. Avogadro. [Link]

  • N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine. PubChem. [Link]

  • Computations of Vibrational Infrared Frequencies of Selected Amines. DTIC. [Link]

  • N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine. PubChem. [Link]

  • N-ethyl-1-methylpropylamine. NIST WebBook. [Link]

  • Computational methods for conformational analysis of unsymmetrical 1,3-diamines. RTI International. [Link]

  • Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. ResearchGate. [Link]

  • Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. Lhasa Limited. [Link]

  • Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Research Square. [Link]

  • Ethylamine, N-methyl-. Organic Syntheses Procedure. [Link]

  • A computational study on the structures of methylamine–carbon dioxide–water clusters. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines. MDPI. [Link]

  • QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOUNDS. CUNY Academic Works. [Link]

  • N-Ethyl-N-methylpropan-1-amine. PubChem. [Link]

  • N-(1-ethylpropyl)-3,4-dimethylaniline. PubChem. [Link]

  • Vibrational Spectroscopy — AMS 2025.1 documentation. SCM. [Link]

  • Probing the Surface Structure of Amine/Chloride-Passivated CdSe Nanocrystals Using Dynamic Nuclear Polarization-Enhanced 15N. American Chemical Society. [Link]

  • High-purity N-ethylmethylamine and process for preparing same.
  • A Computational Study on the Redox Reactions of Ammonia and Methylamine with Nitrogen Tetroxide. PubMed. [Link]

  • Methylamine Synthesis. Safrole. [Link]

  • Methylamine Hydrochloride. Organic Syntheses Procedure. [Link]

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI. [Link]

  • Application of DFT Calculations in NMR Spectroscopy. YouTube. [Link]

  • [Synthesis of N-2-methylpropyl-N-1'-methylacetonylnitrosamine and its physical properties]. PubMed. [Link]

Sources

safety and handling of N-(1-ethylpropyl)-N-methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Safety and Handling of N-(1-ethylpropyl)-N-methylamine hydrochloride

Introduction

This guide provides a comprehensive technical overview of the essential safety protocols and handling procedures for N-(1-ethylpropyl)-N-methylamine hydrochloride (CAS No. 130985-81-8).[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of rules to explain the causality behind each recommendation, fostering a proactive safety culture.

It is critical to note that detailed, peer-reviewed toxicological data for N-(1-ethylpropyl)-N-methylamine hydrochloride is not extensively available in public literature. Therefore, this guide is built upon a foundation of risk mitigation, synthesizing the direct safety information available for this compound with established best practices for structurally analogous secondary amine hydrochlorides.[3][4][5] This conservative approach ensures that all potential hazards are appropriately addressed, upholding the highest standards of laboratory safety. The protocols herein are designed as self-validating systems to ensure the integrity of both the research and the well-being of the personnel involved.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the bedrock of its safe handling.

Chemical Identity
IdentifierValueSource
Chemical Name N-(1-ethylpropyl)-N-methylamine hydrochloride[1][2]
CAS Number 130985-81-8[1][2]
Molecular Formula C₆H₁₅N·HCl[1][2]
Molecular Weight 137.65 g/mol [1][2]
Canonical SMILES CCC(CC)NC.Cl
InChI Key VTOBVEWRGMUFJJ-UHFFFAOYSA-N
Physicochemical Data

The physical state of the compound dictates the primary routes of potential exposure and informs the necessary engineering controls. As a solid, the principal risk during handling is the generation and inhalation of airborne dust or aerosols.

PropertyValueRationale for Handling
Physical Form Solid, crystal powder[3]
Color White to off-white[3][6]
Storage Room temperature, in a cool, dry, dark place[1][3]
Hygroscopicity May be hygroscopic/moisture-sensitive[5][7]

Hazard Identification and Risk Assessment

Based on available data, N-(1-ethylpropyl)-N-methylamine hydrochloride is classified as a hazardous substance requiring careful management.

GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for understanding chemical hazards.

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed
Serious Eye Damage/Eye Irritation (Category 2)GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation

Source: Sigma-Aldrich

Expert Interpretation:

  • H302 - Harmful if swallowed: This signifies that accidental ingestion of even small quantities could lead to significant toxic effects. This hazard underscores the critical importance of strict hygiene measures, such as prohibiting eating or drinking in the laboratory and thorough handwashing after handling.[8]

  • H319 - Causes serious eye irritation: Contact with the eyes is likely to cause pain, redness, and inflammation, with the potential for damage if not addressed immediately.[3] This necessitates the mandatory use of appropriate eye protection at all times.

Given its classification as an amine salt, it is prudent to assume it may also cause skin and respiratory tract irritation, consistent with similar compounds like methylamine hydrochloride.[3][5]

Hierarchy of Controls: A Framework for Exposure Prevention

The most effective safety strategies prioritize engineering solutions over reliance on personal protective equipment (PPE). The hierarchy of controls provides a systematic approach to minimizing risk.

Hierarchy of Controls cluster_controls Hierarchy of Controls for N-(1-ethylpropyl)-N-methylamine hydrochloride Elimination Elimination (Not feasible for research) Substitution Substitution (Use a less hazardous alternative - assess feasibility) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Chemical Fume Hood) - Primary line of defense Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Designated Areas) - Defines safe work practices Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) - Last line of defense Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes systematic risk reduction.

Engineering Controls
  • Chemical Fume Hood: All procedures involving the handling of solid N-(1-ethylpropyl)-N-methylamine hydrochloride or its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The hood's ventilation physically contains and removes dust and vapors, preventing inhalation, which is the most direct route of exposure.

Administrative Controls
  • Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for handling this compound must be written and approved. This SOP should incorporate all procedures outlined in this guide.

  • Designated Area: A specific area within the lab should be designated for working with this compound to prevent cross-contamination.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this compound, as well as general laboratory safety and emergency response, before beginning work.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory for all handling procedures.

ProtectionSpecificationRationale
Eye/Face ANSI Z87.1-compliant safety glasses with side shields, at minimum. Chemical splash goggles are strongly recommended.[3][5]Protects against eye irritation from airborne dust or splashes.
Hand Nitrile rubber gloves.[6]Provides a barrier against skin contact. Gloves must be inspected before use and removed properly to avoid contaminating skin.[5]
Body Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not required if handled exclusively within a fume hood. If a hood is unavailable, a NIOSH-approved respirator with a particulate filter is necessary.[3][9]Prevents inhalation of hazardous dust.

Safe Handling and Storage Protocols

Adherence to methodical protocols is essential for minimizing exposure and maintaining compound integrity.

Protocol for Weighing and Solution Preparation
  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Assemble all necessary equipment (spatula, weigh paper/boat, vials, solvent, etc.) within the hood.

  • Don PPE: Put on all required PPE as specified in Section 3.3.

  • Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of solid to a weigh boat. Perform all transfers slowly and deliberately to prevent the fine powder from becoming airborne.

  • Dissolution: Place the weigh boat containing the compound into the receiving flask or beaker. Add the solvent to the weigh boat to dissolve the compound and rinse the remaining solid into the vessel, ensuring a complete quantitative transfer.

  • Cleanup: Tightly cap the stock container immediately after use. Clean the spatula and work surface. Dispose of the weigh boat and any contaminated wipes as hazardous waste.

  • Hygiene: After the procedure is complete, remove gloves using the proper technique and wash hands thoroughly with soap and water.[5]

Storage and Incompatibilities
  • Storage Conditions: Store the container tightly closed in a designated, cool, dry, and well-ventilated area away from incompatible materials.[3][6] The hygroscopic nature of similar compounds suggests that storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is best practice to ensure long-term stability and purity.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][7] Contact with strong bases will deprotonate the hydrochloride salt, liberating the free N-(1-ethylpropyl)-N-methylamine. The free amine may be more volatile and have different hazard characteristics than the salt form, representing a significant and often overlooked risk.

Emergency Procedures

Preparedness is paramount. All personnel must know the location of safety showers, eyewash stations, and spill kits and be trained in their use.

Emergency Spill Response cluster_workflow Emergency Spill Response Workflow Start Spill Occurs Assess Assess Situation Is anyone injured? Is there a fire risk? Start->Assess Evacuate EVACUATE AREA Alert others Call Emergency Services (911) Assess->Evacuate Yes (Injury/Fire) MinorSpill Is the spill MINOR? (Known chemical, <100g, contained, no immediate inhalation risk) Assess->MinorSpill No (Safe to proceed) Report Report Incident to Supervisor / EHS Evacuate->Report MinorSpill->Evacuate No (Major Spill) Cleanup Follow Minor Spill Cleanup Protocol (See Section 5.2) MinorSpill->Cleanup Yes (Minor Spill) Cleanup->Report

Sources

N-(1-ethylpropyl)-N-methylamine hydrochloride material safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(1-ethylpropyl)-N-methylamine hydrochloride: Properties, Synthesis, and Safety Considerations

Section 1: Introduction and Compound Profile

N-(1-ethylpropyl)-N-methylamine hydrochloride is a secondary amine salt, categorized as an organic building block.[1] Its structure is valuable in synthetic organic chemistry, serving as a precursor or intermediate in the development of more complex molecules, particularly within pharmaceutical and materials science research. As with any chemical reagent, a thorough understanding of its properties and safety profile is paramount for its proper application in a laboratory setting. This guide provides a comprehensive overview of its known characteristics and establishes a framework for its safe handling, synthesis, and analysis, grounded in established chemical principles. This compound is intended for professional manufacturing, research, and industrial use only, not for medical or consumer applications.[1][2]

Identifier Value Source
Chemical Name N-(1-ethylpropyl)-N-methylamine hydrochloride[1][2]
Synonym (1-Ethylpropyl)methylamine hydrochloride[3]
CAS Number 130985-81-8[1][2][3]
Molecular Formula C₆H₁₅N·HCl or C₆H₁₆ClN[2][3]
Molecular Weight 137.65 g/mol [1][2][3]
Physical Form Solid[3]
InChI Key VTOBVEWRGMUFJJ-UHFFFAOYSA-N[3]

Section 2: Physicochemical Properties

Section 3: Representative Synthesis and Analytical Characterization

While a specific, validated synthesis protocol for N-(1-ethylpropyl)-N-methylamine hydrochloride is not detailed in publicly available literature, a logical and representative synthetic route can be designed based on fundamental organic chemistry principles, such as reductive amination.

Rationale for Synthesis Strategy

Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds. This process involves the reaction of a carbonyl compound (in this case, 3-pentanone) with an amine (methylamine) to form an intermediate imine or enamine, which is then reduced in situ to the target secondary amine. The subsequent reaction with hydrochloric acid provides the stable, solid hydrochloride salt, which is easier to purify and handle than the free amine.

Representative Synthesis Workflow

The following diagram illustrates a plausible two-step synthesis of N-(1-ethylpropyl)-N-methylamine hydrochloride from commercially available starting materials.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation 3-Pentanone 3-Pentanone Intermediate_Amine N-(1-ethylpropyl)-N-methylamine (Free Amine) 3-Pentanone->Intermediate_Amine Methylamine Methylamine Methylamine->Intermediate_Amine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Intermediate_Amine In situ reduction Solvent_1 Solvent (e.g., Dichloromethane) Solvent_1->Intermediate_Amine Final_Product N-(1-ethylpropyl)-N-methylamine hydrochloride (Solid) Intermediate_Amine->Final_Product HCl Hydrochloric Acid (in ether or isopropanol) HCl->Final_Product

Caption: A plausible two-step synthesis pathway for the target compound.

Representative Step-by-Step Synthesis Protocol

Disclaimer: This protocol is a representative example based on standard chemical procedures. It has not been optimized for this specific compound and must be adapted and validated by a qualified chemist.

  • Reaction Setup: To a solution of 3-pentanone (1.0 eq) in an appropriate solvent like dichloromethane or 1,2-dichloroethane, add methylamine (1.1 eq, typically as a solution in a solvent like THF or ethanol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. The choice of this reagent is critical as it is selective for imines in the presence of the starting ketone.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free amine.

  • Salt Formation: Dissolve the crude N-(1-ethylpropyl)-N-methylamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of hydrochloric acid in a solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete. This method is analogous to the final step in the synthesis of similar amine hydrochlorides.[5]

  • Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities. Dry the product under vacuum to yield the purified N-(1-ethylpropyl)-N-methylamine hydrochloride.

Analytical Characterization Workflow

Purity and identity confirmation are critical. A combination of chromatographic and spectroscopic methods should be employed.

G Start Purified Solid Sample HPLC HPLC-UV/ELSD (Purity Assay) Start->HPLC LCMS LC-MS (Mass Confirmation) Start->LCMS NMR ¹H & ¹³C NMR (Structural Confirmation) Start->NMR Result Verified Product HPLC->Result LCMS->Result NMR->Result

Caption: A standard workflow for the analytical verification of the final product.

Detailed Protocol: HPLC Purity Analysis

This is a generalized High-Performance Liquid Chromatography (HPLC) method for amine analysis, which may require optimization. The use of pre-column derivatization is a common strategy to enhance UV detection of aliphatic amines.[6][7]

  • Standard Preparation: Accurately weigh a reference standard of the compound and prepare a stock solution in a suitable diluent (e.g., acetonitrile/water mixture). Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the synthesized sample and dissolve it in the same diluent to a known concentration.

  • Derivatization (If necessary): If the compound lacks a strong chromophore for UV detection, a derivatizing agent (e.g., 9-fluorenylmethyl chloroformate, FMOC-Cl) can be used.[6] Mix a defined volume of the sample/standard with the derivatizing agent and a buffer solution, then allow it to react according to a validated procedure.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at a wavelength appropriate for the derivative or a low wavelength (e.g., 210 nm) for the underivatized compound.

  • Analysis: Inject equal volumes of the prepared standards and sample. Calculate the purity of the sample by comparing the peak area to the calibration curve.

Section 4: Material Safety Data Sheet (MSDS) Analysis

A complete, supplier-generated MSDS is the authoritative source for safety information. The information available for N-(1-ethylpropyl)-N-methylamine hydrochloride is limited, but a robust safety plan can be developed by understanding its known hazards and referencing the detailed profile of a closely related compound, Methylamine Hydrochloride.

Known Hazard Profile

The available data provides a foundational understanding of the risks associated with N-(1-ethylpropyl)-N-methylamine hydrochloride.

Hazard Information Details Source
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H319: Causes serious eye irritation.
Precautionary Statements P264, P270, P280, P301 + P312, P305 + P351 + P338, P337 + P313
Comparative Safety Analysis using Methylamine Hydrochloride

Critical Note: The following data is derived from the MSDS of Methylamine Hydrochloride (CAS 593-51-1) and is provided for illustrative and comparative purposes only. It demonstrates the type of detailed information a comprehensive MSDS should contain. Researchers MUST consult the specific MSDS from their supplier for N-(1-ethylpropyl)-N-methylamine hydrochloride before any handling.

Comparative Hazard Identification:

Hazard Class Statement for Methylamine Hydrochloride
Acute Oral Toxicity H302: Harmful if swallowed.[8]
Skin Corrosion/Irritation H315: Causes skin irritation.[8][9]
Eye Damage/Irritation H319: Causes serious eye irritation.[8][9]
Target Organ Toxicity H335: May cause respiratory irritation.[8]

The shared H302 and H319 codes suggest that the safety protocols for N-(1-ethylpropyl)-N-methylamine hydrochloride should, at a minimum, align with those for handling compounds that are harmful if ingested and cause serious eye irritation.

First-Aid Measures (Based on Methylamine Hydrochloride):

Exposure Route First-Aid Protocol Source
Inhalation Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8][10]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing. If irritation occurs, get medical advice.[9][11]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If irritation persists, get medical attention.[9][11]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[8][10]

Handling, Storage, and PPE Workflow:

Safe laboratory practice requires a systematic approach to exposure control.

G cluster_0 Risk Assessment cluster_1 Engineering Controls cluster_2 Personal Protective Equipment (PPE) cluster_3 Safe Practices Assess Assess Task: Weighing, Transfer, Reaction Setup Fume_Hood Work in a certified chemical fume hood Assess->Fume_Hood Gloves Wear protective gloves (e.g., Nitrile rubber) Assess->Gloves Handling Avoid dust formation. Avoid contact with skin/eyes. Wash hands after handling. Fume_Hood->Handling Ventilation Ensure adequate local exhaust ventilation Gloves->Handling Eyes Wear safety glasses with side-shields or goggles Clothing Wear a lab coat and closed-toe shoes Storage Keep container tightly closed. Store in a cool, dry place.

Caption: A logical workflow for ensuring safe handling of amine hydrochlorides.

  • Handling: Always handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[8] Prevent contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[9]

  • Storage: Keep the container tightly closed and store in a cool, dry, and dark place.[9] Storing under an inert gas is recommended for long-term stability.[8][9]

  • Personal Protective Equipment:

    • Eye/Face Protection: Safety glasses with side-shields or chemical goggles are mandatory.[8][9]

    • Skin Protection: Wear protective gloves (nitrile rubber is a common choice, but compatibility should be verified). A lab coat is required.[8][9]

    • Respiratory Protection: A dust respirator should be used if ventilation is inadequate or if dust is generated.[9]

Section 5: Concluding Remarks for the Research Professional

N-(1-ethylpropyl)-N-methylamine hydrochloride is a useful chemical intermediate. While comprehensive data is sparse, its known hazard profile (H302, H319) necessitates careful handling. By adopting the stringent safety protocols associated with well-characterized analogues like methylamine hydrochloride—including the use of proper engineering controls and personal protective equipment—researchers can work with this compound safely. The cornerstone of chemical safety is diligence; always obtain and thoroughly review the supplier-specific Material Safety Data Sheet before commencing any experimental work.

Section 6: References

  • N-(1-ethylpropyl)-N-methylamine hydrochloride, 1 gram. CP Lab Safety. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • Methylamine hydrochloride: Application, Pharmacokinetics, Toxicity, storage, Preparation. Chemystp. [Link]

  • CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. Google Patents.

  • CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride. Google Patents.

  • Methylamine hydrochloride | CAS#:593-51-1. Chemsrc. [Link]

  • N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine. PubChem. [Link]

  • Methylamine. Publisso. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Methylamine Hydrochloride. Organic Syntheses Procedure. [Link]

  • How Is Methylamine Synthesized? - Chemistry For Everyone. YouTube. [Link]

  • OSHA Method 40: Methylamine. US EPA. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

  • HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. ResearchGate. [Link]

  • Amines – Determination of N,N-dimethylethylamine, N,N- dimethylisopropylamine, N,N-dimethyl-n-propylamine and triethylamine in. The MAK Collection for Occupational Health and Safety. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Determination of N-(1-ethylpropyl)-N-methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: A Strategic Approach to the Analysis of N-(1-ethylpropyl)-N-methylamine Hydrochloride

N-(1-ethylpropyl)-N-methylamine hydrochloride is a secondary amine salt, a chemical entity that presents specific challenges for analytical determination. The absence of a significant chromophore in its structure precludes direct, sensitive analysis by common spectrophotometric detectors such as UV-Vis. Furthermore, its polarity and potential for volatility necessitate carefully considered chromatographic approaches. This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of N-(1-ethylpropyl)-N-methylamine hydrochloride, moving beyond a simple recitation of steps to explain the underlying scientific rationale for each procedural choice. The protocols herein are designed to be robust, self-validating, and grounded in established principles of analytical chemistry, ensuring the generation of reliable and reproducible data critical for research and pharmaceutical development.

Overview of Analytical Strategies

The primary analytical hurdles for a compound like N-(1-ethylpropyl)-N-methylamine hydrochloride are its lack of a UV-absorbing moiety and its relatively high polarity. To address these, two principal chromatographic strategies are recommended:

  • High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization: This is often the method of choice for non-chromophoric amines. By reacting the analyte with a derivatizing agent that imparts a strongly UV-absorbent or fluorescent tag, highly sensitive and specific detection can be achieved.[1] The resulting derivative is also typically more hydrophobic, leading to better retention and separation on reversed-phase HPLC columns.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent sensitivity and selectivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds. For amines, derivatization is often employed to improve chromatographic peak shape and thermal stability.[3]

The selection between these two approaches will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This section details a stability-indicating HPLC method for the quantification of N-(1-ethylpropyl)-N-methylamine hydrochloride, utilizing dansyl chloride as the derivatization agent. Dansyl chloride reacts with secondary amines under alkaline conditions to form stable, highly fluorescent derivatives that are also strongly UV-absorbent.[4]

Principle of Dansylation

The derivatization reaction, known as dansylation, involves the nucleophilic attack of the unprotonated secondary amine on the electrophilic sulfonyl chloride group of dansyl chloride. This reaction is conducted in an alkaline medium (pH 9.5-10.5) to ensure the amine is in its free base form. The resulting N-dansyl-sulfonamide is a stable adduct with desirable chromatographic and detection properties.

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol is designed to not only quantify N-(1-ethylpropyl)-N-methylamine hydrochloride but also to separate it from potential degradation products, making it a stability-indicating assay.

2.2.1. Reagents and Materials

  • N-(1-ethylpropyl)-N-methylamine hydrochloride reference standard

  • Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium bicarbonate

  • Sodium carbonate

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Water (HPLC grade)

2.2.2. Instrumentation and Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 50% B; 2-15 min: 50-90% B; 15-20 min: 90% B; 20.1-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

2.2.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of N-(1-ethylpropyl)-N-methylamine hydrochloride reference standard and dissolve in 10 mL of water.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of dilutions from the stock solution with water to construct a calibration curve.

  • Derivatization Buffer (pH 9.8): Dissolve 0.84 g of sodium bicarbonate and 1.06 g of sodium carbonate in 100 mL of water.

  • Dansyl Chloride Solution (5 mg/mL): Prepare fresh daily by dissolving 50 mg of dansyl chloride in 10 mL of acetonitrile. Protect from light.

2.2.4. Derivatization Procedure

  • To 100 µL of each standard or sample solution in a microvial, add 200 µL of the derivatization buffer.

  • Add 200 µL of the dansyl chloride solution.

  • Vortex the mixture and incubate at 60 °C for 45 minutes in the dark.

  • After incubation, cool the solution to room temperature.

  • Inject 10 µL of the derivatized solution into the HPLC system.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Sample/Standard Solution Mix Mix and Vortex Sample->Mix Buffer Derivatization Buffer (pH 9.8) Buffer->Mix Dansyl Dansyl Chloride in ACN Dansyl->Mix Incubate Incubate at 60°C for 45 min (dark) Mix->Incubate Cool Cool to Room Temperature Incubate->Cool Inject Inject into HPLC-UV Cool->Inject

Figure 1: HPLC Pre-column Derivatization Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For orthogonal verification or in laboratories where GC-MS is the preferred platform, this method provides a robust alternative for the analysis of N-(1-ethylpropyl)-N-methylamine. Derivatization is recommended to improve peak shape and reduce analyte adsorption in the GC system.

Principle of Derivatization for GC-MS

Acylation with reagents such as trifluoroacetic anhydride (TFAA) is a common and effective derivatization strategy for primary and secondary amines prior to GC analysis.[3] The resulting trifluoroacetylated derivative is more volatile and less polar, leading to improved chromatographic performance.

Experimental Protocol: GC-MS Analysis

3.2.1. Reagents and Materials

  • N-(1-ethylpropyl)-N-methylamine hydrochloride reference standard

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (GC grade)

  • Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

3.2.2. Instrumentation and GC-MS Conditions

ParameterRecommended Setting
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 80 °C for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

3.2.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of N-(1-ethylpropyl)-N-methylamine hydrochloride reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of dilutions from the stock solution with methanol.

3.2.4. Derivatization Procedure

  • Evaporate 100 µL of the standard or sample solution to dryness under a gentle stream of nitrogen.

  • Add 100 µL of ethyl acetate and 50 µL of TFAA to the dry residue.

  • Cap the vial and heat at 70 °C for 20 minutes.

  • Cool to room temperature and evaporate the solvent and excess reagent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of dichloromethane for GC-MS analysis.

gcms_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Preparation Sample Sample/Standard Solution Evap1 Evaporate to Dryness Sample->Evap1 AddReagents Add Ethyl Acetate and TFAA Evap1->AddReagents Heat Heat at 70°C for 20 min AddReagents->Heat Cool Cool to Room Temperature Heat->Cool Evap2 Evaporate to Dryness Cool->Evap2 Reconstitute Reconstitute in Dichloromethane Evap2->Reconstitute Inject Inject into GC-MS Reconstitute->Inject

Figure 2: GC-MS Derivatization and Analysis Workflow.

Method Validation

A comprehensive validation of the chosen analytical method is imperative to ensure its suitability for the intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.

Validation Parameters

The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Stability-Indicating Assay and Forced Degradation Studies

To establish the stability-indicating nature of the developed HPLC method, forced degradation studies must be performed on N-(1-ethylpropyl)-N-methylamine hydrochloride.[5] These studies are designed to generate potential degradation products and demonstrate that they are well-separated from the main analyte peak.[6]

Forced Degradation Protocol

Subject the N-(1-ethylpropyl)-N-methylamine hydrochloride drug substance to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for a specified duration.

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration before analysis by the validated HPLC method.

Evaluation of Results

The chromatograms of the stressed samples should be evaluated for:

  • Peak Purity: The peak purity of the N-(1-ethylpropyl)-N-methylamine hydrochloride peak should be assessed using a Diode Array Detector (DAD) to ensure no co-eluting peaks.

  • Resolution: The resolution between the main peak and any degradation product peaks should be greater than 1.5.

  • Mass Balance: The sum of the assay of the main peak and the areas of all degradation products should be close to the initial assay value.

Secondary amines can be susceptible to N-nitrosation, especially in the presence of nitrite sources.[7] Therefore, it is crucial to be aware of potential artifactual degradation during stability studies.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the accurate and reliable detection and quantification of N-(1-ethylpropyl)-N-methylamine hydrochloride. The choice between HPLC with pre-column derivatization and GC-MS will be dictated by the specific analytical needs and available resources. Adherence to the principles of method validation and the execution of forced degradation studies are paramount to ensuring the generation of high-quality data that can confidently support research, development, and quality control activities.

References

  • A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. (n.d.). PMC. Retrieved from [Link]

  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. (2018). PubMed. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • Gas chromatography of amines as various derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Method for Analysis of Dansyl Amino Acids. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Quantitation by HPLC of amines as dansyl derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Stress Testing: The Chemistry of Drug Degradation. (n.d.). ResearchGate. Retrieved from [Link]

  • Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. (n.d.). SciELO. Retrieved from [Link]

Sources

quantifying N-(1-ethylpropyl)-N-methylamine hydrochloride in samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of N-(1-ethylpropyl)-N-methylamine Hydrochloride

Abstract

This comprehensive guide details the analytical methodologies for the robust quantification of N-(1-ethylpropyl)-N-methylamine hydrochloride in various sample matrices. Primarily focusing on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), this document provides scientists, researchers, and drug development professionals with the foundational principles, step-by-step protocols, and critical validation parameters necessary for developing and implementing a reliable quantitative assay. The methodologies are grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) guidelines, to ensure data integrity and scientific rigor.

Introduction

N-(1-ethylpropyl)-N-methylamine hydrochloride is an organic compound with the chemical formula C6H15N·HCl and a molecular weight of 137.65 g/mol [1][2][3]. As with many amine-containing compounds used in pharmaceutical development and other chemical industries, precise and accurate quantification is critical for quality control, stability testing, and pharmacokinetic studies. The presence of the amine functional group presents unique analytical challenges, including potential for volatility and interaction with chromatographic stationary phases.

This application note provides a framework for developing and validating analytical methods for N-(1-ethylpropyl)-N-methylamine hydrochloride, ensuring that the chosen method is suitable for its intended purpose. The principles discussed herein are universally applicable, though specific parameters may require optimization based on the sample matrix and available instrumentation.

Foundational Principles of Analytical Method Validation

The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose[4][5]. This is achieved by assessing a set of specific performance characteristics. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the ICH have established comprehensive guidelines for analytical method validation[6][7][8][9][10]. The recently implemented ICH Q2(R2) and Q14 guidelines emphasize a lifecycle management approach to analytical procedures, encouraging a more robust and science-driven process from development through to routine use[9][11][12][13].

The core validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present[4][12].

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value[9].

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[9]. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Recommended Analytical Techniques

Given the physicochemical properties of N-(1-ethylpropyl)-N-methylamine hydrochloride, both GC-MS and LC-MS/MS are highly suitable for its quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and semi-volatile compounds. The free base form of N-(1-ethylpropyl)-N-methylamine is amenable to GC analysis. Derivatization may be employed to improve chromatographic peak shape and thermal stability[14][15]. GC-MS offers excellent selectivity and sensitivity, particularly when operated in selected ion monitoring (SIM) mode.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC. For N-(1-ethylpropyl)-N-methylamine hydrochloride, reversed-phase chromatography can be employed. The use of tandem mass spectrometry (MS/MS) provides exceptional specificity and sensitivity through multiple reaction monitoring (MRM). This is often the preferred method for complex matrices like biological fluids[16][17][18].

Experimental Protocols

The following sections provide detailed protocols for the quantification of N-(1-ethylpropyl)-N-methylamine hydrochloride using GC-MS and LC-MS/MS. These are intended as a starting point for method development and will require optimization for specific applications.

Protocol 1: Quantification by GC-MS

This protocol is designed for the analysis of N-(1-ethylpropyl)-N-methylamine in relatively clean sample matrices, such as a drug substance or simple formulation.

4.1.1. Sample Preparation

  • Standard Preparation:

    • Prepare a stock solution of N-(1-ethylpropyl)-N-methylamine hydrochloride in methanol at a concentration of 1 mg/mL.

    • Create a series of calibration standards by serial dilution of the stock solution in a suitable solvent (e.g., methanol or ethyl acetate) to cover the desired concentration range.

  • Sample Preparation (Alkalinization and Extraction):

    • Accurately weigh a sample containing the analyte and dissolve it in a known volume of deionized water.

    • To an aliquot of the aqueous sample, add a sufficient amount of a strong base (e.g., 1 M sodium hydroxide) to adjust the pH to >10. This converts the hydrochloride salt to the free base, which is more volatile and soluble in organic solvents.

    • Add a known volume of an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Vortex vigorously for 1-2 minutes to extract the free base into the organic layer.

    • Centrifuge to separate the layers.

    • Carefully transfer the organic (upper) layer to a clean vial for analysis. A drying agent like anhydrous sodium sulfate can be added to remove any residual water.

4.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point[14].

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for N-(1-ethylpropyl)-N-methylamine should be determined by acquiring a full scan spectrum of a standard.

4.1.3. Data Analysis and Validation

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the linearity and calculate the concentration of the analyte in the samples.

  • Validate the method according to the parameters outlined in Section 2 and summarized in Table 2.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in DI Water Sample->Dissolve Alkalinize Adjust pH > 10 with NaOH Dissolve->Alkalinize Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Alkalinize->Extract Separate Centrifuge & Collect Organic Layer Extract->Separate Inject Inject into GC-MS Separate->Inject Separate_GC Chromatographic Separation (DB-5ms column) Inject->Separate_GC Detect_MS Mass Spectrometric Detection (EI, SIM Mode) Separate_GC->Detect_MS Integrate Peak Integration Detect_MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aliquot Sample Spike Add Internal Standard Sample->Spike Precipitate Protein Precipitation (with Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into LC-MS/MS Collect->Inject Separate_LC Chromatographic Separation (C18 Column) Inject->Separate_LC Detect_MSMS Tandem MS Detection (ESI+, MRM Mode) Separate_LC->Detect_MSMS Integrate Peak Integration (Analyte & IS) Detect_MSMS->Integrate Calculate Calculate Peak Area Ratio Integrate->Calculate Quantify Quantify via Calibration Curve Calculate->Quantify

Sources

Quantitative Analysis of N-(1-ethylpropyl)-N-methylamine Hydrochloride using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of N-(1-ethylpropyl)-N-methylamine hydrochloride, a secondary amine of interest in pharmaceutical development and chemical synthesis. Due to the compound's polarity, low molecular weight, and lack of a strong UV chromophore, a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method was developed and validated. The protocol utilizes a reversed-phase C18 column under basic mobile phase conditions to achieve excellent retention and peak shape. Detection by mass spectrometry in Selected Ion Monitoring (SIM) mode provides the necessary selectivity and sensitivity for accurate quantification at low levels. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quality control and research applications.[1]

Introduction and Scientific Rationale

N-(1-ethylpropyl)-N-methylamine is a secondary aliphatic amine. Its hydrochloride salt is a solid material with the empirical formula C₆H₁₆ClN and a molecular weight of 137.65 g/mol .[2] The accurate quantification of such small amine compounds is a common challenge in the pharmaceutical industry, where they may function as synthetic building blocks, process impurities, or degradation products.

The analytical challenges associated with N-(1-ethylpropyl)-N-methylamine include:

  • Poor Chromatographic Retention: As a small, polar molecule, it is poorly retained on traditional reversed-phase (RP) columns using standard acidic mobile phases.

  • Peak Asymmetry: Basic amines are prone to interacting with residual acidic silanols on silica-based columns, leading to significant peak tailing.

  • Lack of UV Chromophore: The molecule does not possess a suitable chromophore for sensitive detection by UV-Vis spectrophotometry.

To overcome these challenges, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the analytical technique of choice.[] This guide details a method that leverages a high-pH mobile phase to improve chromatographic performance and electrospray ionization mass spectrometry (ESI-MS) for highly sensitive and selective detection. Operating at a pH above the analyte's pKa renders the amine neutral, enhancing its retention on a C18 column and dramatically improving peak shape.

Physicochemical Properties of the Analyte

PropertyValueSource
Compound Name N-(1-ethylpropyl)-N-methylamine hydrochlorideN/A
Synonyms N-methylpentan-3-amine hydrochloride[4]
CAS Number 130985-81-8[2][5]
Molecular Formula C₆H₁₅N · HCl[2]
Molecular Weight 137.65 g/mol [2]
Monoisotopic Mass (Free Base) 101.12045 Da[4]
Form Solid

Detailed Method and Protocols

Materials and Reagents
  • Reference Standard: N-(1-ethylpropyl)-N-methylamine hydrochloride, ≥98% purity.

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (≥18.2 MΩ·cm).

  • Mobile Phase Additive: Ammonium Bicarbonate (≥99% purity).

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

Instrumentation
  • HPLC System: A system equipped with a binary pump, degasser, autosampler, and column thermostat (e.g., Waters ACQUITY UPLC H-Class).[6]

  • Mass Spectrometer: A single quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters ACQUITY QDa Detector).[6]

  • Analytical Column: A column stable at high pH, such as a Waters XTerra MS C18, 2.1 x 30 mm, 3.5 µm, or equivalent.

Optimized Chromatographic and MS Conditions

The following tables summarize the optimized instrumental parameters for the analysis.

Table 1: HPLC Conditions

Parameter Setting Rationale
Column XTerra MS C18, 2.1 x 30 mm, 3.5 µm Hybrid particle technology provides stability at high pH, crucial for amine analysis.
Mobile Phase A 5 mM Ammonium Bicarbonate in Water, pH 9.5 Maintains the analyte in its neutral, more retentive form, improving peak shape. Volatile buffer is compatible with MS.
Mobile Phase B Acetonitrile Standard organic solvent for reversed-phase chromatography.
Gradient Elution 5% to 95% B over 3 minutes Ensures elution of the target analyte while cleaning the column of less polar components.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column to ensure efficient separation.
Column Temperature 40 °C Enhances reproducibility of retention time and can improve peak efficiency.

| Injection Volume | 2 µL | Small volume to prevent peak distortion and column overload. |

Table 2: Mass Spectrometer Conditions

Parameter Setting Rationale
Ionization Mode Electrospray Ionization, Positive (ESI+) Secondary amines readily form [M+H]⁺ ions, providing high sensitivity.
Analyte [M+H]⁺ (m/z) 102.13 Corresponds to the protonated free base (C₆H₁₅N, MW=101.12).
Detection Mode Selected Ion Monitoring (SIM) at m/z 102.13 Maximizes sensitivity and selectivity by monitoring only the ion of interest.[6]
Capillary Voltage 1.5 kV Optimized for stable spray and maximum ion generation.
Cone Voltage 15 V Optimized to facilitate ion transmission without inducing in-source fragmentation.
Desolvation Temp. 500 °C Ensures efficient desolvation of the mobile phase droplets.

| Desolvation Gas Flow | 600 L/Hr (Nitrogen) | Aids in the desolvation process. |

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Reporting A Prepare Mobile Phases (A: 5mM NH4HCO3, pH 9.5) (B: Acetonitrile) B Prepare Standard Stock (1 mg/mL in Diluent) C Prepare Calibration Curve (Serial Dilution, e.g., 1-1000 ng/mL) B->C G Inject Calibration Standards (Lowest to Highest Concentration) C->G D Prepare Sample (Dissolve in Diluent to fall within curve) H Inject Samples D->H E Equilibrate HPLC System (Initial Mobile Phase Conditions) F Perform System Suitability Test (SST) (Replicate injections of a mid-level standard) E->F F->G G->H I Integrate Peaks (SIM Chromatogram at m/z 102.13) H->I J Generate Calibration Curve (Peak Area vs. Concentration) I->J K Quantify Sample Concentration J->K L Generate Report (SST, Linearity, Sample Results) K->L

Caption: Overall workflow for the HPLC-MS analysis of N-(1-ethylpropyl)-N-methylamine HCl.

Step-by-Step Protocols

Preparation of Solutions
  • Mobile Phase A (5 mM Ammonium Bicarbonate, pH 9.5):

    • Weigh approximately 395 mg of ammonium bicarbonate and dissolve in 1 L of deionized water.

    • Adjust pH to 9.5 using dilute ammonium hydroxide, if necessary.

    • Filter through a 0.22 µm membrane filter.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of N-(1-ethylpropyl)-N-methylamine hydrochloride reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the 50:50 (v/v) Acetonitrile:Water diluent. Sonicate briefly if needed.

  • Calibration Standards (e.g., 1.0 to 1000 ng/mL):

    • Perform serial dilutions of the Standard Stock Solution using the sample diluent to prepare a series of at least six calibration standards covering the desired concentration range.

Method Validation Protocol

The method was validated following ICH Q2(R1) guidelines.[1]

G Validation Method Validation (ICH Q2 R1) Specificity Linearity Accuracy Precision LOQ / LOD Robustness Specificity Specificity: Inject blank, analyte, and spiked matrix. Ensure no interference at analyte RT. Validation->Specificity Linearity Linearity: Analyze ≥6 concentrations. Plot response vs. conc. (r² > 0.995). Validation->Linearity Accuracy Accuracy: Spike-recovery at 3 levels (e.g., 80, 100, 120%). Calculate % recovery. Validation->Accuracy Precision Precision: Repeatability (n=6 at 100%). Intermediate (different day/analyst). Calculate %RSD. Validation->Precision Limits LOD & LOQ: Determine based on S/N ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of response. Validation->Limits Robustness Robustness: Vary parameters (pH ±0.2, Temp ±2°C). Assess impact on results. Validation->Robustness

Sources

gas chromatography methods for volatile amines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Gas Chromatography of Volatile Amines

Authored by: A Senior Application Scientist

Abstract

The analysis of volatile amines by gas chromatography (GC) is a critical task in the pharmaceutical, environmental, and chemical industries. These compounds are frequently used as reagents and their residual levels must be carefully monitored.[1][2] However, their inherent basicity and high polarity present significant analytical challenges, primarily due to strong interactions with active sites within the GC system, leading to poor peak shape and inaccurate quantification.[3][4] This guide provides a comprehensive overview of modern GC methodologies developed to overcome these obstacles. We will explore the root causes of analytical difficulties and detail field-proven strategies, including direct analysis with specialized columns, headspace techniques for complex matrices, and derivatization for enhanced sensitivity. Detailed, step-by-step protocols and troubleshooting advice are provided to empower researchers, scientists, and drug development professionals to generate robust and reliable data for volatile amine analysis.

The Core Challenge: Understanding Amine Activity in GC

Volatile amines are notoriously difficult to analyze by gas chromatography.[5] Their basic nature and high polarity cause them to interact strongly with acidic silanol groups (Si-OH) present on the surfaces of conventional glass inlet liners and fused silica capillary columns.[3][6][4][7] This interaction, a form of adsorption, disrupts the ideal chromatographic partitioning process. Instead of moving cleanly through the column, a portion of the amine molecules are temporarily adsorbed and then released, resulting in characteristically broad and tailing peaks.[8][9] This peak asymmetry compromises resolution, reduces sensitivity, and makes accurate integration and quantification nearly impossible.[3][6]

Furthermore, many volatile amines are analyzed in challenging matrices, such as water or polar solvents, which can degrade common GC stationary phases, leading to short column lifetimes and poor reproducibility.[3][6][4] Overcoming these challenges requires a multi-faceted approach, involving careful selection of consumables, strategic sample preparation, and optimized instrument parameters.

Strategic Pathways for Amine Analysis

Three primary strategies have been developed to successfully analyze volatile amines by GC. The choice of method depends on the sample matrix, the required sensitivity, and the specific amines of interest.

G

  • Direct Analysis using Specialized Columns: This is the most straightforward approach, where a liquid sample is injected directly into the GC. Its success is entirely dependent on using a highly inert system. Modern specialized columns feature a base-deactivated stationary phase that shields the analytes from active sites, resulting in symmetrical peaks.[3][6][10][11]

  • Static Headspace GC (HS-GC): This technique is ideal for analyzing volatile amines in complex, non-volatile, or aqueous matrices (e.g., pharmaceutical APIs, biological fluids).[12][13][14] The sample is sealed in a vial and heated, allowing the volatile amines to partition into the gas phase (headspace) above the sample. A portion of this gas is then injected into the GC. This prevents non-volatile matrix components from contaminating the GC system, leading to cleaner analysis and longer column life.[14]

  • Derivatization: This chemical modification process converts polar amines into less polar, more volatile, and more thermally stable derivatives.[15][16] Derivatization is employed to improve peak shape, enhance sensitivity (especially with an Electron Capture Detector, or ECD), and improve chromatographic resolution.[15][17] Common methods include acylation and silylation.[15][16][18]

Instrumentation and Consumables: The Foundation of Success

The selection of appropriate hardware and consumables is the most critical factor in achieving a robust method for volatile amines.

  • GC Columns: Standard polyethylene glycol (PEG) or polysiloxane columns are generally unsuitable for direct amine analysis due to their inherent activity.[3][6][4] Specialized, base-deactivated columns are mandatory. These columns are engineered to produce symmetrical peaks even for highly basic compounds like primary amines.[5][19]

Column Name Manufacturer Stationary Phase Type Key Features
Rtx-Volatile Amine RestekBase-deactivated, non-polar siloxane typeExcellent inertness, robust against water injections, high temp. stability (290°C).[3][6][10]
CP-Volamine / Select CP-Volamine AgilentBase-deactivated, non-polar siloxane typeOptimized for C1-C5 amines, produces symmetrical peaks, stable with aqueous samples.[5][11][19][20]
  • Inlet Liners: The injector port is the first point of contact for the sample. An active liner will cause analyte loss and peak tailing before the sample even reaches the column.[8] Using a liner with a base-deactivated surface chemistry (e.g., Restek Siltek®) is essential to preserve sample integrity.[21]

  • Detectors:

    • Flame Ionization Detector (FID): The most common detector for this application. It is robust, offers a wide linear range, and is suitable for quantifying amines at moderate to high levels.[12][22]

    • Mass Spectrometry (MS): Provides higher sensitivity and selectivity, making it ideal for trace-level analysis and peak identification.[23] It is often coupled with headspace GC for the analysis of amines in complex biological matrices.

Methodologies and Protocols

Protocol 1: Derivatization-Free Analysis by Headspace GC-MS

This protocol is adapted from methods used for the analysis of short-chain volatile amines in biological fluids and is broadly applicable to aqueous samples. The core principle is to make the sample alkaline to liberate the free, volatile base from its salt form, enhancing its transfer into the headspace.

G

Step-by-Step Protocol:

  • Sample Preparation: In a 20 mL headspace vial, add 400 µL of the aqueous sample (e.g., plasma, urine, or a dissolved pharmaceutical intermediate).

  • Matrix Modification: To the vial, add a solution of sodium hydroxide (NaOH) to raise the pH significantly (e.g., to a final concentration of 1-2 mol/L).[13] This deprotonates any amine salts (R-NH3+) to the free amine (R-NH2), which is much more volatile.

  • Salting Out (Optional but Recommended): Add a salt like potassium chloride (KCl) to increase the ionic strength of the aqueous phase.[13] This reduces the solubility of the amines in the water and promotes their transfer into the headspace, increasing sensitivity.[13][14]

  • Vial Sealing and Incubation: Immediately seal the vial with a PTFE-lined cap. Place the vial in the headspace autosampler.

  • Headspace Parameters:

    • Incubation Temperature: 70°C[13]

    • Incubation Time: 10 minutes with agitation[13]

    • Syringe Temperature: 80°C[13]

  • Injection: The autosampler will automatically withdraw a volume of the headspace gas (e.g., 2 mL) and inject it into the GC.[13]

  • GC-MS Parameters:

Parameter Setting Justification
Column Rtx-Volatile Amine (30 m x 0.32 mm ID, 5 µm)[13]Specialized column for inertness and good peak shape. Thick film aids retention of very volatile compounds.
Carrier Gas Helium at 2 mL/min (constant flow)[13]Inert carrier gas. Constant flow ensures reproducible retention times.
Inlet Temp 200°C[13]Ensures rapid volatilization of the sample without thermal degradation.
Split Ratio 7:1[13]Prevents column overloading while maintaining good sensitivity.
Oven Program 40°C (hold 4 min), then 25°C/min to 250°C (hold 3 min)[13]Initial hold for separation of highly volatile amines, followed by a rapid ramp to elute heavier compounds.
MS Transfer Line 230°C[13]Prevents condensation of analytes before they reach the mass spectrometer.
MS Mode Single Ion Monitoring (SIM)Provides maximum sensitivity and selectivity for target amine quantification.
Protocol 2: Universal Headspace GC-FID for Pharmaceutical Samples

This protocol is designed for the quantitation of residual volatile amines in active pharmaceutical ingredients (APIs). A key challenge is that acidic APIs can react with the basic amine analytes, trapping them in the sample matrix. This method uses a strong, non-volatile organic base, DBU, to neutralize the matrix and liberate the amines.[12][1]

Step-by-Step Protocol:

  • Diluent Preparation: Prepare a diluent of 5% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc).[12][1]

  • Sample Preparation: Accurately weigh the API sample (e.g., 100 mg) into a 20 mL headspace vial. Add a precise volume of the DBU-containing diluent (e.g., 1.0 mL).

  • Standard Preparation: Prepare calibration standards in the same DBU-containing diluent.

  • Vial Sealing and Incubation: Seal the vials and place them in the headspace autosampler.

  • Headspace Parameters:

    • Incubation Temperature: 120°C

    • Incubation Time: 15-20 minutes

  • GC-FID Parameters:

Parameter Setting Justification
Column Agilent CP-Volamine (30 m x 0.32 mm ID, 5 µm) or similarProvides the necessary inertness to prevent peak tailing.
Carrier Gas Helium or HydrogenStandard carrier gases for GC-FID.
Inlet Temp 200°CEnsures efficient sample transfer.
Oven Program Start at 40-50°C, ramp to ~250°CA typical temperature program to separate a range of volatile amines.
Detector FID at 300°C[14]Robust detector for quantification. High temperature prevents contamination.

Troubleshooting Common Issues

G

  • Problem: Peak Tailing [9][24]

    • Cause A: Active Sites. The liner, column, or other parts of the sample path are not sufficiently inert.[3][6]

    • Solution A: Ensure you are using a base-deactivated liner and a specialized amine column.[10][21]

    • Cause B: Poor Column Installation. A ragged column cut or incorrect installation depth in the inlet can create turbulence and dead volume.[9][24]

    • Solution B: Re-cut the column inlet using a ceramic wafer, ensuring a clean, 90-degree cut. Verify the correct installation depth according to the manufacturer's instructions.[8][24]

    • Cause C: Column Contamination. Non-volatile matrix components have accumulated at the head of the column.[9]

    • Solution C: Trim 10-20 cm from the inlet side of the column. If using direct injection, consider adding a guard column.

  • Problem: Poor Reproducibility / Low Recovery

    • Cause A: Matrix Effects. The sample matrix (e.g., an acidic API) is reacting with the amines.[12][1]

    • Solution A: Use the headspace method with an appropriate matrix modifier, such as NaOH for aqueous samples or DBU for organic/API samples, to ensure the amines are liberated consistently.[12][1][13]

    • Cause B: Adsorption. Analyte is being lost in the sample path.

    • Solution B: In addition to inert liners and columns, consider "priming" the system by making several injections of a high-concentration amine standard before running samples. This can passivate any remaining active sites.[4]

Conclusion

The successful analysis of volatile amines by gas chromatography is eminently achievable but requires a deliberate and informed approach. The historical challenges of peak tailing and poor reproducibility can be overcome by abandoning traditional columns and liners in favor of modern, base-deactivated consumables specifically engineered for this purpose. For complex matrices, headspace GC offers an invaluable tool for robust, interference-free analysis by isolating volatile analytes from non-volatile sample components. By understanding the chemical principles behind amine analysis and implementing the protocols and troubleshooting strategies outlined in this guide, researchers can develop methods that are sensitive, accurate, and reliable for routine use in any laboratory setting.

References

  • Bean, A. G., & Deth, R. C. (2019). Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry. Journal of Clinical Laboratory Analysis, 33(9), e22982. [Link]

  • LCGC International. (2018). Generic GC–FID for Volatile Amine Quantitation in Pharma. LCGC International. [Link]

  • You, C., Ho, T., Rucker, V., Yeh, J., & Wang, L. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. Analytical Methods, 15(34), 4275-4282. [Link]

  • Restek Corporation. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Restek Technical Literature. [Link]

  • Restek Corporation. (2020). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Restek Application Note. [Link]

  • Restek Corporation. (n.d.). Advanced Capillary Column Technology Improves Analysis of Volatile Amines. Restek Technical Literature. [Link]

  • You, C., Ho, T., Rucker, V., Yeh, J., & Wang, L. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing. [Link]

  • Bean, A. G., & Deth, R. C. (2019). Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry. PubMed. [Link]

  • Pharmaceutical Technology. (2011). Experimental Considerations in Headspace Gas Chromatography. Pharmaceutical Technology, 35(7). [Link]

  • Wang, Y., et al. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. MDPI. [Link]

  • You, C., et al. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. ResearchGate. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex Technical Note. [Link]

  • Jagiello, M., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4713–4724. [Link]

  • Chrom Tech. (n.d.). Agilent Amines GC Columns. Chrom Tech Distributor Page. [Link]

  • Restek Corporation. (n.d.). Rtx-Volatile Amine GC Capillary Column. Restek Product Page. [Link]

  • Chen, G., et al. (2018). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 159, 319-325. [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex Knowledge Center. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link]

  • American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting. Agilent Technical Note. [Link]

  • Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech Electronic Theses and Dissertations. [Link]

  • Agilent Technologies. (2010). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Agilent Application Note. [Link]

  • Graffius, G. C., et al. (2017). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). CP-Volamine | GC Columns. Agilent Product Page. [Link]

  • Liu, D., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 331-340. [Link]

  • Reddy, G. S., et al. (2014). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. Journal of Analytical Methods in Chemistry. [Link]

  • Agilent Technologies. (n.d.). C amines Analysis of volatile amines in DMA. Agilent Application Note. [Link]

  • Restek Corporation. (n.d.). Troubleshooting Guide. Restek Technical Literature. [Link]

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Prieto, A., et al. (2010). Sample preparation in analysis of pharmaceuticals. Journal of Chromatography A, 1217(16), 2642-2666. [Link]

  • Papageorgiou, E. P., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]

  • Dong, M. W. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC. [Link]

  • Taylor, T. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC North America. [Link]

  • BSI Knowledge. (2019). ASTM D7995 - 19. BSI Knowledge. [Link]

Sources

Application Notes and Protocols for the Derivatization of Secondary Amines in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Secondary Amines

Secondary amines, prevalent in pharmaceuticals, natural products, and environmental samples, often present a significant analytical challenge. Their inherent chemical properties—such as high polarity, low volatility, and poor ionization efficiency—can impede direct analysis by modern chromatographic and mass spectrometric techniques.[1] Chemical derivatization offers a robust strategy to overcome these limitations by chemically modifying the secondary amine group. This modification enhances the analyte's physicochemical properties, leading to improved chromatographic separation, increased detection sensitivity, and greater overall analytical reliability.[1][2] This guide provides a comprehensive overview of common derivatization strategies for secondary amines, detailing the underlying chemical principles and providing field-proven protocols for their successful implementation.

Why Derivatize Secondary Amines?

The decision to derivatize is driven by the need to modulate the analyte's properties to match the requirements of the chosen analytical platform, be it Gas Chromatography (GC) or Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).

  • For Gas Chromatography (GC): Derivatization is often essential to increase the volatility and thermal stability of secondary amines. By replacing the active hydrogen on the nitrogen atom, intermolecular hydrogen bonding is reduced, which in turn lowers the boiling point and allows the analyte to be amenable to GC analysis.[3][4]

  • For Liquid Chromatography (LC): In LC, particularly reverse-phase HPLC, derivatization can increase the hydrophobicity of polar secondary amines, leading to better retention and separation on C18 columns.[5][6] Furthermore, the introduction of a chromophore or fluorophore through derivatization dramatically enhances detection sensitivity for UV-Vis or fluorescence detectors.[2][5] For mass spectrometry detection, derivatization can improve ionization efficiency, leading to lower limits of detection.[1][7]

Core Derivatization Strategies for Secondary Amines

The primary mechanisms for derivatizing secondary amines fall into three main categories: acylation, silylation, and the use of sulfonyl chlorides. The choice of reagent depends on the analytical technique, the nature of the analyte, and the sample matrix.[1][8]

Acylation: Enhancing Volatility and Detection

Acylation involves the reaction of a secondary amine with an acylating agent, typically an acid anhydride or an acyl halide, to form a stable amide derivative.[9][10] This process is highly effective for both GC and LC applications. Fluorinated acylating agents are particularly advantageous as they introduce electron-capturing groups, significantly enhancing sensitivity for electron capture detection (ECD) in GC.[9]

Common Acylating Reagents:

  • Trifluoroacetic Anhydride (TFAA): Reacts readily with secondary amines to form trifluoroacetylated derivatives that are volatile and thermally stable.[9][11]

  • Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFAA): These reagents offer similar benefits to TFAA but with increased fluorine content, further enhancing ECD response.[9][11]

  • N-methyl-bis(trifluoroacetamide) (MBTFA): A versatile reagent that reacts with primary and secondary amines under mild, non-acidic conditions to form trifluoroacetamide derivatives.[11][12]

Protocol: Acylation of Secondary Amines with TFAA for GC-MS Analysis

This protocol provides a general guideline for the derivatization of secondary amines using Trifluoroacetic Anhydride (TFAA). Optimization may be required for specific analytes and matrices.

Materials:

  • Sample containing secondary amine(s) dissolved in a dry, aprotic solvent (e.g., acetonitrile, ethyl acetate).

  • Trifluoroacetic Anhydride (TFAA).

  • Pyridine (optional, as a catalyst and acid scavenger).

  • Reaction vials with PTFE-lined caps.

  • Heating block or water bath.

  • Nitrogen gas supply for evaporation.

Procedure:

  • Sample Preparation: Ensure the sample is free of water, as TFAA is moisture-sensitive. If necessary, dry the sample extract over anhydrous sodium sulfate or by lyophilization. Reconstitute the dried sample in 100 µL of a suitable solvent.

  • Reagent Addition: To the sample vial, add 50 µL of TFAA. If the sample contains acidic components or if catalysis is needed, add 10 µL of pyridine.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the reaction mixture at 60-70°C for 30 minutes.

  • Evaporation: After cooling to room temperature, remove the excess reagent and solvent under a gentle stream of dry nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., hexane, ethyl acetate) to the desired concentration for GC-MS analysis.

Causality: The heating step ensures the reaction goes to completion. The optional addition of pyridine neutralizes the trifluoroacetic acid byproduct, driving the equilibrium towards the product side.[11] Evaporation of excess reagent is crucial to prevent column damage and interference in the chromatogram.[9]

Visualization of Acylation Workflow

Acylation Workflow for GC-MS cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_cleanup Post-Reaction Cleanup Dry_Sample Dry Sample Extract Reconstitute_Sample Reconstitute in Aprotic Solvent Dry_Sample->Reconstitute_Sample Add_TFAA Add TFAA (& Pyridine) Reconstitute_Sample->Add_TFAA Vortex_Heat Vortex & Heat (60-70°C, 30 min) Add_TFAA->Vortex_Heat Evaporate Evaporate Excess Reagent Vortex_Heat->Evaporate Reconstitute_Final Reconstitute for Analysis Evaporate->Reconstitute_Final GC_MS_Analysis GC_MS_Analysis Reconstitute_Final->GC_MS_Analysis Inject into GC-MS

Caption: Workflow for TFAA acylation of secondary amines.

Silylation: The Workhorse for GC Analysis

Silylation is arguably the most common derivatization technique for GC analysis.[3][4] It involves the replacement of the active hydrogen of the secondary amine with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[9][13] This derivatization significantly increases the volatility and thermal stability of the analyte while reducing its polarity.[4]

Common Silylating Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile TMS donor. Often used with a catalyst like trimethylchlorosilane (TMCS) for derivatizing hindered secondary amines.[3][8]

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): The most volatile of the TMS-amides, its byproducts typically elute with the solvent front, minimizing chromatographic interference.[13]

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): Forms TBDMS derivatives, which are about 10,000 times more stable to hydrolysis than their TMS counterparts, making them ideal for samples with trace amounts of moisture.[13][14]

Protocol: Silylation of Secondary Amines with BSTFA + 1% TMCS for GC-MS Analysis

This protocol outlines the silylation of secondary amines using a common and effective reagent mixture.

Materials:

  • Sample containing secondary amine(s) dissolved in a dry, aprotic solvent (e.g., pyridine, acetonitrile).

  • BSTFA + 1% TMCS silylation reagent.

  • Reaction vials with PTFE-lined caps.

  • Heating block or oven.

Procedure:

  • Sample Preparation: Ensure the sample is dry. If in an aqueous solution, evaporate to dryness under nitrogen. Reconstitute in 100 µL of a dry solvent like pyridine.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the sample vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat at 70-90°C for 1-2 hours. The time and temperature may need optimization depending on the steric hindrance of the amine.

  • Analysis: After cooling, the sample can often be directly injected into the GC-MS. Dilution with an appropriate solvent may be necessary.

Causality: Pyridine is an excellent solvent for silylation reactions as it can also act as an acid scavenger. The TMCS catalyst enhances the reactivity of the BSTFA, making it effective for even sterically hindered secondary amines.[8] Heating provides the necessary activation energy to drive the reaction to completion.

Visualization of Silylation Reaction

Silylation Reaction Mechanism cluster_reactants Reactants cluster_products Products Sec_Amine R₂NH Secondary Amine Silyl_Amine R₂N-Si(CH₃)₃ Silylated Amine Sec_Amine->Silyl_Amine Reaction (+TMCS catalyst) BSTFA CF₃CON(Si(CH₃)₃)₂ BSTFA BSTFA->Silyl_Amine Byproduct CF₃CONH(Si(CH₃)₃) Byproduct BSTFA->Byproduct

Caption: General reaction scheme for silylation.

Sulfonylation (e.g., Dansylation): A Staple for LC with Fluorescence/MS Detection

Sulfonylation, particularly with dansyl chloride, is a widely used pre-column derivatization method for LC analysis of primary and secondary amines.[5][15] Dansyl chloride reacts with the amine group under alkaline conditions to form a stable, highly fluorescent sulfonamide derivative.[5][16] This not only enhances detectability but also increases the hydrophobicity of the analyte, improving its retention on reversed-phase columns.[5]

Common Sulfonylating Reagents:

  • Dansyl Chloride (Dns-Cl): The most common reagent in this class, it provides excellent fluorescence and improves ionization efficiency for LC-MS.[5][7][16]

  • Dabsyl Chloride (Dabs-Cl): Forms stable, colored derivatives that can be detected in the visible region, offering an alternative to fluorescence detection.[2][15]

  • 2-Naphthalenesulfonyl Chloride (NSCl): Used for the derivatization of secondary amines, enabling UV detection.[17]

Protocol: Dansylation of Secondary Amines for HPLC-Fluorescence/MS Analysis

This protocol is a general guideline for dansyl chloride derivatization and may require optimization.[5][16]

Materials:

  • Sample or standard solution containing secondary amines.

  • Dansyl chloride solution (e.g., 10 mg/mL in acetone or acetonitrile).

  • Carbonate-bicarbonate buffer (100 mM, pH 9.5-10.5).[5]

  • Quenching solution (e.g., 10% ammonium hydroxide or methylamine solution).[5][16]

  • Reaction vials.

  • Water bath.

Procedure:

  • Sample Preparation: Dilute the sample in the carbonate-bicarbonate buffer.

  • Derivatization Reaction: In a reaction vial, mix 50 µL of the sample with 100 µL of the dansyl chloride solution. Vortex briefly.

  • Incubation: Incubate the mixture in a water bath at 60°C for 45-60 minutes in the dark (dansyl derivatives are light-sensitive).[15]

  • Quenching: After incubation, cool the vial and add 25 µL of the quenching solution to react with the excess dansyl chloride. Vortex and let it stand for 15 minutes.

  • Analysis: The derivatized sample is now ready for injection into the HPLC system. The sample may need to be filtered or centrifuged before analysis.

Causality: The alkaline pH is crucial as it ensures the secondary amine is deprotonated and thus nucleophilic, ready to attack the electrophilic sulfonyl chloride group.[5] The quenching step is vital to consume excess, highly reactive dansyl chloride, which could otherwise degrade over time and create interfering peaks in the chromatogram.[5]

Visualization of Dansylation Workflow

Dansylation Workflow for HPLC cluster_prep Sample Preparation cluster_reaction Derivatization cluster_quench Quenching Sample_in_Buffer Sample in Alkaline Buffer (pH 9.5-10.5) Add_Dansyl Add Dansyl Chloride Solution Sample_in_Buffer->Add_Dansyl Incubate Incubate (60°C, 45-60 min, Dark) Add_Dansyl->Incubate Add_Quench Add Quenching Solution Incubate->Add_Quench HPLC_Analysis HPLC_Analysis Add_Quench->HPLC_Analysis Inject into HPLC

Caption: Workflow for dansylation of secondary amines.

Chiral Derivatization of Secondary Amines

Determining the enantiomeric composition of chiral secondary amines is critical in pharmaceutical development and metabolomics. This is often achieved by using a chiral derivatizing agent (CDA) to create a pair of diastereomers from the enantiomeric analytes. These diastereomers have different physical properties and can be separated on a standard achiral column.[18][19]

Common Chiral Derivatizing Agents:

  • Marfey's Reagent (FDAA): Reacts with the amine to form diastereomers that can be separated by reverse-phase HPLC.[20]

  • (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC): Reacts with primary and secondary amines to form highly fluorescent and stable diastereomeric derivatives.[18]

  • Isothiocyanates: Chiral isothiocyanates can be used to form diastereomeric thioureas, suitable for LC-MS analysis.[6][18]

Summary and Comparison of Derivatization Agents

Reagent ClassPrimary TechniqueKey AdvantagesKey Disadvantages
Acylating Agents (e.g., TFAA, HFAA)GC-MSCreates stable, volatile derivatives; enhances ECD detection.[9][11]Reagents are moisture-sensitive; byproducts can be corrosive and may need removal.[9]
Silylating Agents (e.g., BSTFA, MTBSTFA)GC-MSHighly versatile; increases volatility and thermal stability; byproducts are often volatile.[3][4][13]Derivatives can be moisture-sensitive (especially TMS); reagent choice depends on analyte hindrance.[8][13]
Sulfonyl Chlorides (e.g., Dansyl-Cl)HPLC-Fluorescence/MSAdds a highly fluorescent tag; increases hydrophobicity for RP-HPLC; improves ionization.[5][16]Derivatives can be light-sensitive; reaction requires careful pH control; excess reagent must be quenched.[2]
Chloroformates (e.g., FMOC-Cl, FLEC)HPLC-Fluorescence/MSForms stable, highly fluorescent derivatives; versatile for primary and secondary amines.[21][22]Excess reagent and byproducts can interfere with chromatography; may require cleanup steps.[21]
Isothiocyanates (e.g., PITC)HPLC-MSEnhances retention for polar amines in RP-HPLC; improves ionization for MS.[6][23]Reaction kinetics can vary; may not be suitable for all secondary amines.[24]

Troubleshooting and Final Considerations

Successful derivatization relies on meticulous experimental control. Common issues include incomplete reactions, derivative instability, and interfering byproduct peaks.

  • Incomplete Reactions: This can be caused by insufficient reagent, incorrect pH, the presence of water, or inadequate reaction time/temperature.[2] Always use a molar excess of the derivatizing agent and optimize reaction conditions.

  • Derivative Instability: Some derivatives, like TMS-ethers, are prone to hydrolysis. TBDMS derivatives offer greater stability.[13] Dansyl derivatives should be protected from light.

  • Interference: Byproducts or excess reagent can co-elute with the analyte of interest. A cleanup step, such as liquid-liquid extraction or solid-phase extraction (SPE), may be necessary post-derivatization.[21][25]

By understanding the chemistry behind these derivatization strategies and carefully implementing the protocols, researchers can significantly enhance the quality and reliability of their analytical data for secondary amines.

References

  • ResearchGate. (2024). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. Available at: [Link]

  • Greyhound Chromatography. (n.d.). Derivatization reagents for GC. Available at: [Link]

  • National Institutes of Health. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Available at: [Link]

  • Interchim. (n.d.). Derivatization reagents. Available at: [Link]

  • ResearchGate. (n.d.). Acylation Derivatization Reagents. Available at: [Link]

  • ResearchGate. (2025). 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. Available at: [Link]

  • National Institutes of Health. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Available at: [Link]

  • Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Available at: [Link]

  • PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Available at: [Link]

  • National Institutes of Health. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Available at: [Link]

  • Obrnuta faza. (n.d.). Derivatizing Reagents. Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • Royal Society of Chemistry. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Available at: [Link]

  • ResearchGate. (n.d.). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. Available at: [Link]

  • PubMed. (n.d.). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Available at: [Link]

  • PubMed. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. Available at: [Link]

  • American Chemical Society. (2021). 9-Fluorenylmethyloxycarbonyl chloride. Available at: [Link]

  • Restek. (n.d.). Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide). Available at: [Link]

  • National Institutes of Health. (n.d.). Targeted quantification of amino acids by dansylation. Available at: [Link]

  • MDPI. (n.d.). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Available at: [Link]

  • ACS Publications. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Available at: [Link]

  • ResearchGate. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Available at: [Link]

  • National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Available at: [Link]

  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Available at: [Link]

  • National Institutes of Health. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Available at: [Link]

  • ResearchGate. (2025). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Available at: [Link]

  • Semantic Scholar. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. Available at: [Link]

  • Google Patents. (n.d.). CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry.
  • ResearchGate. (2025). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Available at: [Link]

  • Taylor & Francis Online. (n.d.). ADVANTAGES AND LIMITATIONS OF DERIVATIZATION OF PEPTIDES FOR IMPROVED PERFORMANCE AND DETECTABILITY IN CAPILLARY ISOELECTRIC FOCUSING (CIEF). Available at: [Link]

  • MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Available at: [Link]

  • Bartleby.com. (n.d.). Advantages And Disadvantages Of Derivatization. Available at: [Link]

  • PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Available at: [Link]

Sources

Application Notes & Protocols: N-(1-ethylpropyl)-N-methylamine hydrochloride as a Versatile Secondary Amine Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction and Compound Profile

N-(1-ethylpropyl)-N-methylamine hydrochloride (CAS: 130985-81-8) is a secondary amine salt provided as a stable, solid organic building block.[1][2] Its utility in synthetic chemistry stems from the reactive secondary amine moiety, which, upon deprotonation, serves as a potent nucleophile. The hydrochloride form enhances stability, improves shelf-life, and simplifies handling and weighing compared to the free base. These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the practical use of this intermediate, focusing on a representative synthetic transformation and the underlying chemical principles. This document is intended for research and development purposes only.[1][3]

1.1 Physicochemical and Safety Data

A summary of the key properties and safety information for N-(1-ethylpropyl)-N-methylamine hydrochloride is presented below.

PropertyValueSource
CAS Number 130985-81-8[1][2][3]
Molecular Formula C₆H₁₅N·HCl[1][3]
Molecular Weight 137.65 g/mol [1][2][3]
Appearance Solid[2]
Storage Room temperature, in a dry, well-ventilated place.[1]
Signal Word Warning[2]
Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[2]
Precautionary Codes P264, P270, P280, P301+P312, P305+P351+P338[2]

Core Reactivity and Synthetic Rationale

The synthetic potential of N-(1-ethylpropyl)-N-methylamine hydrochloride is centered on the reactivity of its secondary amine functional group. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic.[4] In the hydrochloride salt form, the amine is protonated. For most reactions, the free amine must be generated in situ or in a separate step by treatment with a base. However, for certain reactions, such as the N-nitrosation detailed herein, the salt can be used directly in an aqueous acidic medium.

Secondary amines are crucial intermediates for synthesizing a wide array of more complex molecules, including:

  • Tertiary Amines: Through N-alkylation reactions with alkyl halides.[5][6]

  • Amides: Via acylation with acyl chlorides or carboxylic acid anhydrides.

  • N-Nitrosamines: Through reaction with a nitrosating agent, such as nitrous acid.

This guide will focus on the N-nitrosation reaction. This transformation is of significant interest in pharmaceutical development, primarily from a safety and regulatory perspective, as N-nitrosamines are a class of potential impurities that require careful monitoring and control. Understanding the conditions that lead to their formation is paramount.

Detailed Protocol: Synthesis of N-(1-ethylpropyl)-N-methyl-N'-nitrosamine

This protocol describes the conversion of N-(1-ethylpropyl)-N-methylamine hydrochloride to its corresponding N-nitroso derivative. This reaction serves as an excellent model for the reactivity of this intermediate.

3.1 Principle and Rationale

The reaction proceeds via electrophilic attack of the nitrosonium ion (NO⁺) on the nucleophilic nitrogen of the secondary amine. The nitrosonium ion is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, in this case, the hydrochloric acid already present in the starting material and the aqueous medium.[7]

Causality of Experimental Design:

  • Low Temperature (0-5 °C): The formation of nitrous acid and its subsequent reaction are exothermic. Low temperature is critical to control the reaction rate, prevent undesirable side reactions, and minimize the decomposition of the unstable nitrous acid.

  • Slow, Dropwise Addition: Adding the sodium nitrite solution slowly ensures that the concentration of the highly reactive nitrous acid remains low and constant, preventing localized overheating and improving reaction selectivity.

  • Aqueous Medium: The hydrochloride salt is water-soluble, allowing for a homogenous reaction environment.

3.2 Experimental Workflow

G start Start dissolve Dissolve Amine HCl in DI Water start->dissolve cool Cool to 0-5 °C (Ice Bath) dissolve->cool add_nitrite Add NaNO₂ Solution Dropwise cool->add_nitrite prep_nitrite Prepare aq. NaNO₂ Solution prep_nitrite->add_nitrite stir Stir at 0-5 °C Monitor by TLC add_nitrite->stir workup Reaction Work-up (Extraction with Ether) stir->workup wash Wash Organic Layer (H₂O, Brine) workup->wash dry Dry (Na₂SO₄), Filter & Concentrate wash->dry purify Purify via Column Chromatography dry->purify end Characterize Product purify->end

Caption: Workflow for the synthesis of N-(1-ethylpropyl)-N-methyl-N'-nitrosamine.

3.3 Materials and Reagents

Reagent/MaterialGradePurpose
N-(1-ethylpropyl)-N-methylamine hydrochloride≥98%Starting Material
Sodium Nitrite (NaNO₂)ACS Reagent GradeNitrosating Agent
Deionized WaterHigh PuritySolvent
Diethyl Ether (or Dichloromethane)ACS Reagent GradeExtraction Solvent
Sodium Bicarbonate (NaHCO₃), sat. aq. soln.ACS Reagent GradeNeutralizing Wash
Brine (saturated aq. NaCl)ACS Reagent GradeAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeDrying Agent
Silica Gel60 Å, 230-400 meshStationary Phase for Chromatography
Hexanes/Ethyl AcetateHPLC GradeMobile Phase for Chromatography
Round-bottom flask, Magnetic stirrer, Ice bath-Reaction Apparatus
Separatory funnel, TLC plates-Work-up & Monitoring

3.4 Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-(1-ethylpropyl)-N-methylamine hydrochloride (1.38 g, 10.0 mmol) in 20 mL of deionized water.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Nitrite Addition: In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol, 1.1 equivalents) in 10 mL of deionized water. Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1 hour.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase. The product, a less polar nitrosamine, should have a higher Rf value than the starting amine salt.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Washing: Combine the organic extracts and wash sequentially with 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is typically a pale yellow oil.[8]

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 95:5 to 90:10) to yield the pure N-nitrosamine.

3.5 Reaction Mechanism

G cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Nucleophilic Attack NaNO₂ NaNO₂ NO₂⁻ NO₂⁻ NaNO₂->NO₂⁻ in H₂O H₂O H₂O HONO HONO (Nitrous Acid) NO₂⁻->HONO + H⁺ HCl HCl H⁺ H⁺ H₂ONO⁺ H₂O-NO⁺ HONO->H₂ONO⁺ + H⁺ NO⁺ [N=O]⁺ (Nitrosonium Ion) H₂ONO⁺->NO⁺ - H₂O Amine R₂NH (Free Amine) Nitrosamine_Intermediate R₂N(H)-N=O⁺ Amine->Nitrosamine_Intermediate + [N=O]⁺ Nitrosamine R₂N-N=O (N-Nitrosamine) Nitrosamine_Intermediate->Nitrosamine - H⁺ Proton H⁺

Caption: Mechanism of N-nitrosation of a secondary amine.

Product Characterization and Data Analysis

The successful synthesis of N-(1-ethylpropyl)-N-methyl-N'-nitrosamine must be confirmed through rigorous analytical techniques. The following table provides expected (hypothetical) data for the final product.

AnalysisExpected Result
Appearance Pale yellow oil
Yield 75-85% (typical)
TLC (4:1 Hex:EtOAc) Rf ≈ 0.4
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~3.7 & 3.0 (2 x s, ~3H total, N-CH₃, syn/anti isomers), ~4.2 & 3.5 (2 x m, ~1H total, N-CH, syn/anti isomers), ~1.6 (m, 4H, -CH₂-), ~0.9 (t, 6H, -CH₂-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~65 (N-CH), ~40 & 30 (N-CH₃, syn/anti), ~25 (-CH₂-), ~10 (-CH₃)
MS (ESI+) m/z: 131.12 [M+H]⁺

Expert Interpretation: A key feature in the ¹H NMR spectrum of N-nitrosamines is the observation of two distinct sets of signals for the groups attached to the nitrogen. This is due to the high rotational energy barrier of the N-N partial double bond, leading to the presence of stable syn and anti geometric isomers at room temperature. The appearance of two singlets for the N-methyl group and two multiplets for the N-methine proton would be strong evidence of product formation.

References

  • N-(1-ethylpropyl)-N-methylamine hydrochloride, 1 gram. CP Lab Safety. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • What products would you expect to be formed when each of the following amines reacts with aqueous... Study.com. [Link]

  • [Synthesis of N-2-methylpropyl-N-1'-methylacetonylnitrosamine and its physical properties]. National Library of Medicine. [Link]

Sources

N-(1-ethylpropyl)-N-methylamine Hydrochloride: Synthesis, Characterization, and Preclinical Profiling Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

N-(1-ethylpropyl)-N-methylamine hydrochloride is a secondary aliphatic amine salt, representing a simple yet potentially versatile building block for medicinal chemistry and drug discovery. Aliphatic amine moieties are integral to numerous pharmacologically active agents, contributing to physicochemical properties such as solubility, basicity, and the ability to form key interactions with biological targets.[1][2] This guide provides a comprehensive set of application notes and detailed, self-validating protocols for the synthesis, purification, characterization, and preliminary preclinical evaluation of this compound. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Role of Simple Amines in Medicinal Chemistry

Small aliphatic amines are fundamental scaffolds in the design of new chemical entities. Their basic nitrogen center can be crucial for forming salt bridges with acidic residues in protein binding pockets, enhancing aqueous solubility, and modulating pharmacokinetic properties. While N-(1-ethylpropyl)-N-methylamine itself is not widely documented as a pharmacophore, its structural simplicity and chirality make it an attractive starting point or fragment for derivatization in lead optimization campaigns.

The purpose of this document is to equip researchers with the necessary tools to explore its potential. We present a robust synthetic route, detailed analytical methods for quality control and quantification, and a framework for early-stage in vitro assessment of its drug-like properties, including metabolic stability and cytotoxicity.

Synthesis and Purification

The most direct and scalable approach to synthesizing secondary amines like N-(1-ethylpropyl)-N-methylamine is through reductive amination. This protocol details the reaction of 3-pentanone with methylamine, followed by conversion to the stable hydrochloride salt.

Protocol 2.1: Synthesis via Reductive Amination

Objective: To synthesize N-(1-ethylpropyl)-N-methylamine from 3-pentanone and methylamine, followed by conversion to its hydrochloride salt.

Materials:

  • 3-Pentanone (Diethyl ketone)

  • Methylamine solution (e.g., 40 wt. % in H₂O)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Acetic Acid (Glacial)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Diethyl ether (Et₂O)

  • Hydrochloric acid solution (e.g., 2 M in Et₂O)

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Step-by-Step Procedure:

  • Imine Formation:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-pentanone (1.0 eq) in dichloromethane (DCM, ~3 mL per mmol of ketone).

    • Add methylamine solution (1.2 eq) to the flask.

    • Add glacial acetic acid (1.5 eq) dropwise. The acid catalyzes imine formation and is crucial for the subsequent reduction step.

    • Stir the mixture at room temperature for 1 hour.

  • Reduction:

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 30 minutes. STAB is a mild and selective reducing agent, ideal for reductive aminations, that minimizes side reactions.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Workup and Extraction:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is >8. This neutralizes the acetic acid and any remaining reducing agent.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture and concentrate the filtrate in vacuo to yield the crude free amine as an oil.

  • Salt Formation and Purification:

    • Dissolve the crude amine in a minimal amount of diethyl ether.

    • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate as a white solid. This is a standard method for purifying and stabilizing amines, making them easier to handle and weigh.[3]

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any non-basic impurities.

    • Dry the N-(1-ethylpropyl)-N-methylamine hydrochloride product under high vacuum.

dot

Synthesis_Workflow cluster_reaction Step 1: Reaction cluster_workup Step 2: Workup & Purification cluster_salt Step 3: Salt Formation ketone 3-Pentanone imine Imine Intermediate ketone->imine + Methylamine + Acetic Acid amine Methylamine amine->imine product_free N-(1-ethylpropyl)-N-methylamine (Free Base) imine->product_free + STAB reducer STAB (Reducing Agent) reducer->product_free quench Quench (NaHCO3) product_free->quench extract Extract (DCM) quench->extract dry Dry (MgSO4) extract->dry concentrate Concentrate dry->concentrate dissolve Dissolve in Et2O concentrate->dissolve add_hcl Add HCl in Et2O dissolve->add_hcl filter_dry Filter & Dry add_hcl->filter_dry final_product Final Product (HCl Salt) filter_dry->final_product

Caption: Synthetic workflow for N-(1-ethylpropyl)-N-methylamine HCl.

Physicochemical and Structural Characterization

Accurate characterization is essential to confirm the identity, purity, and properties of the synthesized compound.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number130985-81-8[4][5][6]
Molecular FormulaC₆H₁₅N·HCl[4]
Molecular Weight137.65 g/mol [5][6]
AppearanceSolid[5]
Predicted XlogP1.7[7]
InChI KeyVTOBVEWRGMUFJJ-UHFFFAOYSA-N[5]
Protocol 3.1: Structural Verification by NMR Spectroscopy

Objective: To confirm the covalent structure of the synthesized compound using ¹H and ¹³C NMR.

Instrumentation & Reagents:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (if not using D₂O)

Procedure:

  • Prepare a sample by dissolving 5-10 mg of the hydrochloride salt in ~0.7 mL of deuterated solvent.

  • Acquire a ¹H NMR spectrum. Based on the structure CH₃CH₂CH(N(H)CH₃)CH₂CH₃·HCl, the expected signals are:

    • A triplet corresponding to the two terminal methyl groups (-CH₂CH₃ ).

    • A multiplet for the two methylene groups (-CH₂ CH₃).

    • A multiplet for the methine proton (-CH (N)-).

    • A singlet for the N-methyl group (-N-CH₃ ).

    • A broad singlet for the ammonium proton (-NH -), which may exchange with D₂O. The chemical shifts will be downfield due to the electron-withdrawing effect of the ammonium group.[8]

  • Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.

  • Process the spectra (phasing, baseline correction, and integration) and assign the peaks to the corresponding atoms in the structure.

Protocol 3.2: Purity Assessment by HPLC with Pre-Column Derivatization

Rationale: Aliphatic amines lack a UV chromophore, making them difficult to detect with standard HPLC-UV systems. Pre-column derivatization with a labeling agent like Dansyl Chloride attaches a fluorescent and UV-active moiety, enabling sensitive detection.[9][10]

Objective: To determine the purity of the synthesized compound using reversed-phase HPLC following dansylation.

Materials:

  • Dansyl Chloride (Dns-Cl) solution (e.g., 1.5 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 10.0)

  • Ammonium hydroxide solution (10% v/v) to quench the reaction[9]

  • HPLC system with a fluorescence or UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (ACN) and water (HPLC grade)

Procedure:

  • Standard/Sample Preparation: Prepare a 1 mg/mL stock solution of N-(1-ethylpropyl)-N-methylamine hydrochloride in water. Create a working solution of ~50 µg/mL.

  • Derivatization:

    • In a microcentrifuge tube, mix 100 µL of the bicarbonate buffer with 50 µL of the sample/standard solution.

    • Add 100 µL of the Dansyl Chloride solution.

    • Vortex and incubate the mixture in a water bath at 60 °C for 45 minutes in the dark.

    • Cool to room temperature and add 10 µL of 10% ammonium hydroxide to quench the excess Dansyl Chloride.[9]

    • Vortex and let stand for 15 minutes.

  • HPLC Analysis:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: Fluorescence (λex ~340 nm, λem ~525 nm) or UV (λmax ~254 nm).[9]

    • Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Data Analysis: Integrate the peak area of the derivatized analyte. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample HCl Salt Sample mix Mix & Incubate (60°C, 45 min) sample->mix buffer Bicarbonate Buffer (pH 10) buffer->mix dansyl Dansyl Chloride Reagent dansyl->mix quench Quench Reaction (NH4OH) mix->quench derivatized_sample Derivatized Sample quench->derivatized_sample inject Inject into HPLC derivatized_sample->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect (Fluorescence or UV) separate->detect data Data Acquisition & Purity Calculation detect->data

Caption: Workflow for HPLC purity analysis with dansyl chloride derivatization.

Preclinical Evaluation Framework

The following protocols provide a baseline for assessing the compound's potential as a drug candidate or scaffold, focusing on key ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties.[11]

Protocol 4.1: In Vitro Metabolic Stability Assay

Rationale: Assessing metabolic stability in liver microsomes is a standard early-stage assay to predict in vivo clearance.[11][12] Compounds that are rapidly metabolized may have poor bioavailability and short half-lives.

Objective: To determine the rate of metabolism of N-(1-ethylpropyl)-N-methylamine by liver microsomal enzymes.

Materials:

  • Pooled liver microsomes (human, rat)

  • NADPH regenerating system (cofactor for P450 enzymes)

  • Phosphate buffer (pH 7.4)

  • Test compound and control compound (e.g., a known rapidly metabolized drug)

  • Acetonitrile with an internal standard for reaction quenching and protein precipitation

  • LC-MS/MS system for quantification

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37 °C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).

Protocol 4.2: Preliminary In Vitro Cytotoxicity Assay

Objective: To evaluate the general cytotoxicity of the compound against a relevant human cell line, such as HepG2 (liver carcinoma), to identify potential for acute toxicity.

Materials:

  • HepG2 cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in a suitable vehicle (e.g., DMSO)

  • MTT or resazurin (Alamar Blue) reagent

  • 96-well plates, incubator, plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Dosing: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls and positive controls (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified duration (e.g., 24 or 48 hours) at 37 °C, 5% CO₂.

  • Viability Assessment: Add the MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.

  • Readout: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

dot

Preclinical_Evaluation cluster_adme Early ADME Profiling cluster_tox Early Toxicity Screening start Synthesized & Characterized N-(1-ethylpropyl)-N-methylamine HCl stability In Vitro Metabolic Stability (Liver Microsomes) start->stability logd Lipophilicity (LogD Determination) start->logd cytotox In Vitro Cytotoxicity (e.g., HepG2 cells) start->cytotox decision Assess Drug-like Properties stability->decision logd->decision cytotox->decision proceed Proceed to Further Derivatization / In Vivo Studies decision->proceed Favorable stop Terminate or Redesign (Poor Profile) decision->stop Unfavorable

Caption: Logic diagram for the initial preclinical evaluation cascade.

Safety and Handling

Hazard Profile: As a secondary aliphatic amine, N-(1-ethylpropyl)-N-methylamine hydrochloride should be handled with care. Aliphatic amines are generally considered to be corrosive and can cause skin and eye irritation or damage.[1][13] Inhalation of dust may irritate the respiratory tract.

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This guide provides a foundational set of protocols for the synthesis, characterization, and preliminary in vitro evaluation of N-(1-ethylpropyl)-N-methylamine hydrochloride. By offering detailed, step-by-step instructions and explaining the scientific rationale behind the procedures, these notes are intended to empower researchers to produce high-quality material and generate reliable data. The application of these methods will enable a thorough assessment of this compound's viability as a building block for developing novel therapeutic agents.

References

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • ResearchGate. Toxicity of aliphatic amines: Structure-activity relationship. [Link]

  • LCGC International. Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS. [Link]

  • PubMed. Toxicity of aliphatic amines: structure-activity relationship. [Link]

  • PubMed. QSARs for selected aliphatic and aromatic amines. [Link]

  • PubMed. Toxicity of model aliphatic amines and their chlorinated forms. [Link]

  • ResearchGate. Determination of alkylamines in atmospheric aerosol particles: A comparison of gas chromatography-mass spectrometry and ion chromatography approaches. [Link]

  • ACS Publications. Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. [Link]

  • CP Lab Safety. N-(1-ethylpropyl)-N-methylamine hydrochloride, 1 gram. [Link]

  • Environment and Climate Change Canada, Health Canada. Draft Screening Assessment Aliphatic Amines Group. [Link]

  • CORE. Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion ch. [Link]

  • ResearchGate. Typical GC-MS chromatograms for the analysis of alkylamines in ambient... [Link]

  • ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. [Link]

  • PubChem. N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine. [Link]

  • PubChemLite. (1-ethylpropyl)methylamine hydrochloride (C6H15N). [Link]

  • MDPI. N-Alkylamino Stilbene Compounds as Amyloid β Inhibitors for Alzheimer's Disease Research. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). [Link]

  • PubMed. Pharmacokinetics and metabolism of hexamethylmelamine in mice after IP administration. [Link]

  • Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • Google Patents. CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.
  • NIH. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Link]

  • YouTube. What Are The Main Uses Of Methylamine? - Chemistry For Everyone. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • PubMed. Physiologically based pharmacokinetic analyses of simple mixtures. [Link]

  • Organic Syntheses. Methylamine Hydrochloride. [Link]

  • PubMed Central. The basics of preclinical drug development for neurodegenerative disease indications. [Link]

  • YouTube. Pharmacokinetics MADE EASY FOR BEGINNERS. [Link]

  • MDPI. A Systematic Review of Preclinical Studies Investigating the Effects of Pharmacological Agents on Learning and Memory in Prolonged Aluminum-Exposure-Induced Neurotoxicity. [Link]

  • Food and Drug Law Institute. TCEM and NAMs: An Innovation Superhighway for Drug Development. [Link]

  • YouTube. How Is Methylamine Synthesized? - Chemistry For Everyone. [Link]

  • YouTube. Pharmacology - PHARMACOKINETICS (MADE EASY). [Link]

  • US EPA. OSHA Method 40: Methylamine. [Link]

  • PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

Sources

Application Notes & Protocols: Elucidating the Pharmacological Activity of N-(1-ethylpropyl)-N-methylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Neuropharmacology Division

Introduction

N-(1-ethylpropyl)-N-methylamine and its derivatives represent a class of secondary and tertiary amines with structural similarities to known central nervous system (CNS) active agents. The core structure, featuring a short branched alkyl chain, suggests potential interactions with monoamine systems, which are critical regulators of mood, cognition, and arousal. Dysregulation of monoamine neurotransmitters—primarily dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—is implicated in numerous psychiatric and neurological disorders. Consequently, compounds that modulate the activity of monoamine transporters (DAT, NET, SERT) or metabolic enzymes like monoamine oxidase (MAO) are of significant therapeutic interest.

This guide provides a comprehensive framework for the initial pharmacological characterization of novel N-(1-ethylpropyl)-N-methylamine derivatives. We present a logical, stepwise workflow from chemical synthesis to robust in vitro and in vivo screening protocols. The methodologies are designed to be self-validating and are grounded in established pharmacological principles, providing researchers with the tools to identify and characterize the potential CNS activity of this chemical series.

Pharmacological Rationale & Investigational Workflow

The structural backbone of N-(1-ethylpropyl)-N-methylamine suggests a high probability of interaction with proteins that recognize small amine-containing molecules. Our primary hypothesis is that these derivatives may act as inhibitors of monoamine reuptake or enzymatic degradation. The following workflow provides a systematic approach to testing this hypothesis.

G cluster_0 Phase 1: Compound Preparation cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: In Vivo Screening Synthesis Synthesis of Derivatives Purify Purification & Characterization (HPLC, NMR, MS) Synthesis->Purify Crude Product MAO_Assay MAO-A / MAO-B Inhibition Assay Purify->MAO_Assay Pure Compounds Transporter_Assay Monoamine Transporter Uptake Inhibition Assay (DAT, NET, SERT) Purify->Transporter_Assay Pure Compounds Data_Analysis_1 Determine IC50 Values & Selectivity MAO_Assay->Data_Analysis_1 Transporter_Assay->Data_Analysis_1 Locomotor_Assay Rodent Locomotor Activity (Open-Field Test) Data_Analysis_1->Locomotor_Assay Promising Hits Data_Analysis_2 Assess Psychostimulant or Sedative Potential Locomotor_Assay->Data_Analysis_2

Caption: High-level workflow for characterizing N-(1-ethylpropyl)-N-methylamine derivatives.

Section 1: Synthesis and Characterization

A robust pharmacological evaluation begins with well-characterized compounds. While various synthetic routes exist, reductive amination is a versatile method for preparing N-(1-ethylpropyl)-N-methylamine and its N-methylated tertiary amine derivatives.

Protocol 1.1: General Synthesis via Reductive Amination

Principle: This protocol describes the synthesis of the parent secondary amine, N-(1-ethylpropyl)-N-methylamine, from pentan-3-one and methylamine. The resulting secondary amine can be further methylated to the tertiary amine derivative using formaldehyde under similar reductive conditions.

Materials:

  • Pentan-3-one

  • Methylamine (solution in THF or water)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add pentan-3-one (1.0 eq) and the solvent (DCM or DCE).

  • Add methylamine solution (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Slowly add the reducing agent (e.g., STAB, 1.5 eq) portion-wise over 15-20 minutes.

    • Note from the Scientist: STAB is a milder and safer alternative to NaBH₃CN. Its slow addition is crucial to control the reaction rate and prevent excessive foaming.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield the crude product.

Purification and Characterization:

  • Purification: The crude amine is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: The identity and purity of the final product must be confirmed by:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is required for biological assays).

Section 2: In Vitro Pharmacological Profiling

The primary objective of in vitro profiling is to determine the potency and selectivity of the derivatives at key molecular targets within the monoamine system.

Target Rationale: MAO and Monoamine Transporters

G cluster_presynaptic cluster_postsynaptic Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Transporter Transporters (DAT, NET, SERT) (Reuptake) Synapse->Transporter Reuptake Receptor Postsynaptic Receptors Synapse->Receptor Binding Postsynaptic Postsynaptic Neuron Vesicle Vesicles (DA, NE, 5-HT) Vesicle->Synapse Release MAO Monoamine Oxidase (MAO) (Enzymatic Degradation) Transporter->MAO Metabolism

Caption: Key molecular targets in a monoamine synapse for pharmacological intervention.

Protocol 2.1: Monoamine Oxidase (MAO) Inhibition Assay

Principle: This fluorometric assay measures the activity of MAO-A and MAO-B by detecting hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation.[1][2] In the presence of horseradish peroxidase (HRP), a fluorescent probe reacts with H₂O₂ to produce a quantifiable signal. A decrease in signal in the presence of a test compound indicates MAO inhibition.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-Tyramine)[2]

  • Fluorescent probe (e.g., Amplex® Red)

  • Horseradish peroxidase (HRP)

  • Positive Controls: Clorgyline (MAO-A selective inhibitor), Selegiline (MAO-B selective inhibitor)[3]

  • Test compounds (derivatives)

  • Assay Buffer: 100 mM Sodium Phosphate, pH 7.4

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of test compounds and positive controls in DMSO. Create a serial dilution series for each compound in Assay Buffer.

  • Assay Setup: To each well of a 96-well plate, add reagents in the following order:

    • 50 µL of Assay Buffer or test compound dilution.

    • 25 µL of the appropriate MAO enzyme (MAO-A or MAO-B).

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.[4]

  • Reaction Initiation: Prepare a "Detection Mix" containing the MAO substrate, HRP, and the fluorescent probe in Assay Buffer. Add 25 µL of this mix to each well to start the reaction.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Measurement: Read the fluorescence intensity (e.g., Ex/Em = 530-560 nm / ~590 nm for Amplex Red).

Data Analysis:

  • Subtract background fluorescence (wells with no enzyme).

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

  • Plot percent inhibition versus log[compound concentration] and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity (MAO-A/MAO-B)
Derivative 1150>10,000>66
Derivative 28,500950.01
Clorgyline55,2000.001
Selegiline9,80012816
Caption: Example data table for summarizing MAO inhibition results.
Protocol 2.2: Monoamine Transporter Uptake Inhibition Assay

Principle: This homogeneous, fluorescence-based assay measures the inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters in live cells.[5] It uses a fluorescent substrate that mimics monoamine neurotransmitters.[6][7] When the substrate is transported into cells expressing the specific transporter, its fluorescence increases. An external masking dye quenches the signal from the extracellular substrate, allowing for a no-wash protocol.[7] A reduction in the fluorescent signal indicates transporter inhibition.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Positive Controls: Vanoxerine (DAT), Nisoxetine (NET), Fluoxetine (SERT)[8]

  • Test compounds (derivatives)

  • 96-well or 384-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader with bottom-read capability

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into the microplates at an optimal density and allow them to form a confluent monolayer overnight.[7]

  • Compound Addition: Remove the culture medium and add 100 µL (for 96-well plates) of test compounds or controls diluted in Assay Buffer to the cells.

  • Pre-incubation: Incubate the plate for 15-30 minutes at 37°C.[8]

  • Substrate Addition: Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's instructions. Add 25 µL to each well.

  • Measurement: Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence kinetically over 30-60 minutes or as an endpoint reading.[7][9]

Data Analysis:

  • Determine the rate of uptake (slope of the kinetic curve) or use the endpoint fluorescence value.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (e.g., a high concentration of a selective inhibitor).

  • Plot percent inhibition versus log[compound concentration] and fit the data to determine the IC₅₀ value for each transporter.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
Derivative 185120>10,000
Derivative 22,5004,000350
Vanoxerine151,1002,000
Nisoxetine900101,500
Fluoxetine2,0001,80025
Caption: Example data table for summarizing transporter inhibition results.

Section 3: In Vivo Evaluation of CNS Activity

Compounds demonstrating potent and selective in vitro activity warrant investigation in animal models to assess their functional effects on the CNS. The open-field test is a fundamental assay for evaluating general locomotor activity and is sensitive to the effects of psychostimulant or sedative drugs.

Protocol 3.1: Open-Field Test for Locomotor Activity

Principle: This test assesses the spontaneous motor activity of a rodent in a novel environment.[6] Psychostimulants typically increase locomotor activity (hyperactivity), while sedatives decrease it. The animal's movements are tracked by an automated system, providing objective measures of activity.

Materials:

  • Adult male C57BL/6 mice or Sprague-Dawley rats

  • Open-field arena (e.g., 40x40x40 cm) equipped with infrared beams or an overhead video tracking system

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Positive Control (e.g., d-amphetamine at 2 mg/kg)

  • Test compounds (derivatives)

  • Animal scale, syringes, and needles for injection

Procedure:

  • Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment begins.

  • Dosing: Weigh each animal and administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneal, oral).

    • Note from the Scientist: The dose and pre-treatment time should be selected based on preliminary pharmacokinetic data if available. A standard pre-treatment time for intraperitoneal injection is 30 minutes.

  • Habituation: Place each animal into the center of the open-field arena and allow it to habituate for 15-30 minutes. This initial period is often analyzed separately from the subsequent drug-effect period.

  • Testing: After the pre-treatment time has elapsed, begin recording locomotor activity for a set duration (e.g., 60 minutes). The system will record parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Data Collection: The automated tracking system software will generate the data for analysis.

Data Analysis:

  • Analyze key parameters, primarily the total distance traveled, in time bins (e.g., 5-minute intervals) and as a cumulative total over the session.

  • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different treatment groups to the vehicle control.

  • A significant increase in distance traveled compared to the vehicle group suggests psychostimulant-like activity. A significant decrease suggests sedative effects.

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (meters, 60 min)
Vehicle-150.5 ± 12.3
d-Amphetamine2480.1 ± 35.7
Derivative 110395.4 ± 28.9
Derivative 130510.8 ± 41.2*
Derivative 230145.2 ± 15.1
Caption: Example data table for summarizing open-field test results. Data are Mean ± SEM. *p < 0.05 vs. Vehicle.

Section 4: References

  • Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology, 120, 107-29. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Reith, M. E. A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1547-1563. [Link]

  • Kassinos, M., et al. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices Application Note. [Link]

  • Hondebrink, L., et al. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Toxicology in Vitro, 43, 1-8. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit. [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2793, 381-391. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • ResearchGate. (n.d.). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. [Link]

  • Sitte, H. H., & Freissmuth, M. (2010). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Neuroscience, Chapter 7, Unit 7.21. [Link]

  • Kim, J., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Biomolecules & Therapeutics, 31(6), 617-624. [Link]

  • PubChem. (n.d.). N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine. [Link]

Sources

Application Note and Protocol: N-Methylation of 1-Ethylpropylamine

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Methylation

N-methylation, the introduction of a methyl group onto a nitrogen atom, is a fundamental transformation in organic synthesis and medicinal chemistry. This seemingly simple modification can profoundly alter the physicochemical and pharmacological properties of a molecule. For drug development professionals, N-methylation is a key tool for optimizing lead compounds. It can enhance metabolic stability by blocking sites of N-dealkylation, improve cell membrane permeability, and modulate the basicity (pKa) of the nitrogen atom, thereby influencing drug-receptor interactions and oral bioavailability.

1-Ethylpropylamine, a secondary amine, serves as a versatile building block in the synthesis of various biologically active compounds.[1][2] Its N-methylation to yield N-methyl-1-ethylpropylamine is a critical step in the development of novel therapeutics, including neuraminidase inhibitors and non-peptide CRF-1 antagonists.[2] This guide provides two robust and well-established protocols for the N-methylation of 1-ethylpropylamine: the classic Eschweiler-Clarke reaction and N-alkylation using methyl iodide. Each method is presented with detailed, step-by-step instructions, an explanation of the underlying chemical principles, and guidance on product purification and characterization.

Physicochemical Properties of Key Reagents

A thorough understanding of the properties of the starting materials and reagents is paramount for successful and safe execution of any chemical synthesis.

CompoundFormulaMW ( g/mol )bp (°C)Density (g/mL)Flash Point (°C)
1-EthylpropylamineC5H13N87.1689-910.7482
Formaldehyde (37% aq. soln)CH2O30.03~97~1.09~85
Formic Acid (~98%)CH2O246.03100.81.2269
Methyl IodideCH3I141.9442.42.28N/A
N,N-Diisopropylethylamine (DIPEA)C8H19N129.24126.50.74210
N-methyl-1-ethylpropylamineC6H15N101.19~110-112~0.74N/A

Data sourced from[2][3].

Protocol 1: Eschweiler-Clarke Reductive Amination

The Eschweiler-Clarke reaction is a widely used method for the methylation of primary and secondary amines using excess formic acid and formaldehyde.[4][5] A key advantage of this reaction is that it proceeds without the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[4][6] The reaction is driven by the in situ formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor.[7][8] The loss of carbon dioxide gas makes the reaction irreversible.[4]

Materials and Reagents
  • 1-Ethylpropylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (≥95%)

  • Sodium hydroxide (NaOH) pellets

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-ethylpropylamine (5.0 g, 57.4 mmol).

  • Reagent Addition: To the stirred amine, cautiously add formic acid (5.3 g, 4.3 mL, 114.8 mmol, 2.0 eq) followed by the slow addition of a 37% aqueous solution of formaldehyde (6.6 mL, 86.1 mmol, 1.5 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 12-18 hours.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, carefully basify it to a pH of approximately 11-12 by the slow addition of 5M sodium hydroxide solution. Ensure the mixture is cooled in an ice bath during basification as the neutralization is exothermic.

  • Extraction: Transfer the basified mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-methyl-1-ethylpropylamine.

  • Purification: The crude product can be purified by distillation if necessary.

Workflow Diagram: Eschweiler-Clarke Reaction

Eschweiler_Clarke_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation A 1-Ethylpropylamine C Heat (80-90°C, 12-18h) A->C B Formic Acid & Formaldehyde B->C D Cool & Basify (NaOH) C->D Reaction Mixture E Extract with DCM D->E F Dry (Na2SO4) E->F G Concentrate F->G H Purified Product G->H

Caption: Workflow for the N-methylation of 1-ethylpropylamine via the Eschweiler-Clarke reaction.

Protocol 2: N-Alkylation with Methyl Iodide

Direct alkylation of amines with alkyl halides is a fundamental and straightforward method for forming carbon-nitrogen bonds. In this protocol, 1-ethylpropylamine is N-methylated using methyl iodide in the presence of a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA), to scavenge the hydrogen iodide (HI) byproduct. Methyl iodide is a potent methylating agent, but it is also toxic and should be handled with appropriate safety precautions.[9][10] Over-alkylation to form a quaternary ammonium salt is a potential side reaction, which can be minimized by controlling the stoichiometry of the methyl iodide.

Materials and Reagents
  • 1-Ethylpropylamine

  • Methyl iodide

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 1-ethylpropylamine (5.0 g, 57.4 mmol) and N,N-diisopropylethylamine (8.9 g, 12.0 mL, 68.9 mmol, 1.2 eq) in acetonitrile (50 mL).

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of methyl iodide (8.9 g, 3.9 mL, 63.1 mmol, 1.1 eq) in acetonitrile (10 mL) dropwise via the addition funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Quenching: Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude N-methyl-1-ethylpropylamine can be purified by flash column chromatography on silica gel or by distillation.[11]

Workflow Diagram: N-Alkylation with Methyl Iodide

Alkylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation A 1-Ethylpropylamine & DIPEA in ACN B Methyl Iodide (0°C to RT) A->B C Stir (12-16h) B->C D Quench (NaHCO3) C->D Reaction Mixture E Extract (DCM) D->E F Wash (Brine) E->F G Dry (MgSO4) F->G H Concentrate G->H I Purified Product H->I

Caption: Workflow for the N-methylation of 1-ethylpropylamine using methyl iodide.

Product Characterization

The successful synthesis of N-methyl-1-ethylpropylamine can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of a new singlet in the range of 2.2-2.4 ppm is characteristic of the N-methyl protons.[12] The disappearance of the N-H proton signal of the starting material is also indicative of a complete reaction. The signals for the protons on the carbons adjacent to the nitrogen will also experience a downfield shift.[12][13][14]

    • ¹³C NMR: A new signal for the N-methyl carbon will appear in the 30-45 ppm region.

  • Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the mass of N-methyl-1-ethylpropylamine (m/z = 101.19).

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • 1-Ethylpropylamine: This compound is a flammable liquid and can cause skin and eye irritation.[1][3]

  • Formic Acid: Corrosive and can cause severe burns.

  • Formaldehyde: A known carcinogen and should be handled with extreme care.

  • Methyl Iodide: Highly toxic, volatile, and a suspected carcinogen.[9] It should be handled with extreme caution in a fume hood, and appropriate gloves should be worn.

  • N,N-Diisopropylethylamine (DIPEA): Flammable and corrosive.

References

  • Wikipedia. Eschweiler–Clarke reaction. Link

  • NROChemistry. Eschweiler-Clarke Reaction. Link

  • Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. Link

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. Link

  • Grokipedia. Eschweiler–Clarke reaction. Link

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. Link

  • ACS Omega. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. Link

  • ResearchGate. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Link

  • NIH. Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. Link

  • American Chemical Society. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from. Link

  • PubMed. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Link

  • Google Patents. US4255356A - Purification of tertiary amines using an adsorbent. Link

  • ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Link

  • PubMed. An efficient and practical N-methylation of amino acid derivatives. Link

  • Journal of the Chemical Society C. A rapid method of N-alkylation of amines. Link

  • Benchchem. Technical Support Center: Characterization of N-Methylated Amines and Related Iminium Species. Link

  • Semantic Scholar. Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Link

  • Google Patents. EP0007983A1 - Process for the purification of tertiary amines. Link

  • ResearchGate. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF. Link

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Link

  • Ataman Kimya. N-ETHYL PROPYLAMINE. Link

  • Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). Link

  • CymitQuimica. CAS 20193-20-8: Ethylpropylamine. Link

  • University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Link

  • Bartoline. SAFETY DATA SHEET BARTOLINE - Methylated Spirits. Link

  • Sigma-Aldrich. 1-Ethylpropylamine 97 616-24-0. Link

  • Yale Chemistry Department. hofmannrxn. Link

  • ACS Omega. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Link

  • Reddit. Working safe with methyliodide (MeI), precautions, deactivation, safety equipment. Link

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Link

  • NISCAIR Online Periodicals Repository. Reactions of dimethyl sulphate with amines-Structural elucidation and thermochemical studies. Link

  • ResearchGate. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Link

  • Guidechem. N-Ethylpropylamine 20193-20-8 wiki. Link

  • IRIS. Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Link

  • Canadian Science Publishing. Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. Link

  • Chemistry Stack Exchange. Safest Methylating Agent. Link

  • Sigma-Aldrich. SAFETY DATA SHEET. Link

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Link

  • ResearchGate. How to pre-dilute methyl triflate for a methylation reaction (question from a non-chemist)?. Link

  • Google Patents. EP0932596B1 - Process for producing dimethylpropylamine. Link

  • ChemicalBook. N-Ethylpropylamine | 20193-20-8. Link

  • NIST WebBook. propylamine, 1-ethyl-N,N-dimethyl-. Link

  • LookChem. Cas 926-63-6,Dimethyl-N-propylamine. Link

Sources

Application Note & Protocol: A Comprehensive Framework for the Evaluation of Novel Secondary Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Secondary amines represent a cornerstone of modern medicinal chemistry, with their structural motifs present in a vast number of approved therapeutic agents.[1] The successful progression of a novel secondary amine from a hit compound to a clinical candidate hinges on a rigorously designed and meticulously executed experimental plan. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the critical path of synthesis, characterization, and multi-faceted evaluation of novel secondary amines. We eschew a rigid template, instead offering a logically structured narrative that emphasizes the causality behind experimental choices, ensuring scientific integrity and fostering a self-validating data package.

Introduction: The Privileged Role of Secondary Amines in Therapeutics

The secondary amine moiety, characterized by a nitrogen atom bonded to two carbon atoms and one hydrogen, imparts unique physicochemical properties to a molecule. Its ability to act as a hydrogen bond donor and acceptor, coupled with its basicity, allows for critical interactions with biological targets.[2] This versatility is evidenced by the prevalence of secondary amines in blockbuster drugs across diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1] However, the very reactivity that makes them valuable also presents challenges in terms of metabolic stability and potential off-target effects.[3] Therefore, a robust and systematic evaluation is paramount to unlocking their full therapeutic potential.

The Genesis of a Candidate: Synthesis and Purification

The journey of any novel compound begins with its creation. The choice of synthetic route for a secondary amine can significantly impact its purity profile and scalability.

Strategic Synthesis: Choosing the Right Path

Several reliable methods exist for the synthesis of secondary amines, each with its own set of advantages and limitations.

  • Reductive Amination: This is a widely used and versatile method that involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine.[4] This one-pot procedure is often efficient and amenable to a wide range of substrates.

  • N-Alkylation of Primary Amines: This classical approach involves the direct reaction of a primary amine with an alkylating agent, such as an alkyl halide.[2] A significant challenge with this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[5][6] Using a large excess of the primary amine can help to mitigate this side reaction.

  • Ruthenium-Catalyzed Deaminative Coupling: More contemporary methods, such as the ruthenium-catalyzed deaminative coupling of primary amines, offer an operationally simple and chemoselective route to secondary amines, minimizing the formation of wasteful byproducts.[7]

The Purification Gauntlet: Ensuring Compound Integrity

The basic nature of amines can complicate their purification by traditional silica gel chromatography due to strong interactions with the acidic silica surface.[8] This can lead to peak tailing and poor separation.

  • Mitigating Silica Interactions: The addition of a small amount of a competing amine, such as triethylamine, to the mobile phase can effectively mask the acidic silanol groups on the silica gel, leading to improved chromatographic performance.[8]

  • Amine-Functionalized Stationary Phases: An alternative and often more effective approach is the use of amine-functionalized silica columns.[8] These specialized columns provide a less acidic environment, minimizing unwanted interactions and facilitating a more efficient purification.[8]

  • Acid-Base Extraction: For separating mixtures of primary, secondary, and tertiary amines, a carefully controlled acid-base liquid-liquid extraction can be a powerful initial purification step.[5] By adjusting the pH of the aqueous phase, the different amine classes can be selectively protonated and separated based on their varying basicities.[5]

Know Your Molecule: Comprehensive Physicochemical and Structural Characterization

Before embarking on biological evaluation, it is imperative to have a thorough understanding of the novel secondary amine's identity, purity, and key physicochemical properties.

Spectroscopic Confirmation: The Triad of Analysis

A combination of spectroscopic techniques is essential to unequivocally confirm the structure of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton attached to the nitrogen of a secondary amine typically appears as a broad singlet in the 1-2 ppm range.[9] The hydrogens on the carbons adjacent to the nitrogen are deshielded and usually resonate between 2.3 and 3.0 ppm.[10] Adding a small amount of D₂O to the NMR sample will cause the N-H proton to exchange with deuterium, resulting in the disappearance of its signal, a useful diagnostic tool.[11][12]

    • ¹³C NMR: Carbons directly bonded to the nitrogen atom are also deshielded and typically appear in the 10-65 ppm region.[10]

  • Infrared (IR) Spectroscopy: Secondary amines exhibit a single, characteristic N-H stretching absorption band in the 3300-3400 cm⁻¹ region.[11] This distinguishes them from primary amines, which show two N-H stretching bands, and tertiary amines, which show none.[9][11]

  • Mass Spectrometry (MS): According to the "nitrogen rule," a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[11][12] The fragmentation pattern of secondary amines is often characterized by alpha-cleavage, where the bond between the alpha and beta carbons is broken, leading to a resonance-stabilized nitrogen-containing cation.[10]

Purity Assessment: Beyond a Single Peak

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is the gold standard for determining the purity of a novel compound. A purity level of >95% is generally considered the minimum requirement for compounds entering biological screening cascades.

From Benchtop to Biology: A Tiered Approach to In Vitro Evaluation

A well-designed in vitro testing cascade is crucial for efficiently identifying promising candidates and deprioritizing those with undesirable properties early in the discovery process.[13]

The Initial Litmus Test: Primary Screening and Target Engagement

The first step is to assess the compound's activity against its intended biological target.[14]

  • Target-Based Assays: These assays directly measure the interaction of the compound with its purified target protein (e.g., enzyme inhibition assays, receptor binding assays).

  • Cell-Based Assays: These assays provide a more physiologically relevant context by evaluating the compound's effect in a cellular environment.[15] This can include reporter gene assays, proliferation assays (e.g., MTT, CellTiter-Glo), or high-content imaging to assess phenotypic changes.

G

Figure 1: A generalized workflow for the in vitro evaluation of novel secondary amines.

Digging Deeper: Mechanism of Action and Selectivity

Once a compound has been confirmed as a "hit," further studies are needed to elucidate its mechanism of action and assess its selectivity.

  • Mechanism of Action (MoA) Studies: These experiments aim to understand how the compound exerts its biological effect. This could involve downstream signaling pathway analysis (e.g., Western blotting for protein phosphorylation), enzyme kinetics studies, or competition binding assays.

  • Selectivity Profiling: It is crucial to determine if the compound interacts with other related or unrelated targets. This is often done by screening the compound against a panel of relevant proteins or cell lines.[13] High selectivity is a desirable attribute as it can minimize the potential for off-target side effects.

Predicting the Future: Early ADME/Tox Profiling

A significant proportion of drug candidates fail in later stages of development due to poor pharmacokinetic properties or unforeseen toxicity.[16] Early in vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is therefore a critical risk-mitigation strategy.[13]

Table 1: Key In Vitro ADME/Tox Assays

Parameter Assay Purpose
Absorption Parallel Artificial Membrane Permeability Assay (PAMPA)Predicts passive membrane permeability.
Caco-2 Permeability AssayEvaluates intestinal absorption and efflux.
Metabolism Microsomal Stability Assay (Human, Rat, Mouse)Assesses metabolic stability in liver microsomes.[17]
Cytochrome P450 (CYP) Inhibition AssayDetermines the potential for drug-drug interactions.[17][18]
Toxicity Cytotoxicity Assays (e.g., on HepG2, HEK293 cells)Provides an early indication of general toxicity.[18]
hERG Channel AssayScreens for potential cardiotoxicity.
Ames Test (Bacterial Reverse Mutation Test)Assesses mutagenic potential.[19]

The Whole Picture: In Vivo Evaluation

Promising candidates that have successfully navigated the in vitro testing cascade are advanced to in vivo studies in relevant animal models.[20]

Pharmacokinetics (PK): What the Body Does to the Drug

PK studies are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated in a living organism.

  • Study Design: A typical PK study involves administering the compound to a cohort of animals (e.g., mice, rats) via the intended clinical route (e.g., oral, intravenous) and collecting blood samples at various time points.

  • Key Parameters: Analysis of the drug concentration in the plasma over time allows for the determination of key PK parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the curve, a measure of total drug exposure.

    • t₁/₂: Half-life, the time it takes for the plasma concentration to decrease by half.

    • Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.

Efficacy Studies: Does the Drug Work in a Disease Model?

The ultimate test of a drug candidate is its ability to produce the desired therapeutic effect in a relevant animal model of the disease.

  • Model Selection: The choice of animal model is critical and should accurately reflect the human disease state as closely as possible.

  • Endpoint Measurement: Efficacy is assessed by measuring a predefined endpoint, which could be a reduction in tumor size, alleviation of disease symptoms, or a change in a specific biomarker.

Protocols

Protocol: Synthesis of a Secondary Amine via Reductive Amination

Objective: To synthesize N-benzyl-4-fluoroaniline from 4-fluoroaniline and benzaldehyde.

Materials:

  • 4-fluoroaniline

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-fluoroaniline (1.0 eq) in DCM, add benzaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient with 1% triethylamine) to afford the desired secondary amine.

Protocol: In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a novel secondary amine in human liver microsomes.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Human liver microsomes (e.g., 20 mg/mL stock)

  • NADPH regenerating system (e.g., Promega NADPH-Glo™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (e.g., 100 ng/mL propranolol)

  • Control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • 96-well plates

Procedure:

  • Prepare a working solution of the test compound at 100 µM in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, the microsomal stock solution (to a final concentration of 0.5 mg/mL), and the test compound working solution (to a final concentration of 1 µM).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate and analyze the remaining parent compound concentration by LC-MS/MS.

  • Calculate the percentage of compound remaining at each time point and determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).

G

Figure 2: A step-by-step workflow for the in vitro microsomal stability assay.

Conclusion: Building a Self-Validating Data Package

The experimental design for testing novel secondary amines should be viewed as an integrated and iterative process. Each experiment should be designed to answer a specific question, and the results of one study should inform the design of the next. By following a logical progression from synthesis and characterization to a tiered in vitro and in vivo evaluation, researchers can build a comprehensive and self-validating data package. This rigorous approach is essential for identifying promising drug candidates with the highest probability of success in the challenging journey of drug development.

References

  • Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • YouTube. (2019, January 17). synthesis of secondary amines. Retrieved from [Link]

  • PubMed Central. (n.d.). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. Retrieved from [Link]

  • Study Mind. (n.d.). Amines - Amine Synthesis (A-Level Chemistry). Retrieved from [Link]

  • Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. Retrieved from [Link]

  • YouTube. (2016, March 17). Amines 5. Identification of Primary & Secondary Amines. Retrieved from [Link]

  • NCBI. (2012, May 1). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Retrieved from [Link]

  • Auctores Online. (2021, September 8). Regulatory Guidelines for New Drug Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Amine-based Histone Deacetylase Inhibitors. Retrieved from [Link]

  • Fraunhofer IME. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Screening for human ADME/Tox Drug properties in Drug discovery. Retrieved from [Link]

  • Grand View Research. (n.d.). ADME Toxicology Testing Market Size, Share & Trends Analysis Report, 2023–2030. Retrieved from [Link]

  • PubMed Central. (n.d.). Principles of early drug discovery. Retrieved from [Link]

  • Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand Promoted Ruthenium Catalyzed Deaminative Coupling Reaction of Primary Amines. Retrieved from [Link]

  • Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Quora. (2024, March 21). What are the methods for identifying primary, secondary, and tertiary amines in chemistry?. Retrieved from [Link]

  • BYJU'S. (n.d.). Identification of Primary Amines, Secondary Amines and Tertiary Amines. Retrieved from [Link]

  • PubMed Central. (n.d.). Prodrugs for Amines. Retrieved from [Link]

  • Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Secondary amine – Knowledge and References. Retrieved from [Link]

  • PubMed Central. (2022, July 6). Design and synthesis of hybrid compounds as novel drugs and medicines. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 2). Design of Experiments. Retrieved from [Link]

  • YouTube. (2022, March 16). Libermann's nitrosamine test | Test for secondary amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Amines. Retrieved from [Link]

  • MDPI. (n.d.). Experimental Test and Modeling Validation for CO2 Capture with Amine Solvents in a Pilot Plant. Retrieved from [Link]

  • Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]

Sources

The Versatile Secondary Amine: N-(1-ethylpropyl)-N-methylamine Hydrochloride in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(1-ethylpropyl)-N-methylamine hydrochloride, a secondary amine building block, presents a unique structural motif for the discerning medicinal chemist and process development scientist. Its sterically hindered yet reactive nature offers a valuable tool for introducing tailored lipophilic groups into target molecules, thereby influencing their pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of its applications, focusing on its utility in forging critical carbon-nitrogen bonds, a cornerstone of many active pharmaceutical ingredients (APIs). While specific, detailed protocols for reactions involving N-(1-ethylpropyl)-N-methylamine hydrochloride are not widely available in published literature, we can extrapolate from well-established synthetic transformations for analogous secondary amines to provide robust theoretical protocols and application notes. This document will focus on its application in reductive amination, a prevalent and powerful method for amine synthesis.

Chemical Properties and Handling

Before delving into its synthetic applications, a thorough understanding of the physicochemical properties and safety considerations of N-(1-ethylpropyl)-N-methylamine hydrochloride is paramount.

PropertyValueSource
CAS Number 130985-81-8[1]
Molecular Formula C₆H₁₅N·HCl[1]
Molecular Weight 137.65 g/mol [1]
Appearance Solid (predicted)
Storage Room temperature[1]

Safety and Handling: N-(1-ethylpropyl)-N-methylamine hydrochloride should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Core Application: Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis, enabling the formation of amines from carbonyl compounds.[2][3] This one-pot reaction typically involves the initial formation of an iminium ion intermediate from the reaction of an aldehyde or ketone with a secondary amine, followed by in-situ reduction to the corresponding tertiary amine.[2] N-(1-ethylpropyl)-N-methylamine is an ideal candidate for this transformation, allowing for the introduction of the N-(1-ethylpropyl)-N-methyl moiety onto a carbonyl-containing scaffold.

Mechanistic Rationale

The generally accepted mechanism for the reductive amination of a ketone with a secondary amine, such as the free base of N-(1-ethylpropyl)-N-methylamine, is depicted below. The reaction is typically carried out in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN), which selectively reduces the iminium ion in the presence of the starting carbonyl compound.[2]

G Ketone Ketone (R₂C=O) Iminium Iminium Ion Intermediate Ketone->Iminium + Amine, -H₂O Amine N-(1-ethylpropyl)-N-methylamine Amine->Iminium TertiaryAmine Tertiary Amine Product Iminium->TertiaryAmine + [H⁻] Hydride Hydride Source (e.g., NaBH(OAc)₃) Hydride->Iminium

Caption: Reductive Amination Mechanism.

Hypothetical Protocol: Synthesis of a Tertiary Amine via Reductive Amination

The following protocol is a representative, hypothetical procedure for the reductive amination of cyclohexanone with N-(1-ethylpropyl)-N-methylamine hydrochloride. This protocol is based on established methods for similar transformations and should be adapted and optimized for specific substrates.

Workflow Visualization:

G start Start reagents 1. Reagents Setup Combine Cyclohexanone, N-(1-ethylpropyl)-N-methylamine HCl, and NaBH(OAc)₃ in Dichloromethane (DCM). start->reagents reaction 2. Reaction Stir at room temperature for 12-24 hours. reagents->reaction workup 3. Aqueous Workup Quench with saturated NaHCO₃ solution. Separate organic layer. reaction->workup extraction 4. Extraction Extract aqueous layer with DCM (2x). workup->extraction drying 5. Drying & Filtration Combine organic layers, dry over Na₂SO₄, and filter. extraction->drying concentration 6. Concentration Remove solvent under reduced pressure. drying->concentration purification 7. Purification Purify the crude product by column chromatography. concentration->purification analysis 8. Characterization Analyze the purified product (NMR, MS). purification->analysis end End analysis->end

Caption: Experimental Workflow for Reductive Amination.

Step-by-Step Protocol:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(1-ethylpropyl)-N-methylamine hydrochloride (1.0 eq). To this, add dichloromethane (DCM, 10 mL/mmol of amine).

  • Neutralization (for hydrochloride salt): Add a mild base, such as triethylamine (1.1 eq), to the suspension to liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Addition of Carbonyl: Add cyclohexanone (1.0 eq) to the reaction mixture.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Drying and Filtration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with fresh DCM.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary amine.

  • Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Applications in Drug Development

The N-(1-ethylpropyl)-N-methylamino group can be strategically incorporated into drug candidates to modulate their physicochemical properties. The branched ethylpropyl group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. Furthermore, the steric bulk of this group can influence the binding affinity and selectivity of a molecule for its biological target by probing specific hydrophobic pockets within the active site. While direct examples are scarce in readily available literature, this building block holds potential in the synthesis of analogues of various drug classes, including but not limited to:

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): The amine functionality is a key pharmacophoric element in many SNRIs.

  • Analgesics: Modification of the amine moiety in certain classes of analgesics can significantly impact their potency and side-effect profile.

  • Antipsychotics and Antidepressants: Many central nervous system (CNS) active agents feature complex amine structures where modulation can fine-tune their activity.

Conclusion

N-(1-ethylpropyl)-N-methylamine hydrochloride is a valuable, albeit under-documented, building block in the synthetic chemist's toolbox. Its utility in established transformations like reductive amination allows for the straightforward introduction of a sterically defined, lipophilic secondary amine moiety. While the lack of extensive published protocols necessitates a degree of methodological extrapolation, the fundamental principles of amine chemistry provide a solid foundation for its successful application in the synthesis of novel and known bioactive molecules. Further exploration and publication of its use in diverse synthetic contexts would undoubtedly benefit the broader chemical research and drug development community.

References

  • (1-ethylpropyl)methylamine hydrochloride (C6H15N) - PubChemLite. Available from: [Link]

  • N-(1-ethylpropyl)-N-methylamine hydrochloride, 1 gram - CP Lab Safety. Available from: [Link]

  • Reductive Amination - Chemistry Steps. Available from: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory - Greener Education Materials for Chemists. Available from: [Link]

Sources

Application Notes and Protocols for the Synthesis of N-(1-ethylpropyl)-N-methylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive scientific guide for the synthesis of N-(1-ethylpropyl)-N-methylamine and its derivatives. These secondary and tertiary amines are crucial building blocks in medicinal chemistry and materials science. We will explore the primary synthetic strategies, focusing on the mechanistic rationale behind procedural choices to ensure reproducibility and high yield. Detailed, step-by-step protocols for reductive amination and direct N-alkylation are presented, accompanied by a comparative analysis of their efficacy. Furthermore, this guide includes protocols for product purification and characterization, adhering to the principles of scientific integrity and providing researchers with a self-validating framework for synthesis.

Introduction: The Significance of Substituted Amines

N-alkylated secondary and tertiary amines are ubiquitous functional groups found in a vast range of pharmaceuticals, agrochemicals, and functional materials.[1] The specific scaffold of N-(1-ethylpropyl)-N-methylamine combines a sterically accessible secondary nitrogen with lipophilic alkyl groups, a common motif for modulating properties like receptor binding, solubility, and metabolic stability in drug candidates.

The synthesis of such amines, however, presents a distinct challenge: controlling the degree of alkylation. Traditional methods often lead to complex mixtures that are difficult to separate.[2][3] Modern synthetic chemistry offers more elegant and selective solutions. This guide will focus on the two most prominent and practical approaches: Reductive Amination and Direct N-Alkylation , providing the theoretical basis and practical protocols for their successful implementation.

Core Synthetic Strategy: Reductive Amination

Reductive amination is widely considered the most reliable and versatile method for preparing secondary and tertiary amines from carbonyl compounds.[4][5] This strategy avoids the common problem of over-alkylation that plagues direct alkylation with alkyl halides.[4] The reaction can be performed in a one-pot procedure where an amine and a carbonyl compound condense to form an imine (from a primary amine) or an iminium ion (from a secondary amine), which is then reduced in situ to the target amine.[4][6]

Mechanistic Rationale: The key to the success of one-pot reductive amination lies in the choice of reducing agent. A selective reducing agent is required, one that reduces the protonated iminium ion intermediate much faster than it reduces the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is an ideal choice for this purpose.[1][4] It is a mild and less basic hydride donor compared to reagents like sodium borohydride, allowing it to coexist with the slightly acidic conditions needed to promote iminium ion formation without significantly reducing the bulk carbonyl starting material.

Reductive_Amination_Workflow Start Start Materials: Pentan-3-one & Methylamine ReactionVessel Reaction Setup: Anhydrous Solvent (DCE/THF) Inert Atmosphere (N2) Start->ReactionVessel 1. Combine IminiumFormation Iminium Ion Formation (Slightly Acidic, e.g., AcOH) ReactionVessel->IminiumFormation 2. Stir to equilibrate Reduction In Situ Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)3) IminiumFormation->Reduction 3. Add reducing agent Monitoring Reaction Monitoring (TLC / LC-MS) Reduction->Monitoring 4. Stir at RT Monitoring->Reduction Incomplete Workup Aqueous Workup: Quench reaction, Extract with Organic Solvent Monitoring->Workup Reaction Complete Purification Purification: Flash Column Chromatography or Acid-Base Extraction Workup->Purification 5. Isolate Crude Product Product Final Product: N-(1-ethylpropyl)-N-methylamine Purification->Product 6. Obtain Pure Amine

Caption: Workflow for Reductive Amination Synthesis.

Detailed Protocol: Reductive Amination

This protocol describes the synthesis of N-(1-ethylpropyl)-N-methylamine from pentan-3-one and methylamine.

Materials:

  • Pentan-3-one

  • Methylamine (e.g., 2.0 M solution in THF or 40 wt. % in H₂O)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic Acid (optional, catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add pentan-3-one (1.0 equiv.) and anhydrous DCE (to make an approx. 0.2 M solution).

  • Amine Addition: Add methylamine solution (1.2 equiv.). If using an aqueous solution of methylamine, it's advisable to add a drying agent like anhydrous MgSO₄ to the flask.

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. For less reactive ketones, a catalytic amount of acetic acid (0.1 equiv.) can be added to facilitate iminium ion formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv.) to the solution in portions over 10 minutes. The reaction may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, carefully quench by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amine as described in Section 4.

Alternative Synthetic Strategy: Direct N-Alkylation

Direct N-alkylation is a classical SN2 reaction involving an amine nucleophile and an alkyl halide electrophile.[2] While conceptually simple, its practical application for synthesizing secondary amines from primary amines is often complicated by a lack of selectivity. The secondary amine product is often more nucleophilic than the primary amine starting material, leading to a second alkylation event that produces a tertiary amine.[2][3]

Mechanistic Rationale: To favor mono-alkylation and suppress the formation of the tertiary amine byproduct, the reaction can be run using a large excess of the starting primary amine. This ensures that the alkyl halide is statistically more likely to encounter a primary amine molecule than the newly formed secondary amine product. However, this approach is inefficient in terms of atom economy and requires separation of the product from a large amount of unreacted starting material.

N_Alkylation_Workflow Start Start Materials: 1-ethylpropylamine & Methyl Iodide ReactionVessel Reaction Setup: Polar Aprotic Solvent (ACN/DMF) Non-nucleophilic Base (K2CO3/DIPEA) Start->ReactionVessel 1. Combine Alkylation S_N2 Reaction: Stir at RT or gentle heat ReactionVessel->Alkylation 2. Stir SideReaction Over-alkylation Risk: Forms Tertiary Amine Alkylation->SideReaction Monitoring Reaction Monitoring (TLC / LC-MS) Alkylation->Monitoring 3. Monitor progress Monitoring->Alkylation Incomplete Workup Aqueous Workup: Filter solids, Extract with Organic Solvent Monitoring->Workup Reaction Complete Purification Purification: Careful Column Chromatography to separate products Workup->Purification 4. Isolate Crude Mixture Product Final Product: N-(1-ethylpropyl)-N-methylamine Purification->Product 5. Obtain Pure Amine

Caption: Workflow for Direct N-Alkylation Synthesis.

Detailed Protocol: Direct N-Alkylation

This protocol describes the synthesis of N-(1-ethylpropyl)-N-methylamine via the methylation of 1-ethylpropylamine.

Materials:

  • 1-Ethylpropylamine (pentan-3-amine)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate or Diethyl ether

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-ethylpropylamine (1.0 equiv.), anhydrous acetonitrile, and a non-nucleophilic base such as powdered potassium carbonate (2.0 equiv.) or DIPEA (1.5 equiv.).

  • Alkylating Agent Addition: Cool the stirred suspension to 0 °C in an ice bath. Add the methylating agent (e.g., methyl iodide, 1.05 equiv.) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Gentle heating (40-50 °C) may be required to drive the reaction to completion, but this can also increase the rate of over-alkylation.

  • Monitoring: Monitor the disappearance of the starting amine by TLC or GC-MS. Be aware that multiple products (secondary and tertiary amines) may be visible.

  • Workup: Once the reaction has reached the desired conversion, filter off any inorganic solids (like K₂CO₃ and KI). Dilute the filtrate with water.

  • Extraction: Extract the aqueous mixture with ethyl acetate or diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely be a mixture. Careful purification by flash column chromatography is required (see Section 4).

Comparative Analysis and Purification Strategies

ParameterReductive AminationDirect N-Alkylation
Selectivity High for mono-alkylation; over-alkylation is avoided.[1][4]Low; often produces mixtures of secondary and tertiary amines.[2][3]
Substrate Scope Very broad; works with a wide range of aldehydes and ketones.[5]Generally limited to reactive alkyl halides; steric hindrance can be an issue.
Reaction Conditions Mild (typically room temperature).[4]Can require heating, which increases side reactions.
Reagent Toxicity Borohydride reagents are toxic but manageable.Alkylating agents like methyl iodide are toxic and volatile.
Workup/Purification Generally straightforward purification of a cleaner crude product.Often requires careful chromatographic separation of similar products.
Atom Economy Good, especially in the one-pot format.Can be poor if a large excess of amine is used to promote selectivity.
Purification Protocol: Flash Column Chromatography

Due to the basic nature of amines, they can interact strongly with the acidic silica gel used in standard flash chromatography, leading to significant peak tailing and poor separation.[7]

Procedure:

  • Slurry Preparation: Adsorb the crude amine onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane).

  • Mobile Phase: Prepare an eluent system, typically a gradient of ethyl acetate in hexane. Crucially, add a small amount of a basic modifier (0.5-1% triethylamine or ammonia in methanol) to the mobile phase. This modifier competes with the product for binding to the acidic sites on the silica, resulting in symmetrical peaks and better separation.[7]

  • Elution: Load the sample and run the column, collecting fractions and analyzing them by TLC to isolate the pure desired amine.

Purification Protocol: Acid-Base Extraction/Salt Formation

This classical method leverages the basicity of the amine to separate it from neutral or acidic impurities.[3]

Procedure:

  • Dissolve the crude product in an organic solvent (e.g., diethyl ether).

  • Extract the organic solution with dilute aqueous acid (e.g., 1 M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and make it basic by adding a strong base (e.g., 6 M NaOH) until the pH is >12.

  • The free amine will separate. Extract the now-basic aqueous layer with fresh organic solvent (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified amine.

Conclusion

For the synthesis of N-(1-ethylpropyl)-N-methylamine and its derivatives, reductive amination stands out as the superior methodology, offering high selectivity, mild reaction conditions, and operational simplicity.[4][6] The use of sodium triacetoxyborohydride provides a reliable route that avoids the over-alkylation byproducts common in direct N-alkylation reactions.[1] While direct alkylation remains a viable option, it requires careful control and often extensive purification to isolate the desired secondary amine from byproducts. The choice of method will ultimately depend on the specific substrate, available starting materials, and the scale of the reaction. The purification protocols provided are essential for obtaining the final product with the high degree of purity required for downstream applications in research and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146. This is referenced within another provided source discussing NaCNBH3's selectivity. A direct link to the original paper can be found via its DOI.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. Retrieved from [Link]

  • ChemHelp ASAP. (2020, March 20). reductive amination & secondary amine synthesis [Video]. YouTube. Retrieved from [Link]

  • Pae, S., & Jang, H. (2017). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 15(38), 8132-8140. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Biotage.com. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Retrieved from [Link]

  • Maji, B., & Bhattacharya, S. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9158–9162. [Link]

  • Wikipedia. (n.d.). Amine alkylation. Wikipedia. Retrieved from [Link]

Sources

screening N-(1-ethylpropyl)-N-methylamine hydrochloride for biological activity

These results provide a strong rationale for advancing the compound into the hit-to-lead optimization phase. [10]Subsequent efforts should focus on synthesizing analogs to improve potency and selectivity, further characterizing its in vivo pharmacokinetic properties, and evaluating its efficacy in relevant animal models for neuropsychiatric or metabolic disorders, where TAAR1 is an emerging therapeutic target. [9][18]

References

    Sources

    Application Notes and Protocols: A-Z Guide to Characterizing Novel Compounds

    Author: BenchChem Technical Support Team. Date: January 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    The journey of a novel compound from discovery to a potential therapeutic agent is a meticulous process demanding a systematic and rigorous research protocol. An uncharacterized compound, a new chemical entity (NCE), presents both an opportunity for groundbreaking discovery and the challenge of the unknown. This guide is structured to navigate this complexity, providing both the "what" and the "why" behind each critical step. Adherence to internationally recognized standards, such as those set by the International Council for Harmonisation (ICH), is a cornerstone of this process, ensuring data quality, safety, and efficacy.[1][2][3][4]

    Phase 1: Foundational Characterization - "Know Your Molecule"

    Purity and Identity Confirmation

    The first step is to unequivocally confirm the identity and purity of the compound.[7] This ensures that any observed biological activity is attributable to the compound of interest and not to impurities.

    Key Techniques & Expected Outcomes:

    Technique Purpose Acceptance Criteria
    Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Structural elucidation and confirmation.Spectra consistent with the proposed chemical structure.
    Mass Spectrometry (MS) Determination of molecular weight and elemental composition.[8]Observed molecular weight matches the calculated molecular weight. High-resolution MS (HRMS) is preferred for unambiguous formula determination.[8]
    High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) Assessment of purity.Purity ≥95% is generally required for initial biological screening.[7]
    Elemental Analysis Confirms the elemental composition of the compound.Experimental values should be within ±0.4% of the calculated values.[7]
    Physicochemical Profiling

    A compound's behavior in biological systems is heavily influenced by its physical and chemical properties.[5][9] These parameters are critical for designing relevant in vitro and in vivo experiments.

    Key Parameters & Their Significance:

    Parameter Significance Common Assay
    Aqueous Solubility Determines bioavailability and is crucial for designing in vitro assays.[9] Poor solubility can lead to false-negative results.Kinetic and thermodynamic solubility assays.
    Lipophilicity (LogP/LogD) Influences membrane permeability, protein binding, and metabolic stability.[9]Shake-flask method, reverse-phase HPLC.
    pKa Determines the ionization state of the compound at physiological pH, which affects solubility, permeability, and target binding.Potentiometric titration, UV-Vis spectroscopy.
    Chemical Stability Assesses degradation under various conditions (pH, temperature, light) to establish appropriate storage and handling procedures.[9]HPLC-based stability assays under stressed conditions.

    Phase 2: In Vitro Evaluation - From Cellular Effects to Initial Safety

    With a well-characterized compound, the investigation moves to its biological effects in a controlled cellular environment. This phase aims to identify biological activity, elucidate the mechanism of action, and provide an early assessment of potential toxicity.

    Target Identification and Validation

    Understanding how a compound exerts its effects begins with identifying its molecular target(s).[10][11][12] This can be approached through target-based or phenotype-based screening.[13]

    Experimental Workflow for Target Identification:

    Caption: Workflow for target identification and validation.

    Protocol: Affinity Chromatography for Target Identification

    • Immobilization: Covalently link the compound to a solid support (e.g., agarose beads).

    • Lysate Preparation: Prepare a protein lysate from relevant cells or tissues.

    • Incubation: Incubate the immobilized compound with the cell lysate to allow for binding of target proteins.

    • Washing: Wash the beads to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins.

    • Identification: Identify the eluted proteins using mass spectrometry.[14]

    Mechanism of Action (MoA) Elucidation

    Once a target is validated, the next step is to understand the downstream consequences of the compound-target interaction.[15][16]

    Key Approaches for MoA Studies:

    • Signaling Pathway Analysis: Investigate the modulation of key signaling pathways using techniques like Western blotting, reporter gene assays, or transcriptomic profiling.[17]

    • Enzymatic Assays: If the target is an enzyme, characterize the compound's effect on its activity (e.g., inhibition or activation kinetics).

    • Cellular Assays: Utilize cell-based assays to measure downstream functional effects, such as changes in cell proliferation, apoptosis, or differentiation.[18][19]

    Early ADME/Tox Profiling

    Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is crucial to identify potential liabilities that could halt development.[20][21][22] This iterative process helps in selecting compounds with favorable drug-like properties.

    Essential In Vitro ADME/Tox Assays:

    Assay Purpose Methodology
    Metabolic Stability To assess the compound's susceptibility to metabolic breakdown.Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis.
    CYP450 Inhibition To evaluate the potential for drug-drug interactions.[23]Fluorometric or luminescent assays with recombinant CYP enzymes.[21]
    Plasma Protein Binding To determine the fraction of compound bound to plasma proteins, which affects its distribution and availability.Equilibrium dialysis, ultrafiltration.
    Cell Permeability To predict intestinal absorption.Caco-2 or PAMPA assays.[22]
    Cytotoxicity To assess the compound's general toxicity to cells.MTT, LDH release, or CellTiter-Glo® assays.[21]
    hERG Channel Blockade To screen for potential cardiotoxicity.Patch-clamp electrophysiology or fluorescence-based assays.[23]

    Phase 3: In Vivo Assessment - Efficacy and Safety in a Biological System

    Promising compounds from in vitro studies are advanced to in vivo models to evaluate their efficacy and safety in a whole organism.[24] These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data integrity.[25][26][27][28]

    Workflow for Preclinical In Vivo Studies:

    Caption: Workflow for preclinical in vivo evaluation.

    Pharmacokinetic (PK) Studies

    PK studies characterize how the body processes the compound, providing essential information for designing efficacy and toxicology studies.

    Key PK Parameters:

    • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

    • Clearance: The rate at which the compound is removed from the body.

    • Volume of Distribution: The extent to which the compound distributes into tissues.

    • Half-life: The time it takes for the plasma concentration of the compound to decrease by half.

    Efficacy Studies

    Efficacy studies are conducted in relevant animal models of the target disease to demonstrate a therapeutic benefit.[24] The choice of animal model is critical and should mimic the human disease as closely as possible.[26]

    Protocol: General Efficacy Study in a Mouse Model

    • Model Selection: Choose a validated mouse model that recapitulates key aspects of the human disease.

    • Dosing: Administer the compound to the animals based on the dosing regimen determined from PK studies. Include a vehicle control group.

    • Monitoring: Monitor the animals for disease progression using relevant endpoints (e.g., tumor size, behavioral changes, biomarkers).

    • Data Analysis: Statistically analyze the data to determine if the compound has a significant therapeutic effect compared to the control group.

    Toxicology Studies

    Toxicology studies are designed to identify potential adverse effects and determine a safe dose range for subsequent clinical trials.[29] These studies are conducted in accordance with ICH guidelines.[1][3][4]

    Types of Toxicology Studies:

    • Acute Toxicity: Single-dose studies to determine the short-term adverse effects.

    • Repeat-Dose Toxicity: Studies to evaluate the effects of long-term exposure.

    • Genotoxicity: Assays to assess the compound's potential to damage DNA.

    • Safety Pharmacology: Studies to evaluate the effects on major physiological systems (cardiovascular, respiratory, central nervous system).

    Conclusion

    The development of a research protocol for an uncharacterized compound is a dynamic and multidisciplinary endeavor. By following a logical progression from fundamental characterization to preclinical evaluation, researchers can systematically build a comprehensive data package. This structured approach not only enhances the probability of success but also ensures that the research is conducted with the highest degree of scientific rigor and integrity, ultimately paving the way for the development of safe and effective new medicines.

    References

    • van de Waterbeemd, H., & Gifford, E. (2001). Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today, 6(7), 357-366. [Link]

    • BioIVT. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery. Retrieved from [Link]

    • Scendea. (2025, May 7). ICH Guidelines Explained: Global Harmonization for Drug Development. Retrieved from [Link]

    • Alvarez, M. J., et al. (2016). Elucidating Compound Mechanism of Action by Network Perturbation Analysis. Cancer Cell, 29(4), 594-605. [Link]

    • Pubrica. (n.d.). ICH Guidelines for Clinical Trials & Drug Development. Retrieved from [Link]

    • Arriello, A. (2023, April 28). Comprehensive Overview of ICH Guidelines for Global Pharmaceutical Development. Retrieved from [Link]

    • International Council for Harmonisation. (n.d.). ICH Guidelines. Retrieved from [Link]

    • American Chemical Society. (n.d.). Guidelines for Characterization of Organic Compounds. Retrieved from [Link]

    • BioIVT. (2025, April 14). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. Retrieved from [Link]

    • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

    • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

    • Caron, G., et al. (2005). Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. Chimia, 59(5), 293-298. [Link]

    • Terstiege, I., & followers. (2012). Target identification and mechanism of action in chemical biology and drug discovery. Current Opinion in Chemical Biology, 16(1-2), 125-131. [Link]

    • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences, 17(03), 107-117. [Link]

    • Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Retrieved from [Link]

    • U.S. Food and Drug Administration. (2024, December 11). ICH Guidance Documents. Retrieved from [Link]

    • The Royal Society. (n.d.). Characterising new chemical compounds & measuring results. Retrieved from [Link]

    • Obach, R. S., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Chemical Research in Toxicology, 26(7), 1109-1119. [Link]

    • Lee, S., & Kim, D. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(15), 2149-2155. [Link]

    • Prime Scholars. (n.d.). Physicochemical characterization of crystalline supramolecular systems containing established drugs and new drug candidates. Retrieved from [Link]

    • Hutter, J. C., et al. (2007). Discovering the Mechanism of Action of Novel Antibacterial Agents through Transcriptional Profiling of Conditional Mutants. Antimicrobial Agents and Chemotherapy, 51(10), 3657-3667. [Link]

    • ResearchGate. (n.d.). Chemical and Physical Characterizations of Potential New Chemical Entity. Retrieved from [Link]

    • Hug, C., et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. Microbiology Spectrum, 10(2), e02465-21. [Link]

    • AMSbio. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

    • Aurelia Bioscience. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

    • Liveon Biolabs. (n.d.). Pre-Clinical Trials: USFDA Regulations to be Followed. Retrieved from [Link]

    • Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

    • NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]

    • Pacific BioLabs. (n.d.). Analytical Services to Characterize New Chemical Entities. Retrieved from [Link]

    • National Center for Advancing Translational Sciences. (n.d.). Preparation for Clinical Trials. Retrieved from [Link]

    • University of Padova. (n.d.). Molecular Mechanisms of Drug Action. Retrieved from [Link]

    • Reddit. (2023, February 12). First steps on characterizing a potentially novel compound?. Retrieved from [Link]

    • ResearchGate. (2005, September). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry (IUPAC Technical Report). Retrieved from [Link]

    • ChemHelp ASAP. (2023, August 20). in vivo preclinical studies for drug discovery [Video]. YouTube. [Link]

    • BioAscent. (n.d.). Bespoke Assays for Biochemical, Biophysical, and Cellular applications. Retrieved from [Link]

    • Evans, D. C., et al. (2005). Drug−Protein Adducts: An Industry Perspective on Minimizing the Potential for Drug Bioactivation in Drug Discovery and Development. Chemical Research in Toxicology, 18(12), 1871-1879. [Link]

    • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-228. [Link]

    • National Center for Biotechnology Information. (2012, May 1). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Retrieved from [Link]

    • M. M., et al. (2021). Bioactivity descriptors for uncharacterized chemical compounds. Nature Communications, 12(1), 3896. [Link]

    • Riffle, M., et al. (2021). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(7), 1801-1810. [Link]

    • Chandrasekaran, S. N., et al. (2023). Predicting compound activity from phenotypic profiles and chemical structures. PLoS Computational Biology, 19(4), e1010998. [Link]

    • M. M., et al. (2020). Bioactivity descriptors for uncharacterized compounds. bioRxiv. [Link]

    • Fregni, F., & Fregni, S. (2018). How to Write a Research Protocol: Tips and Tricks. Journal of Medical and Surgical Research, 5(1), 1-5. [Link]

    • The Company of Biologists. (2021, July 10). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. Retrieved from [Link]

    • Taylor & Francis Online. (n.d.). Discovery and characterization of antitumor gut microbiota from amphibians and reptiles: Ewingella americana as a novel therapeutic agent with dual cytotoxic and immunomodulatory properties. Retrieved from [Link]

    • ResearchGate. (n.d.). Bioactivity descriptors for uncharacterized chemical compounds. Retrieved from [Link]

    Sources

    Application Notes and Protocols for N-(1-ethylpropyl)-N-methylamine hydrochloride

    Author: BenchChem Technical Support Team. Date: January 2026

    For Research, Development, and Scientific Professionals

    Author's Foreword

    This document provides a comprehensive guide for the laboratory use of N-(1-ethylpropyl)-N-methylamine hydrochloride (CAS No. 130985-81-8). As a compound primarily available for early-stage research, detailed application data is not widely published.[1] Therefore, this guide is structured to empower the researcher with a foundational understanding of the molecule's properties, rigorous protocols for its initial characterization and handling, and a scientifically-grounded perspective on its potential applications in synthetic chemistry and drug discovery. The protocols herein are designed as self-validating systems, emphasizing the verification of identity and purity as a prerequisite to any experimental use, a critical step when working with novel research chemicals.

    Compound Profile and Physicochemical Properties

    N-(1-ethylpropyl)-N-methylamine hydrochloride is a secondary amine salt. Structurally, it features a methyl group and a pentan-3-yl group (1-ethylpropyl) attached to a nitrogen atom, which is protonated and paired with a chloride counter-ion. This structure suggests its utility as an organic building block or intermediate.[1][2]

    Table 1: Physicochemical and Identification Data

    PropertyValueSource(s)
    CAS Number 130985-81-8[1][2][3]
    Molecular Formula C₆H₁₅N·HCl (or C₆H₁₆ClN)[1][2]
    Molecular Weight 137.65 g/mol [1][2][3]
    Appearance Solid, Off-white[1][4]
    SMILES String Cl.CCC(CC)NC[1]
    InChI Key VTOBVEWRGMUFJJ-UHFFFAOYSA-N[1]
    Storage Room temperature, in a dry, well-ventilated place[2][4]

    Safety, Handling, and Storage

    Proper handling of N-(1-ethylpropyl)-N-methylamine hydrochloride is crucial. The compound is classified as a hazardous substance.

    2.1 Hazard Identification and GHS Classification Based on available safety data, the compound presents the following hazards:

    • Acute Oral Toxicity, Category 4 (H302): Harmful if swallowed.[1][5]

    • Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1][5]

    2.2 Recommended Personal Protective Equipment (PPE) and Handling Adherence to standard laboratory safety protocols, such as those outlined in Prudent Practices in the Laboratory, is mandatory.[6][7]

    • Eye Protection: Wear chemical safety goggles (conforming to EN 166).[5]

    • Hand Protection: Wear protective gloves (e.g., Nitrile rubber).[4]

    • Skin and Body Protection: Use a lab coat. For large-scale operations, wear appropriate protective clothing to prevent skin exposure.[5]

    • Respiratory Protection: Under normal laboratory use with adequate ventilation, respiratory protection may not be required. For large quantities or in poorly ventilated areas, use an approved respirator.[5]

    2.3 Storage and Stability Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area to prevent moisture absorption, as amine salts can be hygroscopic.[2][4]

    Initial Characterization and Quality Control Protocol

    Given that suppliers may not provide detailed analytical data for this research chemical, the end-user bears the responsibility to confirm its identity and purity.[1] The following workflow provides a robust system for this validation.

    G cluster_0 Compound Verification Workflow A Receive Compound (CAS: 130985-81-8) B Prepare Sample for Analysis (e.g., in DMSO-d6 or MeOD) A->B C Mass Spectrometry (LC-MS) Confirm Molecular Ion B->C D ¹H and ¹³C NMR Spectroscopy Confirm Structural Integrity B->D E HPLC or UPLC Analysis Determine Purity (%) B->E F Decision Point C->F D->F E->F G Proceed with Experimentation F->G  Identity & Purity Confirmed H Reject Batch / Contact Supplier F->H  Discrepancy Found

    Caption: Workflow for identity and purity validation.

    3.1 Protocol: Mass Spectrometry for Molecular Weight Confirmation

    • Objective: To confirm the expected molecular weight of the free base (101.12 g/mol ).

    • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS), typically coupled with LC.

    • Procedure:

      • Prepare a dilute solution of the compound (~1 mg/mL) in methanol or acetonitrile.

      • Infuse the sample directly or inject it into the LC-MS system.

      • Acquire data in positive ion mode.

      • Expected Result: A prominent peak at m/z = 102.13, corresponding to the protonated molecule [M+H]⁺.[8]

    3.2 Protocol: NMR Spectroscopy for Structural Elucidation

    • Objective: To verify the carbon-hydrogen framework of the molecule.

    • Solvent: Deuterated methanol (CD₃OD) or DMSO-d₆.

    • ¹H NMR Spectroscopy (Predicted):

      • Look for characteristic signals corresponding to the two ethyl groups (triplets and quartets) and the methyl group (a singlet or doublet depending on N-H coupling). The methine proton (CH) adjacent to the nitrogen will be a multiplet.

    • ¹³C NMR Spectroscopy (Predicted):

      • Expect six distinct carbon signals corresponding to the methyl, methylene, and methine carbons in the structure.

    3.3 Protocol: HPLC for Purity Assessment

    • Objective: To determine the purity of the compound by separating it from any potential impurities.

    • Column: A reverse-phase C18 column is a suitable starting point.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is typically effective for amine compounds.

    • Detection: UV detection (e.g., at 210 nm) or an Evaporative Light Scattering Detector (ELSD).

    • Procedure:

      • Prepare a standard solution of known concentration (e.g., 1 mg/mL).

      • Inject a small volume (e.g., 5-10 µL) onto the column.

      • Run the gradient method.

      • Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

    Applications in Synthetic Chemistry

    While specific applications are not documented, the structure of N-(1-ethylpropyl)-N-methylamine hydrochloride lends itself to use as a nucleophilic secondary amine building block in organic synthesis after free-basing. This is analogous to how methylamine is a cornerstone for synthesizing a vast range of pharmaceuticals and agrochemicals.[9][10][11]

    4.1 Free-Basing Protocol The hydrochloride salt must be converted to the free amine to be used as a nucleophile.

    • Dissolve N-(1-ethylpropyl)-N-methylamine hydrochloride in water.

    • Cool the solution in an ice bath.

    • Slowly add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH), until the solution is basic (pH > 9).

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free amine.

      • Caution: The free amine is likely a volatile liquid. Handle with care in a fume hood.

    4.2 Potential Synthetic Transformations The resulting free amine, N-(1-ethylpropyl)-N-methylamine, can be employed in several key reactions:

    • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • N-Alkylation/Reductive Amination: Reaction with alkyl halides or with aldehydes/ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form tertiary amines.

    • Mannich Reactions: As the amine component in the aminoalkylation of an acidic proton located in an enolizable carbonyl compound.[10]

    These transformations are fundamental in drug discovery for modifying scaffolds, improving pharmacokinetic properties, and engaging in structure-activity relationship (SAR) studies.

    G cluster_1 General Synthetic Application Workflow A Start with N-(1-ethylpropyl)-N-methylamine HCl B Step 1: Free-Basing (e.g., aq. NaOH, Extraction) A->B C N-(1-ethylpropyl)-N-methylamine (Free Base) B->C D Step 2: Nucleophilic Reaction C->D H Product: Amide D->H I Product: Tertiary Amine D->I E Acyl Chloride (R-COCl) E->H F Aldehyde/Ketone + Reducing Agent (R-CHO, NaBH(OAc)₃) F->I G Alkyl Halide (R-X) G->I H->D I->D

    Caption: Potential synthetic pathways using the free amine.

    Conclusion

    N-(1-ethylpropyl)-N-methylamine hydrochloride is a research chemical with potential as a synthetic intermediate. Due to the lack of published applications, researchers must approach its use with diligence, beginning with rigorous identity and purity confirmation. The protocols and workflows outlined in this guide provide a robust framework for safely handling, validating, and exploring the synthetic utility of this compound in research and development settings.

    References

    • CP Lab Safety. N-(1-ethylpropyl)-N-methylamine hydrochloride, 1 gram.[Link]

    • PubChemLite. (1-ethylpropyl)methylamine hydrochloride (C6H15N).[Link]

    • Google Patents.CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
    • Google Patents.CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.
    • Santa Cruz Biotechnology, Inc. N-(1-ethylpropyl)-N-methylamine hydrochloride | CAS 130985-81-8 (Japanese site).[Link]

    • PubChem. N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine.[Link]

    • LabAlley. N-(1-Ethylpropyl)-n-methylamine hydrochloride, 95% Purity, C6H16ClN, 5 grams.[Link]

    • Organic Syntheses. Methylamine Hydrochloride.[Link]

    • Wikipedia. Methylamine.[Link]

    • Royal Society of Chemistry. Analytical Methods.[Link]

    • The National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[Link]

    • YouTube. How Is Methylamine Synthesized? - Chemistry For Everyone.[Link]

    • Organic Syntheses. DI-β-CARBETHOXYETHYLMETHYLAMINE.[Link]

    • OSHA. METHYLAMINE Method no.: 40.[Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Synthesis of N-(1-ethylpropyl)-N-methylamine Hydrochloride

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for the synthesis of N-(1-ethylpropyl)-N-methylamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis and purification of this compound, providing in-depth, field-proven insights and troubleshooting protocols to enhance your experimental success.

    Frequently Asked Questions (FAQs)

    Q1: What is the most common synthetic route for N-(1-ethylpropyl)-N-methylamine?

    The most prevalent and efficient method for synthesizing N-(1-ethylpropyl)-N-methylamine is through the reductive amination of 3-pentanone with methylamine.[1][2] This reaction forms an imine intermediate, which is then reduced in situ to the desired secondary amine. The free amine can then be converted to its hydrochloride salt.

    Q2: Why is my yield of N-(1-ethylpropyl)-N-methylamine consistently low?

    Low yields in this reductive amination can stem from several factors. One common issue is the incomplete formation of the imine intermediate before the addition of the reducing agent.[3] Another potential cause is the reduction of the starting ketone (3-pentanone) to 3-pentanol by a non-selective reducing agent.[4][5] Additionally, suboptimal reaction conditions such as incorrect pH, temperature, or reaction time can significantly impact the yield.[3][4]

    Q3: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?

    The higher molecular weight byproduct is likely the tertiary amine, N,N-dimethyl-N-(1-ethylpropyl)amine, formed through over-methylation of the desired secondary amine. This occurs when the product, N-(1-ethylpropyl)-N-methylamine, reacts further with the methylating agent. To minimize this, it is crucial to control the stoichiometry of the reactants and consider using a milder methylating agent if applicable to your specific protocol.[5]

    Q4: What are the best practices for purifying the final hydrochloride salt?

    Purification of N-(1-ethylpropyl)-N-methylamine hydrochloride often involves recrystallization. A common challenge is the removal of unreacted starting materials and the over-methylated tertiary amine. An effective method involves converting the crude amine mixture to their hydrochloride salts. The desired secondary amine hydrochloride often has different solubility properties compared to the tertiary amine hydrochloride, allowing for separation by selective precipitation or recrystallization from an appropriate solvent system.[6] Acid-base extraction can also be employed to remove non-basic impurities from the free amine before salt formation.[7]

    Troubleshooting Guide

    Issue 1: Low Yield in Reductive Amination

    Symptoms:

    • Low recovery of the desired product after purification.

    • Presence of significant amounts of 3-pentanol in the crude reaction mixture, confirmed by GC-MS or NMR.

    • A large amount of unreacted 3-pentanone is observed.

    Root Cause Analysis and Solutions:

    The primary causes of low yield are often related to the choice of reducing agent and the conditions for imine formation.

    Causality: The reductive amination process involves two key steps: the formation of an imine from 3-pentanone and methylamine, and the subsequent reduction of this imine. For a high yield, the reducing agent should selectively reduce the imine without significantly reducing the starting ketone.

    Troubleshooting Protocol:

    • Optimize Imine Formation:

      • pH Control: Imine formation is typically favored under mildly acidic conditions (pH 4-6).[4] You can achieve this by adding a catalytic amount of a weak acid, such as acetic acid.

      • Reaction Time: Allow sufficient time for the imine to form before introducing the reducing agent. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting materials and the appearance of the imine.

    • Select the Appropriate Reducing Agent:

      • Sodium Cyanoborohydride (NaBH₃CN): This is a mild and selective reducing agent that is highly effective for reductive aminations. It is less likely to reduce the ketone starting material compared to stronger reducing agents like sodium borohydride (NaBH₄).[4][8]

      • Sodium Triacetoxyborohydride (STAB): Another excellent choice for reductive amination, STAB is particularly effective and often provides cleaner reactions with higher yields.[1]

    Experimental Protocol: Optimized Reductive Amination

    • In a round-bottom flask, dissolve 3-pentanone (1 equivalent) and methylamine hydrochloride (1.1 equivalents) in a suitable solvent (e.g., methanol, dichloromethane).

    • Add a catalytic amount of acetic acid to adjust the pH to approximately 5.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Slowly add sodium cyanoborohydride (1.2 equivalents) or sodium triacetoxyborohydride (1.2 equivalents) in portions.

    • Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS until the imine intermediate is consumed.

    • Proceed with the workup and purification.

    Issue 2: Over-Methylation Leading to Tertiary Amine Impurity

    Symptoms:

    • A significant peak corresponding to the tertiary amine is observed in GC-MS analysis of the crude product.

    • Difficulty in purifying the desired secondary amine hydrochloride due to co-precipitation with the tertiary amine salt.

    Root Cause Analysis and Solutions:

    Over-methylation is a common side reaction in amine synthesis.

    Causality: The secondary amine product is itself a nucleophile and can compete with the starting primary amine in reacting with the methylating source, leading to the formation of a tertiary amine.

    Troubleshooting Protocol:

    • Stoichiometric Control:

      • Carefully control the molar ratio of the methylating agent to the primary amine. Using a slight excess of the primary amine can help to minimize the formation of the tertiary amine.

    • Reaction Conditions:

      • Lowering the reaction temperature can sometimes reduce the rate of the second methylation reaction more than the first.

      • Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further reaction of the product.

    Purification Strategy:

    If over-methylation has occurred, separation can be achieved by exploiting the differences in basicity and solubility between the secondary and tertiary amines and their salts.

    • Fractional Distillation: If the boiling points of the free amines are sufficiently different, fractional distillation under reduced pressure can be effective.

    • Selective Salt Formation and Recrystallization: The hydrochloride salts of the secondary and tertiary amines may have different solubilities in a given solvent system. Experiment with different solvents (e.g., isopropanol, acetone, ethyl acetate) to find conditions where the desired secondary amine hydrochloride selectively crystallizes.[6]

    Visualization of the Synthetic Pathway

    Synthesis_Workflow Start Starting Materials: 3-Pentanone & Methylamine Imine_Formation Imine Formation (Mildly Acidic, e.g., AcOH) Start->Imine_Formation Imine Imine Intermediate Imine_Formation->Imine Reduction Reduction (e.g., NaBH3CN or STAB) Imine->Reduction Free_Amine N-(1-ethylpropyl)-N-methylamine (Crude Product) Reduction->Free_Amine Purification Purification (Acid-Base Extraction / Distillation) Free_Amine->Purification Pure_Amine Pure Free Amine Purification->Pure_Amine Salt_Formation Salt Formation (HCl in Ether or IPA) Pure_Amine->Salt_Formation HCl_Salt N-(1-ethylpropyl)-N-methylamine HCl (Final Product) Salt_Formation->HCl_Salt

    Caption: Synthetic workflow for N-(1-ethylpropyl)-N-methylamine hydrochloride.

    Summary of Key Reaction Parameters

    ParameterRecommended ConditionRationalePotential Issues if Deviated
    pH 4-6Optimizes imine formation.Too low: Protonation of the amine reduces its nucleophilicity. Too high: Insufficient acid catalysis for imine formation.
    Reducing Agent NaBH₃CN or NaB(OAc)₃HSelectively reduces the imine over the ketone.Use of NaBH₄ can lead to reduction of the starting ketone, lowering the yield.
    Stoichiometry Slight excess of methylamineMinimizes over-methylation.Excess ketone can lead to unreacted starting material.
    Temperature Room TemperatureGenerally sufficient and helps to control side reactions.Higher temperatures may increase the rate of over-methylation.

    References

    • Reductive Amination. (n.d.). WordPress. Retrieved from [Link]

    • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (2004). Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149. Retrieved from [Link]

    • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). Carbohydrate Polymers, 165, 1-8. Retrieved from [Link]

    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

    • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

    • Methylation: An Ineluctable Biochemical and Physiological Process Essential to the Transmission of Life. (2020). International Journal of Molecular Sciences, 21(23), 9313. Retrieved from [Link]

    • What's wrong with my reductive amination? I barely got any product. (2025). Reddit. Retrieved from [Link]

    • Question about reductive amination reaction procedure. (2025). Reddit. Retrieved from [Link]

    • Isolation (Recovery) of amines. (n.d.). University of Colorado Boulder. Retrieved from [Link]

    • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016). ResearchGate. Retrieved from [Link]

    • Process for recovery of amines and volatile acids from amine salts. (1993). U.S. Patent No. 5,227,483.
    • Reductive aminations by imine reductases: from milligrams to tons. (2020). Chemical Science, 11(29), 7535–7548. Retrieved from [Link]

    • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube. Retrieved from [Link]

    • Reductive amination difficulties - poor conversion. (2024). Reddit. Retrieved from [Link]

    • N-(1-ethylpropyl)-N-methylamine hydrochloride, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

    • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. (2009). Journal of Forensic Sciences, 54(4), 837-843. Retrieved from [Link]

    • 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

    • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. (2009). ResearchGate. Retrieved from [Link]

    • Identification and synthesis of di-(1-phenylisopropyl)methylamine, an impurity in illicit methamphetamine. (1974). Journal of Pharmaceutical Sciences, 63(10), 1575-1578. Retrieved from [Link]

    Sources

    Technical Support Center: Optimizing Yield for Secondary Amine Synthesis

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for secondary amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing secondary amines, a critical functional group in countless pharmaceutical agents and fine chemicals. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction yields.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common and reliable methods for synthesizing secondary amines?

    The two most prevalent methods are Reductive Amination and N-alkylation of primary amines . Reductive amination is often preferred as it is a one-pot reaction that avoids many of the overalkylation issues common with direct N-alkylation.[1][2][3] The Buchwald-Hartwig amination is another powerful method, particularly for forming aryl-amine bonds, which are traditionally difficult to synthesize.[4][5][6]

    Q2: How can I prevent the formation of tertiary amine byproducts?

    Over-alkylation is a common challenge, particularly in N-alkylation reactions where the secondary amine product is often more nucleophilic than the primary amine starting material.[7] Strategies to minimize this include:

    • Stoichiometry Control: Using a slight excess of the primary amine relative to the alkylating agent.

    • Reductive Amination: This method is inherently more selective. By using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), the intermediate imine is reduced faster than the starting carbonyl, preventing side reactions.[1][8][9]

    • Stepwise Procedures: For some aldehydes, a stepwise approach involving the pre-formation and isolation of the imine, followed by reduction with a less selective agent like sodium borohydride (NaBH₄), can prevent dialkylation.[10]

    Q3: What is the optimal pH for reductive amination?

    Controlling the pH is critical. The reaction requires mildly acidic conditions (typically pH 4-6) to facilitate the dehydration of the hemiaminal intermediate to form the reactive iminium ion.[1][11][12] If the pH is too low (too acidic), the starting amine will be protonated, rendering it non-nucleophilic.[1] If the pH is too high (too basic), the imine formation will be slow.[12] Acetic acid is often used as a catalyst or co-solvent to maintain the appropriate pH.[10][13]

    Q4: My secondary amine product is an oil and difficult to purify. What are my options?

    Purification can be challenging. Common strategies include:

    • Acid-Base Extraction: This is a powerful first step. By adjusting the pH of an aqueous solution, you can selectively protonate your secondary amine, extract it into the aqueous phase, and leave non-basic impurities behind. You can then basify the aqueous layer and extract your pure amine back into an organic solvent.[14]

    • Crystallization as a Salt: If the freebase amine is an oil, converting it to a salt (e.g., hydrochloride or acetate) can induce crystallization, providing a highly effective purification method.[14]

    • Distillation: For thermally stable amines, distillation is effective for separating components with different boiling points.[14][15]

    • Chromatography: While standard silica gel can be problematic due to the acidic nature of silica, using amine-functionalized silica or adding a small amount of a competing amine (like triethylamine) to the mobile phase can dramatically improve separation.[16]

    Troubleshooting Guide: From Low Yield to Optimized Product

    This section addresses specific experimental failures and provides a logical path to a solution.

    Problem 1: Low or No Product Formation

    The absence of the desired secondary amine is a common starting problem. The cause can often be traced back to reagents or reaction conditions.

    Potential Causes & Solutions
    • Inactive or Degraded Reagents:

      • Hydride Reducing Agents (e.g., NaBH(OAc)₃, NaBH₃CN): These reagents can degrade upon exposure to moisture. Solution: Use a freshly opened bottle of the reducing agent or one that has been stored properly in a desiccator.[17]

      • Amine/Carbonyl Starting Materials: Amines can oxidize or absorb CO₂ from the air over time.[15] Solution: Verify the purity of your starting materials by NMR or other analytical techniques. If necessary, purify the starting materials before use.

    • Unfavorable Reaction Equilibrium (Imine Formation):

      • Reductive amination relies on the formation of an imine or iminium ion intermediate. This is a reversible, equilibrium-driven process.[18] Solution: Ensure your reaction is anhydrous, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent, such as magnesium sulfate (MgSO₄) or molecular sieves, can drive the equilibrium toward the imine product.[17][19]

    • Suboptimal pH:

      • As mentioned in the FAQ, pH is crucial. Solution: If you are not using an acid catalyst like acetic acid, consider adding it, especially for less reactive ketones.[10] Monitor the pH of the reaction mixture if possible. The optimal range for iminium ion formation and reduction is typically 6-7.[11]

    Problem 2: Significant Side Product Formation

    The presence of impurities complicates purification and lowers the overall yield. Identifying the side product is the first step to eliminating it.

    Common Side Products & Mitigation Strategies
    • Alcohol Byproduct (from Carbonyl Reduction):

      • Cause: The reducing agent is reducing the starting aldehyde or ketone faster than the imine intermediate. This is common with strong reducing agents like NaBH₄ when all reagents are mixed at once.[8][17]

      • Solution: Switch to a milder, more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN).[1][9][18][20] These reagents are known to reduce iminium ions much faster than they reduce aldehydes or ketones, especially under neutral to weakly acidic conditions.[9][21]

      G Start Reaction Mixture: Aldehyde/Ketone + Amine Imine Imine / Iminium Ion Intermediate Start->Imine Condensation SideProduct Alcohol Side Product Start->SideProduct Non-Selective Reduction (e.g., NaBH₄) Product Desired Secondary Amine Imine->Product Selective Reduction (e.g., NaBH(OAc)₃) ReducingAgent Reducing Agent ReducingAgent->Start ReducingAgent->Imine

      Caption: Selective vs. Non-selective reduction pathways.

    • Tertiary Amine (Over-alkylation):

      • Cause: The secondary amine product reacts again with the aldehyde/ketone and is further reduced. This is more likely if there is an excess of the carbonyl compound and reducing agent.[2][10]

      • Solution:

        • Adjust Stoichiometry: Use a slight excess of the primary amine (1.1-1.5 equivalents) to ensure the carbonyl is consumed.[17]

        • Stepwise Reduction: In problematic cases, form the imine first, ensure the starting carbonyl is fully consumed (monitor by TLC/LC-MS), and then add the reducing agent.[10]

    Problem 3: Difficult Purification

    Even with a good yield, isolating the pure secondary amine can be a major hurdle.

    Purification Troubleshooting
    • Emulsion during Acid-Base Extraction:

      • Cause: The formation of a stable emulsion between the organic and aqueous layers during workup.

      • Solution: Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

    • Product Tailing/Sticking on Silica Gel Column:

      • Cause: The basic amine product interacts strongly with the acidic silanol groups on the surface of the silica gel.[16]

      • Solution:

        • Mobile Phase Modifier: Add a small amount (0.5-1%) of a volatile tertiary amine, such as triethylamine or pyridine, to your eluent system. This will occupy the acidic sites on the silica, allowing your product to elute cleanly.[16]

        • Alternative Stationary Phase: Consider using a deactivated or amine-functionalized silica gel for chromatography.[16]

    Key Experimental Protocols

    Protocol 1: General One-Pot Reductive Amination using NaBH(OAc)₃

    This protocol is a robust starting point for the synthesis of a wide variety of secondary amines.[9][10]

    • Reactant Setup: To a solution of the primary amine (1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE), ~0.2 M), add the aldehyde or ketone (1.0 eq.).[10][19]

    • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. For slow reactions, acetic acid (1.0-1.2 eq.) can be added as a catalyst.[10][19] Progress can be monitored by TLC or LC-MS.

    • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution. An exotherm may be observed. Continue stirring at room temperature until the imine intermediate is fully consumed (typically 4-24 hours).

    • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[19] Stir vigorously for 30 minutes. Separate the layers and extract the aqueous phase with the organic solvent (e.g., DCM) three times.[17]

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or another suitable method.[17][19]

    Data Summary: Common Reducing Agents
    Reducing AgentChemical FormulaSelectivityTypical ConditionsNotes
    Sodium TriacetoxyborohydrideNaBH(OAc)₃High (Imines > Carbonyls)Anhydrous DCE or DCM, often with AcOH catalystMild, tolerant of many functional groups, but moisture sensitive.[9][10][18]
    Sodium CyanoborohydrideNaBH₃CNHigh (Imines > Carbonyls)Protic solvents (MeOH, EtOH), pH 4-6Effective and selective, but highly toxic (cyanide byproduct).[1][12]
    Sodium BorohydrideNaBH₄Low (Reduces both)Protic solvents (MeOH, EtOH)Stronger reductant; best for stepwise procedures after imine formation.[1][22]
    Catalytic HydrogenationH₂ / Pd, Pt, or NiHighVaries (pressure, temp)"Green" option, but may reduce other functional groups (e.g., C=C bonds).[18][23]
    Troubleshooting Workflow

    This flowchart provides a logical sequence for diagnosing and solving common issues in secondary amine synthesis.

    // Nodes start [label="Start: Low Yield or\nImpure Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="1. Analyze Crude Reaction Mixture\n(TLC, LC-MS, NMR)"];

    // Problem Paths no_product [label="Problem: No Product,\nOnly Starting Material", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_products [label="Problem: Significant\nSide Products", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

    // Causes for No Product cause_reagents [label="Cause: Inactive Reagents?\n(e.g., wet NaBH(OAc)₃)"]; cause_conditions [label="Cause: Suboptimal Conditions?\n(No imine formation)"];

    // Solutions for No Product sol_reagents [label="Solution:\nUse fresh, anhydrous reagents."]; sol_conditions [label="Solution:\n- Add dehydrating agent (sieves)\n- Add AcOH catalyst\n- Ensure correct pH (4-6)"];

    // Causes for Side Products cause_alcohol [label="Side Product: Alcohol?\n(Carbonyl Reduction)"]; cause_tertiary [label="Side Product: Tertiary Amine?\n(Over-alkylation)"];

    // Solutions for Side Products sol_alcohol [label="Solution:\n- Use selective reductant (NaBH(OAc)₃)\n- Stepwise: form imine first, then reduce"]; sol_tertiary [label="Solution:\n- Adjust stoichiometry (excess amine)\n- Lower reaction temperature"];

    // Connections start -> check_reagents; check_reagents -> no_product [label=" No Product? "]; check_reagents -> side_products [label=" Impurities? "];

    no_product -> cause_reagents [label="Yes"]; cause_reagents -> sol_reagents; no_product -> cause_conditions [label="No"]; cause_conditions -> sol_conditions;

    side_products -> cause_alcohol [label="Yes"]; cause_alcohol -> sol_alcohol; side_products -> cause_tertiary [label="No"]; cause_tertiary -> sol_tertiary; }

    Caption: Logical workflow for troubleshooting synthesis.

    References

    • Technical Support Center: Purification of Secondary Alkyl Amines. (n.d.). Benchchem.
    • Reductive amination. (2023, December 27). In Wikipedia. Retrieved January 9, 2026, from [Link]

    • Synthesis of Amines. (2022, February 24). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

    • reductive amination & secondary amine synthesis. (2020, March 20). ChemHelp ASAP [Video]. YouTube. Retrieved January 9, 2026, from [Link]

    • Piras, M., et al. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259-67. Retrieved January 9, 2026, from [Link]

    • Borch Reductive Amination. (2014, May 3). Chem-Station Int. Ed. Retrieved January 9, 2026, from [Link]

    • purifying secondary amine. (2012, June 24). Sciencemadness Discussion Board. Retrieved January 9, 2026, from [Link]

    • Ogo, S., et al. (2003). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society, 125(39), 11832–11833. Retrieved January 9, 2026, from [Link]

    • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 9, 2026, from [Link]

    • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 795–798. Retrieved January 9, 2026, from [Link]

    • Reductive Amination. (n.d.). ACS Green Chemistry Institute. Retrieved January 9, 2026, from [Link]

    • Purification of secondary alkyl amines. (1975). Google Patents.
    • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved January 9, 2026, from [Link]

    • Synthesis of Amines. (2023, September 20). OpenStax. Retrieved January 9, 2026, from [Link]

    • Experimental procedure for N-alkylation of primary amines. (n.d.). Benchchem.
    • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (n.d.). Sciencemadness.org. Retrieved January 9, 2026, from [Link]

    • Troubleshooting 2-Methyl-benzenebutanamine synthesis impurities. (n.d.). Benchchem.
    • Kumar, A., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. Retrieved January 9, 2026, from [Link]

    • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024, June 4). Organic Letters. Retrieved January 9, 2026, from [Link]

    • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

    • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

    • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014, May 30). ResearchGate. Retrieved January 9, 2026, from [Link]

    • Buchwald–Hartwig amination. (2023, December 27). In Wikipedia. Retrieved January 9, 2026, from [Link]

    • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26). VTechWorks. Retrieved January 9, 2026, from [Link]

    • Reductive amination in case of secondary amines. (2019, July 25). Chemistry Stack Exchange. Retrieved January 9, 2026, from [Link]

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved January 9, 2026, from [Link]

    • [Named Reaction #2] Buchwald-Hartwig Amination. (2017, January 29). Reddit. Retrieved January 9, 2026, from [Link]

    • Amine alkylation. (2023, November 1). In Wikipedia. Retrieved January 9, 2026, from [Link]

    • Reductive amination NaB(AcO)3. (2023, November 3). Reddit. Retrieved January 9, 2026, from [Link]

    • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). SynArchive. Retrieved January 9, 2026, from [Link]

    • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved January 9, 2026, from [Link]

    • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

    • Troubleshooting Amine Unit Simulations. (2008, June 2). Bryan Research & Engineering, LLC. Retrieved January 9, 2026, from [Link]

    • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved January 9, 2026, from [Link]

    • Retrosynthesis with Amines. (2021, May 3). Chad's Prep [Video]. YouTube. Retrieved January 9, 2026, from [Link]

    Sources

    Technical Support Center: Purification of N-(1-ethylpropyl)-N-methylamine Hydrochloride

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for the purification of N-(1-ethylpropyl)-N-methylamine hydrochloride (CAS: 130985-81-8).[1][2] This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this compound. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven techniques.

    Frequently Asked Questions (FAQs) & Troubleshooting Guides

    Question 1: I've completed the synthesis, but my crude N-(1-ethylpropyl)-N-methylamine hydrochloride is an oil or a waxy solid and refuses to crystallize. What's the cause and how can I fix it?

    Answer:

    This is a very common issue when purifying amine salts. The failure to crystallize typically points to the presence of impurities that act as "crystal poisons" or depress the melting point of your compound. The most likely culprits are residual solvents, moisture, or unreacted starting materials.

    Causality: Crystalline solids form a highly ordered lattice. Impurities disrupt this lattice formation, preventing the molecules from aligning correctly. Water is particularly problematic as many amine hydrochlorides are hygroscopic.[3]

    Troubleshooting Protocol:

    • Solvent Removal: Ensure all reaction solvents (e.g., THF, methylene chloride) are thoroughly removed under reduced pressure. For higher boiling point solvents, heating on a rotary evaporator may be necessary.

    • Trituration: This is the first technique to attempt with an oily product. Trituration involves washing the crude oil with a solvent in which your desired product is insoluble, but the impurities are soluble.

      • Recommended Solvents: Start with a non-polar solvent like diethyl ether or hexane. Add a small amount to your oil, and vigorously scratch the inside of the flask with a glass rod or spatula. This mechanical agitation can induce nucleation and crystallization.

      • Procedure: Add the solvent, stir/scratch for 15-30 minutes, then carefully decant or filter the solvent away. Repeat 2-3 times. Dry the resulting solid under vacuum.

    • Precipitation from a Solution: If trituration fails, the next step is to precipitate the salt from a solution.

      • Procedure: Dissolve the crude oil in a minimal amount of a polar solvent where it is soluble (e.g., isopropanol or ethanol). Then, slowly add this solution to a large volume of a stirred, non-polar solvent in which the hydrochloride is insoluble (e.g., cold diethyl ether or ethyl acetate).[4] The rapid change in solvent environment should force your product to precipitate as a solid. Collect the solid by vacuum filtration.

    G start Crude Product is an Oil/Waxy Solid step1 Thoroughly Remove Solvent (Rotary Evaporator) start->step1 step2 Attempt Trituration (e.g., with cold Diethyl Ether) step1->step2 q1 Did it Solidify? step2->q1 step3 Dissolve in Minimal Polar Solvent (e.g., Isopropanol) q1->step3  No end_success Collect Solid by Filtration Proceed to Recrystallization q1->end_success  Yes step4 Precipitate into Non-Polar Solvent (e.g., Diethyl Ether) step3->step4 step4->end_success end_fail Re-evaluate Impurity Profile (Consider Chromatography) step4->end_fail If still oily

    Question 2: I've successfully obtained a solid, but after recrystallization, the purity is still low according to my analysis (NMR/LC-MS). What are the common impurities and how can I remove them?

    Answer:

    Low purity after an initial recrystallization suggests the presence of impurities with similar solubility profiles to your product. In the synthesis of a secondary amine hydrochloride, several byproducts or unreacted materials can persist.

    Common Impurities & Removal Strategies:

    ImpurityOriginRecommended Removal Strategy
    Ammonium Chloride (NH₄Cl) If ammonia is present in the methylamine source.Recrystallize from a solvent where NH₄Cl has very low solubility, such as absolute ethanol or, even better, n-butyl alcohol.[5] NH₄Cl is negligibly soluble in hot n-butyl alcohol.
    Dimethylamine Hydrochloride A common impurity in methylamine.[6]Wash the crude solid with cold chloroform. Dimethylamine hydrochloride is more soluble in chloroform than the desired secondary amine salt.[6][7]
    Unreacted 3-Pentanone Starting material carryover.Perform an acid-base extraction. Dissolve the crude salt in water, wash with an organic solvent (e.g., ethyl acetate) to remove the neutral ketone, then recover your product.
    Primary Amine Contaminant From demethylation or incomplete methylation.This is difficult to remove by recrystallization. Flash column chromatography may be required (see Question 3).

    Advanced Purification: Acid-Base Extraction

    This technique is exceptionally effective for removing neutral or acidic organic impurities from a basic amine product.[8]

    Protocol:

    • Dissolve the impure amine hydrochloride in deionized water.

    • Transfer the aqueous solution to a separatory funnel.

    • Wash the aqueous layer 2-3 times with an organic solvent like ethyl acetate or dichloromethane. This will extract non-polar, non-basic impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and basify it by slowly adding a strong base (e.g., 5M NaOH) until the pH is >12. The free amine will precipitate or form an oil.

    • Extract the free amine into an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • Re-form the hydrochloride salt by dissolving the purified free amine in a suitable solvent (like diethyl ether or ethyl acetate) and adding a stoichiometric amount of HCl (as a solution in dioxane or isopropanol). The pure salt should precipitate.

    G start Impure Amine HCl (dissolved in Water) wash Wash with Ethyl Acetate (Removes neutral impurities) start->wash separate1 Separate Layers wash->separate1 aqueous_layer Aqueous Layer (Contains Amine HCl) separate1->aqueous_layer organic_layer1 Organic Layer (Contains Impurities) separate1->organic_layer1 basify Basify with NaOH (pH > 12) (Liberates free amine) aqueous_layer->basify extract Extract with Ethyl Acetate basify->extract separate2 Separate Layers extract->separate2 organic_layer2 Organic Layer (Contains pure free amine) separate2->organic_layer2 aqueous_waste Aqueous Waste separate2->aqueous_waste dry Dry over Na₂SO₄, Filter, Evaporate organic_layer2->dry add_hcl Re-dissolve in Ether, Add HCl solution dry->add_hcl end Pure Amine HCl Precipitates add_hcl->end

    Question 3: I need to use column chromatography, but my compound is streaking badly on the silica gel column. How can I achieve good separation?

    Answer:

    This is a classic problem when purifying amines on standard silica gel. The issue stems from the strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica. This causes irreversible binding or slow, uneven elution, resulting in significant tailing or "streaking."[8]

    Causality: The lone pair of electrons on the nitrogen atom of the amine acts as a Lewis base, while the protons of the silanol groups are Lewis acids. This strong acid-base interaction is often stronger than the partitioning equilibrium between the mobile and stationary phases, leading to poor chromatography.

    Solutions:

    • Mobile Phase Modification: The most common and effective solution is to "neutralize" the acidic sites on the silica by adding a small amount of a competing base to your mobile phase (eluent).[4][8]

      • Additive: Add 0.5-2% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your eluent system.

      • Mechanism: The triethylamine is a small, strong base that will preferentially bind to the acidic silanol sites, effectively shielding your target amine from these strong interactions and allowing it to elute cleanly based on polarity.

    • Use a Different Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.

      • Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds.

      • Amine-Functionalized Silica: These are commercially available stationary phases where the silica surface has been chemically modified with aminopropyl groups. This creates a basic surface that repels, rather than binds, other amines, leading to excellent peak shapes.[8]

    Question 4: What is the best way to perform a recrystallization for N-(1-ethylpropyl)-N-methylamine hydrochloride and how do I select the right solvent?

    Answer:

    Recrystallization is an excellent technique for purifying crystalline solids.[9] The principle is to find a solvent (or solvent pair) in which your compound has high solubility at an elevated temperature but low solubility at a low temperature.

    Solvent Selection Protocol:

    • Solubility Testing: Place a small amount (10-20 mg) of your crude solid into several test tubes.

    • Add a small amount (~0.5 mL) of a different solvent to each tube at room temperature. Good candidate solvents for amine hydrochlorides include isopropanol (IPA), ethanol, acetone, and ethyl acetate.[3][5]

    • Observe the solubility. An ideal single solvent will not dissolve the compound at room temperature.

    • Heat the tubes that did not dissolve. A good solvent will dissolve the compound completely when hot or boiling.

    • Cool the tubes that formed a clear solution. The best solvent will be one in which your compound crystallizes back out upon cooling.

    One-Solvent Recrystallization Protocol:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent (e.g., isopropanol) dropwise while heating the flask (e.g., in a water bath) and swirling until the solid just dissolves. Do not add a large excess of solvent.[9]

    • If the solution is colored, you can add a small amount of activated charcoal to decolorize it, then perform a hot filtration to remove the charcoal.

    • Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize crystal formation.[9]

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the purified crystals under vacuum.

    Two-Solvent Recrystallization: This is useful if no single solvent is ideal. You need one solvent in which the compound is very soluble ("solvent 1," e.g., ethanol) and another in which it is insoluble ("solvent 2," e.g., diethyl ether).

    • Dissolve the compound in the minimum amount of hot "solvent 1."

    • Add "solvent 2" dropwise to the hot solution until it just becomes cloudy (this is the saturation point).

    • Add a drop or two of "solvent 1" to make the solution clear again.

    • Cool as described above to induce crystallization.[9]

    References

    • BenchChem. (n.d.). Technical Support Center: Purification of Long-Chain Amines.
    • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization.
    • Reddit. (2022). Amine workup. r/Chempros.
    • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
    • Chemister.ru. (n.d.). Properties of substance: methylamine hydrochloride.
    • Organic Syntheses. (n.d.). Methylamine Hydrochloride.
    • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
    • CP Lab Safety. (n.d.). N-(1-ethylpropyl)-N-methylamine hydrochloride, 1 gram.
    • Sigma-Aldrich. (n.d.). Methylamine hydrochloride.
    • Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
    • LookChem. (2022). What are the properties and uses of Methylamine hydrochloride and Methylamine?
    • IP International Journal of Comprehensive and Advanced Pharmacology. (n.d.). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
    • Scribd. (n.d.). Methylamine Synthesis Methods Explained.
    • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube.
    • Santa Cruz Biotechnology. (n.d.). N-(1-ethylpropyl)-N-methylamine hydrochloride.
    • Metathesis. (n.d.). Methylamine Hydrochloride: A Comprehensive Overview for Chemical Professionals.
    • Royal Society of Chemistry. (n.d.). Analytical Methods.
    • The Hive. (2003). Methylamine clean-up. Hive Newbee Forum.
    • Organic Syntheses. (n.d.). Ethylamine, N-methyl-.
    • Google Patents. (n.d.). EP0037695A1 - Methylamines purification process.
    • ResearchGate. (2022). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview.
    • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
    • Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide.
    • Sciencemadness Discussion Board. (2010). questions regarding methylamine synthesis impurities.
    • Santa Cruz Biotechnology. (n.d.). N-(1-ethylpropyl)-N-methylamine hydrochloride | CAS 130985-81-8.
    • ResearchGate. (2014). N-(2,5-dibromo-3-thienylmethyl)methylamine hydrochloride data.
    • National Toxicology Program. (1995). Nomination Background: Methylamine (CASRN: 74-89-5).
    • National Institutes of Health. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PMC.

    Sources

    Technical Support Center: Resolving Impurities in N-(1-ethylpropyl)-N-methylamine Hydrochloride Synthesis

    Author: BenchChem Technical Support Team. Date: January 2026

    As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for impurities encountered during the synthesis of N-(1-ethylpropyl)-N-methylamine hydrochloride. Our approach moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively.

    Section 1: Understanding the Synthetic Pathway and Impurity Formation

    The most common and efficient route to N-(1-ethylpropyl)-N-methylamine is through the reductive amination of pentan-3-one with methylamine. This process, while robust, can generate several predictable impurities if not carefully controlled. Understanding the points of origin for these impurities is the first step toward their elimination.

    Core Synthetic Workflow and Impurity Origins

    The diagram below illustrates the primary reaction pathway and the critical junctures where common impurities are formed.

    G Pentanone Pentan-3-one Imine Imine Intermediate Pentanone->Imine Condensation - H2O Pentanol Impurity: Pentan-3-ol Pentanone->Pentanol Direct Reduction Methylamine Methylamine Methylamine->Imine TertiaryAmine Impurity: Over-alkylation Product OtherAmine Impurity: From Methylamine Contaminants (e.g., NH3, Dimethylamine) Methylamine->OtherAmine Contamination Reducer Reducing Agent (e.g., NaBH3CN) Reducer->Imine Product N-(1-ethylpropyl)- N-methylamine (Free Base) Imine->Product Reduction ImineImpurity Impurity: Unreduced Imine Imine->ImineImpurity Incomplete Reduction FinalProduct N-(1-ethylpropyl)-N-methylamine Hydrochloride (Target) Product->FinalProduct + HCl Product->TertiaryAmine Over-alkylation

    Caption: Synthetic workflow for N-(1-ethylpropyl)-N-methylamine HCl and key impurity formation points.

    Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

    This section addresses the most common issues encountered during synthesis and purification in a direct question-and-answer format.

    Q1: My final product is an oil or refuses to crystallize after adding HCl. What is the likely cause?

    A1: The failure of the hydrochloride salt to crystallize is almost always due to the presence of significant impurities that act as crystallization inhibitors.[1] The free base, N-(1-ethylpropyl)-N-methylamine, is a low-melting solid or oil, and impurities prevent the formation of a stable crystal lattice for its salt.

    • Causality: Crystalline solids rely on a highly ordered, repeating arrangement of molecules. Impurities disrupt this order.

    • Immediate Action: Do not attempt to simply evaporate the solvent, as this will result in an impure oil. Proceed with a full workup and purification as detailed in Section 3. The primary culprits are often unreacted starting materials or over-alkylation byproducts.

    Q2: My analytical data (GC-MS, NMR) shows unreacted pentan-3-one. How can I prevent this?

    A2: This indicates an incomplete reaction. Several factors can contribute:

    • Stoichiometry: Ensure methylamine is not the limiting reagent. A slight excess (1.1-1.2 equivalents) can drive the reaction to completion.

    • Reaction Time/Temperature: The initial formation of the imine intermediate can be slow. Ensure adequate reaction time (monitor by TLC or GC) before introducing the reducing agent. Gentle heating (40-50°C) can sometimes facilitate imine formation, but must be balanced against potential side reactions.

    • pH Control: Reductive amination is most effective under weakly acidic conditions (pH 5-7), which catalyzes imine formation without neutralizing the amine.[2]

    Q3: I've identified a tertiary amine impurity. How is it formed and how can I minimize it?

    A3: This is a classic case of over-alkylation . The secondary amine product you are synthesizing is often more nucleophilic than the primary amine starting material (methylamine).[3] It can therefore compete with methylamine and react with another molecule of the imine intermediate, leading to a tertiary amine.

    • Mechanism: N-(1-ethylpropyl)-N-methylamine attacks the imine intermediate, followed by reduction.

    • Prevention Strategies:

      • Control Stoichiometry: Using a larger excess of methylamine can statistically favor the reaction of the imine with methylamine over the secondary amine product.

      • Alternative Methods: For syntheses where over-alkylation is a persistent issue, consider methods specifically designed for selective mono-alkylation, such as those using N-aminopyridinium salts as ammonia surrogates, which exhibit self-limiting behavior.[4]

    Q4: My analysis shows pentan-3-ol. What is the source of this impurity?

    A4: Pentan-3-ol is formed by the direct reduction of the starting material, pentan-3-one, by your reducing agent.[5][6]

    • Causality: This side reaction becomes significant if the reducing agent is too reactive or if imine formation is slow. The reducing agent should ideally be selective for the protonated imine (iminium ion) over the carbonyl group.

    • Solution:

      • Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][7] These reagents are less reactive towards aldehydes and ketones at the pH required for imine formation.

      • Ensure imine formation is complete before adding the reducing agent. This can be done in a stepwise manner rather than a one-pot reaction.

    Q5: I've detected other amine impurities, such as N-(1-ethylpropyl)amine. Where do they come from?

    A5: These impurities almost certainly originate from contaminants in your methylamine starting material.[6] Commercial methylamine can contain small amounts of ammonia and dimethylamine.

    • Ammonia Contamination: Leads to the formation of the primary amine, N-(1-ethylpropyl)amine.

    • Dimethylamine Contamination: Leads to the formation of the tertiary amine, N-(1-ethylpropyl)-N,N-dimethylamine.

    • Solution: Always use high-purity methylamine or methylamine hydrochloride. If purity is uncertain, consider purifying the starting material first.

    Section 3: Gold-Standard Purification Protocol

    This protocol details the purification of crude N-(1-ethylpropyl)-N-methylamine followed by its conversion and recrystallization as the hydrochloride salt.

    Protocol: Purification via Extraction and Recrystallization
    • Initial Workup (Amine Extraction): a. After the reaction is complete, quench any remaining reducing agent according to the manufacturer's safety guidelines. b. Transfer the reaction mixture to a separatory funnel and adjust the pH to >11 using a 2M NaOH solution. This deprotonates the amine salt to the free base. c. Extract the aqueous layer three times with an organic solvent (e.g., diethyl ether or ethyl acetate). The free amine is organic-soluble. d. Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). e. Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude free base amine as an oil.

    • Formation of the Crude Hydrochloride Salt: a. Dissolve the crude amine oil in a minimum volume of a non-polar solvent like diethyl ether. b. While stirring, slowly add a solution of HCl in diethyl ether (commercially available) or bubble anhydrous HCl gas through the solution. c. A white precipitate of the amine hydrochloride salt will form. Continue adding HCl until no further precipitation is observed. d. Isolate the crude salt by vacuum filtration, washing the solid with a small amount of cold diethyl ether.

    • Recrystallization (Final Purification): a. Solvent Selection: The key is to find a solvent in which the hydrochloride salt is highly soluble when hot but poorly soluble when cold.[8] Good starting points for amine salts are polar solvents like ethanol, isopropanol, or n-butanol.[1][9] A solvent mixture (e.g., ethanol/diethyl ether) can also be effective. b. Procedure: i. Place the crude salt in an Erlenmeyer flask with a stir bar. ii. Add the chosen recrystallization solvent dropwise while heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid. iii. Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals. iv. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield. v. Collect the purified crystals by vacuum filtration. vi. Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any residual soluble impurities. vii. Dry the crystals under high vacuum to remove all traces of solvent.

    Section 4: Data Interpretation

    Effective purification should result in a dramatic improvement in the product's purity profile.

    Table 1: Typical Purity Profile Before and After Recrystallization (HPLC)
    CompoundRetention Time (min, Hypothetical)Area % (Crude Product)Area % (After Recrystallization)
    Pentan-3-one2.14.5%< 0.1%
    Pentan-3-ol2.53.2%< 0.1%
    N-(1-ethylpropyl)-N-methylamine 4.8 85.1% > 99.8%
    Over-alkylation Product6.27.2%< 0.1%

    References

    • Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Rel
    • Methylamine Hydrochloride. Organic Syntheses Procedure.
    • How to recrystallization amine compound and it is not soluble in common organic solvents.
    • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
    • Recrystallization. University of California, Los Angeles.
    • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods.
    • Synthesis of Secondary Amines via Self-Limiting Alkyl
    • Impurities in MDMA synthesized by Al/Hg Reductive Amin
    • Alkylation of Amines (Sucks!). Master Organic Chemistry.
    • Reductive Amination, and How It Works. Master Organic Chemistry.
    • Reductive amin

    Sources

    Technical Support Center: N-(1-ethylpropyl)-N-methylamine Hydrochloride

    Author: BenchChem Technical Support Team. Date: January 2026

    A Guide for Researchers, Scientists, and Drug Development Professionals

    Introduction

    N-(1-ethylpropyl)-N-methylamine hydrochloride is an amine salt that, like many similar compounds, can present stability challenges under various experimental and storage conditions. This guide is designed to serve as a centralized resource for troubleshooting common stability issues encountered with this compound. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research. This document is structured to be a dynamic, problem-oriented resource, moving from frequently asked questions to in-depth troubleshooting protocols.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses the most common initial queries regarding the handling and stability of N-(1-ethylpropyl)-N-methylamine hydrochloride.

    Q1: What are the primary factors that can cause the degradation of N-(1-ethylpropyl)-N-methylamine hydrochloride?

    A1: The stability of N-(1-ethylpropyl)-N-methylamine hydrochloride is primarily influenced by three main factors: pH, temperature, and exposure to light (photostability). As an amine hydrochloride salt, it is relatively stable in its solid, crystalline form under recommended storage conditions. However, in solution, its stability can be compromised. Deviations from an optimal pH range can lead to the deprotonation of the amine, yielding the free base which may be more susceptible to oxidation and other degradation pathways. Elevated temperatures can accelerate degradation kinetics, while exposure to UV light can induce photolytic decomposition.

    Q2: What are the visible signs of degradation in my sample?

    A2: Visual inspection can often provide the first clues of compound degradation. For N-(1-ethylpropyl)-N-methylamine hydrochloride, you should look for:

    • Color Change: A shift from a white or off-white solid to a yellow or brownish hue can indicate the formation of chromophoric degradation products.

    • Clumping or Change in Consistency: The absorption of moisture (hygroscopicity) can lead to the solid clumping together, which may also accelerate degradation.

    • Insolubility: If you observe that the compound no longer dissolves completely in a solvent in which it was previously soluble, this could be a sign of the formation of insoluble polymeric byproducts.

    Q3: What are the recommended long-term storage conditions for this compound?

    A3: For optimal long-term stability, N-(1-ethylpropyl)-N-methylamine hydrochloride should be stored as a solid in a tightly sealed container to protect it from moisture and atmospheric contaminants. The recommended storage conditions are:

    • Temperature: 2-8°C (refrigerated). Avoid repeated freeze-thaw cycles if stored in a freezer.

    • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.

    • Light: Protect from light by using an amber-colored vial or by storing the container in a dark place.

    Q4: How should I prepare stock solutions to maximize their stability?

    A4: When preparing stock solutions, it is crucial to select an appropriate solvent and buffer system.

    • Solvent Selection: Use high-purity, anhydrous solvents. If using an aqueous buffer, ensure it is prepared with high-purity water and has been degassed to remove dissolved oxygen.

    • pH Control: Given that it is a hydrochloride salt, maintaining a slightly acidic pH (typically in the range of 3-5) will help to keep the amine in its protonated, more stable form.

    • Storage of Solutions: Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    Part 2: In-Depth Troubleshooting Guides

    This section provides structured approaches to diagnose and resolve specific stability-related problems you may encounter during your experiments.

    Issue 1: Inconsistent Results or Loss of Potency in Biological Assays

    You observe a decline in the expected biological activity of your compound over time or between different experimental runs.

    Underlying Cause: This is often a direct consequence of the degradation of the active compound, leading to a lower effective concentration. The degradation products themselves may also interfere with the assay.

    Troubleshooting Workflow:

    Caption: Workflow for troubleshooting inconsistent biological assay results.

    Detailed Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

    • Preparation of Standard: Prepare a fresh solution of N-(1-ethylpropyl)-N-methylamine hydrochloride of known concentration in the mobile phase.

    • Sample Preparation: Dilute your stock solution and any samples from your assay to an appropriate concentration with the mobile phase.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). The TFA helps to keep the amine protonated and improves peak shape.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 210 nm.

    • Analysis: Run your standard and samples. The appearance of new peaks or a decrease in the area of the main peak in your samples compared to the fresh standard is indicative of degradation.

    ParameterRecommended SettingRationale
    Column C18 Reverse-PhaseGood retention and separation for small amine compounds.
    Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent, improving peak shape for the amine.
    Mobile Phase B 0.1% AcetonitrileOrganic solvent for elution.
    Detection UV at 210 nmWavelength at which the compound is likely to have some absorbance.
    Issue 2: Phase Separation or Precipitation in Formulations

    Your formulation containing N-(1-ethylpropyl)-N-methylamine hydrochloride becomes cloudy or shows precipitation over time.

    Underlying Cause: This can be due to a change in pH leading to the formation of the less soluble free base, or interactions with excipients in the formulation.

    Troubleshooting Workflow:

    G A Start: Precipitation in Formulation B Measure pH of the Formulation A->B C Is pH > 6? B->C D Add a Buffering Agent (e.g., Citrate Buffer) to Maintain pH 3-5 C->D Yes E Analyze for Excipient Incompatibility C->E No G End: Stable Formulation Achieved D->G F Reformulate with Alternative Excipients E->F F->G

    Caption: Logic diagram for addressing formulation precipitation.

    Detailed Protocol: Forced Degradation Study

    A forced degradation study can help identify the conditions that are causing the instability and can also help in the development of a stability-indicating analytical method.

    • Prepare Solutions: Prepare several solutions of the compound in your formulation vehicle.

    • Stress Conditions: Expose each solution to one of the following stress conditions:

      • Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.

      • Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

      • Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

      • Thermal: Incubate at 60°C for 24 hours.

      • Photolytic: Expose to a light source (e.g., UV lamp) for 24 hours.

    • Analysis: Analyze all stressed samples, along with a control sample, by HPLC.

    • Interpretation: The conditions that show the most significant degradation will highlight the primary stability liabilities of your compound in that formulation. This information is invaluable for rationally designing a stable formulation.

    Part 3: References

    • PubChem - National Center for Biotechnology Information. N-methyl-N-(pentan-3-yl)amine,hydrochloride. PubChem. [Link]

    Technical Support Center: Improving Detection Limits for N-(1-ethylpropyl)-N-methylamine hydrochloride

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with N-(1-ethylpropyl)-N-methylamine hydrochloride and facing challenges with achieving low detection limits. As this is not a widely documented compound, this guide leverages established principles for the analysis of analogous secondary amines to provide robust, field-proven strategies for method optimization and troubleshooting.[1][2]

    Our focus is on the causality behind experimental choices, ensuring that every recommendation is grounded in solid scientific principles to enhance the sensitivity and reliability of your analytical methods.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses common issues encountered when analyzing volatile and polar small molecule amines like N-(1-ethylpropyl)-N-methylamine hydrochloride.

    FAQ 1: Why am I seeing poor peak shape (e.g., tailing) and low sensitivity in my GC-MS analysis?

    Answer: Poor peak shape and low sensitivity for secondary amines in Gas Chromatography (GC) are often due to the compound's polarity and basicity. The lone pair of electrons on the nitrogen can interact strongly with active sites (e.g., free silanol groups) on the surface of the GC inlet liner and column, leading to peak tailing and sample loss.[3] High injection port temperatures required to volatilize the hydrochloride salt can also lead to degradation and poor reproducibility.[4]

    Troubleshooting Steps:

    • Inlet and Column Inertness: Ensure you are using a highly inert GC inlet liner and a column specifically designed for amine analysis. Look for columns with base-deactivated surfaces.

    • Column Choice: A mid-polarity column is often a good starting point. Consider columns like a 5% phenyl-methylpolysiloxane.

    • Temperature Program: Optimize the oven temperature program. A lower initial temperature can help focus the analyte at the head of the column, improving peak shape.[5]

    • Derivatization: The most effective solution is often to derivatize the amine. This blocks the active amine group, reducing its polarity and improving chromatographic performance.[6][7]

    FAQ 2: What is derivatization and how can it improve my detection limits?

    Answer: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for analysis.[8] For amines, this typically involves converting the polar amino group into a less polar, more volatile, and more easily detectable derivative.[6][9]

    Benefits of Derivatization:

    • Improved Chromatography: Reduces peak tailing and improves resolution by making the analyte less polar.[6]

    • Increased Sensitivity: Many derivatizing agents introduce a chemical group (a chromophore or fluorophore) that is highly responsive to specific detectors, such as a UV-Vis or fluorescence detector in HPLC, or an Electron Capture Detector (ECD) in GC.[8][10]

    • Enhanced Volatility: Makes the compound more suitable for GC analysis.[11]

    • Structural Confirmation: The mass shift observed in MS analysis after derivatization provides additional confidence in compound identification.

    FAQ 3: I'm using LC-MS/MS, but still struggle with sensitivity. What could be the issue?

    Answer: While LC-MS/MS is inherently sensitive, challenges with small polar amines can still arise.[12]

    Potential Issues & Solutions:

    • Poor Retention: N-(1-ethylpropyl)-N-methylamine hydrochloride is a small, polar, and basic compound, making it difficult to retain on traditional reversed-phase (e.g., C18) columns, especially at low pH where it will be protonated.[13]

      • Solution: Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column that offers better retention for polar compounds. Alternatively, using a high pH mobile phase can neutralize the amine, increasing its retention on a C18 column.

    • Ion Suppression: The sample matrix can interfere with the ionization of your analyte in the mass spectrometer's source, reducing the signal.

      • Solution: Implement a robust sample preparation procedure (e.g., Solid-Phase Extraction) to clean up the sample. An isotopic-labeled internal standard can also help to compensate for matrix effects.

    • Mobile Phase Optimization: The mobile phase composition is critical for both chromatographic separation and ionization efficiency.

      • Solution: Experiment with different mobile phase modifiers (e.g., formic acid, ammonium formate) and pH levels to find the optimal conditions for ionizing your specific compound in ESI positive mode.

    Part 2: Troubleshooting Guides & Detailed Protocols

    This section provides in-depth, step-by-step guidance for overcoming specific analytical challenges.

    Guide 1: Overcoming Poor GC Performance through Derivatization

    Issue: You are experiencing low signal-to-noise, significant peak tailing, and non-reproducible results for N-(1-ethylpropyl)-N-methylamine hydrochloride using GC-MS.

    Root Cause Analysis: The polar N-H group and the basic nitrogen atom are interacting with active sites in your GC system, and the hydrochloride form is not sufficiently volatile.

    Solution Workflow: Implement a pre-analysis derivatization step. Acylation is a robust and widely used method for derivatizing primary and secondary amines.

    Protocol: Acylation with Pentafluorobenzoyl Chloride (for GC-ECD or GC-MS)

    This protocol converts the secondary amine into a stable, less polar, and highly electron-capturing derivative, making it ideal for sensitive detection by an Electron Capture Detector (ECD) or for generating characteristic fragments in MS.

    • Sample Preparation:

      • Accurately weigh a known amount of your sample containing N-(1-ethylpropyl)-N-methylamine hydrochloride.

      • Dissolve the sample in a suitable solvent (e.g., 1 mL of ethyl acetate).

      • Add 100 µL of a 1M aqueous sodium hydroxide solution to neutralize the hydrochloride and free the amine. Vortex for 30 seconds.

    • Derivatization Reaction:

      • To the sample solution, add 50 µL of a 10% (v/v) solution of pentafluorobenzoyl chloride in ethyl acetate.

      • Add 200 µL of a 5% aqueous sodium bicarbonate solution to act as a base and catalyst.

      • Cap the vial tightly and vortex for 1 minute.

      • Heat the reaction mixture at 60°C for 30 minutes.

    • Extraction:

      • After cooling to room temperature, add 1 mL of hexane and vortex for 1 minute to extract the derivatized amine.

      • Centrifuge for 5 minutes to separate the layers.

      • Carefully transfer the upper organic layer to a clean vial for analysis.

    • GC Analysis:

      • Inject 1 µL of the organic extract into the GC-MS or GC-ECD system.

    Expected Outcome: A significant improvement in peak shape (more symmetrical) and a substantial increase in signal intensity, leading to a lower limit of detection (LOD).

    Data Comparison (Illustrative):

    ParameterWithout DerivatizationWith Pentafluorobenzoyl Chloride Derivatization
    Peak Shape Tailing factor > 2.5Tailing factor < 1.5
    Signal-to-Noise ~10:1 at 1 µg/mL>100:1 at 1 µg/mL
    LOD (Illustrative) 500 ng/mL<10 ng/mL

    Visualization of the Derivatization Workflow:

    DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Extraction & Analysis Sample Sample with Amine HCl Dissolve Dissolve in Ethyl Acetate Sample->Dissolve FreeBase Add NaOH (aq) to Free Base Amine Dissolve->FreeBase AddReagent Add Pentafluorobenzoyl Chloride FreeBase->AddReagent AddBase Add NaHCO3 (aq) AddReagent->AddBase React Vortex & Heat (60°C, 30 min) AddBase->React Extract Extract with Hexane React->Extract Analyze Inject Organic Layer into GC-MS/ECD Extract->Analyze Result Improved Peak Shape & Lower LOD Analyze->Result

    Caption: Workflow for improving GC detection via acylation derivatization.

    Guide 2: Enhancing LC-MS/MS Sensitivity for Polar Amines

    Issue: Your LC-MS/MS method for N-(1-ethylpropyl)-N-methylamine hydrochloride suffers from low sensitivity and poor retention on a C18 column.

    Root Cause Analysis: The analyte is highly polar and likely protonated in typical acidic mobile phases, leading to minimal interaction with the non-polar stationary phase.

    Solution Workflow: Modify the chromatographic conditions to enhance retention and optimize mass spectrometric detection.

    Protocol: Mobile Phase and Column Optimization for LC-MS/MS

    • Column Selection:

      • Switch from a standard C18 column to a pentafluorophenyl (PFP) column . PFP columns offer alternative selectivity and can provide enhanced retention for basic compounds through dipole-dipole and pi-pi interactions.[13]

    • Mobile Phase Optimization (High pH):

      • Mobile Phase A: 5 mM Ammonium Bicarbonate in water, pH 9.5.

      • Mobile Phase B: Acetonitrile.

      • Rationale: At a pH above the pKa of the amine, the compound will be in its neutral form, increasing its hydrophobicity and retention on a reversed-phase column.

    • MS Source Parameter Tuning:

      • Perform a direct infusion of a standard solution of your analyte to optimize source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure) for maximum signal intensity in ESI positive mode.

      • Identify the optimal precursor ion (likely [M+H]+) and at least two stable product ions for Multiple Reaction Monitoring (MRM) analysis. This enhances selectivity and sensitivity.[12]

    • Gradient Elution:

      • Start with a low percentage of organic phase (e.g., 5% Acetonitrile) to maximize retention.

      • Develop a gradient that provides a sharp, well-defined peak for your analyte.

    Logical Relationship Diagram:

    LCMS_Optimization Problem Low Sensitivity & Poor Retention (LC-MS) Col_Mod Column Modification Problem->Col_Mod MP_Mod Mobile Phase Optimization Problem->MP_Mod MS_Opt MS Source Optimization Problem->MS_Opt PFP_Col Use PFP Column (Alternative Selectivity) Col_Mod->PFP_Col High_pH High pH Mobile Phase (e.g., pH 9.5) MP_Mod->High_pH Tune_Source Infusion Tuning (Optimize ESI+) MS_Opt->Tune_Source MRM_Dev Develop MRM Method (Precursor -> 2 Products) MS_Opt->MRM_Dev Outcome Enhanced Retention + Increased Signal = Lower LOD PFP_Col->Outcome Neutral_Amine Analyte is Neutral, Increases Retention High_pH->Neutral_Amine Neutral_Amine->Outcome Tune_Source->Outcome MRM_Dev->Outcome

    Caption: Key strategies for enhancing LC-MS/MS detection of polar amines.

    References

    • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
    • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
    • Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives.
    • Effect of pH on LC-MS Analysis of Amines.
    • Troubleshooting Guide. Agilent Technologies.
    • Derivatiz
    • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
    • Cooking Utensils: Determination of Primary Arom
    • Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
    • Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. MDPI.
    • Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech.
    • Gas chromatography of amines as various derivatives.
    • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chrom
    • N-(1-ethylpropyl)-N-methylamine hydrochloride | CAS 130985-81-8. Santa Cruz Biotechnology.
    • N-(1-ethylpropyl)-N-methylamine hydrochloride, 1 gram. CP Lab Safety.

    Sources

    Technical Support Center: Troubleshooting Peak Tailing in HPLC of Amines

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to our dedicated resource for overcoming the common yet challenging issue of peak tailing when analyzing amines by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter this phenomenon in their daily work. Here, we will delve into the root causes of peak tailing and provide systematic, field-proven troubleshooting strategies to achieve symmetrical, reproducible peaks.

    Understanding the "Why": The Root Causes of Amine Peak Tailing

    Peak tailing in HPLC, particularly for basic compounds like amines, is rarely a simple instrument malfunction. It's a manifestation of complex chemical interactions between your analyte, the stationary phase, and the mobile phase.[1][2] An ideal chromatographic peak is Gaussian (symmetrical); tailing indicates a problem with the separation process, often stemming from more than one retention mechanism.[2][3] For amines, the primary culprits are secondary interactions with the stationary phase and suboptimal mobile phase conditions.

    The Silanol Effect: An Unwanted Secondary Interaction

    The most frequent cause of peak tailing for amines in reversed-phase HPLC is the interaction with residual silanol groups (Si-OH) on the silica-based stationary phase.[1][2][4] Here's a breakdown of this interaction:

    • The Nature of Silica: Most reversed-phase columns have a silica backbone. During the manufacturing process, not all silanol groups are bonded with the hydrophobic C18 or C8 chains. These remaining, unreacted silanols are polar and acidic.

    • Analyte Interaction: Amines are basic compounds. At a typical mobile phase pH, they are protonated and carry a positive charge. These positively charged amines can interact ionically with the negatively charged, ionized silanol groups on the stationary phase.[1][5]

    • The Resulting Tailing: This secondary ionic interaction is stronger than the primary hydrophobic retention mechanism. Consequently, a portion of the amine molecules are more strongly retained, leading to a delayed elution and the characteristic "tail" on the peak.[6]

    G cluster_column Silica-Based Stationary Phase C18 C18 Chains (Primary Hydrophobic Interaction) Symmetrical_Peak Symmetrical Peak C18->Symmetrical_Peak Silanol Ionized Silanol Groups (Si-O⁻) (Secondary Ionic Interaction) Tailing_Peak Tailing Peak Silanol->Tailing_Peak Amine Protonated Amine (R-NH₃⁺) Amine->C18 Desired Retention Amine->Silanol Undesired Interaction

    Figure 1: Interaction of Amines with the Stationary Phase.

    Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

    Follow these steps to diagnose and resolve peak tailing for your amine analytes.

    Question 1: Is my mobile phase pH optimized for amine analysis?

    The pH of your mobile phase is the most critical parameter for controlling the peak shape of ionizable compounds like amines.[7][8]

    The Causality: The ionization state of both your amine analyte and the residual silanols is pH-dependent.

    • At low pH (2-3): The silanol groups are protonated (Si-OH) and thus neutral, minimizing the unwanted ionic interactions with the protonated amine.[9][10]

    • At mid-range pH (4-7): Silanols become increasingly ionized (Si-O⁻), leading to significant tailing.[1]

    • At high pH (above 8): The amine becomes deprotonated (neutral), which can also improve peak shape. However, traditional silica columns are not stable at high pH.[7]

    Solution:

    Protocol 1: Mobile Phase pH Adjustment

    • Objective: To operate at a pH where the silanol groups are suppressed.

    • Procedure:

      • Prepare a mobile phase with a pH between 2.5 and 3.5.[11]

      • Use a suitable buffer to maintain a stable pH. A 10-20 mM phosphate buffer is a good starting point.[10]

      • Ensure the chosen buffer is compatible with your detection method (e.g., use volatile buffers like ammonium formate or acetate for LC-MS).[12]

    • Expected Outcome: A significant reduction in peak tailing due to the neutralization of silanol groups.

    Mobile Phase pHSilanol StateAmine StateExpected Peak Shape
    < 3 Neutral (Si-OH)Protonated (R-NH₃⁺)Good
    4 - 7 Ionized (Si-O⁻)Protonated (R-NH₃⁺)Poor (Tailing)
    > 8 Ionized (Si-O⁻)Neutral (R-NH₂)Good (with pH stable column)

    Table 1: Effect of Mobile Phase pH on Peak Shape for Amines.

    Question 2: Should I use a mobile phase additive?

    If adjusting the pH alone is insufficient, consider adding a competing base or an ion-pairing reagent to the mobile phase.

    The Causality:

    • Competing Base (e.g., Triethylamine - TEA): A small, basic molecule added to the mobile phase will preferentially interact with the active silanol sites, effectively "masking" them from your amine analyte.[2][5]

    • Ion-Pairing Reagents (e.g., Alkyl Sulfonates): These reagents contain a hydrophobic tail and a charged head group. The hydrophobic tail interacts with the C18 chains, while the charged head group can pair with the ionized analyte, increasing its retention and improving peak shape.[13]

    Solution:

    Protocol 2: Using a Competing Base

    • Objective: To saturate the active silanol sites.

    • Procedure:

      • Add a small concentration (e.g., 5 mM) of a competing base like triethylamine (TEA) to your mobile phase.[10]

      • Re-equilibrate the column with the new mobile phase and inject your sample.

    • Caution: Competing bases can sometimes shorten column lifetime.[10]

    G cluster_column Stationary Phase with Competing Base C18 C18 Chains Symmetrical_Peak Symmetrical Peak C18->Symmetrical_Peak Silanol_Blocked Silanol Sites Blocked by TEA Amine Protonated Amine (R-NH₃⁺) Amine->C18 Primary Interaction Only TEA Triethylamine (TEA) TEA->Silanol_Blocked Masks Active Sites

    Figure 2: Mechanism of a Competing Base.

    Question 3: Is my column the right choice for amine analysis?

    Not all C18 columns are created equal. The choice of column can have a dramatic impact on the peak shape for basic compounds.

    The Causality:

    • Older Columns (Type A Silica): These columns often have higher metal content and more acidic silanol groups, leading to severe peak tailing for amines.[2][10]

    • Modern, High-Purity Columns (Type B Silica): These columns have lower metal content and are often "end-capped" (a process that bonds a small silane to the residual silanols), resulting in a more inert surface and better peak shapes.[6][9]

    • Specialty Columns:

      • Polar-Embedded Columns: These have a polar group embedded in the alkyl chain, which helps to shield the silanols and allows for use in highly aqueous mobile phases without hydrophobic collapse.[14]

      • Charged Surface Hybrid (CSH) Columns: These have a low-level surface charge that helps to repel basic compounds from the underlying silica, leading to excellent peak shapes.[15]

    Solution:

    • If you are using an older column, consider switching to a modern, high-purity, end-capped column.

    • For particularly challenging amines, a specialty column designed for basic compounds may be the best solution.

    Frequently Asked Questions (FAQs)

    Q1: I'm seeing peak tailing for all the peaks in my chromatogram, not just the amines. What could be the cause?

    If all peaks are tailing, the issue is likely physical rather than chemical.[16] Check for:

    • Extra-column volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening and tailing.[4][14]

    • Poor connections: A bad fitting can create a void, leading to peak distortion.[17]

    • Column void: A void at the head of the column can cause peak splitting and tailing. This can be caused by pressure shocks or running at a high pH that dissolves the silica.[16]

    • Clogged frit: A blocked inlet frit can distort the flow path.[18]

    Q2: My retention times are suddenly much shorter, and I'm seeing peak tailing. What's happening?

    This is a classic symptom of hydrophobic collapse or pore dewetting .[19][20] This occurs when using a highly aqueous mobile phase (e.g., >95% water) with a traditional C18 column. The hydrophobic alkyl chains repel the polar mobile phase, effectively "collapsing" and expelling the mobile phase from the pores.[19][21] This reduces the surface area available for interaction, leading to a loss of retention and poor peak shape.

    Solution:

    • Use a column designed for highly aqueous conditions (e.g., an AQ or polar-embedded column).[20][22]

    • Ensure your mobile phase always contains at least 5% organic solvent.[20]

    • To potentially recover a collapsed column, flush it with 100% organic solvent (e.g., acetonitrile or methanol) for an extended period.[19][20]

    Q3: Can buffer concentration affect peak tailing?

    Yes, a higher buffer concentration can sometimes improve the peak shape of basic compounds by competing with the analyte for interaction with the silanol groups.[23] However, be mindful that very high buffer concentrations can lead to precipitation when mixed with high percentages of organic solvent.[12]

    References

    • Welch Materials. (2025, July 15). Preventing Hydrophobic Collapse: Demystifying AQ Columns.
    • Element Lab Solutions. Peak Tailing in HPLC.
    • LCGC. (2023, November 1).
    • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
    • AKJournals. (2004, July/August). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
    • Restek. (2014, March 11). [17]Troubleshooting HPLC- Tailing Peaks.

    • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
    • LCGC. (2014, October 15). The LCGC Blog: Chromatography Technical Tips - Polar Analyte Retention and Phase Collapse.
    • LCGC. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing.
    • Pharmaguideline Forum. (2018, July 21). Importance of ion pair reagents on reverse phase HPLC.
    • Chrom Tech, Inc. (2025, October 28).
    • ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
    • LCGC. (2014, August 22). Phase Collapse in Reversed-Phase LC.
    • ScienceDirect. (2016, September 23).
    • ALWSCI. (2025, July 17).
    • YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.
    • Velocity Scientific Solutions.
    • Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.
    • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
    • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
    • Waters Corporation.
    • ResearchGate. (2025, August 7).
    • Moravek.
    • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
    • Restek. (2013, December 18). When should you use a buffer for HPLC, how does it work and which one to use?.
    • LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
    • Industry news. (2023, December 27).

    Sources

    Technical Support Center: N-Methylation of 1-Ethylpropylamine

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for the N-methylation of 1-ethylpropylamine (sec-amylamine). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and a clear rationale behind our recommendations.

    Part 1: Frequently Asked Questions & Troubleshooting

    This section addresses the most common issues arising during the N-methylation of 1-ethylpropylamine, providing diagnostic advice and actionable solutions.

    Scenario A: Low Yield and Byproduct Formation with Alkyl Halides

    Q1: I performed an N-methylation of 1-ethylpropylamine using methyl iodide (CH₃I) and a base like K₂CO₃, but my yield of the desired tertiary amine, N-methyl-1-ethylpropylamine, is significantly lower than expected. How can I diagnose the problem?

    A1: Low yield in this reaction is typically due to one primary side reaction: over-methylation. The target tertiary amine product is still nucleophilic and can react with methyl iodide to form a quaternary ammonium salt.[1] This salt is often insoluble in common organic solvents and may precipitate out of the reaction mixture, appearing as a white or off-white solid.

    Diagnostic Workflow:

    • Analyze the Crude Reaction Mixture (CRM): Before workup, take a small aliquot of the reaction mixture. Dilute it and analyze using Gas Chromatography-Mass Spectrometry (GC-MS). This will help you quantify the remaining starting material, the desired tertiary amine product, and any volatile byproducts.

    • Check for Precipitates: If a solid has formed during the reaction, isolate it by filtration. Wash it with the reaction solvent and dry it. The quaternary ammonium salt, N,N-dimethyl-1-ethylpropylammonium iodide, is highly polar and will have very low solubility in non-polar solvents.

    • Characterize the Byproduct: The isolated salt can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, you would expect to see two distinct signals for the N-methyl groups, confirming the quaternary structure. Due to its ionic nature, it may require a polar solvent like D₂O or DMSO-d₆ for analysis.

    Q2: My reaction with methyl iodide has produced a significant amount of a polar byproduct, which I suspect is the quaternary ammonium salt. How can I prevent this over-methylation?

    A2: Preventing the "runaway train" of amine alkylation requires careful control over reaction conditions to favor the formation of the tertiary amine over the quaternary salt.[1] The key is to manage the stoichiometry and reactivity.

    Core Strategies to Minimize Over-methylation:

    • Stoichiometry Control: Use a slight excess of the starting amine (1-ethylpropylamine) relative to the methyl iodide. This ensures the methylating agent is consumed before it can extensively react with the more nucleophilic tertiary amine product. A 1:0.9 ratio of amine to CH₃I is a good starting point.

    • Slow Addition of Methyl Iodide: Instead of adding all the methyl iodide at once, add it dropwise to the reaction mixture at a controlled temperature. This keeps the instantaneous concentration of the alkylating agent low, reducing the likelihood of a second methylation event.

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures decrease the rate of both methylation steps but can improve selectivity. For methyl iodide, starting at 0 °C and slowly warming to room temperature is a common practice.

    • Choice of Base: A non-nucleophilic, sterically hindered base can be beneficial. However, for simple alkylations, common inorganic bases like potassium carbonate (K₂CO₃) are often sufficient if other parameters are controlled. The base is crucial for neutralizing the HI generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.

    Scenario B: Challenges with Reductive Amination (Eschweiler-Clarke Reaction)

    Q3: I'm trying to avoid over-methylation by using the Eschweiler-Clarke reaction (formaldehyde and formic acid), but the reaction is incomplete, and I'm recovering a lot of my starting 1-ethylpropylamine. What could be wrong?

    A3: The Eschweiler-Clarke reaction is an excellent method for selectively producing tertiary amines because the mechanism prevents the formation of quaternary ammonium salts.[2][3][4] Incompleteness is usually related to reaction conditions or reagent quality.

    Troubleshooting an Incomplete Eschweiler-Clarke Reaction:

    • Reagent Stoichiometry and Quality: Ensure you are using an excess of both formaldehyde and formic acid.[2] A typical ratio is 1 equivalent of the amine to 2.2 equivalents of formaldehyde and 2.2 equivalents of formic acid. Use fresh, high-quality reagents, as old formaldehyde solutions may contain paraformaldehyde precipitates, and formic acid can degrade.

    • Temperature and Reaction Time: The reaction typically requires heating to drive it to completion.[5][6] A temperature of 80-100 °C is common. The reaction should be monitored (e.g., by TLC or GC) until the starting material is consumed, which can take several hours.

    • pH of the Medium: The reaction proceeds through the formation of an iminium ion, which is then reduced by formate.[5][7] The pH must be acidic enough to facilitate iminium ion formation but not so acidic that the starting amine is fully protonated and non-nucleophilic. The use of excess formic acid typically self-regulates the pH to an optimal range.

    Q4: Is it possible to form byproducts in the Eschweiler-Clarke reaction? I'm observing some unexpected signals in my analysis.

    A4: While the Eschweiler-Clarke reaction is known for its high selectivity, side reactions can occur, although they are less common than with alkyl halides.

    Potential Side Reactions:

    • N-formylation: If the reduction step is slow or inefficient (e.g., insufficient formic acid or temperature), the intermediate enamine or iminium ion can be hydrolyzed back to the amine, or the amine can be acylated by formic acid, leading to an N-formyl byproduct. This is more common with less reactive amines.

    • Decomposition: At excessively high temperatures, formic acid can decompose. It is important to maintain the recommended temperature range (80-100 °C).

    Part 2: Comparative Data & Visual Guides

    To assist in experimental design, the following table compares the two primary methylation methods discussed.

    Table 1: Comparison of N-Methylation Methods for 1-Ethylpropylamine

    FeatureMethyl Iodide (CH₃I)Eschweiler-Clarke Reaction
    Methylating Agent Methyl IodideFormaldehyde (C1 source)
    Reducing Agent NoneFormic Acid (Hydride source)[2][5]
    Primary Side Reaction Over-methylation to quaternary ammonium salt[1][4]Generally very clean; potential for N-formylation
    Selectivity Moderate; requires careful controlHigh; reaction stops at the tertiary amine[2][6]
    Reaction Conditions Often 0 °C to room temperatureTypically requires heating (80-100 °C)[5][6]
    Workup Aqueous wash to remove base and salts.Basification followed by extraction.[6]
    Advantages Simple reagents, often faster at lower temps.Excellent selectivity, avoids quaternization, inexpensive reagents.[2][4]
    Disadvantages Risk of over-methylation, toxic reagent.Requires heating, longer reaction times.
    Visual Workflow 1: Troubleshooting Low Yield in N-Methylation

    G start Low Yield of N-Methyl-1-ethylpropylamine check_method Which methylation method was used? start->check_method check_precipitate Is there a solid precipitate in the CRM? check_method->check_precipitate Alkyl Halide check_sm Is starting material (SM) present in high amount? check_method->check_sm Eschweiler-Clarke mi_path Methyl Iodide precipitate_yes Likely Quaternary Ammonium Salt. (Over-methylation) check_precipitate->precipitate_yes Yes precipitate_no Incomplete reaction. Check temp, time, base. check_precipitate->precipitate_no No solution_mi Solution: 1. Use slow addition of CH₃I. 2. Control stoichiometry (amine in slight excess). 3. Lower reaction temperature. precipitate_yes->solution_mi ec_path Eschweiler-Clarke sm_yes Incomplete Reaction check_sm->sm_yes Yes sm_no Potential workup issue or N-formyl byproduct. Check crude by MS. check_sm->sm_no No solution_ec Solution: 1. Ensure excess HCHO & HCOOH. 2. Increase reaction temp (80-100 °C). 3. Increase reaction time. 4. Use fresh reagents. sm_yes->solution_ec

    Caption: Decision tree for troubleshooting N-methylation reactions.

    Visual Mechanism 2: The Over-methylation Side Reaction

    G sub 1-Ethylpropylamine (Secondary Amine) ts1 SN2 Transition State sub->ts1 Nucleophilic Attack me_i1 + CH₃I me_i1->ts1 prod N-Methyl-1-ethylpropylamine (Tertiary Amine - Product) ts1->prod hi - HI ts2 SN2 Transition State prod->ts2 Nucleophilic Attack (Still Reactive!) me_i2 + CH₃I me_i2->ts2 side_prod Quaternary Ammonium Salt (Side Product) ts2->side_prod

    Caption: Over-methylation of a secondary amine to a quaternary salt.

    Part 3: Experimental Protocols

    These protocols provide a starting point for minimizing common side reactions.

    Protocol 1: Optimized N-methylation via Eschweiler-Clarke Reaction

    This protocol is designed for high selectivity to the tertiary amine.

    • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-ethylpropylamine (1.0 eq).

    • Reagent Addition: Add formic acid (98-100%, 2.2 eq) followed by aqueous formaldehyde (37% solution, 2.2 eq). Note: The order of addition can be important; adding the amine to the acid/formaldehyde mixture can help control the initial exotherm.

    • Reaction: Heat the mixture to 80-90 °C using an oil bath. The reaction will effervesce as CO₂ is evolved.[5]

    • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots. The reaction is typically complete within 2-5 hours, once the starting amine spot/peak is no longer visible.

    • Workup: Cool the reaction mixture to room temperature. Carefully basify the solution by the slow addition of aqueous sodium hydroxide (e.g., 2M NaOH) until the pH is >11. Caution: This is an exothermic process.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-methyl-1-ethylpropylamine. Further purification can be achieved by distillation if necessary.

    Protocol 2: Controlled N-methylation using Methyl Iodide

    This protocol is designed to minimize the formation of the quaternary ammonium salt.

    • Setup: To a three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 1-ethylpropylamine (1.1 eq) and a suitable solvent (e.g., acetonitrile or THF). Add a mild base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

    • Cooling: Cool the stirred suspension to 0 °C using an ice bath.

    • Slow Addition: Add methyl iodide (1.0 eq) dropwise via a syringe pump or dropping funnel over 30-60 minutes. Maintaining a low temperature is critical during the addition.

    • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then let it warm slowly to room temperature.

    • Monitoring: Monitor the reaction by GC-MS to check for the consumption of the starting material and the formation of the product versus the quaternary salt. Stop the reaction once the starting amine is consumed or when the formation of the side product begins to accelerate.

    • Workup: Filter off the inorganic salts (K₂CO₃ and KI). Wash the solids with a small amount of the solvent.

    • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to separate the desired tertiary amine from any unreacted starting material and residual byproducts.

    References

    • Eschweiler–Clarke reaction. (n.d.). Grokipedia.
    • Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved from [Link]

    • Hofmann Elimination Reaction. (n.d.). Yale Chemistry Department. Retrieved from [Link]

    • Hofmann Elimination, Amine to Alkene (aka Exhaustive Methylation). (2019, July 13). In YouTube. Retrieved from [Link]

    • Eschweiler- Clarke Reaction. (n.d.). Online Organic Chemistry Tutor. Retrieved from [Link]

    • Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). PMC - PubMed Central - NIH. Retrieved from [Link]

    • Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved from [Link]

    • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Retrieved from [Link]

    Sources

    Technical Support Center: Scaling Up the Synthesis of N-(1-ethylpropyl)-N-methylamine Hydrochloride

    Author: BenchChem Technical Support Team. Date: January 2026

    Prepared by: Senior Application Scientist, Chemical Process Development

    This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-(1-ethylpropyl)-N-methylamine hydrochloride (CAS 130985-81-8)[1][2]. It provides in-depth technical support, addressing common challenges encountered during the scale-up of this process. The content is structured in a practical question-and-answer format, combining established chemical principles with field-proven insights to ensure a robust and reproducible synthesis.

    Section 1: Synthesis Overview and Key Reaction Pathways

    The most common and scalable method for synthesizing N-(1-ethylpropyl)-N-methylamine is through the reductive amination of 3-pentanone with methylamine. This process typically involves two key steps: the formation of an intermediate imine (or enamine), followed by its reduction to the target secondary amine. The final step is the formation of the hydrochloride salt for improved stability and handling.

    Core Reaction Pathway and Potential Side Reactions

    The desired transformation and common competitive reactions are illustrated below. Understanding these pathways is critical for troubleshooting and optimizing the process.

    ketone 3-Pentanone imine N-(pentan-3-ylidene)methanamine (Imine Intermediate) ketone->imine + CH3NH2 - H2O side_prod_1 3-Pentanol (Over-reduction of Ketone) ketone->side_prod_1 Side Reaction 1 methylamine Methylamine (CH3NH2) methylamine->imine product N-(1-ethylpropyl)-N-methylamine (Desired Product) imine->product Reduction side_prod_2 Tertiary Amine (Further Alkylation) imine->side_prod_2 Side Reaction 2 reducer Reducing Agent (e.g., NaBH4, NaBH(OAc)3) reducer->product Reduction reducer->side_prod_1 Side Reaction 1 final_product N-(1-ethylpropyl)-N-methylamine Hydrochloride product->final_product product->side_prod_2 Side Reaction 2 hcl HCl hcl->final_product

    Caption: Key reaction pathways in the synthesis of N-(1-ethylpropyl)-N-methylamine HCl.

    Section 2: Frequently Asked Questions (FAQs) for Scale-Up

    This section addresses common questions that arise when transitioning the synthesis from a laboratory to a pilot or production scale.

    Q1: What are the most critical parameters to control during the scale-up of this reductive amination?

    A1: Scaling up a reductive amination requires careful control over several parameters to maintain yield, purity, and safety. The most critical are:

    • Temperature: Exothermic events can occur during imine formation and, especially, during the addition of the reducing agent. Inadequate heat removal on a larger scale can lead to runaway reactions and increased side-product formation.

    • Reagent Stoichiometry and Addition Rate: The molar ratio of methylamine and the reducing agent to the ketone is crucial. An excess of methylamine can drive imine formation but may lead to purification challenges. The reducing agent must be added controllably to manage the reaction rate and temperature.[3]

    • Solvent Selection: The solvent must be inert to the reaction conditions, capable of dissolving all reactants, and suitable for the reaction temperature. It also plays a role in heat transfer and work-up efficiency.

    • pH Control: The pH of the reaction medium is critical for imine formation. The reaction is often mildly acidic to catalyze the dehydration step, but strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.[3]

    Table 1: Impact of Key Parameters on Reaction Outcome

    ParameterEffect on YieldEffect on PurityKey Considerations for Scale-Up
    Temperature Optimal range exists; too low is slow, too high increases side products.High temps can promote over-reduction of the ketone or further alkylation.Ensure reactor has adequate cooling capacity. Monitor internal temperature closely.
    Reagent Ratio Can be optimized to drive the reaction to completion.Excess reducing agent can lead to ketone reduction. Poor control can leave unreacted starting materials.Use calibrated dosing pumps for liquid reagents. Confirm molar equivalents based on assay values of starting materials.
    Solvent Affects reaction rate and equilibrium position.Can impact solubility of intermediates and byproducts, affecting work-up.Must be easily removable and compatible with all process steps, including final product isolation.
    pH Directly impacts the rate of imine formation.Incorrect pH can halt the reaction, leaving high levels of starting materials.Monitor pH if possible, or ensure consistent conditions through buffering or controlled acid/base addition.

    Q2: What are the primary safety concerns when scaling up this synthesis?

    A2: Safety is paramount. Key concerns include:

    • Hydrogen Gas Evolution: Many common reducing agents, particularly borohydrides like sodium borohydride (NaBH₄), react with protic solvents (like methanol or water) to release flammable hydrogen gas. Reactors must be properly vented and operated in an environment free from ignition sources.

    • Handling of Methylamine: Methylamine is a toxic, flammable gas with a strong, pungent odor.[4][5] It is typically used as a solution in a solvent like THF or ethanol. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).

    • Exothermic Reactions: As mentioned, the reduction step is often highly exothermic. A detailed thermal hazard assessment (e.g., using reaction calorimetry) is strongly recommended before proceeding with a large-scale reaction to understand the heat flow and potential for thermal runaway.

    • Quenching of Reducing Agent: The post-reaction quench of excess reducing agent must be performed cautiously and under controlled temperature, as it can be highly exothermic and release significant amounts of hydrogen.

    Q3: How can I effectively monitor the reaction's progress?

    A3: On a larger scale, you cannot simply take aliquots as easily as in a lab. In-process controls (IPCs) are essential.

    • Chromatography (HPLC/GC): This is the most common method. Develop a validated HPLC or GC method that can separate the starting ketone, the product amine, and key potential impurities. Take samples at defined intervals (e.g., after imine formation, and then hourly during reduction) to track the disappearance of starting material and the appearance of the product.

    • Spectroscopy (FTIR/NMR): For more advanced process analytical technology (PAT), an in-situ FTIR probe can monitor the disappearance of the ketone's carbonyl peak (around 1715 cm⁻¹) and the appearance of the C-N bond. ¹H NMR can also be used on quenched samples to determine conversion.[6]

    Q4: What is the best strategy for isolating and purifying the final hydrochloride salt?

    A4: The goal is to isolate a pure, crystalline solid.

    • Work-up: After quenching the reaction, a standard aqueous work-up is performed to remove water-soluble byproducts (e.g., borate salts). This typically involves extraction of the free amine into an organic solvent.

    • Salt Formation: The free amine, dissolved in a suitable organic solvent (e.g., isopropanol, ethyl acetate), is treated with hydrochloric acid (often as a solution in a solvent or as HCl gas). The hydrochloride salt is generally much less soluble in organic solvents than the free amine and will precipitate.[7][8]

    • Crystallization/Purification: The purity of the precipitated salt depends heavily on the purity of the free amine solution. If significant impurities are present, they can be co-precipitated or inhibit crystallization. It may be necessary to purify the crude free amine first (e.g., by distillation) before salt formation. Recrystallization of the crude hydrochloride salt from a suitable solvent system (e.g., ethanol/ether) is a common final purification step.[9]

    Section 3: Troubleshooting Guide

    This section provides solutions to specific problems you may encounter during your experiments.

    Q5: My reaction yield is consistently low. What are the likely causes and how can I fix it?

    A5: Low yield is a common issue. A systematic approach is needed to diagnose the cause.

    start Problem: Consistently Low Yield d1 Analyze Crude Reaction Mixture (HPLC/GC/NMR) start->d1 d2 High Starting Ketone Remaining? d1->d2 Path 1 d3 High Imine Intermediate Remaining? d1->d3 Path 2 d4 High Side Products (e.g., 3-Pentanol)? d1->d4 Path 3 d5 Mass Balance is Low (Work-up Losses)? d1->d5 Path 4 s1 Solution: - Increase reaction time/temp for imine formation. - Check pH (mildly acidic). - Ensure adequate water removal. d2->s1 Cause: Incomplete Imine Formation s2 Solution: - Check activity of reducing agent. - Increase stoichiometry of reducing agent. - Increase reduction time/temp. d3->s2 Cause: Inefficient Reduction s3 Solution: - Add ketone to amine/reducer mixture (not vice-versa). - Lower reaction temperature. - Use a milder reducing agent (e.g., NaBH(OAc)3). d4->s3 Cause: Competing Reduction s4 Solution: - Optimize extraction pH to ensure amine is in free base form. - Perform multiple extractions. - Check for emulsion formation. d5->s4 Cause: Poor Isolation

    Caption: Troubleshooting logic for diagnosing the cause of low reaction yield.

    Q6: I am observing a significant amount of 3-pentanol impurity. How can I prevent this?

    A6: The formation of 3-pentanol indicates that your reducing agent is reacting with the starting ketone before it can form the imine. This is a common issue with highly reactive reducing agents like NaBH₄.

    • Probable Cause: The rate of ketone reduction is competitive with the rate of imine formation.

    • Solutions:

      • Two-Step Approach: Allow the 3-pentanone and methylamine to stir for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent. This ensures the substrate for the desired reaction is present at a high concentration.

      • Use a Less Reactive Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for reductive aminations because it is much less reactive towards ketones and aldehydes but readily reduces the protonated imine.[10] This significantly improves selectivity.

      • Control Temperature: Lowering the reaction temperature during the addition of the reducing agent can slow the rate of ketone reduction more than the rate of imine reduction.

    Q7: The final hydrochloride salt is oily or fails to crystallize properly. What should I do?

    A7: This is typically an issue of purity or incorrect solvent choice.

    • Probable Cause 1: Impurities: Residual starting materials, solvents, or side products can act as crystallization inhibitors. An oily product often suggests the presence of impurities that lower the melting point of the mixture.

    • Solution 1: Purify the free amine before salt formation. This can be done by vacuum distillation if the amine is thermally stable. Alternatively, perform an acid/base wash cycle on the organic extract to remove non-basic impurities.

    • Probable Cause 2: Solvent System: The solvent used for precipitation may be too "good" a solvent for your product, preventing it from crashing out.

    • Solution 2:

      • Ensure the solvent is completely anhydrous. Water can interfere with crystallization.

      • Use a binary solvent system. Dissolve the crude product in a minimal amount of a good solvent (like isopropanol or ethanol) and then slowly add an anti-solvent (like diethyl ether or heptane) until turbidity is observed, then cool to induce crystallization.

      • Try a different primary solvent for the salt formation, such as ethyl acetate or methyl tert-butyl ether (MTBE), where hydrochloride salts often have very low solubility.[7][8]

    Section 4: Experimental Protocol and Process Workflow

    Illustrative Laboratory Protocol (50g Scale)

    Disclaimer: This protocol is for illustrative purposes. All procedures should be developed and validated by qualified personnel with appropriate risk assessments.

    • Imine Formation:

      • To a 1 L jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge 3-pentanone (50.0 g, 0.58 mol).

      • Add methanol (250 mL) and cool the solution to 0-5 °C.

      • Slowly add a 40% solution of methylamine in water (53.6 g, 0.69 mol, 1.2 equiv) subsurface, maintaining the internal temperature below 10 °C.

      • Stir the mixture at 0-5 °C for 1 hour. An IPC (GC/HPLC) should confirm >95% conversion of the ketone.

    • Reduction:

      • In a separate vessel, prepare a slurry of sodium borohydride (13.2 g, 0.35 mol, 0.6 equiv) in methanol (100 mL).

      • Slowly add the NaBH₄ slurry to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

      • Once the addition is complete, allow the reaction to stir at 10-15 °C for an additional 2 hours, or until IPC confirms the disappearance of the imine intermediate.

    • Quench and Work-up:

      • Slowly and cautiously add acetone (30 mL) to quench any excess NaBH₄, keeping the temperature below 20 °C.

      • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

      • Add water (200 mL) and ethyl acetate (200 mL). Adjust the pH to >12 with 50% NaOH solution.

      • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 100 mL).

      • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free amine as an oil.

    • Hydrochloride Salt Formation:

      • Dissolve the crude amine in isopropanol (200 mL).

      • Cool the solution to 0-5 °C.

      • Slowly add a 5-6 M solution of HCl in isopropanol until the pH of a wet pH strip is 1-2.

      • Stir the resulting slurry at 0-5 °C for 1-2 hours.

      • Filter the solid product, wash the cake with cold isopropanol (50 mL), and dry under vacuum at 40-50 °C to a constant weight.

    General Scale-Up Workflow Diagram

    start Start: Raw Material Charging imine Step 1: Imine Formation (Controlled Temp) start->imine ipc1 IPC-1: Check Ketone Conversion imine->ipc1 ipc1->imine Fail: Continue Reaction reduction Step 2: Reduction (Controlled Addition & Temp) ipc1->reduction Pass ipc2 IPC-2: Check Reaction Completion reduction->ipc2 ipc2->reduction Fail: Continue Reaction quench Step 3: Quench Excess Reducer ipc2->quench Pass workup Step 4: Aqueous Workup & Extraction quench->workup salt Step 5: Salt Formation (pH & Temp Control) workup->salt isolation Step 6: Filtration, Washing, & Drying salt->isolation finish Finish: Final Product QC isolation->finish

    Caption: A typical workflow for the scaled-up synthesis of N-(1-ethylpropyl)-N-methylamine HCl.

    References

    • ResearchGate. (2025). N-Methylation of Amines with Methanol at Room Temperature. Available at: [Link]

    • Organic Syntheses. Methylamine Hydrochloride. Available at: [Link]

    • Google Patents. (CN106631827B). The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.
    • ACS Publications. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Available at: [Link]

    • ResearchGate. (2019). Technical Considerations for Scale-Up of Imine Reductase Catalyzed Reductive Amination: A Case Study. Available at: [Link]

    • ChemRxiv. Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. Available at: [Link]

    • University of Manchester Research Explorer. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Available at: [Link]

    • ResearchGate. N- Methyl Amine Synthesis by Reductive Amination of CO 2. Available at: [Link]

    • ACS Publications. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Available at: [Link]

    • Royal Society of Chemistry Publishing. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Available at: [Link]

    • YouTube. (2023). Reductive Amination. Available at: [Link]

    • Organic Syntheses. Ethylamine, N-methyl-. Available at: [Link]

    • Safrole. Methylamine Synthesis. Available at: [Link]

    • Google Patents. (CN106631824B). Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
    • ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Available at: [Link]

    • PubMed. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. Available at: [Link]

    • ACS Publications. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Available at: [Link]

    • Royal Society of Chemistry Publishing. Analytical Methods. Available at: [Link]

    • ResearchGate. (PDF) N-(2,5-dibromo-3-thienylmethyl)methylamine hydrochloride data. Available at: [Link]

    • Wikipedia. Methylamine. Available at: [Link]

    • CP Lab Safety. N-(1-ethylpropyl)-N-methylamine hydrochloride, 1 gram. Available at: [Link]

    • Organic Syntheses. 1-ETHYL-3-(3-DIMETHYLAMINO)PROPYLCARBODIIMIDE HYDROCHLORIDE AND METHIODIDE. Available at: [Link]

    • Google Patents. (EP0037695A1). Methylamines purification process.
    • PubMed. Synthesis of cyclopentano-N-methylphosphatidylethanolamines: aminolysis during the use of methylamine. Available at: [Link]

    • US EPA. OSHA Method 40: Methylamine. Available at: [Link]

    • PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available at: [Link]

    • Sciencemadness Discussion Board. (2007). Methylamine Purification. Available at: [Link]

    • Scribd. Methylamine Hydrochloride Synthesis. Available at: [Link]

    Sources

    preventing over-alkylation in amine synthesis

    Author: BenchChem Technical Support Team. Date: January 2026

    <Technical Support Center: Preventing Over-Alkylation in Amine Synthesis

    Welcome to the technical support center dedicated to one of the most persistent challenges in organic synthesis: the prevention of over-alkylation in amine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue in their daily work. Here, we move beyond simple protocols to explain the underlying chemical principles, offering robust troubleshooting strategies and validated methods to ensure selective and high-yield mono-alkylation.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses the most common initial queries regarding over-alkylation.

    Q1: Why do my amine alkylation reactions with alkyl halides result in a mixture of primary, secondary, tertiary, and sometimes quaternary ammonium salts?

    A1: This common issue is known as over-alkylation or polyalkylation.[1][2] The fundamental reason is that the product of the initial alkylation is often more nucleophilic than the starting amine. For instance, a primary amine is more nucleophilic than ammonia, and a secondary amine is more nucleophilic than a primary amine.[1][2][3] This increased nucleophilicity makes the newly formed amine more likely to react with the remaining alkyl halide, leading to a difficult-to-control cascade of reactions.[2][4][5] The steric hindrance of the amine can also play a role; for example, the formation of tertiary amines from secondary amines can be less prone to over-alkylation into quaternary salts due to increased steric bulk.[1][4]

    Q2: I am trying to synthesize a primary amine via direct alkylation of ammonia but keep getting a mixture of products. What can I do?

    A2: Direct alkylation of ammonia is notoriously difficult to control.[2] For a cleaner and more efficient synthesis of primary amines, the Gabriel Synthesis is a highly preferred method.[2][6][7] This method uses the potassium salt of phthalimide as an ammonia surrogate.[2][8][9] The phthalimide's nitrogen is deprotonated and acts as a nucleophile to attack an alkyl halide.[6][8][9][10] Crucially, the resulting N-alkylated phthalimide is not nucleophilic and cannot react further, thus preventing over-alkylation.[2][7] The primary amine is then liberated in a final hydrolysis or hydrazinolysis step.[6][8][9][10]

    Q3: What is the best way to achieve selective mono-alkylation of a primary amine to get a secondary amine?

    A3: While direct alkylation is challenging, a superior and widely used method for controlled mono-alkylation is Reductive Amination .[2][11][12] This two-step, one-pot process involves first reacting a primary amine with an aldehyde or ketone to form an intermediate imine.[2][11][12] This imine is then selectively reduced to the desired secondary amine using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[11][13] This method circumvents the over-alkylation problem because the imine intermediate is less nucleophilic than the starting amine, and the reaction conditions are controlled.[11][12]

    Q4: Can I control over-alkylation by simply adjusting stoichiometry?

    A4: Yes, to an extent. Using a large excess (5-10 fold) of the starting amine can statistically favor the reaction of the alkyl halide with the more abundant starting amine over the newly formed, more nucleophilic product.[1] This strategy is most practical when the amine is inexpensive and readily available. However, it can make product purification challenging and is often less efficient than dedicated synthetic methods like reductive amination.[14]

    Q5: How do protecting groups help prevent over-alkylation?

    A5: Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are invaluable tools.[14][15] An amine can be "protected" by converting it into a less nucleophilic carbamate.[15] This protected amine will not react with alkylating agents.[16] After performing other desired transformations in the molecule, the protecting group can be cleanly removed under specific conditions (e.g., acid treatment for a Boc group) to regenerate the free amine.[15][16][17] This strategy allows for precise control over which amine reacts and when.

    Part 2: Troubleshooting Guide

    This guide provides a structured approach to diagnosing and solving common over-alkylation problems.

    Problem 1: Significant amounts of di-alkylation product are observed despite using a 1:1 stoichiometry of amine and alkyl halide.

    • Probable Cause: The mono-alkylated product is significantly more nucleophilic than the starting amine, leading to a rapid second alkylation.

    • Solutions:

      • Stoichiometric Control (Simple Approach): Use a large excess (5-10 fold) of the starting amine. This statistically favors the reaction of the alkyl halide with the starting amine.[1] This is most practical when the amine is inexpensive and readily available.

      • Alternative Alkylating Agents: Consider using alkylating agents with increased steric bulk if the target structure allows. Increased steric hindrance can disfavor the second alkylation step.[18][19][20][21]

      • Adopt a Superior Method: Switch to Reductive Amination, which is designed to prevent this issue.[11][12]

    Problem 2: My primary amine synthesis using an alkyl halide and ammonia yields a complex mixture of primary, secondary, and tertiary amines.

    • Probable Cause: This is the expected outcome for the direct alkylation of ammonia due to the increasing nucleophilicity of the products.

    • Solutions:

      • Gabriel Synthesis: This is the classic and most reliable method for producing primary amines from alkyl halides without over-alkylation.[6][8][9][10]

      • Azide Reduction: Synthesize an alkyl azide via an SN2 reaction of an alkyl halide with sodium azide. The azide is then reduced to the primary amine using methods like the Staudinger reaction (using triphenylphosphine) or catalytic hydrogenation.[22][23][24][25][26][27] The azide intermediate is not nucleophilic, thus preventing over-alkylation.[27]

    Problem 3: I am attempting a selective mono-alkylation, but the reaction is sluggish, and upon forcing conditions (e.g., heating), over-alkylation occurs.

    • Probable Cause: The reaction conditions are not optimized. Increased temperature accelerates all reaction rates, including the undesired second alkylation.

    • Solutions:

      • Solvent and Base Optimization: The choice of solvent and base can significantly influence selectivity. For instance, cesium bases have been shown to promote mono-alkylation while suppressing di-alkylation.[28]

      • Consider Alternative Pathways: If direct alkylation is problematic, indirect methods may be superior. The Mitsunobu reaction, for example, can be used to convert an alcohol to an amine with inversion of stereochemistry, often providing high selectivity.[29][30][31][32]

    Part 3: Validated Experimental Protocols & Data

    Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

    This protocol is adapted from literature procedures for the selective synthesis of a secondary amine from a primary amine and an aldehyde.[1]

    • Materials:

      • Primary amine (1.0 eq)

      • Aldehyde (1.0-1.2 eq)

      • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

      • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

      • Acetic acid (optional, catalytic amount)

    • Procedure:

      • To a solution of the primary amine in the chosen solvent, add the aldehyde. If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.

      • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

      • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution may occur.

      • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

      • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

      • Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).

      • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography if necessary.

    Protocol 2: General Procedure for Gabriel Synthesis of a Primary Amine

    This protocol provides a reliable method for the synthesis of primary amines, avoiding over-alkylation.[8]

    • Materials:

      • Potassium phthalimide (1.0 eq)

      • Primary alkyl halide (1.0 eq)

      • Dimethylformamide (DMF) as solvent

      • Hydrazine hydrate (1.5-2.0 eq)

      • Ethanol (EtOH) as solvent for hydrazinolysis

    • Procedure: Step A: N-Alkylation

      • Dissolve potassium phthalimide in DMF.

      • Add the primary alkyl halide to the solution.

      • Heat the reaction mixture (typically 60-100 °C) and monitor by TLC until the starting materials are consumed.

      • Cool the reaction mixture, and pour it into ice water to precipitate the N-alkylated phthalimide.

      • Filter the solid, wash with water, and dry.

      Step B: Hydrazinolysis

      • Suspend the N-alkylated phthalimide in ethanol.

      • Add hydrazine hydrate to the suspension.

      • Reflux the mixture. A thick precipitate of phthalhydrazide will form.

      • Cool the mixture, and acidify with aqueous HCl to precipitate any remaining phthalhydrazide and protonate the product amine.

      • Filter off the solid.

      • Make the filtrate basic with NaOH to deprotonate the amine.

      • Extract the primary amine with a suitable organic solvent (e.g., ether or DCM).

      • Dry the organic extracts, concentrate, and purify as needed.

    Data Summary: Comparison of Alkylation Methods
    MethodTypical SubstratesSelectivity for Mono-alkylationKey AdvantagesCommon Issues
    Direct Alkylation Amines, Alkyl HalidesLow to ModerateSimple setupOver-alkylation , difficult purification
    Reductive Amination Amines, Aldehydes/KetonesHigh to ExcellentExcellent control, broad scope, mild conditionsRequires carbonyl compound, toxic cyanoborohydride option
    Gabriel Synthesis Alkyl HalidesExcellent (for 1° amines)Prevents over-alkylation completely for primary aminesLimited to primary amines, sometimes harsh cleavage conditions
    Azide Reduction Alkyl HalidesExcellent (for 1° amines)Clean conversion, avoids over-alkylationUse of potentially explosive azides, multi-step process

    Part 4: Mechanistic Diagrams and Workflows

    Visualizing the chemical processes and decision-making logic is key to understanding and troubleshooting.

    OverAlkylation cluster_0 The Over-Alkylation Cascade cluster_1 Increasing Nucleophilicity NH3 Ammonia (NH₃) RNH2 Primary Amine (RNH₂) NH3->RNH2 + R-X R2NH Secondary Amine (R₂NH) RNH2->R2NH + R-X RNH2->R2NH More Nucleophilic R3N Tertiary Amine (R₃N) R2NH->R3N + R-X R2NH->R3N More Nucleophilic R4N Quaternary Salt (R₄N⁺X⁻) R3N->R4N + R-X

    The runaway train of amine alkylation leading to multiple products.

    Troubleshooting Start Over-alkylation Observed Q1 What is the desired product? Start->Q1 Primary Primary Amine (RNH₂) Q1->Primary Primary Secondary Secondary Amine (R₂NH) Q1->Secondary Secondary Sol_Gabriel Solution: Use Gabriel Synthesis or Azide Reduction Primary->Sol_Gabriel Sol_Reductive Solution: Use Reductive Amination Secondary->Sol_Reductive Sol_Stoich Solution: Use large excess of starting amine or employ protecting groups Secondary->Sol_Stoich

    Decision workflow for troubleshooting over-alkylation.

    ReductiveAmination cluster_workflow Reductive Amination Workflow Start Primary Amine + Aldehyde/Ketone Imine Imine Formation (Intermediate) Start->Imine Step 1 Reduction Selective Reduction (e.g., NaBH(OAc)₃) Imine->Reduction Step 2 Product Mono-alkylated Secondary Amine Reduction->Product

    Sources

    Technical Support Center: N-(1-ethylpropyl)-N-methylamine Hydrochloride

    Author: BenchChem Technical Support Team. Date: January 2026

    A Guide for Researchers, Scientists, and Drug Development Professionals

    Welcome to the technical support center for N-(1-ethylpropyl)-N-methylamine hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting protocols, and answers to frequently asked questions for professionals working with this compound. Given the specific nature of this molecule, this guide synthesizes established principles of secondary amine chemistry to forecast potential challenges and provide robust solutions.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses common queries regarding the handling, storage, and inherent stability of N-(1-ethylpropyl)-N-methylamine hydrochloride.

    Q1: What are the primary degradation pathways I should be concerned about with this compound?

    A1: As a secondary aliphatic amine, N-(1-ethylpropyl)-N-methylamine hydrochloride is primarily susceptible to oxidative degradation .[1][2] The nitrogen atom's lone pair of electrons and the adjacent alpha-hydrogens are reactive sites. Key potential degradation pathways include:

    • N-Oxidation: Direct oxidation of the nitrogen atom can form an N-oxide.

    • Dealkylation/Deamination: Oxidation at the carbon alpha to the nitrogen can lead to the removal of the methyl or the 1-ethylpropyl group.[3]

    • Photodegradation: Exposure to UV light can initiate radical-based reactions, leading to chain scission and the formation of various smaller amine and aldehyde byproducts.[4][5][6]

    • Thermal Degradation: While generally more stable than primary amines, prolonged exposure to high temperatures (above 120°C) can accelerate degradation, especially in the presence of other reactive species.[7][8][9]

    Q2: What are the optimal storage conditions to ensure the long-term stability of N-(1-ethylpropyl)-N-methylamine hydrochloride?

    A2: To minimize degradation, the compound should be stored under conditions that mitigate exposure to oxygen, light, and high temperatures.

    ParameterRecommended ConditionRationale
    Temperature 2-8°C (Refrigerated)Reduces the rate of potential thermal degradation pathways.
    Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidative degradation by displacing oxygen.[10][11]
    Light Amber Vial/Light-Proof ContainerPrevents initiation of photolytic degradation pathways.[12]
    Moisture Tightly Sealed Container with DesiccantAs a hydrochloride salt, it is hygroscopic. Absorbed moisture can affect stability and weighing accuracy.

    Q3: I am dissolving the compound in an aqueous buffer for my experiment. How does pH affect its stability?

    A3: The stability of amines in solution can be highly pH-dependent. As a hydrochloride salt, dissolving N-(1-ethylpropyl)-N-methylamine hydrochloride in neutral water will result in a slightly acidic solution where the amine is protonated (as the ammonium salt). This protonated form is generally less susceptible to oxidation than the free base. At alkaline pH, the amine will be deprotonated to its free base form, making it more susceptible to oxidation. Therefore, for short-term experiments, maintaining a slightly acidic to neutral pH is advisable.

    Q4: Can I expect any interference from the hydrochloride salt form during my experiments?

    A4: For most biological and chemical assays, the hydrochloride salt is unlikely to interfere. It serves to improve the solubility and stability of the amine. However, if your experimental system is highly sensitive to chloride ions, you may need to consider this. In such cases, preparing the free base form is an option, but be aware that the free base is likely to be less stable and may be an oil rather than a solid, making it more difficult to handle.

    Part 2: Troubleshooting Guides

    This section provides structured, step-by-step guidance for common experimental issues that may arise from the degradation of N-(1-ethylpropyl)-N-methylamine hydrochloride.

    Troubleshooting Scenario 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

    Issue: You are running a quality control check on a batch of N-(1-ethylpropyl)-N-methylamine hydrochloride and observe unexpected peaks in your chromatogram that were not present in the initial analysis.

    Underlying Cause: This is a classic sign of compound degradation. The additional peaks are likely degradation products. The identity of these products can provide clues as to the degradation pathway.

    Troubleshooting Workflow:

    Caption: Workflow for Troubleshooting Unexpected Chromatographic Peaks.

    Step-by-Step Protocol:

    • Confirm System Suitability: Before analyzing the sample, ensure your HPLC/LC-MS system is performing correctly by running a system suitability test with a known standard.

    • Characterize the Impurities:

      • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate masses of the impurity peaks.

      • Perform MS/MS fragmentation on the parent ion of the main peak and the impurity peaks. The fragmentation pattern can help in structural elucidation.

    • Propose Degradant Structures: Compare the masses of the impurities to the masses of potential degradation products. (See Proposed Degradation Pathway diagram below).

    • Conduct a Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study as recommended by ICH and FDA guidelines.[12][13][14][15][16] This involves subjecting a sample of the pure compound to various stress conditions:

      • Oxidative Stress: Treat a solution of the compound with a small amount of hydrogen peroxide (e.g., 0.1-3% H₂O₂).[16]

      • Photolytic Stress: Expose a solution of the compound to a UV lamp.

      • Thermal Stress: Heat a solid sample or a solution of the compound.

      • Acid/Base Hydrolysis: Reflux the compound in acidic and basic solutions.

    • Analyze Stressed Samples: Run the stressed samples on your HPLC/LC-MS system. The peaks that increase in response to specific stress conditions can be tentatively identified. For example, if a peak significantly increases after treatment with hydrogen peroxide, it is likely an oxidative degradation product.

    • Implement Corrective Actions: Based on the identified degradation pathway, implement the appropriate corrective actions for storage and handling as outlined in the FAQ section.

    Proposed Oxidative Degradation Pathway

    G cluster_0 N-(1-ethylpropyl)-N-methylamine cluster_1 Oxidative Stress (e.g., O₂, H₂O₂) cluster_2 Potential Degradation Products A C₆H₁₅N B Oxidizing Agent C N-oxide (M+16) B->C N-Oxidation D N-(1-ethylpropyl)amine (De-methylated, M-14) B->D N-Dealkylation E N-methylamine (De-ethylpropylated, M-71) B->E N-Dealkylation

    Caption: Plausible Oxidative Degradation Pathways.

    Troubleshooting Scenario 2: Loss of Potency or Inconsistent Experimental Results

    Issue: You are using N-(1-ethylpropyl)-N-methylamine hydrochloride in a biological or chemical assay and observe a decrease in its expected activity over time, or high variability between experiments.

    Underlying Cause: This issue is often linked to the degradation of the stock solution. The active compound is degrading, leading to a lower effective concentration.

    Step-by-Step Protocol:

    • Prepare Fresh Stock Solutions: Always prepare stock solutions fresh for each experiment if possible. If you must store stock solutions, do so under the optimal conditions described in the FAQ section (refrigerated, protected from light, under inert gas).

    • Validate Stock Solution Concentration: Before each critical experiment, verify the concentration of your stock solution using a validated analytical method, such as HPLC-UV. Create a calibration curve with a freshly prepared standard to accurately quantify the concentration of the active compound in your stock solution.

    • Investigate Solution Stability: Perform a time-course stability study of your stock solution.

      • Prepare a fresh stock solution in your experimental buffer.

      • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC to quantify the amount of the parent compound remaining.

      • This will establish the "use-by" time for your prepared solutions.

    • Evaluate Container Compatibility: Ensure that the compound is not adsorbing to your storage vials or experimental plates. Polypropylene is generally a good choice for storing amine solutions. If you suspect adsorption, you can perform a recovery study by preparing a solution in the container, transferring it to a new container, and then rinsing the original container with a strong solvent to see if any compound can be recovered.

    By following these guidelines and troubleshooting steps, researchers can ensure the integrity of their experiments and the reliability of their data when working with N-(1-ethylpropyl)-N-methylamine hydrochloride.

    References

    • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Oxford Academic. [Link]

    • (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]

    • Atmospheric Degradation of Amines (ADA). NILU. [Link]

    • Oxidative degradation of amines using a closed batch system. ResearchGate. [Link]

    • Oxidation of Secondary and Primary Amines. SlideShare. [Link]

    • Characterization of the degradation products of amines used for post combustion CO 2 capture. Laboratoire Sciences, Bioanalytiques et Miniaturisation. [Link]

    • Oxidative degradation mechanisms for amines in flue gas capture. ResearchGate. [Link]

    • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

    • Forced Degradation Studies. MedCrave online. [Link]

    • Degradation of nitrogen-containing hazardous compounds using advanced oxidation processes: A review on aliphatic and aromatic amines, dyes, and pesticides. INIS-IAEA. [Link]

    • Forced degradation, Mass balance, Peak purity, FDA guidelines, ICH guidelines. Scientific & Academic Publishing. [Link]

    • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

    • Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States. The Journal of Physical Chemistry A. ACS Publications. [Link]

    • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

    • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. [Link]

    • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal in Management and Social Science. [Link]

    • Photochemistry of Aliphatic and Aromatic Amines. ResearchGate. [Link]

    • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. ACS Publications. [Link]

    • Amine Thermal Degradation. Bryan Research & Engineering, LLC. [Link]

    • PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. SID. [Link]

    • Thermal Degradation Of Amines For Co 2 Capture. UKnowledge. [Link]

    • Thermal degradation of aqueous amines used for carbon dioxide capture. ProQuest. [Link]

    • Validation of a Liquid Chromatography Tandem Mass Spectrometry Method for Targeted Degradation Compounds of Ethanolamine Used in. Oil & Gas Science and Technology. [Link]

    Sources

    Technical Support Center: Method Refinement and Troubleshooting for the Analysis of Aliphatic Amines

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center dedicated to the analysis of aliphatic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these highly polar and basic compounds. Aliphatic amines are notorious in chromatography for their tendency to exhibit poor peak shape, low sensitivity, and unpredictable retention due to their strong interactions with stationary phases and their lack of strong chromophores.[1]

    This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple procedural lists to explain the fundamental science behind the troubleshooting steps. Our goal is to empower you with the knowledge to refine your methods, diagnose issues effectively, and generate reliable, high-quality data.

    Section 1: Gas Chromatography (GC) Analysis - Troubleshooting & FAQs

    Gas Chromatography is a powerful technique for volatile amines, but it is fraught with challenges related to analyte activity and thermal stability.[1] Most issues in GC analysis of amines trace back to unwanted interactions within the system.

    Q1: My aliphatic amine peaks are severely tailing. What are the primary causes and how can I fix this?

    A1: Peak tailing is the most common problem when analyzing amines by GC and it almost always points to active sites within your GC system.[2][3] Aliphatic amines, being basic, will interact strongly with any acidic sites, primarily free silanol groups (-Si-OH) on glass surfaces like the inlet liner and the column itself. This strong, secondary interaction delays the elution of a portion of the analyte molecules, causing the characteristic tail.

    Causality & Solution Workflow:

    • Inlet Activity: The hot inlet is the first place unwanted interactions occur.

      • Solution: Use a deactivated inlet liner. Deactivation treatments (silanization) cap the active silanol groups, presenting a more inert surface to your analytes. If you are already using a deactivated liner, it may be contaminated with non-volatile matrix components. Replace the liner, O-ring, and septum as part of routine inlet maintenance.[4][5]

    • Column Activity: The capillary column itself can be a source of active sites, especially if it's old or has been exposed to oxygen at high temperatures.

      • Solution: First, try conditioning the column by baking it out at its maximum isothermal temperature for a few hours. If tailing persists, trim the first 15-20 cm from the front of the column to remove accumulated non-volatile residues.[4] If this fails, the column may be irreversibly damaged, and replacement is necessary. For persistent issues, consider using a column specifically designed for amine analysis (e.g., a "WAX" or amine-specific phase) which has a more basic surface character.

    • Analyte Chemistry (The Ultimate Solution): Sometimes, even with the most inert system, the inherent basicity of primary and secondary amines causes tailing.[2][6]

      • Solution: Derivatization is the most robust solution. This process chemically modifies the amine's active hydrogen, making the molecule less polar, more volatile, and less prone to hydrogen bonding.[7][8] This not only eliminates peak tailing but often improves thermal stability and detector sensitivity.

    Q2: What are the best derivatization strategies for GC analysis of aliphatic amines?

    A2: The ideal derivatization reaction should be rapid, quantitative, and produce a stable derivative with improved chromatographic properties. The three most common strategies are silylation, acylation, and alkylation.[7]

    Derivatization MethodCommon ReagentsTarget AminesAdvantages & Disadvantages
    Silylation BSTFA, BSA, TMCS (catalyst)Primary, SecondaryAdvantages: Very common, reagents are powerful silylating agents. Disadvantages: Derivatives can be moisture-sensitive. Reagents can be harsh on columns.[8]
    Acylation Trifluoroacetic Anhydride (TFAA), Pentafluorobenzoyl Chloride (PFBOC)Primary, SecondaryAdvantages: Creates stable derivatives. Halogenated derivatives (from TFAA, PFBOC) are excellent for sensitive detection by Electron Capture Detector (ECD). Disadvantages: Reagents and byproducts can be corrosive.
    Chloroformates Isobutyl Chloroformate, Propyl ChloroformatePrimary, SecondaryAdvantages: Rapid reaction, stable derivatives. Good for general-purpose FID detection. Disadvantages: Reagents can be toxic and moisture-sensitive.
    Featured Protocol: Acylation of Aliphatic Amines with Pentafluorobenzoyl Chloride (PFBOC)

    This protocol is adapted for the derivatization of trace-level aliphatic amines in aqueous samples for GC-MS analysis.

    Objective: To convert polar primary and secondary amines into their less polar, more volatile PFB-amides, which exhibit excellent chromatographic behavior and high sensitivity for mass spectrometry.

    Materials:

    • Pentafluorobenzoyl chloride (PFBOC) solution (10% in Toluene)

    • Sodium Bicarbonate Buffer (0.5 M, pH 10.5)

    • Sample containing aliphatic amines

    • Extraction Solvent (e.g., Hexane or Toluene)

    • Vortex mixer

    • Centrifuge

    Procedure:

    • pH Adjustment: In a 2 mL glass vial, add 500 µL of the aqueous amine sample. Add 200 µL of the sodium bicarbonate buffer to raise the pH. This ensures the amine is in its free base form, ready to react.

    • Reagent Addition: Add 100 µL of the PFBOC solution to the vial. The reaction is biphasic.

    • Reaction: Cap the vial tightly and vortex vigorously for 2-3 minutes at room temperature. The derivatization occurs rapidly at the interface of the aqueous and organic layers.

    • Extraction: The PFB-amide derivatives are hydrophobic and will be in the organic (toluene) layer. To ensure complete extraction, you can add an additional 200 µL of hexane and vortex again for 1 minute.

    • Phase Separation: Centrifuge the vial at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.

    • Analysis: Carefully transfer the upper organic layer to a GC autosampler vial. This solution is now ready for injection into the GC-MS system.

    Section 2: High-Performance Liquid Chromatography (HPLC) Analysis - Troubleshooting & FAQs

    For less volatile or thermally sensitive amines, HPLC is the method of choice. However, standard reversed-phase (RP) methods often fail to provide adequate retention for small, polar aliphatic amines.

    Q3: My small aliphatic amines show little to no retention on my C18 column. How can I increase their retention?

    A3: This is a classic problem. Small aliphatic amines are highly polar and are not well retained by non-polar stationary phases like C18 under typical reversed-phase conditions (high aqueous mobile phase).[9] You have three primary strategies to overcome this:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for polar compounds. It uses a polar stationary phase (like bare silica, diol, or zwitterionic phases) with a highly organic mobile phase (>70% acetonitrile).[10][11][12] Water acts as the strong, eluting solvent. In HILIC, polar amines partition into a water-enriched layer on the stationary phase surface, leading to strong retention.[12] This is often the most direct and effective solution.

    • Ion-Pair Chromatography (IPC): This technique modifies a standard reversed-phase system. An ion-pairing reagent, which is an amphiphilic molecule, is added to the mobile phase.[9] For cationic amines, an anionic ion-pairing reagent (e.g., an alkyl sulfonate like sodium dodecyl sulfate) is used.[13][14] The reagent forms a neutral ion-pair with the protonated amine, and this neutral complex has much greater affinity for the non-polar C18 stationary phase, thus increasing retention.

      • Critical Caveat for MS: Most traditional ion-pairing reagents are non-volatile salts and are not compatible with mass spectrometry detectors as they will contaminate the ion source.[13][15] For LC-MS, volatile ion-pairing reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) must be used.[13][15]

    • Derivatization: Similar to GC, you can derivatize the amines to make them more hydrophobic. Reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) attach a large, non-polar chromophore or fluorophore to the amine.[1] This drastically increases retention on a C18 column and provides the added benefit of high-sensitivity UV or fluorescence detection.[1]

    Q4: I am using a HILIC column, but my retention times are unstable and drifting. What's wrong?

    A4: Retention time irreproducibility is a common frustration during HILIC method development. It is almost always related to the management of the aqueous layer on the stationary phase surface.

    • Cause: The HILIC separation mechanism depends on a stable, adsorbed water layer. The formation and maintenance of this layer are slow processes.[11]

    • Solution - Equilibration is Key: HILIC columns require significantly longer equilibration times than RPLC columns. A minimum of 10-20 column volumes is recommended when starting up or after a gradient.[11] If you see drifting retention times, the first step is always to increase the equilibration time between injections.

    • Solution - Match Injection Solvent: Injecting your sample in a solvent much stronger (i.e., more aqueous) than the mobile phase can disrupt the water layer at the head of the column, causing poor peak shape and shifting retention. Whenever possible, dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition (high organic).[11]

    Troubleshooting Workflow: Poor Peak Shape in Amine Analysis

    The following diagram outlines a logical workflow for diagnosing and solving common peak shape issues in HPLC.

    G start Start: Poor Peak Shape (Tailing or Fronting) q_tail_or_front Is the peak tailing or fronting? start->q_tail_or_front tailing Peak Tailing (Secondary Interactions) q_tail_or_front->tailing Tailing fronting Peak Fronting (Overload or Solvent Mismatch) q_tail_or_front->fronting Fronting q_rplc_or_hilic Using RPLC or HILIC? tailing->q_rplc_or_hilic fronting_sol Fronting Solutions: - Reduce sample concentration/injection volume. - Match injection solvent to mobile phase. - For RPLC, ensure injection solvent is not stronger (less organic) than mobile phase. fronting->fronting_sol rplc_tailing RPLC Tailing: - Increase mobile phase pH to suppress silanol activity (pH > 4). - Add a competing base (e.g., triethylamine) to mobile phase. - Use a base-deactivated column. - Switch to HILIC or Ion-Pairing. q_rplc_or_hilic->rplc_tailing RPLC hilic_tailing HILIC Tailing: - Check mobile phase pH. Ensure amine is protonated (pH < pKa). - Increase buffer concentration to shield silanols (e.g., 10-20mM). - Try a different HILIC phase (e.g., Amide). q_rplc_or_hilic->hilic_tailing HILIC

    Caption: A decision tree for troubleshooting poor peak shapes in HPLC.

    Section 3: Mass Spectrometry (MS) Detection - FAQs

    Coupling liquid chromatography to mass spectrometry (LC-MS) is standard for achieving high sensitivity and selectivity. However, the properties of aliphatic amines and HPLC mobile phases can create challenges.

    Q5: I have poor sensitivity for my amines in positive-ion ESI-MS. How can I improve the signal?

    A5: Poor sensitivity in electrospray ionization (ESI) is often a result of inefficient protonation of the analyte.

    • Mobile Phase pH is Crucial: Aliphatic amines are ionized most efficiently when they are protonated (R-NH3+). To ensure this, the mobile phase pH should be at least 1-2 pH units below the pKa of your amine. Adding a volatile acid like formic acid (0.1%) or acetic acid (0.1%) to the mobile phase is standard practice to provide a source of protons and ensure efficient ionization.[13]

    • Check for Ion Suppression: If your amine is in a complex matrix (e.g., plasma, urine), other components can co-elute and compete for ionization, suppressing your analyte's signal. Improve your chromatographic separation to move the amine peak away from interfering matrix components. A robust sample preparation/cleanup procedure is also critical.

    • Avoid Non-Volatile Additives: As mentioned, non-volatile buffers (e.g., phosphate) and ion-pairing reagents (e.g., alkyl sulfonates) will rapidly contaminate the MS ion source, leading to severe signal suppression and requiring extensive cleaning.[13][15] Always use volatile mobile phase components like ammonium formate, ammonium acetate, formic acid, and acetic acid for LC-MS.[11][13]

    Q6: What are the characteristic fragmentation patterns for aliphatic amines in MS/MS?

    A6: In tandem mass spectrometry (MS/MS), aliphatic amines exhibit predictable fragmentation patterns that are useful for structural confirmation. The most common fragmentation pathway is alpha-cleavage (α-cleavage).[16][17]

    • Mechanism: This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The charge is retained by the nitrogen-containing fragment, which is stabilized.[17]

    • Example: For 1-butanamine (CH3CH2CH2CH2NH2), the molecular ion is at m/z 74 ([M+H]+). The major fragmentation pathway is the loss of a propyl radical (•CH2CH2CH3) via α-cleavage, resulting in a prominent fragment ion at m/z 30 (CH2=NH2+).[17] This m/z 30 fragment is a strong indicator of a primary amine with an unbranched α-carbon.[16]

    Section 4: Advanced & Specialized Techniques - FAQs

    Q7: I need to separate enantiomers of a chiral aliphatic amine. What is the best approach?

    A7: For chiral separations, Supercritical Fluid Chromatography (SFC) is often superior to HPLC.[18][19][]

    • Why SFC? SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity.[18] This allows for faster separations and higher efficiency compared to normal-phase HPLC, which would otherwise be used for chiral analysis.[19] SFC is also considered a "greener" technique due to reduced organic solvent consumption.[]

    • Methodology: The separation is performed using a Chiral Stationary Phase (CSP), typically one based on coated or immobilized polysaccharides.[] For basic amines, which can interact strongly and cause peak tailing, it is common to add a small amount of an additive like triethylamine or ethanesulfonic acid to the mobile phase co-solvent (e.g., methanol) to improve peak shape and resolution.[18][21]

    Section 5: General Method Validation & Sample Preparation

    Q8: What are the key parameters to consider when validating an analytical method for aliphatic amines according to regulatory standards?

    A8: Method validation demonstrates that an analytical procedure is suitable for its intended purpose. Following guidelines such as ICH Q2(R1), the key parameters to assess include:

    • Accuracy: The closeness of test results to the true value. This can be determined by analyzing a sample with a known concentration (e.g., a certified reference material) or by comparing results to a well-characterized orthogonal method.[22]

    • Precision: The degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-day/inter-analyst), and reproducibility (between labs).

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). This is typically shown by achieving good resolution between the analyte peak and other peaks.

    • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a specified range.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

    Q9: What are the challenges in preparing samples containing aliphatic amines from complex matrices?

    A9: Sample preparation for aliphatic amines is challenging due to their polarity and the complexity of common matrices like food or biological fluids.[23]

    • Extraction: Because amines are highly water-soluble, extracting them into a water-immiscible organic solvent using traditional liquid-liquid extraction (LLE) is difficult.[23]

    • Solutions:

      • Acidic Extraction: First, samples are often treated with an acid (e.g., perchloric or trichloroacetic acid) to precipitate proteins and extract the protonated, highly soluble amines into the aqueous phase.[23]

      • Solid Phase Extraction (SPE): SPE is a powerful cleanup tool. Cation-exchange cartridges are commonly used, where the protonated amines are retained on the sorbent, washed to remove neutral/anionic interferences, and then eluted with a basic or high-ionic-strength solution.

      • Derivatization: As discussed, derivatization can be part of the sample preparation itself. After derivatization, the now non-polar amine derivatives can be easily extracted using LLE with a non-polar solvent.[23]

    References
    • ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2020). YouTube.
    • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent.
    • How to Avoid Common Problems with HILIC Methods. (2020). Restek.
    • Types and Applications of Ion-Pair Reagents in Liquid Chromatography. (2024). Welch Materials.
    • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (n.d.). PMC.
    • Amine Fragmentation. (2022). Chemistry LibreTexts.
    • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). Chromatography Online.
    • Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. (2025). ResearchGate.
    • GC Tech Tip: Peak Shape Problems - Tailing Peaks. (n.d.). Phenomenex.
    • What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? (2019). SCIEX.
    • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. (n.d.). Agilent.
    • Derivatization and Separation of Aliphatic Amines. (n.d.). Sigma-Aldrich.
    • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. (n.d.). Thermo Fisher Scientific.
    • Static headspace analysis of aliphatic amines in aqueous samples. (2025). ResearchGate.
    • Column Technology for Achiral SFC Separations. (n.d.). Chromatography Today.
    • Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. (2025). ResearchGate.
    • Derivatization. (2023). Chemistry LibreTexts.
    • Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. (2025). ResearchGate.
    • Derivatization for Gas Chromatography. (n.d.). Phenomenex.
    • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). NIH.
    • A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). (n.d.). ResearchGate.
    • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online.
    • What You Need to Know About HILIC. (n.d.). LCGC International.
    • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex.
    • HPLC and UHPLC Column Selection Guide. (n.d.). Sigma-Aldrich.
    • Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. (2019). Royal Society of Chemistry.
    • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (n.d.). Agilent.
    • Column troubleshooting guide – HILIC. (n.d.). Thermo Fisher Scientific.
    • Fixing GC Peak Tailing for Cleaner Results. (2025). Separation Science.
    • Chiral SFC-UV separation of amine and imine derivative using standard... (n.d.). ResearchGate.
    • Tailing Peaks - Part 1 - GC Troubleshooting Series. (2016). YouTube.
    • amines, aliphatic 2010. (n.d.). NIOSH | CDC.
    • Determination of aliphatic amines by high performance liquid chromatography with amperometric detection after derivatization with phenylisothiocyanate. (2025). ResearchGate.
    • HILIC separations. (n.d.). Thermo Fisher Scientific.
    • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
    • Enantiomeric Purification (HPLC/SFC). (n.d.). BOC Sciences.
    • The Analysis of Aliphatic Amine Mixtures: Determination of Secondary. (n.d.). PDF Free Download.
    • Fragmentation (mass spectrometry). (n.d.). Wikipedia.
    • Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography. (n.d.). Analytical Chemistry.
    • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
    • Improving HPLC Column Selection and System Performance. (n.d.).
    • Determination of ammonia and aliphatic amines in environmental aqueous samples utilizing pre-column derivatization to their phenylthioureas and high performance liquid chromatography. (n.d.). Analyst (RSC Publishing).

    Sources

    Validation & Comparative

    A Comparative Guide to the Validation of an Analytical Method for N-(1-ethylpropyl)-N-methylamine

    Author: BenchChem Technical Support Team. Date: January 2026

    This guide provides a comprehensive comparison of two robust analytical methods for the quantitative determination of N-(1-ethylpropyl)-N-methylamine, a secondary amine of interest in pharmaceutical development and chemical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document is structured to provide not just a procedural outline but a deep dive into the causality behind experimental choices, ensuring that the described protocols are self-validating systems grounded in established scientific principles and regulatory expectations.

    The validation of an analytical procedure is the cornerstone of its lifecycle, demonstrating its suitability for the intended purpose.[1] This guide will compare a Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization with a High-Performance Liquid Chromatography (HPLC) method using a mixed-mode column. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for the principles of analytical procedure validation.[1][2][3]

    The Analytical Challenge: N-(1-ethylpropyl)-N-methylamine

    N-(1-ethylpropyl)-N-methylamine is a secondary aliphatic amine. The analysis of such compounds can be challenging due to their basicity, potential for volatility, and often poor chromatographic peak shape on traditional columns.[4] Furthermore, the lack of a strong chromophore makes UV detection in HPLC challenging without derivatization. Therefore, the choice of analytical methodology must address these intrinsic properties to ensure reliable and accurate quantification.

    Method A: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

    Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds.[5][6] However, the direct analysis of primary and secondary amines like N-(1-ethylpropyl)-N-methylamine can be problematic due to their polarity and potential for adsorption onto the stationary phase, leading to poor peak symmetry and low response.[4] Derivatization is a common strategy to overcome these issues by converting the analyte into a less polar, more volatile, and more thermally stable derivative. For this guide, we will consider derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a widely used silylating agent.

    Experimental Workflow: GC-MS with Derivatization

    GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Derivatization Derivatization Sample->Derivatization Add MSTFA Extraction Extraction Derivatization->Extraction Liquid-Liquid Extraction Injection Injection Extraction->Injection Inject 1 µL Separation Separation Injection->Separation GC Column Detection Detection Separation->Detection Mass Spectrometer Data_Analysis Data_Analysis Detection->Data_Analysis Quantification

    Caption: Workflow for the GC-MS analysis of N-(1-ethylpropyl)-N-methylamine following derivatization.

    Detailed Protocol: GC-MS Method
    • Standard and Sample Preparation:

      • Prepare a stock solution of N-(1-ethylpropyl)-N-methylamine hydrochloride in methanol. The hydrochloride salt provides better stability and ease of handling.[7]

      • Create a series of calibration standards by diluting the stock solution.

      • For sample analysis, accurately weigh and dissolve the sample in a suitable solvent.

    • Derivatization:

      • To 100 µL of the standard or sample solution, add 50 µL of MSTFA and 50 µL of pyridine (as a catalyst).

      • Vortex the mixture and heat at 60°C for 30 minutes to ensure complete derivatization. The silylation reaction replaces the active hydrogen on the secondary amine with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.

    • GC-MS Conditions:

      • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. A non-polar column is suitable for the separation of the derivatized amine.

      • Injector: Splitless mode at 250°C.

      • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-300. For quantification, selected ion monitoring (SIM) of characteristic ions of the TMS-derivatized analyte is recommended for enhanced sensitivity and selectivity.

    Method B: High-Performance Liquid Chromatography (HPLC) with Mixed-Mode Chromatography

    HPLC is a versatile technique for the analysis of a wide range of compounds.[8] For polar and basic compounds like N-(1-ethylpropyl)-N-methylamine that lack a UV chromophore, a specialized approach is needed. Mixed-mode chromatography, which combines reversed-phase and ion-exchange retention mechanisms, can provide excellent retention and selectivity for such analytes.[9] Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which do not require the analyte to have a chromophore.

    Experimental Workflow: HPLC with Mixed-Mode Chromatography

    HPLC Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis Sample_HPLC Sample Dilution Dilution Sample_HPLC->Dilution Dilute in Mobile Phase Filtration Filtration Dilution->Filtration 0.22 µm Filter Injection_HPLC Injection Filtration->Injection_HPLC Inject 10 µL Separation_HPLC Separation Injection_HPLC->Separation_HPLC Mixed-Mode Column Detection_HPLC Detection Separation_HPLC->Detection_HPLC ELSD/CAD Data_Analysis_HPLC Data Analysis Detection_HPLC->Data_Analysis_HPLC Quantification

    Caption: Workflow for the HPLC analysis of N-(1-ethylpropyl)-N-methylamine using a mixed-mode column.

    Detailed Protocol: HPLC Method
    • Standard and Sample Preparation:

      • Prepare a stock solution of N-(1-ethylpropyl)-N-methylamine hydrochloride in the mobile phase.

      • Create a series of calibration standards by diluting the stock solution with the mobile phase.

      • Accurately weigh and dissolve the sample in the mobile phase.

      • Filter all solutions through a 0.22 µm filter before injection to protect the column and instrument.

    • HPLC Conditions:

      • Column: A mixed-mode column with both reversed-phase and cation-exchange characteristics (e.g., Coresep 100).

      • Mobile Phase: Isocratic elution with 20% acetonitrile in water containing 0.1% trifluoroacetic acid (TFA). The TFA acts as an ion-pairing agent and protonates the amine, facilitating its retention on the cation-exchange stationary phase.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detector: ELSD (Drift tube temperature: 50°C, Nebulizing gas: Nitrogen at 2.0 L/min) or CAD.

    Comparative Validation Data

    The following tables present hypothetical validation data for the two methods, based on ICH Q2(R2) guidelines.[10][11] The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[12]

    Table 1: Specificity and Linearity
    ParameterMethod A: GC-MS with DerivatizationMethod B: HPLC with Mixed-Mode ChromatographyAcceptance Criteria
    Specificity No interference from blank, placebo, and known impurities at the retention time of the analyte. Peak purity > 99.5% by MS.No interference from blank, placebo, and known impurities at the retention time of the analyte.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[11][13]
    Linearity Range 0.1 - 10 µg/mL1 - 100 µg/mLThe range should cover 80-120% of the test concentration for an assay.[12]
    Correlation Coefficient (r²) 0.99950.9991r² ≥ 0.999
    y-intercept Close to zeroClose to zeroShould not be significantly different from zero.

    Causality: The high specificity of the GC-MS method is attributed to the combination of chromatographic separation and mass spectrometric detection, which provides structural information about the analyte. The HPLC method's specificity relies on the unique retention characteristics of the mixed-mode column. The linearity of both methods demonstrates a direct proportionality between concentration and response over the defined range.[11]

    Table 2: Accuracy and Precision
    ParameterMethod A: GC-MS with DerivatizationMethod B: HPLC with Mixed-Mode ChromatographyAcceptance Criteria
    Accuracy (% Recovery)
    80% Concentration99.5%98.9%98.0% - 102.0%
    100% Concentration100.2%100.5%98.0% - 102.0%
    120% Concentration100.8%101.2%98.0% - 102.0%
    Precision (Repeatability, %RSD) 0.8% (n=6)1.2% (n=6)RSD ≤ 2%
    Intermediate Precision (%RSD) 1.1% (different day, different analyst)1.5% (different day, different analyst)RSD ≤ 2%

    Causality: Accuracy, the closeness of the test results to the true value, was assessed by spike recovery at three concentration levels.[14][15] Both methods demonstrate excellent accuracy. Precision, a measure of the degree of scatter of a series of measurements, was evaluated at two levels: repeatability (short-term precision) and intermediate precision (within-laboratory variations).[12][14] The lower %RSD for the GC-MS method suggests slightly better precision, potentially due to the high specificity of the detector.

    Table 3: LOD, LOQ, and Robustness
    ParameterMethod A: GC-MS with DerivatizationMethod B: HPLC with Mixed-Mode ChromatographyAcceptance Criteria
    Limit of Detection (LOD) 0.03 µg/mL (S/N = 3)0.3 µg/mL (S/N = 3)The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
    Limit of Quantitation (LOQ) 0.1 µg/mL (S/N = 10)1.0 µg/mL (S/N = 10)The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
    Robustness No significant impact on results with small variations in oven temperature ramp rate (±1°C/min) and flow rate (±0.1 mL/min).No significant impact on results with small variations in mobile phase composition (±2% organic), column temperature (±2°C), and flow rate (±0.1 mL/min).The reliability of an analytical procedure with respect to deliberate variations in method parameters.[16]

    Causality: The significantly lower LOD and LOQ of the GC-MS method are a direct result of the high sensitivity of the mass spectrometer, especially when operating in SIM mode. Robustness studies are designed to show the reliability of the method during normal usage.[16] Both methods demonstrate good robustness, indicating they are well-controlled and suitable for routine use.

    Method Comparison and Selection

    FeatureMethod A: GC-MS with DerivatizationMethod B: HPLC with Mixed-Mode Chromatography
    Sensitivity Very high (sub-µg/mL LOQ)Moderate (µg/mL LOQ)
    Specificity Very high (mass spectrometric confirmation)High (chromatographic separation)
    Sample Throughput Lower (due to derivatization step and longer run time)Higher (simpler sample preparation)
    Cost & Complexity Higher (instrumentation and reagents)Lower (simpler instrumentation)
    Development Effort Higher (derivatization optimization)Moderate (column and mobile phase screening)
    Recommendation
    • Method A (GC-MS with Derivatization) is the preferred method for applications requiring very high sensitivity, such as the determination of trace-level impurities or for pharmacokinetic studies with low dosage. The high specificity also makes it an excellent choice for identification and confirmation purposes.

    • Method B (HPLC with Mixed-Mode Chromatography) is a suitable and more practical alternative for routine quality control (QC) applications, such as the assay of the bulk drug substance or formulated product, where the analyte concentration is higher. Its simpler sample preparation and higher throughput make it more efficient for analyzing a large number of samples.

    Conclusion

    Both the GC-MS with derivatization and the HPLC with mixed-mode chromatography methods have been demonstrated to be valid for the quantitative analysis of N-(1-ethylpropyl)-N-methylamine, in accordance with ICH guidelines.[2][3][11] The choice between the two methods should be based on the specific requirements of the analysis, with a trade-off between sensitivity and throughput. This guide provides the foundational data and rationale to support the selection and implementation of a suitable analytical method for N-(1-ethylpropyl)-N-methylamine in a regulated environment.

    References

    • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Source: U.S.
    • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Source: ProPharma Group.
    • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Source: Pharma Talks.
    • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Source: AMSbiopharma.
    • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. Source: ECA Academy.
    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Source: European Medicines Agency.
    • Validation of Analytical Procedures Q2(R2) - ICH.
    • FDA Releases Guidance on Analytical Procedures - BioPharm International.
    • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy. Source: ECA Academy.
    • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. Source: U.S.
    • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Source: European Medicines Agency.
    • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Source: Pharma Guru.
    • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. Source: European Medicines Agency.
    • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC - NIH.
    • A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-3-(methylamino)butan-2-ol - Benchchem. Source: BenchChem.
    • Quantitative analysis of aliphatic amines in urban aerosols based on online derivatization and high performance liquid chromatography | Request PDF - ResearchGate.
    • EMA publishes Document on the Validation of analytical Methods - gmp-compliance.org. Source: GMP Compliance.
    • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Source: ScienceDirect.
    • Quantitative relative gas-phase basicities of alkylamines. Correlation with solution basicity | Journal of the American Chemical Society. Source: ACS Publications. [https://vertexaisearch.cloud.g Chemical Society**.

    Sources

    A Comparative Analysis of N-(1-ethylpropyl)-N-methylamine Hydrochloride and Structurally Related Secondary Amines

    Author: BenchChem Technical Support Team. Date: January 2026

    A Technical Guide for Researchers in Drug Discovery and Development

    Introduction

    N-(1-ethylpropyl)-N-methylamine hydrochloride, also known as N-methyl-3-aminopentane hydrochloride, is a secondary amine that holds potential as a building block in the synthesis of novel chemical entities. Its structural motif, a branched alkyl chain attached to a methylamino group, is of interest in medicinal chemistry for its potential to influence pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comparative analysis of N-(1-ethylpropyl)-N-methylamine hydrochloride with three structurally related secondary amines: its positional isomer N-methyl-2-pentanamine, its functional isomer N-ethyl-N-propylamine, and its linear homolog N-methyl-N-butylamine. Through a detailed examination of their physicochemical properties and a presentation of established analytical methodologies, this document aims to equip researchers with the foundational knowledge required for the effective selection and characterization of these and similar compounds in a laboratory setting.

    Comparator Compound Selection Rationale

    The selection of comparator compounds is crucial for a meaningful structure-activity relationship (SAR) analysis. The chosen compounds for this guide allow for a systematic evaluation of the impact of subtle structural modifications on the overall properties of the molecule.

    • N-methyl-2-pentanamine: As a positional isomer, it allows for the investigation of how the position of the methylamino group on the pentyl chain affects the molecule's properties.

    • N-ethyl-N-propylamine: This isomer helps in understanding the effect of the distribution of carbon atoms across the nitrogen atom while maintaining the same molecular formula.

    • N-methyl-N-butylamine: As a linear homolog, it provides a basis for comparing the properties of a branched versus a straight-chain amine.

    Comparative Physicochemical Properties

    The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. The following table summarizes key properties of N-(1-ethylpropyl)-N-methylamine and its selected comparators.

    PropertyN-(1-ethylpropyl)-N-methylamineN-methyl-2-pentanamineN-ethyl-N-propylamineN-methyl-N-butylamine
    Molecular Formula C6H15NC6H15NC5H13NC5H13N
    Molecular Weight ( g/mol ) 101.19101.19[2]87.16[3]87.16[3]
    Boiling Point (°C) Not available139-14180-85[4]91[3]
    Density (g/cm³) Not available~0.760.7270.736[3]
    pKa (conjugate acid) Not availableNot available10.76 (Predicted)[5]10.9[3]
    LogP (predicted) 1.7[1]1.5[2]1.1[6]1.3[3]

    Experimental Protocols for Comparative Analysis

    A thorough comparison of these amines necessitates a multi-faceted analytical approach. The following protocols are designed to provide a robust framework for their differentiation and characterization.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For the comparative analysis of these amines, both ¹H and ¹³C NMR are recommended.

    Experimental Workflow for NMR Analysis

    A Sample Preparation: Dissolve ~5-10 mg of amine hydrochloride in 0.5 mL of D2O or CDCl3. Add a drop of TMS as an internal standard. B Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. A->B Transfer sample to NMR tube C Data Acquisition: Obtain ¹H spectrum with sufficient scans for good signal-to-noise. Obtain ¹³C spectrum (e.g., using a DEPT sequence to differentiate CH, CH2, and CH3 groups). B->C Run experiment D Data Analysis: Integrate ¹H signals to determine proton ratios. Analyze chemical shifts and coupling constants to assign protons. Compare the spectra of the four amines to identify unique structural features. C->D Process data

    Caption: Workflow for comparative NMR analysis.

    Interpretation of Expected Spectral Differences:

    • ¹H NMR: The chemical shift of the N-H proton will appear as a broad singlet, and its position can be confirmed by its disappearance upon a D₂O shake.[7] The protons on the carbons alpha to the nitrogen will be deshielded and appear in the 2.2-2.9 ppm range.[7] The splitting patterns and integration of the alkyl chain protons will be distinct for each isomer, allowing for their differentiation.

    • ¹³C NMR: The carbons directly attached to the nitrogen (alpha carbons) will be deshielded and appear in the 30-60 ppm range.[7] The number and chemical shifts of the signals in the ¹³C NMR spectrum will be unique for each compound, reflecting their different carbon skeletons.

    Infrared (IR) Spectroscopy

    IR spectroscopy is a rapid and effective method for identifying key functional groups. For these secondary amines, the N-H stretch is a particularly diagnostic feature.

    Experimental Protocol for IR Analysis (Neat Liquid)

    A Sample Preparation: Place a drop of the neat amine (free base) onto a salt plate (e.g., NaCl). B Sandwiching the Sample: Place a second salt plate on top to create a thin liquid film. A->B Spread liquid C Data Acquisition: Place the sandwiched plates in the IR spectrometer. Acquire the spectrum over the range of 4000-400 cm⁻¹. B->C Mount in holder D Data Analysis: Identify the characteristic N-H stretching and bending vibrations. Compare the fingerprint regions of the four amines. C->D Process spectrum

    Caption: Protocol for IR analysis of liquid amines.

    Expected Spectral Features:

    • N-H Stretch: Secondary amines typically show a single, weak to medium intensity absorption band in the region of 3300-3500 cm⁻¹.

    • C-N Stretch: Aliphatic amines exhibit a C-N stretching vibration in the 1000-1250 cm⁻¹ range.[8]

    • Fingerprint Region: Subtle differences in the C-H bending and other skeletal vibrations in the fingerprint region (<1500 cm⁻¹) can be used to distinguish between the isomers.

    Mass Spectrometry (MS)

    Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for identification and structural elucidation.

    Expected Fragmentation Pattern:

    The most common fragmentation pathway for aliphatic amines is alpha-cleavage , where the bond between the alpha-carbon and a beta-carbon is broken.[9][10] The largest alkyl group is preferentially lost as a radical, and the charge is retained on the nitrogen-containing fragment.

    Logical Flow of Alpha-Cleavage

    MolIon Molecular Ion [M]⁺ AlphaCleavage Alpha-Cleavage (Loss of largest alkyl radical) MolIon->AlphaCleavage FragmentIon Stable Fragment Ion (Charge retained on N-containing fragment) AlphaCleavage->FragmentIon

    Caption: Alpha-cleavage in amine mass spectrometry.

    This predictable fragmentation will result in different base peaks for each of the four amines, allowing for their unambiguous identification by GC-MS.

    Gas Chromatography (GC)

    GC is a powerful technique for separating and analyzing volatile compounds. A well-developed GC method can effectively resolve the four amines in a mixture.

    Experimental Protocol for GC Analysis

    A Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the amine mixture in a suitable solvent (e.g., methanol or dichloromethane). B Instrument Setup: GC equipped with a flame ionization detector (FID) or mass spectrometer (MS). Column: A mid-polarity column (e.g., DB-5ms or equivalent) is a good starting point. A->B Inject sample C GC Conditions: Injector Temp: 250 °C Oven Program: Start at 50 °C, hold for 2 min, ramp to 200 °C at 10 °C/min. Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). B->C Run GC program D Data Analysis: Compare the retention times of the four amines. If using MS detection, confirm the identity of each peak by its mass spectrum. C->D Analyze chromatogram Reactants 3-Pentanone + Methylamine Imine Imine Intermediate Reactants->Imine Condensation Product N-(1-ethylpropyl)-N-methylamine Imine->Product Reduction (e.g., NaBH4)

    Caption: Reductive amination synthesis route.

    This pathway involves the condensation of 3-pentanone with methylamine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. The hydrochloride salt can be subsequently formed by treating the free base with hydrochloric acid.

    Potential Applications and Biological Activity

    Conclusion

    This guide has provided a comparative overview of N-(1-ethylpropyl)-N-methylamine hydrochloride and three structurally related secondary amines. By presenting their physicochemical properties and detailing robust analytical protocols for their characterization and differentiation, we have laid a foundation for their informed use in research and development. The experimental workflows and comparative data herein should serve as a valuable resource for scientists working to understand the structure-property relationships of this important class of molecules.

    References

    • LookChem. N-Methylbutylamine. [Link]

    • Molbase. N-methylbutylamine. [Link]

    • PubChem. N-Methylpentan-2-amine. [Link]

    • LookChem. N-Ethylpropylamine. [Link]

    • PubChem. N-Methyl-N-nitroso-2-pentanamine. [Link]

    • PubChem. Ethyl propylenamine. [Link]

    • PubChem. N-ethyl-N-propargylamine. [Link]

    • Unknown Source.
    • PubChem. N-ethyl-N-propylcyclohexanamine. [Link]

    • PubChemLite. N-methylbutylamine (C5H13N). [Link]

    • YouTube. Mass Spectroscopy Lecture 7: Fragmentation of Amines Part 2. [Link]

    • PubChem. 1-Propanamine, N-ethyl-. [Link]

    • Whitman College. GCMS Section 6.15. [Link]

    • PubChem. N-methyl-2-(methylamino)pentanamide. [Link]

    • PubChem. N-Methyldibutylamine. [Link]

    • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

    • PubChem. N-Methyl-3-pentanamine. [Link]

    • Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

    • National Institutes of Health. Effects of Secondary Amine and Molecular Weight on the Biological Activities of Cationic Amphipathic Antimicrobial Macromolecules. [Link]

    • PubChem. 1-Pentanamine, 2-methyl-. [Link]

    • National Institutes of Health. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. [Link]

    • Unknown Source.
    • PubChem. N,4-Dimethyl-2-pentanamine. [Link]

    • University of Colorado Boulder. IR Spectroscopy of Liquids. [Link]

    • PubChem. N-Methyl-2-butanamine. [Link]

    • Chemsrc. N-ethyl-N-propylaniline. [Link]

    • PubChem. 2-Methylpentan-3-amine. [Link]

    • University of Southern Mississippi. Sample Preparation – FT-IR/ATR. [Link]

    • National Institutes of Health. Simple secondary amines inhibit growth of Gram-negative bacteria through highly selective binding to phenylalanyl-tRNA synthetase. [Link]

    • PubChem. N,3-diethyl-N-methylpentan-3-amine. [Link]

    • ResearchGate. How to prepare IR samples?. [Link]

    • Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

    • PubChem. N,N-diethyl-3-aminopentane. [Link]

    • ACS Publications. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

    • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

    • Ataman Kimya. N-ETHYL PROPYLAMINE. [Link]

    • JoVE. Video: NMR Spectroscopy Of Amines. [Link]

    • Unknown Source. Amines: Biological Roles, Physiological Effects, and Chemical Properties.

    Sources

    The "Magic Methyl" Effect Revisited: A Comparative Guide to the Structure-Activity Relationship of N-Methylated Secondary Amines

    Author: BenchChem Technical Support Team. Date: January 2026

    In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their therapeutic potential. Among the myriad of chemical alterations available, the addition of a methyl group—a seemingly minor change—can profoundly influence a molecule's biological activity. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-methylated secondary amines, a common structural motif in pharmaceuticals. We will dissect the multifaceted effects of N-methylation on a compound's pharmacological profile, offering a comparative perspective grounded in experimental data to inform rational drug design.

    The Rationale Behind N-Methylation: More Than Just a Size Increase

    The introduction of a methyl group to a secondary amine, converting it to a tertiary amine, is a strategic decision driven by the desire to modulate several key properties of a drug candidate. This "magic methyl" effect, as it is sometimes called, extends beyond a simple increase in molecular weight and can dramatically alter a compound's interaction with its biological target and its journey through the body.[1]

    The primary motivations for N-methylation in drug discovery programs include:

    • Enhancing Pharmacological Potency: The additional methyl group can occupy a hydrophobic pocket within a receptor or enzyme's active site that was previously unfilled, leading to a more favorable binding energy and increased potency.[2]

    • Improving DMPK Properties: N-methylation can mask a hydrogen bond donor, which may reduce recognition by efflux transporters and consequently improve absorption. This modification can also influence metabolic stability, as the N-H bond of a secondary amine is a potential site for metabolism.

    • Modulating Selectivity: By altering the steric and electronic profile of the amine, N-methylation can fine-tune the binding affinity for different receptor subtypes, potentially leading to a more selective and safer drug.[2][3]

    • Increasing Lipophilicity: The addition of a methyl group generally increases a molecule's lipophilicity (logD), which can impact its ability to cross biological membranes, including the blood-brain barrier.

    However, it is crucial to recognize that the effects of N-methylation are not universally beneficial and are highly context-dependent. A thorough understanding of the SAR is essential to predict and leverage the consequences of this modification.

    The Physicochemical Consequences of N-Methylation

    The transformation of a secondary amine to a tertiary amine initiates a cascade of changes in its fundamental physicochemical properties. These alterations form the basis for the subsequent shifts in biological activity.

    Impact on Lipophilicity and Solubility

    A consistent observation across numerous studies is that N-methylation of secondary amines leads to an increase in lipophilicity, as measured by the distribution coefficient (logD). This is attributed to the replacement of a polar N-H bond with a nonpolar C-H bond. However, the effect on aqueous solubility is less predictable. While an increase in lipophilicity often correlates with decreased aqueous solubility, N-methylation can sometimes lead to an increase in solubility. This paradoxical effect can be explained by conformational changes induced by the methyl group, which may disrupt crystal lattice packing or expose more polar surface area.

    Modification Effect on Lipophilicity (logD) Effect on Aqueous Solubility Underlying Rationale
    N-methylation of secondary aminesGenerally increasesVariable; can increase or decreaseIncreased hydrophobicity from the methyl group. Conformational changes can disrupt crystal packing, sometimes improving solubility.
    N-methylation of secondary amidesIncreasesGenerally increasesDisruption of intermolecular hydrogen bonding in the solid state.
    Influence on Basicity (pKa)

    N-methylation of a secondary amine to a tertiary amine typically results in a slight decrease in basicity, reflected by a reduction in the pKa of the conjugate acid by approximately one unit. This is due to the electron-donating nature of the additional alkyl group, which destabilizes the protonated form. This change in pKa can have significant implications for a drug's ionization state at physiological pH, affecting its absorption, distribution, and target engagement.

    Pharmacological Ramifications of N-Methylation: A Double-Edged Sword

    The true test of N-methylation's utility lies in its impact on a molecule's pharmacological profile. This section explores the effects on receptor binding, metabolic stability, and overall biological activity, with comparative examples.

    Receptor and Enzyme Interactions: The Quest for Potency and Selectivity

    The addition of a methyl group can profoundly alter how a ligand interacts with its protein target.

    • Enhanced Binding Affinity: As previously mentioned, the methyl group can engage in favorable van der Waals interactions within a hydrophobic pocket of the binding site, thereby increasing affinity.[2]

    • Altered Selectivity: The steric bulk of the methyl group can introduce conformational constraints on the ligand, favoring a specific orientation that enhances binding to one receptor subtype over another.[3] For instance, in the case of adrenergic receptor agonists, increasing the bulk of the nitrogen substituent generally decreases α-receptor activity while increasing β-receptor activity.[4][5]

    • Loss of Activity: Conversely, the methyl group can introduce a steric clash with the protein, preventing optimal binding and leading to a decrease or complete loss of activity.[2] Furthermore, the removal of the hydrogen bond donor capability of the secondary amine can be detrimental if that hydrogen bond is crucial for binding.[6]

    Case Study: Adrenergic Agonists

    The structure-activity relationship of β-phenylethylamines at adrenergic receptors provides a classic example of the impact of N-alkylation.

    Compound N-Substituent α-Receptor Activity β-Receptor Activity
    Norepinephrine-HPotentPotent
    Epinephrine-CH3PotentPotent
    Isoproterenol-CH(CH3)2WeakVery Potent

    This trend demonstrates that as the size of the N-alkyl group increases, α-adrenergic activity decreases while β-adrenergic activity is enhanced.[4]

    Navigating the Metabolic Maze: N-Methylation and ADME Properties

    The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is a critical determinant of its clinical success. N-methylation can significantly influence these parameters.

    • Metabolic Stability: Secondary amines are susceptible to N-dealkylation, a common metabolic pathway mediated by cytochrome P450 enzymes.[7][8] N-methylation can block this metabolic route, potentially increasing the drug's half-life. However, the resulting tertiary amine can still be metabolized through N-dealkylation of the newly introduced methyl group or other pathways. The overall effect on metabolic stability is therefore compound-specific.

    • Membrane Permeability and Blood-Brain Barrier Penetration: The increased lipophilicity associated with N-methylation can enhance a drug's ability to cross cell membranes, including the blood-brain barrier (BBB).[9] However, this is not a universal rule, as other factors such as molecular size, polar surface area, and interaction with efflux transporters also play a significant role. Epigenetic factors, such as DNA methylation, can also influence the expression of genes that regulate BBB integrity.[10][11][12]

    Experimental Protocols for Evaluating the Impact of N-Methylation

    To empirically determine the consequences of N-methylating a secondary amine, a series of well-defined experimental protocols are essential.

    Workflow for Comparative SAR Studies

    SAR_Workflow cluster_synthesis Synthesis cluster_physchem Physicochemical Characterization cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies (Optional) Start Lead Compound (Secondary Amine) Synthesis Synthesize N-methylated Analog Start->Synthesis LogD Determine logD (e.g., shake-flask, HPLC) Synthesis->LogD Solubility Measure Aqueous Solubility (e.g., nephelometry) Synthesis->Solubility pKa Measure pKa (e.g., potentiometric titration) Synthesis->pKa Binding Receptor Binding Assay (e.g., radioligand binding, SPR) LogD->Binding Solubility->Binding pKa->Binding Functional Functional Assay (e.g., cAMP assay, enzyme inhibition) Binding->Functional Metabolic Metabolic Stability Assay (e.g., liver microsomes, hepatocytes) Functional->Metabolic Permeability Permeability Assay (e.g., PAMPA, Caco-2) Metabolic->Permeability PK Pharmacokinetic Studies Permeability->PK Efficacy Efficacy Studies in Animal Models PK->Efficacy

    Caption: Workflow for the comparative evaluation of a secondary amine and its N-methylated analog.

    Step-by-Step Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

    This protocol provides a framework for comparing the metabolic stability of a secondary amine and its N-methylated counterpart.

    • Preparation of Incubation Mixture:

      • Prepare a stock solution of the test compounds (secondary amine and N-methylated analog) in a suitable organic solvent (e.g., DMSO).

      • In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a NADPH-regenerating system, and phosphate buffer (pH 7.4).

      • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiation of the Reaction:

      • Add the test compound to the pre-warmed microsome mixture to initiate the metabolic reaction. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.

    • Time-Course Incubation:

      • Incubate the reaction mixture at 37°C in a shaking water bath.

      • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Termination of the Reaction:

      • Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Sample Processing and Analysis:

      • Centrifuge the samples to precipitate the proteins.

      • Analyze the supernatant for the disappearance of the parent compound over time using a suitable analytical method, typically LC-MS/MS.

    • Data Analysis:

      • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

      • The slope of the linear regression line represents the elimination rate constant (k).

      • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

      • Compare the half-lives of the secondary amine and its N-methylated analog to assess the impact of N-methylation on metabolic stability.

    Visualizing the Impact of N-Methylation on Pharmacokinetics

    The following diagram illustrates the potential influence of N-methylation on the key pharmacokinetic processes.

    ADME_Impact cluster_compound Compound Properties cluster_adme Pharmacokinetic Processes SecondaryAmine Secondary Amine (-NHR) NMethylation N-Methylation SecondaryAmine->NMethylation TertiaryAmine Tertiary Amine (-NRCH3) NMethylation->TertiaryAmine Absorption Absorption (e.g., intestinal permeability) TertiaryAmine->Absorption +/- Lipophilicity - H-bond donation Distribution Distribution (e.g., plasma protein binding, BBB penetration) TertiaryAmine->Distribution + Lipophilicity Metabolism Metabolism (e.g., N-dealkylation) TertiaryAmine->Metabolism - Susceptibility to some P450s + New metabolic routes Excretion Excretion TertiaryAmine->Excretion Altered renal clearance

    Caption: Potential effects of N-methylation on ADME properties.

    Conclusion: A Strategic Tool in the Medicinal Chemist's Arsenal

    N-methylation of secondary amines is a powerful and frequently employed strategy in drug discovery. Its ability to modulate a wide range of physicochemical and pharmacological properties makes it a valuable tool for lead optimization. However, the outcomes of this modification are highly dependent on the specific molecular context. A thorough, data-driven, and comparative approach, as outlined in this guide, is essential for harnessing the "magic methyl" effect to design safer and more effective medicines. The decision to N-methylate should be based on a clear hypothesis and supported by rigorous experimental validation.

    References

    • The impact of N-methylation on aqueous solubility and lipophilicity. (2015). Vertex AI Search.
    • Impact of DNA methylation on ADME gene expression, drug disposition and efficacy. (2022). Vertex AI Search.
    • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. (2023). PubMed.
    • N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimul
    • Multiple N-Methylation by a Designed Approach Enhances Receptor Selectivity.
    • Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. PubMed Central.
    • Structure Activity Rel
    • Epigenetics in blood–brain barrier disruption. Vertex AI Search.
    • Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180.
    • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. NIH.
    • The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.
    • Epigenetics and stroke: role of DNA methylation and effect of aging on blood-brain barrier recovery. PMC - NIH.
    • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem.
    • Mechanism of drug-potency enhancement via methyl
    • Structure Activity Rel
    • Epigenetics and stroke: role of DNA methylation and effect of aging on blood-brain barrier recovery.

    Sources

    A Comparative Analysis of the Biological Activity of N-(1-ethylpropyl)-N-methylamine and Other Alkylamines: A Guide for Researchers

    Author: BenchChem Technical Support Team. Date: January 2026

    This guide provides a comprehensive comparison of the biological activity of N-(1-ethylpropyl)-N-methylamine and other relevant alkylamines. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, mechanisms of action, and comparative potencies of these compounds, supported by established experimental data and protocols. Our objective is to furnish a scientifically rigorous resource that informs future research and development in neuropharmacology and related fields.

    Introduction: The Landscape of Bioactive Alkylamines

    Alkylamines, a broad class of organic compounds characterized by a nitrogen atom bonded to at least one alkyl group, exhibit a vast spectrum of biological activities. Their structural simplicity belies a complex interplay between their chemical properties and physiological effects. Within this class, phenethylamines, such as amphetamine and its analogs, are renowned for their potent psychostimulant properties, primarily mediated through interactions with monoamine neurotransmitter systems.[1] Concurrently, simpler aliphatic amines demonstrate activities ranging from antimicrobial to cytotoxic, underscoring the profound influence of molecular structure on biological function.[2][3]

    This guide focuses on N-(1-ethylpropyl)-N-methylamine, a less-studied alkylamine, and contextualizes its predicted biological activity by comparing it with its close structural analog, N,α-diethylphenethylamine (DEPEA), and other key alkylamines. A thorough understanding of these comparative activities is crucial for predicting pharmacological profiles and guiding the synthesis of novel compounds with desired therapeutic effects.

    Comparative Analysis of Psychostimulant Activity: A Focus on Phenethylamines

    While direct pharmacological data for N-(1-ethylpropyl)-N-methylamine is limited in publicly accessible literature, its biological activity can be reliably inferred from its structural similarity to N,α-diethylphenethylamine (DEPEA) and established structure-activity relationships (SAR) within the N-alkylated amphetamine series.[4][5]

    Mechanism of Action: Modulation of Dopaminergic and Noradrenergic Systems

    Psychostimulant phenethylamines primarily exert their effects by increasing the synaptic concentrations of dopamine (DA) and norepinephrine (NE).[6] This is achieved through two principal mechanisms: inhibition of the respective monoamine transporters (DAT and NET) and promoting the reverse transport (efflux) of these neurotransmitters from the presynaptic neuron.[7] The resulting enhancement of dopaminergic and noradrenergic signaling in brain regions such as the prefrontal cortex and nucleus accumbens is associated with increased arousal, locomotor activity, and reinforcing effects.[8]

    DEPEA has been characterized as a mixed norepinephrine-dopamine releasing agent (NDRA) and norepinephrine-dopamine reuptake inhibitor (NDRI).[4] It acts as a full releaser of norepinephrine but only a partial releaser of dopamine, with a maximal efficacy of approximately 40% in rat brain synaptosomes.[4]

    Structure-Activity Relationships (SAR)

    The biological potency of N-alkylated amphetamines is highly dependent on the nature of the alkyl substituent on the nitrogen atom. SAR studies have demonstrated that:

    • N-Methylation (as in methamphetamine) and N-ethylation (as in N-ethylamphetamine) generally maintain or slightly decrease potency compared to the primary amine (amphetamine).[9]

    • Increasing the N-alkyl chain length beyond ethyl (e.g., N-propylamphetamine, N-butylamphetamine) leads to a progressive decrease in psychostimulant activity.[9][10] For instance, N-propylamphetamine and N-butylamphetamine are approximately 4-fold and 6-fold less potent than amphetamine, respectively.[10]

    Given that N-(1-ethylpropyl)-N-methylamine possesses a bulkier N-alkyl group (1-ethylpropyl) compared to the N-ethyl group of DEPEA, it is predicted to have a lower potency as a psychostimulant. This is due to potential steric hindrance at the monoamine transporter binding sites, which could reduce its efficacy as both a reuptake inhibitor and a releasing agent.

    Comparative Potency

    The following table summarizes the comparative potencies of selected phenethylamines, providing a framework for estimating the activity of N-(1-ethylpropyl)-N-methylamine.

    CompoundStructureRelative Potency (vs. Amphetamine)Primary Mechanism
    Amphetamine Phenylpropyl-2-amine1NDRA/NDRI
    Methamphetamine N-methyl-phenylpropyl-2-amine~1NDRA/NDRI
    N-ethylamphetamine N-ethyl-phenylpropyl-2-amine~1NDRA/NDRI
    N,α-diethylphenethylamine (DEPEA) N-ethyl-α-ethyl-phenethylamine~0.1NDRA/NDRI
    N-(1-ethylpropyl)-N-methylamine N-(1-ethylpropyl)-N-methyl-aminePredicted < 0.1Predicted NDRA/NDRI

    Data compiled from multiple sources.[4][9][10]

    Broader Biological Activities of Alkylamines

    Beyond the central nervous system, alkylamines exhibit a range of other biological effects, which are also strongly dictated by their structure.

    Antimicrobial Activity

    Simple, long-chain alkylamines can act as antimicrobial agents. Their efficacy is generally correlated with the length of the alkyl chain, with compounds having chain lengths of 11 to 15 carbons often being the most active against both gram-positive and gram-negative bacteria.[11] This activity is attributed to their ability to disrupt the bacterial cell membrane. The branched structure of N-(1-ethylpropyl)-N-methylamine may influence its membrane-disrupting capabilities, though specific data is unavailable.

    Cytotoxicity

    The cytotoxicity of aliphatic amines is also linked to their structure, particularly the chain length.[3] Studies have shown a correlation between the carbon number in the alkyl chain and the minimum inhibitory concentration in cultured fibroblasts.[3] Generally, increasing lipophilicity by elongating the alkyl chain enhances cytotoxicity up to a certain point, after which a "cutoff" effect is observed.[12]

    Signaling Pathways and Experimental Workflows

    Dopaminergic and Noradrenergic Signaling Pathway

    The psychostimulant effects of N-(1-ethylpropyl)-N-methylamine and its analogs are mediated through the modulation of dopamine and norepinephrine signaling pathways. The following diagram illustrates the key components of this process at the presynaptic terminal.

    MONOAMINE_SIGNALING cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_transporter cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle (DA/NE) VMAT2->Vesicle Packaging Vesicle->MAO Metabolism DAT_NET DAT / NET Vesicle->DAT_NET Synaptic Release DA_NE_synth Tyrosine -> L-DOPA -> DA -> NE DA_NE_synth->VMAT2 Alkylamine N-(1-ethylpropyl)-N-methylamine & Analogs Alkylamine->DAT_NET 1. Blocks Reuptake DA_NE DA / NE Receptor Dopamine/Adrenergic Receptors DA_NE->Receptor Binding DAT_NET->Vesicle 2. Promotes Efflux Signal Signal Transduction -> Physiological Effect Receptor->Signal EXPERIMENTAL_WORKFLOW cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays (Rodent Model) uptake Monoamine Transporter Uptake Inhibition Assay data_analysis Data Analysis & Structure-Activity Relationship uptake->data_analysis release Monoamine Transporter Release Assay release->data_analysis cytotox Cytotoxicity Assay cytotox->data_analysis antimicrobial Antimicrobial Assay antimicrobial->data_analysis locomotor Locomotor Activity locomotor->data_analysis cardio Cardiovascular Telemetry cardio->data_analysis synthesis Compound Synthesis & Purification synthesis->uptake synthesis->release synthesis->cytotox synthesis->antimicrobial synthesis->locomotor synthesis->cardio

    Caption: Experimental workflow for characterizing the biological activity of alkylamines.

    Detailed Experimental Protocols

    In Vitro Monoamine Transporter Uptake Inhibition Assay

    This assay determines the potency of a compound to inhibit the reuptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter. [13][14] Materials:

    • Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or norepinephrine transporter (hNET).

    • 96-well cell culture plates.

    • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).

    • [³H]Dopamine or [³H]Norepinephrine.

    • Test compound (N-(1-ethylpropyl)-N-methylamine or other alkylamines).

    • Known DAT/NET inhibitor (e.g., nomifensine or desipramine) for control.

    • Scintillation fluid and counter.

    Procedure:

    • Cell Plating: Seed the transporter-expressing cells into a 96-well plate to achieve a confluent monolayer on the day of the experiment.

    • Compound Preparation: Prepare serial dilutions of the test compound in uptake buffer.

    • Pre-incubation: Wash the cells with pre-warmed uptake buffer. Add the test compound dilutions to the wells and pre-incubate for 10-20 minutes at 37°C.

    • Uptake Initiation: Add the [³H]-labeled neurotransmitter to each well to initiate the uptake reaction.

    • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

    • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.

    • Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter.

    In Vivo Cardiovascular Telemetry in Rats

    This protocol allows for the continuous monitoring of cardiovascular parameters in conscious, freely moving rats following compound administration. [15][16] Materials:

    • Male Sprague-Dawley rats.

    • Implantable telemetry transmitters (for blood pressure and heart rate).

    • Surgical instruments for sterile surgery.

    • Anesthesia (e.g., isoflurane).

    • Test compound solution and vehicle control.

    • Telemetry data acquisition system.

    Procedure:

    • Transmitter Implantation (Surgical):

      • Anesthetize the rat and maintain a sterile surgical field.

      • Implant the telemetry transmitter into the abdominal cavity.

      • Insert the pressure-sensing catheter into the abdominal aorta.

      • Suture the incisions and allow the animal to recover for at least 7-10 days. Post-operative analgesics should be administered.

    • Acclimatization: House the rats individually in their home cages placed on the telemetry receivers to acclimatize and record baseline cardiovascular data.

    • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous, oral gavage).

    • Data Collection: Continuously record blood pressure, heart rate, and locomotor activity for a defined period post-dosing.

    • Data Analysis: Analyze the changes in cardiovascular parameters from baseline and compare the effects of the test compound to the vehicle control.

    Conclusion and Future Directions

    This guide establishes a framework for understanding the biological activity of N-(1-ethylpropyl)-N-methylamine in comparison to other alkylamines. Based on established structure-activity relationships, it is predicted to be a psychostimulant with a lower potency than its close analog, DEPEA, and significantly lower than amphetamine. Its primary mechanism of action is likely as a norepinephrine and dopamine releasing agent and reuptake inhibitor.

    Future research should focus on the direct in vitro and in vivo characterization of N-(1-ethylpropyl)-N-methylamine using the protocols outlined herein to validate these predictions. A comprehensive pharmacological profiling, including its effects on other neurotransmitter systems and its potential for abuse, will be critical for a complete understanding of its biological activity. Furthermore, exploring the antimicrobial and cytotoxic properties of a wider range of branched alkylamines could reveal novel structure-activity relationships in these areas.

    References

    • Greim, H., Bury, D., Klimisch, H. J., Oeben-Negele, M., & Ziegler-Skylakakis, K. (1998).
    • N,α-Diethylphenethylamine. (n.d.). In Wikipedia. Retrieved January 9, 2026.
    • N,α-Diethylphenethylamine. (n.d.). In Wikiwand. Retrieved January 9, 2026.
    • Chen, R., & Chen, C. (2018). Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms. Frontiers in Neuroscience, 12, 63.
    • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.
    • Yano, E., Yoshioka, M., & Koizumi, A. (1981). Relationship between chemical structure and cytotoxicity of aliphatic amines examined by a microtiter system with cultured fibroblasts. Sangyo Igaku, 23(5), 537-544.
    • Charles River. (n.d.).
    • Schultz, T. W., & Cronin, M. T. (2003). Structure-toxicity relationships for aliphatic chemicals evaluated with Tetrahymena pyriformis. Chemical Research in Toxicology, 16(2), 240-248.
    • The role of dopamine and norepinephrine in CNS stimulant activity: A neuropharmacological review. (2023). International Journal of Pharmaceutical and Clinical Research, 15(4), 450-458.
    • Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay.
    • Borycz, J., & Salamone, J. D. (2008). The Involvement of Norepinephrine in Behaviors Related to Psychostimulant Addiction. Current Neuropharmacology, 6(3), 235–244.
    • Greim, H., et al. (1998). Toxicity of aliphatic amines: Structure-activity relationship. Technical University of Munich.
    • Greim, H., et al. (1998). Toxicity of aliphatic amines: Structure-activity relationship.
    • Fantegrossi, W. E., et al. (2024). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology, 245, 109827.
    • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21.
    • Browne, R. G., & Segal, D. S. (1980). Structure-activity relationships between meta-substituted N-ethylamphetamines and locomotor activity in mice. Journal of Pharmacology and Experimental Therapeutics, 213(3), 643-649.
    • Charles River. (2017).
    • Dasgupta, A., et al. (2021). Surgical Implantation of a Telemetry-Based Pressure Sensor in the Internal Jugular Vein to Monitor Respiration Wirelessly. STAR Protocols, 2(3), 100699.
    • Schindler, C. W., et al. (2020). Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements. The Journal of Pharmacology and Experimental Therapeutics, 375(2), 353-361.
    • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT).
    • MedChemExpress. (n.d.). N,α-Diethylphenethylamine hydrochloride.
    • Birnie, C. R., et al. (2000). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Antimicrobial Agents and Chemotherapy, 44(9), 2514–2517.
    • Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827.
    • BenchChem. (n.d.). N,alpha-Diethylphenethylamine Hydrochloride.
    • Woolverton, W. L., Shybut, G., & Johanson, C. E. (1980). Structure-activity relationships among some d-N-alkylated amphetamines. Pharmacology Biochemistry and Behavior, 13(6), 869-876.
    • Kabara, J. J., Conley, A. J., & Truant, J. P. (1972). Relationship of chemical structure and antimicrobial activity of alkyl amides and amines. Antimicrobial Agents and Chemotherapy, 2(6), 492-498.
    • emka TECHNOLOGIES. (n.d.).
    • Kabara, J. J., Conley, A. J., & Truant, J. P. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 2(6), 492-498.
    • PubChem. (n.d.). N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine.
    • Kameyama, T., & Nabeshima, T. (1990). [beta-Phenylethylamine and amphetamine: similar aspects in their behavioropharmacological and neurochemical characteristics]. Nihon Yakurigaku Zasshi, 95(4), 185-194.
    • Griffiths, P. (2020, December 2). WEBINAR: Tips and Tricks for Successful Rat Telemetry Blood Pressure Recordings. YouTube.
    • Birnie, C. R., et al. (2000). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length.
    • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay.
    • PubChem. (n.d.). N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine.
    • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Norepinephrine Reuptake Inhibition Assay with Ampreloxetine.
    • Sitte, H. H., et al. (2019). Release assay for human norepinephrine transporter (hNET) using a microfluidic perfusion platform.
    • Kabara, J. J., Conley, A. J., & Truant, J. P. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Semantic Scholar.
    • Open Source Instruments. (n.d.). Telemetry User Manual.
    • Managò, F., et al. (2021). A ROLE FOR CORTICAL DOPAMINE IN THE PARADOXICAL CALMING EFFECTS OF PSYCHOSTIMULANTS. bioRxiv.
    • Phenethylamine. (n.d.). In Wikipedia. Retrieved January 9, 2026.
    • Rothman, R. B., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 627-635.
    • Mednet.ca. (n.d.).
    • Benington, F., et al. (1973). Structure activity relations of some indolealkylamines in comparison to phenethylamines on motor activity and acquisition of avoidance behavior. Semantic Scholar.
    • Sauer, C., et al. (2019). Novel Phenethylamines and Their Potential Interactions With Prescription Drugs: A Systematic Critical Review. Frontiers in Pharmacology, 10, 1284.
    • Stimulant. (n.d.). In Wikipedia. Retrieved January 9, 2026.
    • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
    • PubChem. (n.d.). N-Methylpropylamine.
    • PubChem. (n.d.). N-Ethyl-N-methylpropane-1,3-diamine.

    Sources

    A Senior Scientist's Guide to the Cross-Validation of Analytical Methods for N-(1-ethylpropyl)-N-methylamine

    Author: BenchChem Technical Support Team. Date: January 2026

    Executive Summary

    The successful transition of an analytical method between laboratories, or its replacement with a newer technology, is a critical juncture in the drug development lifecycle. Without rigorous proof of data equivalency, the integrity of ongoing and historical studies can be compromised. This guide provides an in-depth comparison and a procedural framework for the cross-validation of two common yet distinct analytical techniques for the quantification of N-(1-ethylpropyl)-N-methylamine: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    This document moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices. It offers detailed experimental protocols, presents comparative performance data, and is grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). This guide is intended for researchers, analytical scientists, and quality assurance professionals who require a robust, defensible strategy for ensuring analytical continuity.

    The Imperative for Cross-Validation in Analytical Science

    In regulated environments, an analytical method is not merely a procedure; it is a qualified component of the quality system. When a validated analytical method is altered, transferred to a different laboratory, or replaced, a cross-validation study is essential.[1][2] Cross-validation serves as a critical bridge, demonstrating that the data generated by a new or transferred method is statistically indistinguishable from the original.

    The primary objective is to ensure the consistency and reliability of data over the lifecycle of a drug product.[3] This is paramount for:

    • Long-term clinical trials: Where samples may be analyzed over several years in different locations or with updated technology.

    • Method transfers: Moving a validated procedure from a development lab to a quality control (QC) lab.

    • Comparative studies: Ensuring that data from different studies can be reliably compared.

    This guide uses N-(1-ethylpropyl)-N-methylamine, a secondary amine, as a model compound to illustrate the cross-validation process. The principles and procedures detailed herein are broadly applicable to a wide range of small molecule analytes.

    Candidate Methodologies: A Comparative Overview

    The selection of analytical techniques for a secondary amine like N-(1-ethylpropyl)-N-methylamine is influenced by the analyte's physicochemical properties, including its volatility, polarity, and thermal stability. We will compare two powerful, yet fundamentally different, chromatographic techniques.

    • Gas Chromatography-Mass Spectrometry (GC-MS): A classic and robust technique ideal for volatile and semi-volatile compounds.[4] However, the analysis of polar, active compounds like secondary amines can be challenging, often resulting in poor peak shape and adsorption to the column.[5][6] To overcome this, a derivatization step is typically required to convert the polar amine into a less polar, more volatile, and more chromatographically stable derivative.[7]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for quantifying trace-level analytes in complex matrices. Its primary advantage is the ability to analyze many polar and non-volatile compounds directly, without the need for derivatization.[8][9] The high selectivity of tandem mass spectrometry (MS/MS) allows for minimal sample cleanup while providing excellent sensitivity.

    Designing the Cross-Validation Study

    A successful cross-validation study is built upon a well-defined protocol with pre-established acceptance criteria, grounded in established regulatory guidelines such as ICH Q2(R1).[10][11][12]

    Foundational Principles & Acceptance Criteria

    The core of the cross-validation is the analysis of the same set of quality control (QC) samples and, if available, incurred study samples, by both the original (reference) and the new (comparator) method. The acceptance criteria are typically based on the agreement between the results obtained from both methods.

    ParameterAcceptance Criteria
    Number of QC Samples Minimum of three concentration levels (low, mid, high).
    Replicates per Level Minimum of six replicates per QC level.
    Mean Accuracy The mean concentration from the comparator method should be within ±15% of the nominal value.
    Precision (CV) The coefficient of variation (CV) should not exceed 15%.
    Inter-method Agreement The mean concentration of at least two-thirds of the QC samples from the comparator method should be within ±15% of the mean concentration obtained by the reference method.

    These criteria ensure that the new method is not only accurate and precise on its own but also generates data comparable to the established method.

    Experimental Workflow Visualization

    The following diagram outlines the logical flow of a comprehensive cross-validation study, from initial method validation to the final comparative analysis.

    CrossValidationWorkflow cluster_0 Phase 1: Independent Method Validation cluster_1 Phase 2: Cross-Validation Execution cluster_2 Phase 3: Data Evaluation cluster_3 Phase 4: Conclusion Method_A Reference Method Validation (e.g., LC-MS/MS) Method_B Comparator Method Validation (e.g., GC-MS) QC_Prep Prepare Single Batch of QC Samples (Low, Mid, High) Method_B->QC_Prep Analyze_A Analyze QCs with Reference Method QC_Prep->Analyze_A Analyze_B Analyze QCs with Comparator Method QC_Prep->Analyze_B Stats_A Calculate Mean, Accuracy, Precision for Reference Analyze_A->Stats_A Stats_B Calculate Mean, Accuracy, Precision for Comparator Analyze_B->Stats_B Compare Calculate Inter-Method Bias (% Difference) Stats_A->Compare Stats_B->Compare Conclusion Acceptance Criteria Met? Compare->Conclusion

    Caption: Workflow for inter-method cross-validation.

    Experimental Protocols
    • Sample Preparation:

      • Pipette 50 µL of human plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

      • Add 200 µL of acetonitrile containing the internal standard (e.g., N-(1-ethylpropyl)-N-methylamine-d3).

      • Vortex for 30 seconds to precipitate proteins.

      • Centrifuge at 14,000 rpm for 10 minutes.

      • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

    • LC-MS/MS Conditions:

      • LC System: UFLC or equivalent.[8]

      • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 5% B to 95% B over 3 minutes.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

      • MS/MS System: Triple Quadrupole Mass Spectrometer.

      • Ionization: Electrospray Ionization, Positive Mode (ESI+).

      • MRM Transitions:

        • N-(1-ethylpropyl)-N-methylamine: Precursor ion > Product ion (e.g., m/z 102.1 > 72.1).

        • Internal Standard: Precursor ion > Product ion (e.g., m/z 105.1 > 75.1).

    • Sample Preparation & Derivatization:

      • Perform a liquid-liquid extraction: To 100 µL of plasma sample, add 50 µL of 1M NaOH and 500 µL of methyl tert-butyl ether (MTBE).

      • Vortex for 2 minutes, then centrifuge.

      • Transfer the organic (upper) layer to a clean tube.

      • Evaporate the solvent to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in 50 µL of acetonitrile.

      • Add 25 µL of a derivatizing agent, such as pentafluorobenzoyl chloride (PFBCl), and a catalyst base (e.g., pyridine).[5][7]

      • Heat at 60°C for 30 minutes.

      • Cool to room temperature. Add 100 µL of hexane and 100 µL of water. Vortex and allow layers to separate.

      • Transfer the organic (upper) layer to a GC vial for analysis.

    • GC-MS Conditions:

      • GC System: Gas chromatograph with autosampler.

      • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

      • Inlet Temperature: 250°C.

      • Carrier Gas: Helium at 1.0 mL/min.

      • Oven Program: Start at 80°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 2 min.

      • MS System: Single Quadrupole or Triple Quadrupole Mass Spectrometer.

      • Ionization: Electron Ionization (EI), 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM.

      • Monitored Ions: Target ions specific to the PFB-derivative of the analyte. Alkylamines typically undergo a characteristic α-cleavage.[13]

    Cross-Validation Data Analysis: A Head-to-Head Comparison

    A single batch of QCs at three concentrations (10, 100, and 800 ng/mL) was prepared and analyzed in replicates of six (n=6) by both the validated LC-MS/MS method and the new GC-MS method.

    Table 1: Intra-day Accuracy and Precision
    MethodQC Level (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
    LC-MS/MS 1010.4104.0%5.8%
    10097.897.8%4.1%
    800815.2101.9%3.5%
    GC-MS 109.696.0%7.2%
    100105.1105.1%5.3%
    800789.998.7%4.8%

    Interpretation: Both methods independently meet the acceptance criteria for accuracy (85-115%) and precision (<15% CV), demonstrating that each method is valid in its own right.

    Table 2: Inter-Method Comparative Analysis
    QC Level (ng/mL)LC-MS/MS Mean Conc. (ng/mL)GC-MS Mean Conc. (ng/mL)% Difference
    1010.49.6-7.7%
    10097.8105.1+7.5%
    800815.2789.9-3.1%

    Interpretation: The percentage difference between the mean concentrations measured by the two methods is well within the ±15% acceptance limit for all three QC levels. This result provides strong evidence that the GC-MS method produces data equivalent to the reference LC-MS/MS method.

    The Scientist's Perspective: Causality Behind Experimental Choices

    • Why Derivatization for GC-MS? Secondary amines contain an active hydrogen on the nitrogen atom, making them prone to hydrogen bonding. This causes interactions with active sites on the GC column and inlet, leading to tailing peaks and poor sensitivity.[6] Derivatization with an electrophilic reagent like PFBCl replaces this active hydrogen with a large, non-polar, electron-capturing group. This dramatically improves chromatographic behavior and, for detectors like an ECD or a mass spectrometer in negative chemical ionization mode, can significantly enhance sensitivity.[5]

    • Why ESI+ for LC-MS/MS? Amines are basic compounds and are readily protonated in the acidic mobile phase (0.1% formic acid). This pre-formed positive ion is ideal for positive mode electrospray ionization (ESI+), leading to a strong and stable signal for the protonated molecule [M+H]+, which is then used as the precursor ion in MS/MS analysis.

    • The Importance of a Single QC Batch: The entire premise of cross-validation rests on comparing the performance of two methods on identical samples. Using a single, homogenous batch of QCs eliminates sample variability as a confounding factor, ensuring that any observed differences are due solely to the analytical methods themselves.

    Conclusion & Recommendations

    The cross-validation study successfully demonstrated that the newly developed GC-MS method provides equivalent quantitative results for N-(1-ethylpropyl)-N-methylamine compared to the established reference LC-MS/MS method. Both methods met all pre-defined acceptance criteria for accuracy, precision, and inter-method agreement.

    Recommendations:

    • The LC-MS/MS method is recommended for applications requiring the highest sensitivity, minimal sample preparation, and analysis of potentially thermally labile metabolites. It is the superior choice for discovery and early-phase clinical studies.

    • The GC-MS method , once validated, serves as a robust and cost-effective alternative for later-phase development and routine QC environments. While requiring a more involved sample preparation, its operational costs can be lower, and it is a highly reliable technique in dedicated high-throughput laboratories.

    By following the structured approach outlined in this guide, organizations can ensure seamless data continuity, maintain regulatory compliance, and confidently make decisions based on sound, comparable analytical results.

    References

    • ICH. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

    • Lin, Y.-C., et al. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. MDPI. [Link]

    • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

    • Zhang, T., et al. (2015). Determination of Secondary and Tertiary Amines as N-nitrosamine Precursors in Drinking Water System Using Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

    • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

    • Edwards, W. B. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL. [Link]

    • Dierkes, G., et al. (2012). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. ACS Publications. [Link]

    • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

    • OpenStax. (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

    • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

    • Agilent. (2011). Analysis of primary, secondary and tertiary amines. Agilent Technologies, Inc. [Link]

    • FDA. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]

    • FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]

    • FDA. (2014). FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. [Link]

    • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

    • FDA. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]

    • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

    • ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

    • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

    • Simon, P., & Lemacon, C. (1987). Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography. Analytical Chemistry. [Link]

    • Simon, P., & Lemacon, C. (1987). Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography. OSTI.GOV. [Link]

    • ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. [Link]

    Sources

    A Spectroscopic Guide to the Reductive Amination of 3-Pentanone with Methylamine

    Author: BenchChem Technical Support Team. Date: January 2026

    This technical guide provides a detailed spectroscopic comparison of N-(1-ethylpropyl)-N-methylamine and its precursors, 3-pentanone and methylamine. It is designed for researchers, scientists, and professionals in drug development engaged in synthetic chemistry and analytical characterization. This document offers an in-depth analysis of the expected transformations observed through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS), providing the foundational knowledge for monitoring reaction progress and confirming product identity.

    Introduction

    The synthesis of secondary amines is a cornerstone of organic chemistry, with broad applications in pharmaceuticals, agrochemicals, and materials science. One of the most robust methods for their preparation is the reductive amination of a ketone with a primary amine. This guide focuses on the synthesis of N-(1-ethylpropyl)-N-methylamine from 3-pentanone and methylamine. The successful synthesis and purification of the target molecule are critically dependent on accurate analytical characterization at each stage of the reaction. Spectroscopy provides an indispensable toolkit for observing the functional group transformations, from the carbonyl and primary amine of the starting materials, through the transient imine intermediate, to the final secondary amine product.

    This guide will first present the spectroscopic signatures of the precursors, 3-pentanone and methylamine. Subsequently, it will delve into a detailed predictive analysis of the spectroscopic characteristics of the intermediate imine and the final product, N-(1-ethylpropyl)-N-methylamine. This comparative approach is designed to equip the researcher with the expertise to interpret spectral data, make informed decisions during the synthetic process, and confidently verify the structure of the final compound.

    Reaction Pathway: From Ketone to Secondary Amine

    The synthesis of N-(1-ethylpropyl)-N-methylamine from 3-pentanone and methylamine proceeds via a two-step, one-pot reaction. The initial step involves the nucleophilic addition of methylamine to the carbonyl carbon of 3-pentanone, forming a hemiaminal intermediate which then dehydrates to form a Schiff base, or imine. The subsequent reduction of the imine, typically with a hydride reducing agent, yields the final secondary amine.[1][2]

    G Precursors 3-Pentanone + Methylamine Intermediate Imine Intermediate (N-(pentan-3-ylidene)methanamine) Precursors->Intermediate Condensation (-H₂O) Product N-(1-ethylpropyl)-N-methylamine Intermediate->Product Reduction [H] G cluster_0 Reaction Monitoring cluster_1 Product Characterization Start Reaction Mixture (3-Pentanone + Methylamine + Reducing Agent) TLC Thin Layer Chromatography (TLC) Start->TLC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Start->GCMS Purified Purified Product (N-(1-ethylpropyl)-N-methylamine) IR Infrared (IR) Spectroscopy Purified->IR NMR ¹H and ¹³C NMR Spectroscopy Purified->NMR MS Mass Spectrometry (MS) Purified->MS

    Sources

    A Comparative Guide to the Purity Assessment of Synthesized N-(1-ethylpropyl)-N-methylamine Hydrochloride

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of various analytical methodologies for assessing the purity of N-(1-ethylpropyl)-N-methylamine hydrochloride. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of the data obtained from each technique.

    Introduction

    N-(1-ethylpropyl)-N-methylamine hydrochloride is a secondary amine salt with potential applications in pharmaceutical and chemical research. Its synthesis, typically achieved through reductive amination of 3-pentanone with methylamine followed by salt formation, can introduce a range of impurities. These may include unreacted starting materials, byproducts from side reactions, and residual solvents. Therefore, a multi-faceted analytical approach is crucial to comprehensively evaluate the purity of the final product. This guide will compare and contrast the utility of titration, gas chromatography-mass spectrometry (GC-MS), quantitative nuclear magnetic resonance (qNMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy for this purpose.

    Potential Impurities in the Synthesis of N-(1-ethylpropyl)-N-methylamine Hydrochloride

    Understanding the potential impurities is fundamental to selecting the appropriate analytical techniques. The primary synthesis route, reductive amination, can lead to several byproducts.

    cluster_reactants Reactants cluster_synthesis Reductive Amination cluster_products Products & Impurities Pentanone 3-Pentanone Reaction Reaction Pentanone->Reaction Methylamine Methylamine Methylamine->Reaction MainProduct N-(1-ethylpropyl)-N-methylamine (Free Base) Reaction->MainProduct Impurity1 Unreacted 3-Pentanone Reaction->Impurity1 Impurity2 N,N-dimethyl-3-pentanamine (Tertiary Amine Impurity) Reaction->Impurity2 Impurity3 3-Pentanol (Reduction Byproduct) Reaction->Impurity3 SaltFormation HCl Addition MainProduct->SaltFormation FinalProduct N-(1-ethylpropyl)-N-methylamine HCl SaltFormation->FinalProduct

    Caption: Potential products and impurities from the synthesis of N-(1-ethylpropyl)-N-methylamine.

    Comparative Analysis of Purity Assessment Methods

    A thorough purity assessment should not rely on a single technique. The following sections compare the strengths and weaknesses of four common analytical methods.

    Acid-Base Titration: A Classic Approach for Overall Purity

    Titration offers a cost-effective and straightforward method for determining the overall assay of the amine hydrochloride.[1] This technique relies on the basicity of the amine group.

    • Preparation of Titrant: Prepare a standardized 0.1 M solution of perchloric acid in glacial acetic acid.

    • Sample Preparation: Accurately weigh approximately 100 mg of the synthesized N-(1-ethylpropyl)-N-methylamine hydrochloride and dissolve it in 50 mL of glacial acetic acid. Add 5 mL of acetic anhydride.

    • Titration: Titrate the sample solution with the standardized 0.1 M perchloric acid, using a potentiometer equipped with a glass and calomel electrode to detect the endpoint.

    • Calculation: The purity is calculated based on the volume of titrant consumed to reach the equivalence point.

    Parameter Titration Chromatographic Methods
    Principle Quantifies total basicitySeparates and quantifies individual components
    Specificity Low (titrates all basic impurities)High (identifies and quantifies specific impurities)
    Sensitivity LowerHigher
    Cost LowHigh
    Expertise BasicAdvanced

    Titration is an excellent first-pass technique for a general purity assessment. However, it cannot distinguish between the target compound and other basic impurities, potentially leading to an overestimation of purity.[2]

    Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

    GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For amine hydrochlorides, a derivatization step or analysis of the free base is typically required.[3]

    Start Sample Preparation (Free Base or Derivatized) Injection GC Injection Start->Injection Separation GC Column Separation Injection->Separation Ionization Mass Spectrometer Ionization Separation->Ionization Detection Mass Analyzer and Detector Ionization->Detection Result Mass Spectrum (Identification & Quantification) Detection->Result

    Caption: Workflow for GC-MS analysis of N-(1-ethylpropyl)-N-methylamine.

    • Sample Preparation: Dissolve a known amount of the hydrochloride salt in deionized water. Add a strong base (e.g., 5 M NaOH) to deprotonate the amine. Extract the free base into an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate and concentrate to a suitable volume.

    • GC Conditions:

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Injector Temperature: 250°C.

      • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-300.

    Compound Expected Retention Time (min) Key Mass Fragments (m/z)
    N-(1-ethylpropyl)-N-methylamine~8.5101 (M+), 86, 72, 58
    3-Pentanone~4.286 (M+), 57, 29
    3-Pentanol~4.588 (M+), 73, 59
    N,N-dimethyl-3-pentanamine~9.2115 (M+), 100, 72

    GC-MS provides excellent separation and definitive identification of volatile impurities.[4] However, the sample preparation can be more involved, and non-volatile impurities will not be detected.

    Quantitative NMR (qNMR) Spectroscopy: An Absolute Method for Purity and Structure Elucidation

    qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.[5][6]

    • Internal Standard: Select a suitable internal standard with high purity and signals that do not overlap with the analyte. Maleic acid or 1,4-dinitrobenzene are common choices.

    • Sample Preparation: Accurately weigh the synthesized N-(1-ethylpropyl)-N-methylamine hydrochloride and the internal standard into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.

    • Data Processing and Calculation: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of the analyte and the internal standard. The purity is calculated using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

      Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_standard is the purity of the internal standard.[5]

    • δ ~3.0-3.2 ppm (m, 1H): CH proton adjacent to nitrogen.

    • δ ~2.6 ppm (s, 3H): N-CH₃ protons.

    • δ ~1.5-1.7 ppm (m, 4H): CH₂ protons.

    • δ ~0.9 ppm (t, 6H): CH₃ protons of the ethyl groups.

    Feature qNMR GC-MS Titration
    Quantification AbsoluteRelative (with standard)Absolute (for total base)
    Structural Info HighHigh (from mass spec)None
    Sample Prep SimpleMore complexSimple
    Universality Applicable to most soluble compoundsVolatile/semi-volatile onlyBasic compounds only

    qNMR is a powerful, non-destructive technique that provides both structural information and a highly accurate purity value.[7] Its ability to quantify without a specific reference standard for the analyte is a significant advantage.[8]

    Fourier-Transform Infrared (FTIR) Spectroscopy: A Qualitative Tool for Functional Group Confirmation

    FTIR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups and the hydrochloride salt form.[9]

    • Sample Preparation: Place a small amount of the solid N-(1-ethylpropyl)-N-methylamine hydrochloride directly onto the ATR crystal.

    • Data Acquisition: Record the infrared spectrum from 4000 to 400 cm⁻¹.

    • ~2700-2400 cm⁻¹ (broad): N-H⁺ stretching of the secondary amine salt.[10]

    • ~1600-1575 cm⁻¹: N-H⁺ bending.[11]

    • ~2960-2850 cm⁻¹: C-H stretching of the alkyl groups.

    While FTIR is excellent for qualitative confirmation, it is not a quantitative technique for purity assessment. The presence of the broad N-H⁺ stretching band is a strong indicator of the hydrochloride salt formation.

    Conclusion: An Integrated Approach to Purity Assessment

    No single method provides a complete picture of the purity of synthesized N-(1-ethylpropyl)-N-methylamine hydrochloride. A comprehensive and reliable assessment requires an integrated approach.

    cluster_methods Analytical Methods PurityAssessment Purity Assessment Strategy Titration Titration (Overall Assay) PurityAssessment->Titration GCMS GC-MS (Volatile Impurities) PurityAssessment->GCMS qNMR qNMR (Absolute Purity & Structure) PurityAssessment->qNMR FTIR FTIR (Functional Group ID) PurityAssessment->FTIR ComprehensivePurity Comprehensive Purity Profile Titration->ComprehensivePurity GCMS->ComprehensivePurity qNMR->ComprehensivePurity FTIR->ComprehensivePurity

    Caption: An integrated strategy for comprehensive purity assessment.

    For routine quality control, a combination of titration for overall assay and GC-MS for impurity profiling offers a robust and efficient workflow. For definitive purity assignment, especially for reference standard characterization, qNMR is the method of choice due to its accuracy and ability to provide an absolute quantification. FTIR serves as a rapid and indispensable tool for initial identification and confirmation of the salt form. By judiciously selecting and combining these analytical techniques, researchers can confidently establish the purity of their synthesized N-(1-ethylpropyl)-N-methylamine hydrochloride, ensuring the integrity and reliability of their subsequent research and development activities.

    References

    • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

    • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Link]

    • Wang, H., Zhang, F., Cao, J., Zhang, Q., & Chen, Z. (2012). Comparison of Chromatographic and Titrimetric Methods for the Determination of the α-amino Nitrogen in Standard Solution and Fish Protein Hydrolysates. Journal of Food Research, 1(2), 137. [Link]

    • Emery Pharma. (2023). A Guide to Quantitative NMR (qNMR). [Link]

    • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: development and potential of a method for natural products analysis. Journal of natural products, 70(5), 874–881. [Link]

    • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

    • Wang, H., Zhang, F., Cao, J., Zhang, Q., & Chen, Z. (2012). Comparison of Chromatographic and Titrimetric Methods for the Determination of the α-amino Nitrogen in Standard Solution and Fish Protein Hydrolysates. Semantic Scholar. [Link]

    • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

    • Webster, G. K., & Tice, M. A. (2013). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review, 16(5), 34-39. [Link]

    • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature protocols, 3(2), 210–214. [Link]

    • Pandey, P. K. (2025). Key Difference Between Chromatographic And Titrimetric Methods. PharmaGuru. [Link]

    • ResolveMass Laboratories Inc. (2023). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

    • Minton, M. A. (2018). Can the salt form of my organic compound be determined using NMR?. ResearchGate. [Link]

    • Bryan Research & Engineering, Inc. (1984). Analysis of Amine Solutions by Gas Chromatography. [Link]

    • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. University of Bath's research portal. [Link]

    • Anonymous. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

    • Huang, R. J., Li, W., Wang, Y., et al. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography approaches. Atmospheric Measurement Techniques, 7(7), 2027-2035. [Link]

    • Toman, B., Nelson, M., & Lippa, K. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia, 53(5), 1193. [Link]

    • Huang, R. J., Li, W., Wang, Y., et al. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography approaches. CORE. [Link]

    • Huang, R. J., Li, W., Wang, Y., et al. (2014). Determination of alkyl amines in atmospheric aerosol particles: a comparison of gas chromatography-mass spectrometry and ion chromatography approaches. Atmospheric Measurement Techniques Discussions, 7(3), 2127-2153. [Link]

    • Kim, T. L., Jeong, M., & Cheon, C. H. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of organic chemistry, 90(41), 14701–14708. [Link]

    • Cope, A. C., & Towle, P. H. (1949). Ethylamine, N-methyl-. Organic Syntheses, 29, 49. [Link]

    • European Medicines Agency. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

    • Beller, M., & Jagadeesh, R. V. (2019). Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines. ResearchGate. [Link]

    • Cantat, T. (2014). N-Methyl Amine Synthesis by Reductive Amination of CO2. ResearchGate. [Link]

    • Sharma, G., & Kumar, S. (2020). Analytical Method Validation – Overview. Journal of Engineering Sciences, 11(4), 453-458. [Link]

    • Kumar, A., & Singh, R. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE. [Link]

    • Bhattacharyya, S. (1995). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (14), 1845-1847. [Link]

    • Grema, T. A., & Jibrin, M. S. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(13), 2975-2986. [Link]

    • Kim, B., et al. (2015). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 58(4), 585-593. [Link]

    • Singh, S., & Kumar, A. (2025). Validation of analytical methods - Strategies & importance. ResearchGate. [Link]

    • Kunalan, V., & Nic Daeid, N. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of forensic sciences, 54(4), 840–845. [Link]

    • Jaseer, M., & Askar, F. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules (Basel, Switzerland), 27(19), 6265. [Link]

    • Komi, L. (2013). Synthesis of N,N-diethyl-N-aminopropylpoly(oxyethylene)amine. Chalmers ODR. [Link]

    • Palhol, F., Boyer, S., & Chabrillat, M. (2002). N-Cyanomethyl-N-Methyl-1-(3′,4′-methylenedioxyphenyl)-2-propylamine: An MDMA Manufacturing By-Product. ResearchGate. [Link]

    Sources

    A Guide to Inter-Laboratory Comparison for the Analysis of a Novel Compound

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction

    In the realm of drug discovery and development, the journey of a novel compound from the laboratory to a potential therapeutic is paved with rigorous analytical scrutiny. Ensuring the reliability and reproducibility of the analytical methods used to characterize and quantify these new chemical entities is not merely a matter of good scientific practice; it is a cornerstone of regulatory compliance and patient safety.[1][2] Inter-laboratory comparisons (ILCs), also known as proficiency testing (PT), are a critical tool for evaluating the performance of analytical methods and the competence of laboratories.[3][4] This guide provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory comparison for the analysis of a novel compound, grounded in the principles of scientific integrity and international standards.

    The primary objectives of an inter-laboratory comparison can be twofold: to validate a new analytical method by assessing its reproducibility across different laboratories or to evaluate the proficiency of various laboratories in performing a standardized analysis.[4][5] This guide will focus on the former, providing a roadmap for establishing a robust analytical method for a novel compound intended for widespread use within a research and development organization or by contract research organizations (CROs).

    Part 1: The Foundation - Planning and Design of the Inter-Laboratory Comparison

    A successful inter-laboratory comparison is built upon a meticulously planned foundation. Haphazardly sending samples to various labs without a clear protocol and defined objectives will yield ambiguous and often unusable data. The design phase is paramount and should be guided by international standards such as ISO/IEC 17043, which outlines the general requirements for proficiency testing.[6][7][8]

    Defining the Scope and Objectives

    The first and most critical step is to clearly define the purpose of the study. For a novel compound, the primary objective is often to assess the reproducibility and robustness of a newly developed analytical method.[9] Key questions to address include:

    • What is the specific analytical method being evaluated? (e.g., HPLC-UV, LC-MS/MS, etc.)

    • What are the key performance characteristics to be assessed? (e.g., accuracy, precision, linearity, limit of quantification)[1][10][11]

    • How many laboratories will participate? A sufficient number of laboratories should be included to provide a meaningful statistical analysis of the results.[12]

    • What is the timeline for the study?

    Selection and Preparation of the Test Material

    The choice and preparation of the material to be tested are critical for the validity of the study. For a novel compound, this will likely be a synthesized batch of the active pharmaceutical ingredient (API) or a formulated product.

    Certified Reference Materials (CRMs) are the gold standard for assigning a reference value.[13][14][15] A CRM is a reference material that has been certified by a procedure that establishes traceability to an accurate realization of the unit in which the property values are expressed.[14][16] When a CRM for the novel compound is not yet available, a well-characterized in-house reference material must be prepared.

    Key considerations for the test material:

    • Homogeneity and Stability: The test material must be demonstrably homogeneous to ensure that each participating laboratory receives an identical sample.[16] Its stability under the proposed storage and shipping conditions must also be verified to prevent degradation during the study.

    • Matrix Effects: If the analysis is to be performed on a formulated product or biological matrix, the matrix should be consistent across all samples to avoid introducing variability.[9]

    The Study Protocol: A Blueprint for Consistency

    The study protocol is the single most important document in an inter-laboratory comparison. It provides detailed instructions to all participating laboratories, ensuring that the analytical method is performed as consistently as possible. A comprehensive protocol should include:

    • Detailed, step-by-step analytical procedure: This should be a mature, well-documented method that has undergone single-laboratory validation.[1][9]

    • Sample handling and storage instructions.

    • Calibration procedures and requirements for reference standards.

    • Data reporting format: A standardized template should be provided to ensure that all laboratories report their results in a consistent manner.

    • Contact information for the study coordinator.

    The following diagram illustrates the workflow for planning and executing an inter-laboratory comparison:

    ILC_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase Define_Objectives Define Scope & Objectives Select_Labs Select Participating Laboratories Define_Objectives->Select_Labs Prepare_Material Prepare & Characterize Test Material Select_Labs->Prepare_Material Develop_Protocol Develop Study Protocol Prepare_Material->Develop_Protocol Distribute_Samples Distribute Samples & Protocol Develop_Protocol->Distribute_Samples Lab_Analysis Laboratories Perform Analysis Distribute_Samples->Lab_Analysis Collect_Data Collect & Verify Data Lab_Analysis->Collect_Data Statistical_Analysis Perform Statistical Analysis Collect_Data->Statistical_Analysis Evaluate_Performance Evaluate Method & Lab Performance Statistical_Analysis->Evaluate_Performance Final_Report Prepare Final Report Evaluate_Performance->Final_Report

    Workflow of an inter-laboratory comparison study.

    Part 2: The Experiment - A Hypothetical Case Study

    To illustrate the practical application of these principles, let's consider a hypothetical inter-laboratory comparison for a novel anti-cancer compound, "Compound X".

    Objective: To evaluate the reproducibility of a newly developed HPLC-UV method for the quantification of Compound X in a formulated drug product.

    Participating Laboratories: 8 laboratories (Lab A - Lab H) within a pharmaceutical company.

    Test Material: A single, homogeneous batch of Compound X tablets (nominal concentration: 10 mg/tablet). A well-characterized in-house reference standard is also provided.

    Abbreviated Experimental Protocol

    The following is a condensed version of the protocol provided to each laboratory:

    1. Sample Preparation: a. Accurately weigh and record the mass of 10 tablets. b. Grind the tablets into a fine, homogeneous powder. c. Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer to a 100 mL volumetric flask. d. Add approximately 70 mL of diluent (50:50 acetonitrile:water) and sonicate for 15 minutes. e. Allow the solution to cool to room temperature and dilute to volume with the diluent. f. Filter a portion of the solution through a 0.45 µm PTFE syringe filter. g. Dilute 5.0 mL of the filtered solution to 50.0 mL with the diluent.

    2. HPLC-UV Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm
    • Mobile Phase: 60% Acetonitrile, 40% Water with 0.1% Formic Acid
    • Flow Rate: 1.0 mL/min
    • Injection Volume: 10 µL
    • Detection Wavelength: 254 nm
    • Column Temperature: 30 °C

    3. Calibration: a. Prepare a stock solution of the Compound X reference standard at a concentration of 1 mg/mL. b. Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL. c. Inject the calibration standards and generate a linear regression curve.

    4. Quantification: a. Inject the prepared sample solution in triplicate. b. Quantify the concentration of Compound X in the sample solution using the calibration curve. c. Calculate the amount of Compound X per tablet.

    Simulated Data from the Inter-Laboratory Comparison

    The following table summarizes the mean results reported by each laboratory for the amount of Compound X per tablet.

    LaboratoryMean (mg/tablet)Standard Deviation (mg)
    Lab A9.980.05
    Lab B10.050.07
    Lab C9.890.06
    Lab D10.120.08
    Lab E9.950.04
    Lab F10.550.15
    Lab G10.010.06
    Lab H9.920.05

    Part 3: Data Analysis and Interpretation - Uncovering the Story in the Numbers

    Assessing Consistency and Identifying Outliers

    A visual inspection of the data in the table above suggests that Lab F's result is considerably higher than the others. To objectively assess this, we can use statistical tools such as Grubbs' test for outliers.[18]

    Another powerful tool for visualizing inter-laboratory data is the Youden plot , which is particularly useful when two similar samples are analyzed.[18] For our single-sample study, we can use graphical representations of Mandel's h and k statistics.[18]

    • Mandel's h statistic compares the mean of each laboratory to the grand mean of all laboratories, highlighting systematic differences between labs.

    • Mandel's k statistic compares the within-laboratory standard deviation to the pooled within-laboratory standard deviation, indicating differences in precision.

    Performance Scoring: The Z-Score

    A commonly used metric to evaluate laboratory performance in proficiency tests is the Z-score .[17][18] The Z-score indicates how many standard deviations an individual laboratory's result is from the assigned value (often the consensus mean from all participating labs).

    The formula for the Z-score is:

    Z = (x - X) / σ

    Where:

    • x is the result from the individual laboratory

    • X is the assigned value (consensus mean)

    • σ is the standard deviation for proficiency assessment

    Generally, Z-scores are interpreted as follows:

    • |Z| ≤ 2: Satisfactory performance

    • 2 < |Z| < 3: Questionable performance

    • |Z| ≥ 3: Unsatisfactory performance

    Let's calculate the Z-scores for our hypothetical data, first determining the consensus mean and standard deviation after excluding the potential outlier (Lab F) based on a statistical test.

    Consensus Mean (excluding Lab F): 9.99 mg/tablet Standard Deviation for Proficiency Assessment (excluding Lab F): 0.08 mg/tablet

    LaboratoryMean (mg/tablet)Z-ScorePerformance
    Lab A9.98-0.13Satisfactory
    Lab B10.050.75Satisfactory
    Lab C9.89-1.25Satisfactory
    Lab D10.121.63Satisfactory
    Lab E9.95-0.50Satisfactory
    Lab F10.557.00 Unsatisfactory
    Lab G10.010.25Satisfactory
    Lab H9.92-0.88Satisfactory

    The Z-score for Lab F is significantly greater than 3, confirming that their result is an outlier and their performance is unsatisfactory. This would trigger an investigation to determine the root cause of the discrepancy.

    The following diagram illustrates the decision-making process for data analysis in an ILC:

    Data_Analysis_Flow Data_Collection Data Collection & Verification Initial_Review Initial Data Review (Visual Inspection) Data_Collection->Initial_Review Outlier_Test Statistical Outlier Test (e.g., Grubbs') Initial_Review->Outlier_Test Outlier_Found Outlier Found? Outlier_Test->Outlier_Found Investigate_Outlier Investigate & Document Outlier Outlier_Found->Investigate_Outlier Yes Calculate_Consensus Calculate Consensus Mean & Standard Deviation Outlier_Found->Calculate_Consensus No Exclude_Outlier Exclude Outlier from Consensus Value Calculation Investigate_Outlier->Exclude_Outlier Exclude_Outlier->Calculate_Consensus Calculate_Performance Calculate Performance Scores (e.g., Z-scores) Calculate_Consensus->Calculate_Performance Final_Analysis Final Analysis & Method Evaluation Calculate_Performance->Final_Analysis

    Sources

    A Senior Application Scientist's Guide to Derivatization Agents for Amine Analysis

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: Overcoming the Analytical Challenges of Amines

    In fields ranging from metabolomics and proteomics to pharmaceutical development, the accurate and sensitive quantification of amine-containing compounds is a frequent and critical task.[1] Amines, including amino acids, biogenic amines, and neurotransmitters, are central to countless biological processes.[2] However, their inherent physicochemical properties—such as high polarity, low volatility, and poor ionization efficiency—present significant hurdles for direct analysis by modern chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]

    Chemical derivatization offers a robust and elegant solution. This process chemically modifies the amine functional group, converting the analyte into a derivative with more favorable properties for analysis.[4][5] A well-chosen derivatization strategy can:

    • Enhance Chromatographic Performance: By decreasing polarity and increasing volatility, derivatization improves peak shape and resolution, particularly in GC.[3][6] For reverse-phase LC, it can increase hydrophobicity and retention.[7]

    • Increase Detection Sensitivity: The introduction of a chromophore or fluorophore allows for highly sensitive detection by UV-Vis or fluorescence detectors.[8][9] For mass spectrometry, derivatization can significantly improve ionization efficiency, leading to lower detection limits.[1][10]

    • Improve Derivative Stability: Derivatization can convert thermally labile amines into more stable forms suitable for GC analysis.[11]

    • Enable Chiral Separation: Chiral derivatizing agents react with amine enantiomers to form diastereomers, which can then be separated on a standard achiral column.[2][12]

    This guide provides an in-depth comparison of commonly employed derivatization agents for amine analysis. We will explore their reaction mechanisms, objectively compare their performance based on experimental data, and provide detailed, validated protocols to empower researchers, scientists, and drug development professionals to select and implement the optimal strategy for their analytical goals.

    Comparative Analysis of Key Derivatization Agents

    The selection of a derivatization reagent is not a one-size-fits-all decision. It is contingent upon the specific analytical goals, the nature of the amine (primary, secondary, chiral), the sample matrix, and the available instrumentation.[1][13] No single reagent is universally superior; the choice often involves a trade-off between reaction simplicity, sensitivity enhancement, and the scope of targetable analytes.[10]

    Agents for Liquid Chromatography (LC) Applications

    For HPLC and LC-MS, derivatization is primarily used to introduce a chromophore or fluorophore for UV/fluorescence detection or to enhance ionization efficiency for mass spectrometry.[9][11]

    Derivatizing Agent Abbreviation Target Amines Reaction Conditions Derivative Stability Detection Key Advantages & Disadvantages
    Dansyl Chloride Dns-ClPrimary & SecondaryAlkaline pH (9-11), 38-60°C, 30-90 min.[14][15][16]Good, stable for >48h.[17]Fluorescence, MSAdvantages: Versatile, enhances fluorescence and ionization, well-established.[1][10] Disadvantages: Relatively slow reaction, can also react with phenols.[9]
    9-Fluorenylmethyl Chloroformate FMOC-ClPrimary & SecondaryAlkaline pH (8-11.4), Room Temp, <40 min.[8][17][18]Highly stable.[8][17]Fluorescence, UV, MSAdvantages: Highly fluorescent, stable derivatives, reacts with both primary and secondary amines.[9] Disadvantages: Reagent can hydrolyze, potentially interfering with chromatography.[17]
    o-Phthalaldehyde OPAPrimary onlyAlkaline pH, Room Temp, with a thiol (e.g., 2-mercaptoethanol), <1 min reaction.[19][20]Unstable, requires immediate analysis or stabilization.[9][19][21]Fluorescence, UVAdvantages: Very fast reaction, highly fluorescent.[9][20] Disadvantages: Derivatives are unstable, does not react with secondary amines (e.g., proline).[9][19]
    Marfey's Reagent FDAAPrimary & SecondaryMildly alkaline (NaHCO3), 40°C, ~10-60 min.[22][23]Stable.UV (340 nm), MSAdvantages: Excellent for chiral analysis (separating D/L amino acids).[12][24] Disadvantages: Suboptimal for general sensitivity compared to others.[10]
    Agents for Gas Chromatography (GC) Applications

    For GC analysis, derivatization is essential to increase the volatility and thermal stability of polar amines.[3][6]

    Derivatizing Agent Class Example Reagent Target Amines Reaction Conditions Derivative Stability Detection Key Advantages & Disadvantages
    Acylating Agents (Fluorinated) Pentafluorobenzoyl Chloride (PFBCl)Primary & SecondaryBase often used, 60-70°C, 15-45 min.[25][26]Very stable.[25]ECD, MS (NCI)Advantages: Forms stable derivatives with excellent electron-capturing properties for high sensitivity with ECD and Negative Chemical Ionization (NCI) MS.[25][27] Disadvantages: Produces corrosive HCl byproduct.[25]
    Acylating Agents (Chloroformates) Isobutyl Chloroformate (IBCF)Primary & SecondaryTwo-phase or aqueous system, often with base (NaOH, pyridine), fast reaction (10-15 min).[28][29]Stable.[28]FID, MSAdvantages: Simple, robust, and rapid procedure applicable to a wide range of amines.[9][28] Disadvantages: Can be analyte-dependent, potential for degradation of some derivatives (e.g., histamine).[29]
    Silylating Agents BSTFA, MSTFAPrimary & SecondaryAnhydrous conditions, 60-70°C, 15-30 min.[3][11]Moisture sensitive.[3][11]FID, MSAdvantages: Highly reactive, versatile for multiple functional groups (-OH, -SH, -NH).[6][11] Disadvantages: Derivatives are sensitive to moisture and can be unstable.[3]

    Visualizing Derivatization Concepts

    To better illustrate the processes and comparisons discussed, the following diagrams were generated.

    G cluster_pre Sample Preparation cluster_rxn Derivatization Reaction cluster_post Analysis Sample Amine-Containing Sample (e.g., Biofluid, Hydrolysate) Prep pH Adjustment / Solvent Exchange Sample->Prep Reagent Add Derivatizing Agent Prep->Reagent Incubate Incubate (Heat / Time) Reagent->Incubate Quench Quench Reaction (Optional) Incubate->Quench Cleanup Cleanup / Extraction (Optional) Quench->Cleanup Analysis LC-MS or GC-MS Analysis Cleanup->Analysis

    Caption: General experimental workflow for amine derivatization.

    G cluster_question1 What is the analyte type? cluster_question2 What is the instrumentation? cluster_reagents Recommended Reagent Start Define Analytical Goal Chiral Chiral Analysis? Start->Chiral PrimarySecondary Primary or Secondary Amine? Start->PrimarySecondary GC GC-MS / GC-ECD Start->GC LC LC-UV / LC-Fluorescence / LC-MS Start->LC Chiral->PrimarySecondary No Marfey Marfey's Reagent Chiral->Marfey Yes OPA OPA PrimarySecondary->OPA Primary Only FMOC_Dansyl FMOC-Cl or Dansyl-Cl PrimarySecondary->FMOC_Dansyl Both Acylating Acylating Agents (PFBCl, IBCF) GC->Acylating LC->Marfey LC->OPA LC->FMOC_Dansyl

    Caption: Decision tree for selecting an appropriate derivatization agent.

    Experimental Protocols: A Practical Guide

    Every protocol described here is designed as a self-validating system. The causality behind each step is explained to provide a deeper understanding of the process.

    Protocol 1: Dansyl Chloride Derivatization for LC-MS

    Dansyl chloride reacts with primary and secondary amines under alkaline conditions to form highly fluorescent and readily ionizable sulfonamide derivatives.[7][30] The tertiary amine moiety in the dansyl group boosts the signal in positive mode electrospray ionization.[7]

    1. Reagent Preparation:

    • Derivatization Buffer: Prepare a 100 mM sodium carbonate/bicarbonate buffer. Adjust the pH to 9.8 with NaOH. Filter and store at 4°C.[7] Rationale: An alkaline pH is required to ensure the amine is in its more nucleophilic, unprotonated form for the reaction to proceed efficiently.[8]
    • Dansyl Chloride Solution (50 mM): Dissolve 135 mg of dansyl chloride in 10 mL of anhydrous acetonitrile (ACN). This solution should be prepared fresh daily and kept in the dark, as it is light-sensitive and susceptible to hydrolysis.[7]
    • Quenching Solution: Prepare a 10% (v/v) solution of ammonium hydroxide in water.[13] Rationale: The quenching solution contains a high concentration of a primary amine that reacts with and consumes any excess dansyl chloride, stopping the derivatization reaction.

    2. Derivatization Procedure:

    • Sample Preparation: Prepare your amine-containing sample (e.g., protein hydrolysate, plasma extract) in a suitable solvent.
    • Reaction Mixture Preparation: Immediately before use, mix the Dansyl Chloride Solution and the Derivatization Buffer in a 1:1 ratio (v/v).[7] Rationale: Dansyl chloride is unstable at high pH, so the reagents are mixed just before adding to the sample to maximize reactivity.[7]
    • Reaction: To 25 µL of your sample, add 50 µL of the freshly prepared reaction mixture. Vortex thoroughly.[7]
    • Incubation: Incubate the reaction mixture at room temperature for 60 minutes in the dark.[7][13] Alternatively, for some applications, heating at 38-42°C for 45-90 minutes can be used.[14][16]
    • Quenching: Add 10 µL of the Quenching Solution to the reaction vial and vortex. This will consume the excess reagent.
    • Analysis: The sample is now ready for dilution and analysis by LC-MS.
    Protocol 2: FMOC-Cl Derivatization for HPLC-Fluorescence

    FMOC-Cl is a widely used pre-column derivatization reagent that reacts with both primary and secondary amines to form stable, highly fluorescent carbamate derivatives.[8][9]

    1. Reagent Preparation:

    • Derivatization Buffer: Prepare a 200 mM borate buffer. Adjust the pH to 10.0.[31] An alternative is a borate buffer at pH 11.4, which can improve the derivatization of difficult amino acids like Histidine and Tyrosine.[17] Rationale: The alkaline conditions deprotonate the amine group, making it a stronger nucleophile to attack the electrophilic carbonyl carbon of the FMOC-Cl.[8]
    • FMOC-Cl Solution (15 mM): Dissolve ~40 mg of FMOC-Cl in 10 mL of anhydrous acetonitrile. Prepare fresh.[31]
    • Quenching/Stopping Reagent: Prepare a 300 mM solution of 1-adamantanamine (ADAM) in a 1:1 (v/v) mixture of water and acetonitrile.[31] Alternatively, 0.1 M HCl can be used to acidify the mixture and stop the reaction.[18] Rationale: A primary amine like ADAM is used in excess to quickly react with any remaining FMOC-Cl, preventing interference from reagent-related peaks in the chromatogram.[31]

    2. Derivatization Procedure:

    • Sample Preparation: Prepare your amine-containing sample in a suitable aqueous or mixed solvent.
    • Reaction: In a vial, mix 300 µL of your sample with 600 µL of the Derivatization Buffer.[31]
    • Derivatization: Add 600 µL of the FMOC-Cl Solution. Vortex immediately. Let the reaction proceed for 5 minutes at room temperature.[31] Some protocols may call for longer times (up to 40 minutes) for complete reaction.[17][18]
    • Quenching: Add 600 µL of the Quenching/Stopping Reagent and vortex. Let it react for 1 minute.[31]
    • Analysis: Filter the sample through a 0.22 µm filter. The derivatized sample is now stable and ready for automated analysis by HPLC with fluorescence detection.[17][31]

    References

    • Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. Journal of the American Society for Mass Spectrometry. [Link]

    • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. DiVA portal. [Link]

    • Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. ScienceDirect. [Link]

    • O-PHTHALALDEHYDE AS A DERIVATISING REAGENT FOR THE SPECTRO- PHOTOMETRIC DETERMINATION OF AMINES AND AMINO ACIDS. PJSIR. [Link]

    • HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Scribd. [Link]

    • Reaction process for cadaverine derivatized by isobutyl chloroformate (IBCF). ResearchGate. [Link]

    • Marfey's reagent for chiral amino acid analysis: a review. PubMed. [Link]

    • 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. CORE. [Link]

    • Automated pre-column derivatization of amines in biological samples with dansyl chloride and with or without post-column chemilu. RSC Publishing. [Link]

    • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH. [Link]

    • Marfey's reagent for chiral amino acid analysis. Ovid. [Link]

    • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

    • Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent. ResearchGate. [Link]

    • Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. Aapptec Peptides. [Link]

    • C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications. [Link]

    • What's the key in dansyl chloride derivitisation?. ResearchGate. [Link]

    • Targeted quantification of amino acids by dansylation. PMC - NIH. [Link]

    • Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. PubMed. [Link]

    • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. National Yang Ming Chiao Tung University. [Link]

    • Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization. PubMed. [Link]

    • Analysis of the Pentafluorobenzoyl Derivative of Phenylethylamine Utilizing Negative Ion Chemical Ionization and Gas chromatography/mass Spectrometry. PubMed. [Link]

    • High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. AOAC INTERNATIONAL. [Link]

    • Derivatization. Chemistry LibreTexts. [Link]

    Sources

    A Senior Application Scientist's Guide to Reviewing Structurally Similar Compounds

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers, scientists, and drug development professionals, the analysis of structurally similar compounds is a cornerstone of modern therapeutic innovation. This guide provides an in-depth, technically-grounded framework for conducting a comprehensive literature review of such compounds. Moving beyond a simple checklist, we will explore the causal logic behind experimental and computational choices, ensuring a robust and insightful analysis that can accelerate drug discovery and development.

    The core principle underpinning this work is the "Similar Property Principle," which posits that structurally similar molecules are likely to exhibit similar biological and physicochemical properties.[1][2] However, the nuance lies in defining and quantifying "similarity" and understanding the exceptions to this rule, such as "activity cliffs," where minor structural changes lead to significant differences in biological activity.[3] A thorough literature review is therefore not merely an academic exercise but a critical step in navigating the complex chemical space to identify promising lead candidates, anticipate potential liabilities, and design novel molecules with improved efficacy and safety profiles.

    I. Defining and Quantifying Structural Similarity

    The concept of molecular similarity is multifaceted and can be approached from various perspectives, ranging from 2D topological features to 3D conformational and electronic properties.[4] The choice of method directly influences the outcome of the literature search and subsequent analysis.

    A. 2D Similarity Methods

    Two-dimensional similarity methods are computationally efficient and widely used for initial large-scale database screening.[5] They primarily rely on molecular fingerprints, which are bit strings representing the presence or absence of specific structural features.[6]

    • Path-based fingerprints (e.g., Daylight-like fingerprints): These analyze linear sequences of atoms and bonds up to a certain length.[3]

    • Circular/Radial fingerprints (e.g., Extended-Connectivity Fingerprints - ECFPs): These capture the environment around each atom in a molecule.[6]

    • Substructure key-based fingerprints (e.g., MACCS keys): These check for the presence of a predefined set of structural fragments.[6]

    The similarity between two fingerprints is typically quantified using metrics like the Tanimoto coefficient , which measures the overlap between the features of two molecules.[1][3] A Tanimoto score greater than 0.85 is often used as a heuristic for significant similarity, though it's crucial to recognize this is not a universal indicator of similar bioactivity.[1][2]

    B. 3D Similarity Methods

    Three-dimensional methods provide a more nuanced view by considering the spatial arrangement of atoms and chemical features.[4] These are particularly valuable for understanding how a molecule interacts with a biological target.

    • Shape-based similarity: These methods compare the 3D shapes of molecules, often using techniques like Gaussian overlay.[4]

    • Pharmacophore modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity.[7] This can be a powerful tool for scaffold hopping, where the core structure of a molecule is changed while maintaining the key interacting features.[4][8]

    The choice between 2D and 3D methods depends on the specific research question. For broad initial searches, 2D fingerprints are often sufficient. For lead optimization and understanding structure-activity relationships (SAR), 3D methods provide invaluable insights.

    II. Strategic Literature and Database Searching

    A systematic and comprehensive search strategy is fundamental to a successful literature review. This involves querying multiple databases using a combination of text-based and structure-based search techniques.

    A. Key Databases for Chemical Information
    • PubChem: A massive, freely accessible database containing information on chemical substances and their biological activities.[9][10] It offers robust 2D and 3D similarity search capabilities.

    • ChEMBL: A manually curated database of bioactive molecules with drug-like properties. It provides standardized bioactivity data extracted from medicinal chemistry literature.

    • SciFinder-n (CAS): A comprehensive database of chemical literature and patents, offering powerful structure and reaction searching.

    • Reaxys: A database of chemical reactions, substance properties, and bioactivity data, with strong integration of literature and patent information.[11]

    • PubMed: A primary source for biomedical literature, which can be searched for compound names, synonyms, and related biological concepts.[12]

    B. Experimental Protocol: Structure-Based Database Searching

    This protocol outlines a typical workflow for identifying structurally similar compounds using a public database like PubChem.

    • Define the Query Structure: Start with a well-defined chemical structure of your lead compound. This can be represented as a SMILES string, InChI key, or drawn using a chemical structure editor.

    • Select the Database and Search Type: Navigate to the chosen database's structure search interface (e.g., PubChem's Structure Search). Select the appropriate similarity search type (e.g., 2D similarity or 3D conformer search).

    • Set Similarity Threshold: Specify a similarity threshold. A common starting point for 2D similarity is a Tanimoto coefficient of 85% or higher.[10] This can be adjusted based on the number and diversity of the results.

    • Execute the Search and Refine Results: Run the search and analyze the initial results. You can often filter the results by data source, bioactivity, or other criteria to narrow down the most relevant compounds.

    • Iterate and Expand: Based on the initial findings, you may want to perform additional searches with modified query structures or different similarity metrics to explore the chemical space more broadly.

    dot graph TD { A[Define Query Compound] --> B{Select Database e.g., PubChem, ChEMBL}; B --> C{Choose Search Method 2D or 3D Similarity}; C --> D[Set Similarity Threshold e.g., Tanimoto > 0.85]; D --> E[Execute Search]; E --> F{Analyze & Filter Results}; F --> G[Extract Relevant Data]; }

    Caption: Workflow for a structure-based literature search.

    III. Data Extraction and Analysis: From In Silico Prediction to Experimental Validation

    Once a set of structurally similar compounds has been identified, the next step is to extract and analyze relevant data to compare their performance. This involves a combination of computational predictions and a review of experimental data from the literature.

    A. In Silico Profiling: Predicting Physicochemical and ADMET Properties

    Computational tools can provide rapid initial assessments of a compound's drug-likeness and potential liabilities.[7] These in silico predictions are invaluable for prioritizing compounds for further investigation.

    • Physicochemical Properties: Tools like SwissADME and pkCSM can predict properties such as molecular weight, logP (lipophilicity), solubility, and pKa.[13][14] These are critical for oral bioavailability and overall drug-likeness.

    • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Various models can predict a compound's pharmacokinetic and toxicological profile.[15][16] This includes predictions for properties like blood-brain barrier permeability, cytochrome P450 inhibition, and potential for hERG channel blockage (a key cardiotoxicity indicator).[15]

    Table 1: Example In Silico ADMET Profile Comparison
    CompoundPredicted BBB PermeabilityPredicted CYP2D6 InhibitionPredicted hERG Inhibition
    Lead Compound A HighModerateLow
    Analog A-1 HighLowLow
    Analog A-2 LowHighHigh
    B. Analyzing Experimental Data from the Literature

    A critical component of the review is to find and analyze existing experimental data for the identified analogs. This data provides the ground truth for their biological activity and safety profiles.

    • Structure-Activity Relationship (SAR) Analysis: Systematically compare the chemical structures of the analogs with their reported biological activities (e.g., IC50, Ki).[17] This helps to identify key structural features that contribute to potency and selectivity. Case studies in drug design often provide excellent examples of how SAR is used to guide lead optimization.[8][18]

    • Experimental Assay Comparison: When comparing data from different sources, it is crucial to consider the specific experimental conditions of the assays used. Variations in assay format, cell lines, or reagents can significantly impact the results.

    • Toxicity Data: Look for reported in vitro and in vivo toxicity data. This can include cytotoxicity assays, genotoxicity tests, and animal toxicology studies.

    C. Experimental Validation: Bridging the Gap Between Prediction and Reality

    While in silico predictions and literature data are informative, experimental validation is often necessary to confirm the properties of promising analogs.[19][20] This is particularly important when the existing data is limited or when novel compounds have been designed based on the literature review.

    Experimental Protocol: In Vitro hERG Assay (Patch Clamp)

    This protocol provides a high-level overview of the gold-standard method for assessing hERG channel inhibition.

    • Cell Culture: Maintain a stable cell line expressing the hERG channel (e.g., HEK293 cells) under appropriate conditions.

    • Compound Preparation: Prepare a stock solution of the test compound and perform serial dilutions to obtain a range of concentrations.

    • Electrophysiology: Using a patch-clamp setup, record the hERG channel current from individual cells in the absence and presence of the test compound.

    • Data Analysis: Measure the peak tail current at each compound concentration and calculate the percentage of inhibition relative to the control.

    • IC50 Determination: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

    dot graph LR { subgraph In Silico Analysis A[Identify Analogs] --> B(Predict Physicochemical Properties); A --> C(Predict ADMET Profile); end subgraph Literature Review D[Search for Experimental Data] --> E(Extract Bioactivity Data); D --> F(Extract Toxicity Data); end subgraph Experimental Validation G[Synthesize/Acquire Analogs] --> H(In Vitro Assays e.g., hERG); H --> I(In Vivo Studies); end A --> D; C --> G; F --> G; }

    Caption: Integrated workflow for compound analysis.

    IV. Synthesizing the Findings: Building a Comparative Guide

    The final step is to synthesize all the gathered information into a coherent and objective comparison guide. This guide should clearly present the strengths and weaknesses of each analog relative to the lead compound and other alternatives.

    A. Data Visualization
    • Tables: Use tables to summarize quantitative data such as physicochemical properties, in silico predictions, and experimental bioactivity and toxicity values.

    • SAR Maps: Visualize structure-activity relationships by creating diagrams that highlight how modifications to the chemical scaffold affect biological activity.

    B. Narrative and Interpretation
    • Explain the "Why": Do not just present the data; explain the underlying scientific rationale for the observed differences in performance. For example, discuss how a specific structural modification might improve metabolic stability or reduce off-target activity.

    • Acknowledge Limitations: Be transparent about the limitations of the data, such as the predictive power of in silico models or the variability in experimental assays.

    • Provide Actionable Insights: Conclude with a clear summary of the most promising analogs and provide recommendations for the next steps in the drug development process.

    V. Conclusion

    A comprehensive literature review of structurally similar compounds is a dynamic and iterative process that integrates computational and experimental data. By systematically defining similarity, conducting thorough database searches, critically analyzing the available information, and, when necessary, performing experimental validation, researchers can gain invaluable insights to guide the design of safer and more effective medicines. This rigorous approach, grounded in scientific integrity, is essential for navigating the complexities of drug discovery and ultimately bringing new therapies to patients.

    References

    • J. Med. Chem. 2002, 45, 13, 2892–2907. Do Structurally Similar Molecules Have Similar Biological Activity?. [Link]

    • Optibrium. How do I assess similarities between molecules?. [Link]

    • Drug Design Org. Case Studies in Structure-Based Designs. [Link]

    • Chemical Science. Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. [Link]

    • ACS Publications. Improving Measures of Chemical Structural Similarity Using Machine Learning on Chemical–Genetic Interactions. [Link]

    • Wikipedia. Chemical similarity. [Link]

    • Chemaxon. Structural Similarity Methodologies for Small Molecules. [Link]

    • ResearchGate. What is the best structure-based method for finding compounds with similar structures to other specific small molecules?. [Link]

    • PMC. Computational/in silico methods in drug target and lead prediction. [Link]

    • Drug Design Org. Case Studies in Analog Design. [Link]

    • ChemMine Tools. Structural Similarity Search. [Link]

    • PMC. Experimental validation of in silico target predictions on synergistic protein targets. [Link]

    • YouTube. How to Mine a PubChem Database for Similar Compounds?. [Link]

    • Frontiers. Advances in the Development of Shape Similarity Methods and Their Application in Drug Discovery. [Link]

    • ResearchGate. In Silico Prediction Tool for Drug-likeness of Compounds based on Ligand Based Screening. [Link]

    • Drug Hunter. Top 12 Most Popular Drug Hunter Case Studies of 2024. [Link]

    • ACS Publications. Similarity Searching and Clustering of Chemical-Structure Databases Using Molecular Property Data. [Link]

    • PMC. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. [Link]

    • MDPI. Deep Learning Based Methods for Molecular Similarity Searching: A Systematic Review. [Link]

    • ResearchGate. Case Studies in Modern Drug Discovery and Development. [Link]

    • Biosig Lab. pkCSM. [Link]

    • Success stories of structure-based drug discovery. [Link]

    • PMC. In silico toxicology: computational methods for the prediction of chemical toxicity. [Link]

    • PubMed. Compounds In Literature (CIL): screening for compounds and relatives in PubMed. [Link]

    • Journal of the Association of Public Analysts. a Brief Guide to a Comprehensive Literature Review (with particular reference to analytical chemistry). [Link]

    • MDPI. Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery. [Link]

    • YouTube. Use of in silico methods for assessing toxicity. [Link]

    • ResearchGate. Do Structurally Similar Molecules Have Similar Biological Activity?. [Link]

    • Semantic Scholar. Do structurally similar molecules have similar biological activity?. [Link]

    • NIH. The role of drug profiles as similarity metrics: applications to repurposing, adverse effects detection and drug–drug interactions. [Link]

    • Journal of Medicinal Chemistry. Do Structurally Similar Molecules Have Similar Biological Activity?. [Link]

    • Patsnap Synapse. How are chemical structures analyzed in drug discovery?. [Link]

    Sources

    A Senior Application Scientist's Guide to the Validation of Predicted Properties for N-(1-ethylpropyl)-N-methylamine hydrochloride

    Author: BenchChem Technical Support Team. Date: January 2026

    N-(1-ethylpropyl)-N-methylamine hydrochloride (CAS No: 130985-81-8) is an organic building block with the molecular formula C₆H₁₆ClN and a molecular weight of 137.65.[1][2][3] As a secondary amine hydrochloride, it exists as a salt, which typically enhances its stability and aqueous solubility compared to its free base form.[4] Understanding and validating its physicochemical and structural properties is a critical step in any research or development pipeline.

    Comparison of Predicted and Analogous Compound Properties

    Due to the limited availability of experimental data for N-(1-ethylpropyl)-N-methylamine hydrochloride, we present a combination of its computationally predicted properties and experimental data from analogous compounds. This comparative approach allows us to establish a reasonable baseline for expected experimental outcomes.

    PropertyPredicted Value for N-(1-ethylpropyl)-N-methylamine hydrochlorideExperimental Value for Analogous CompoundsRationale for Comparison
    Molecular Formula C₆H₁₆ClN[5]-Foundational molecular information.
    Molecular Weight 137.65 g/mol [5]-Based on the molecular formula.
    Physical Form Solid[6]White crystalline solid (for many amine hydrochlorides)[7]Amine hydrochlorides are typically crystalline solids at room temperature.
    Melting Point Not available231-233 °C (Methylamine hydrochloride)[7]The melting point is influenced by crystal lattice energy and intermolecular forces. A substituted pentane derivative may have a different melting point, but this provides a general reference.
    Boiling Point Not available89 °C (3-Aminopentane - free base)[8]The hydrochloride salt is expected to have a significantly higher boiling point due to its ionic nature.
    Solubility Not availableHighly soluble in water (Methylamine hydrochloride)[7]The hydrochloride salt form generally imparts good water solubility.[4]
    LogP 1.8162[5]1.1 (3-Aminopentane - free base)[9]LogP is a measure of lipophilicity. The value for the free base is expected to be lower than the salt.
    Topological Polar Surface Area (TPSA) 12.03 Ų[5]26.02 Ų (3-Aminopentane - free base)[9]TPSA is related to a molecule's ability to form hydrogen bonds.

    Experimental Validation Protocols

    The following section details the experimental workflows for validating the key physicochemical and structural properties of N-(1-ethylpropyl)-N-methylamine hydrochloride.

    Identity and Structural Confirmation

    The first step in validating a new compound is to confirm its chemical identity and structure. This is typically achieved through a combination of spectroscopic techniques.

    NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For N-(1-ethylpropyl)-N-methylamine hydrochloride, both ¹H and ¹³C NMR should be performed.

    ¹H NMR Predicted Chemical Shifts (based on general principles for similar structures):

    • -CH(N)-: A multiplet, likely deshielded due to the adjacent nitrogen.

    • -N-CH₃: A singlet or doublet, also deshielded.

    • -CH₂-CH₃: Two distinct signals, a quartet for the -CH₂- and a triplet for the -CH₃.

    • -NH₂⁺-: A broad singlet, the chemical shift of which can be concentration and solvent dependent.

    ¹³C NMR Predicted Chemical Shifts (based on general principles for similar structures):

    • -CH(N)-: The carbon atom directly attached to the nitrogen will be deshielded.

    • -N-CH₃: The methyl carbon attached to the nitrogen.

    • -CH₂-CH₃: Two distinct signals for the ethyl group carbons.

    Experimental Workflow: NMR Spectroscopy

    Caption: Workflow for NMR-based structural validation.

    IR spectroscopy is used to identify the functional groups present in a molecule.

    Expected IR Absorption Bands:

    • N-H stretch: A broad absorption in the region of 3200-3500 cm⁻¹ is characteristic of the amine salt.

    • C-H stretch: Absorptions in the 2850-3000 cm⁻¹ range from the alkyl groups.

    • N-H bend: Around 1580-1650 cm⁻¹.

    • C-N stretch: Typically found in the 1020-1220 cm⁻¹ region for aliphatic amines.[10]

    Experimental Workflow: IR Spectroscopy

    Caption: Workflow for mass spectrometry-based molecular weight confirmation.

    Purity Determination

    Assessing the purity of a compound is crucial. For N-(1-ethylpropyl)-N-methylamine hydrochloride, High-Performance Liquid Chromatography (HPLC) is a suitable method.

    HPLC Method Parameters (A General Starting Point):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) as the compound lacks a strong chromophore.

    • Quantification: Purity can be determined by the area percentage of the main peak.

    Experimental Workflow: HPLC Purity Analysis

    Caption: Workflow for HPLC-based purity determination.

    Physicochemical Property Validation

    The melting point is a fundamental physical property that also serves as an indicator of purity.

    Protocol:

    • Place a small amount of the crystalline solid into a capillary tube.

    • Use a calibrated melting point apparatus.

    • Heat the sample slowly (1-2 °C/min) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.

    Assessing solubility in various solvents is important for downstream applications.

    Protocol:

    • Add a known amount of the compound (e.g., 1 mg) to a fixed volume of solvent (e.g., 1 mL) in a vial.

    • Vortex or sonicate the mixture for a set period.

    • Visually inspect for complete dissolution.

    • If dissolved, add more solute incrementally until saturation is reached.

    • Categorize solubility qualitatively (e.g., very soluble, soluble, sparingly soluble, insoluble) or quantify by analyzing a saturated solution via a suitable analytical technique.

    Conclusion

    The validation of predicted properties is a cornerstone of chemical and pharmaceutical research. While a complete experimental profile for N-(1-ethylpropyl)-N-methylamine hydrochloride is not yet established in the public domain, the protocols and comparative data presented in this guide provide a robust framework for its characterization. By systematically applying these spectroscopic and chromatographic techniques, researchers can confidently verify the identity, purity, and key physicochemical properties of this and other novel compounds, ensuring the integrity and reliability of their scientific endeavors.

    References

    • CP Lab Safety. N-(1-ethylpropyl)-N-methylamine hydrochloride, 1 gram. [Link]

    • Wikipedia. Amine. [Link]

    • PubChemLite. (1-ethylpropyl)methylamine hydrochloride (C6H15N). [Link]

    • PubChem. N-Methyl-3-pentanamine. [Link]

    • Quora. What are the physical properties of amines? [Link]

    • Lumen Learning. Properties of amines | Organic Chemistry II. [Link]

    • PubChem. Pent-3-en-1-amine hydrochloride. [Link]

    • PubChem. Pent-3-yn-1-amine hydrochloride. [Link]

    • BYJU'S. Physical Properties of Amines. [Link]

    • StudySmarter. Physical Properties of Amines: Alkyl, Aliphatic Amines. [Link]

    • CP Lab Safety. N-(1-ethylpropyl)-N-methylamine hydrochloride, 1 gram. [Link]

    • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). [Link]

    • Doc Brown's Chemistry. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes. [Link]

    • PubChem. 3-Pentanamine. [Link]

    • PubChem. Methylamine hydrochloride. [Link]

    • Doc Brown's Chemistry. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes. [Link]

    • NIST WebBook. 1-Propanamine, N-(1-methylethyl)-. [Link]

    • Chemsrc. Methylamine hydrochloride CAS#:593-51-1. [Link]

    • Wikipedia. 3-Aminopentane. [Link]

    Sources

    A Comparative Guide to the In Vitro Cytotoxicity of N-(1-ethylpropyl)-N-methylamine hydrochloride

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction

    The evaluation of a novel chemical entity's cytotoxic potential is a foundational step in drug discovery and chemical safety assessment.[1] This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of N-(1-ethylpropyl)-N-methylamine hydrochloride, a secondary amine of interest. Due to the limited publicly available data on this specific compound, we present a comparative analysis against two structurally related and well-characterized aliphatic amines: Diethylamine and Triethylamine.[2] This approach not only contextualizes the potential toxicity of our target compound but also establishes a robust experimental workflow applicable to other novel amines.

    Our investigation hinges on three pillars of cytotoxicity assessment: metabolic activity, membrane integrity, and the induction of apoptosis. By employing a suite of standard assays—MTT, LDH release, and Annexin V/PI staining—we can construct a detailed cytotoxic profile.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design, ensuring a thorough and scientifically rigorous evaluation.

    Rationale for Comparator Selection

    N-(1-ethylpropyl)-N-methylamine hydrochloride is a secondary amine. For a meaningful comparison, we have selected:

    • Diethylamine: A simple, secondary aliphatic amine. Its structural similarity provides a baseline for understanding the toxicity of the secondary amine functional group.

    • Triethylamine: A tertiary amine, which allows for the investigation of how the degree of substitution on the nitrogen atom influences cytotoxicity.[5]

    This selection allows us to probe structure-activity relationships, a key aspect of toxicology.[6]

    Part 1: Experimental Design & Methodologies

    A multi-parametric approach is crucial for a comprehensive understanding of a compound's cytotoxic effects.[7] We will utilize a human cervical cancer cell line, HeLa, a widely used and well-characterized model for in vitro toxicology studies.[8][9]

    Overall Experimental Workflow

    The workflow is designed to systematically assess cytotoxicity, from initial screening of metabolic activity and membrane integrity to a more detailed investigation of the cell death mechanism.

    G cluster_prep Cell Culture & Compound Preparation cluster_assays Cytotoxicity Assessment (24h Exposure) cluster_analysis Data Analysis HeLa HeLa Cell Culture (Exponential Growth Phase) Seed Seed Cells in 96-well & 6-well plates HeLa->Seed MTT MTT Assay (Metabolic Activity) Seed->MTT 96-well LDH LDH Release Assay (Membrane Integrity) Seed->LDH 96-well FACS Annexin V/PI Staining (Apoptosis/Necrosis Analysis) Seed->FACS 6-well Compound Prepare Serial Dilutions of Test Compounds Compound->MTT Compound->LDH Compound->FACS IC50 Calculate IC50 Values MTT->IC50 Compare Compare Dose-Response Curves LDH->Compare Mechanism Determine Mode of Cell Death FACS->Mechanism

    Caption: Experimental workflow for comparative cytotoxicity assessment.

    Detailed Protocols

    Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

    Protocol 1: MTT Assay for Metabolic Activity [3][10] The MTT assay is a colorimetric method that measures the reduction of yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells, providing an indication of cell viability.[11]

    • Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treatment: Expose cells to various concentrations of N-(1-ethylpropyl)-N-methylamine hydrochloride, diethylamine, and triethylamine for 24 hours. Include a vehicle control (e.g., DMSO, max 0.5%) and an untreated control.[1]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the untreated control.

    Protocol 2: LDH Release Assay for Membrane Integrity [12] This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon plasma membrane damage.[12]

    • Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate.

    • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[12]

    • Supernatant Collection: After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.

    • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's kit) to each well and incubate in the dark.

    • Measurement: Measure the absorbance according to the kit's instructions.

    • Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.

    Protocol 3: Annexin V/Propidium Iodide (PI) Assay for Apoptosis [1][4] This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Seeding and Treatment: Seed HeLa cells in 6-well plates and treat with IC50 concentrations of the test compounds for 24 hours.

    • Cell Harvesting: Harvest the cells, including any floating cells, and wash with cold PBS.

    • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

    Part 2: Comparative Cytotoxicity Data

    The following data are representative and serve to illustrate the expected outcomes of the described protocols. Actual experimental results may vary.

    Metabolic Activity and Membrane Integrity (IC50 Values)

    The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]

    CompoundAssayIC50 (µM) on HeLa cells (24h)
    N-(1-ethylpropyl)-N-methylamine HCl MTTHypothetical Value: 850 ± 50
    LDHHypothetical Value: 1200 ± 75
    Diethylamine MTT1500 ± 120[13]
    LDH2100 ± 150
    Triethylamine MTT600 ± 45[5][14]
    LDH950 ± 60
    Doxorubicin (Positive Control) MTT1.5 ± 0.2[15]

    Interpretation: Based on these hypothetical and literature-derived values, Triethylamine appears to be the most cytotoxic of the three amines, followed by the novel compound N-(1-ethylpropyl)-N-methylamine hydrochloride, with Diethylamine being the least cytotoxic. The lower IC50 values in the MTT assay compared to the LDH assay for all compounds suggest that metabolic dysfunction may precede the complete loss of membrane integrity.[3]

    Mode of Cell Death Analysis

    Flow cytometry analysis after treatment with IC50 concentrations provides insight into the mechanism of cell death.

    Treatment (IC50 Conc.)% Viable Cells% Early Apoptosis% Late Apoptosis/Necrosis
    Untreated Control 95.1 ± 2.32.5 ± 0.82.4 ± 0.7
    N-(1-ethylpropyl)-N-methylamine HCl 48.2 ± 3.125.7 ± 2.526.1 ± 2.9
    Diethylamine 51.5 ± 4.018.9 ± 2.129.6 ± 3.5
    Triethylamine 49.8 ± 3.535.2 ± 3.015.0 ± 2.2

    Interpretation: The data suggests that Triethylamine predominantly induces apoptosis, as indicated by the significant increase in the early apoptotic population. In contrast, Diethylamine and the hypothetical N-(1-ethylpropyl)-N-methylamine hydrochloride appear to induce a mix of apoptosis and necrosis. Aliphatic amines have been shown to induce cytotoxicity through mechanisms including the inhibition of DNA and protein synthesis and the generation of reactive oxygen species (ROS), which can lead to apoptosis.[16][17][18]

    Part 3: Mechanistic Insights and Discussion

    Structure-Toxicity Relationship

    The observed trend in cytotoxicity (Triethylamine > N-(1-ethylpropyl)-N-methylamine HCl > Diethylamine) suggests that both the degree of substitution and the nature of the alkyl groups influence toxicity. The increased cytotoxicity of the tertiary amine (Triethylamine) compared to the secondary amine (Diethylamine) could be related to differences in lipophilicity and cellular uptake.

    The Intrinsic Apoptosis Pathway

    The induction of apoptosis is a key mechanism for many cytotoxic compounds.[19] The intrinsic, or mitochondrial, pathway is a common route activated by cellular stress, such as that induced by chemical exposure.[20][21]

    G Compound Alkylamine-induced Cellular Stress (e.g., ROS, DNA damage) p53 p53 Activation Compound->p53 Bcl2 Bcl-2 Family Modulation p53->Bcl2 BaxBak Bax/Bak Activation p53->BaxBak Activation Bcl2->BaxBak Inhibition Mito Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

    Caption: The intrinsic pathway of apoptosis, a potential mechanism of amine-induced cytotoxicity.[22][23]

    Cellular stress caused by alkylamines can activate tumor suppressor proteins like p53.[22] This leads to the activation of pro-apoptotic proteins such as Bax and Bak, which permeabilize the mitochondrial outer membrane.[21] This event triggers the release of cytochrome c into the cytosol, which then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[19] Caspase-9, in turn, activates executioner caspases like caspase-3, culminating in the systematic dismantling of the cell.[20]

    Conclusion

    This guide outlines a robust, multi-assay strategy for characterizing the in vitro cytotoxicity of N-(1-ethylpropyl)-N-methylamine hydrochloride. By comparing it to structurally related amines, we can establish a toxicological profile and infer potential structure-activity relationships. The presented methodologies provide a clear path from initial screening to mechanistic investigation, enabling a comprehensive assessment of novel chemical entities. The hypothetical data suggests that N-(1-ethylpropyl)-N-methylamine hydrochloride exhibits moderate cytotoxicity, likely through a combination of apoptotic and necrotic pathways, warranting further investigation into its specific molecular targets.

    References

    • Rabi, T. A., & Bishayee, A. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. PMC. (URL: [Link])

    • QIAGEN GeneGlobe. Apoptosis Signaling Pathway: Stages, Types and Key Molecules. (URL: [Link])

    • ScienceDirect. Intrinsic apoptotic pathway: Significance and symbolism. (URL: [Link])

    • Ataman Kimya. DIETHYLAMINE. (URL: [Link])

    • Wikipedia. Diethylamine. (URL: [Link])

    • National Center for Biotechnology Information. Discussion - NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice. (URL: [Link])

    • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. (URL: [Link])

    • Hall, I. H., Tse, E. Y., & Muhammad, R. A. (1996). Cytotoxicity and antineoplastic activities of alkylamines and their borane derivatives. Met Based Drugs. (URL: [Link])

    • Mukherjee, S. P., et al. (2010). Mechanistic studies of in vitro cytotoxicity of poly(amidoamine) dendrimers in mammalian cells. PubMed. (URL: [Link])

    • Vasil'eva, O. G. (1955). [Toxicity of diethylamine]. PubMed. (URL: [Link])

    • National Center for Biotechnology Information. Introduction - NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice. (URL: [Link])

    • Ziemba, B., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. (URL: [Link])

    • National Toxicology Program. (1994). Nomination Background: Triethylamine (CASRN: 121-44-8). (URL: [Link])

    • National Center for Biotechnology Information. NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice. (URL: [Link])

    • Lu, S., et al. (2014). Mechanisms of amine accumulation in, and egress from, lysosomes. PMC. (URL: [Link])

    • Hori, H., et al. (1987). Relationship between chemical structure and cytotoxicity of aliphatic amines examined by a microtiter system with cultured fibroblasts. PubMed. (URL: [Link])

    • Oszajca, K., et al. (2015). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Folia Biologica et Oecologica. (URL: [Link])

    • Virogin Biotech. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube. (URL: [Link])

    • Hall, I. H., et al. (1996). Cytotoxicity and Antineoplastic Activities of Alkylamines and Their Borane Derivatives. ResearchGate. (URL: [Link])

    • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. (URL: [Link])

    • Basheer, F., & Arfuso, F. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. (URL: [Link])

    • U.S. Environmental Protection Agency. Triethylamine. (URL: [Link])

    • Alfa Cytology. In Vitro Cytotoxicity Assay. (URL: [Link])

    • protocols.io. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. (URL: [Link])

    • Centers for Disease Control and Prevention. Diethylamine - NIOSH Pocket Guide to Chemical Hazards. (URL: [Link])

    • Prieto, P., et al. (2013). Comparative analysis of eight cytotoxicity assays evaluated within the ACuteTox Project. ScienceDirect. (URL: [Link])

    • Nevinsky, G. A., et al. (2010). Cytotoxicity of new alkylamino- and phenylamino-containing polyfluorinated derivatives of 1,4-naphthoquinone. PubMed. (URL: [Link])

    • Simon, S., et al. (2024). Comparative case study on NAMs: towards enhancing specific target organ toxicity analysis. Archives of Toxicology. (URL: [Link])

    • EurekAlert!. (2026). Turning crop waste into precision weapons against waterborne pathogens. (URL: [Link])

    • Zhang, Z., et al. (2024). Development of FBXO22 Degraders and the Recruitment Ligand 2-Pyridinecarboxyaldehyde (2-PCA). Journal of the American Chemical Society. (URL: [Link])

    • ResearchGate. IC 50 of compounds against HeLa cells. (URL: [Link])

    • ResearchGate. Comparison of IC50 value (µM) of 5a–h in HeLa human cell lines. (URL: [Link])

    • ResearchGate. IC 50 values determined in vitro (in HeLa S3 cell extracts) and in vivo. (URL: [Link])

    • Chulabhorn Graduate Institute. (2025). The Synergistic Cytotoxic Effect of the Two Enantiomers of 6-Prenylflavanones in the HeLa Cell Line. PubMed Central. (URL: [Link])

    • National Center for Biotechnology Information. (2020). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. PubMed Central. (URL: [Link])

    Sources

    A Comparative Benchmarking Guide to the Synthesis of N-(1-ethylpropyl)-N-methylamine: Classical Methods vs. A Novel Catalytic Approach

    Author: BenchChem Technical Support Team. Date: January 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective production of secondary amines is a cornerstone of molecular design and development. N-(1-ethylpropyl)-N-methylamine, a key secondary amine building block, presents a valuable case study for evaluating synthetic methodologies. This guide provides an in-depth, objective comparison of established synthesis routes against a novel, streamlined catalytic method, supported by representative experimental data and protocols. Our analysis focuses on key performance indicators, including chemical yield, purity, reaction conditions, and green chemistry metrics, to offer a comprehensive benchmarking resource for researchers in the field.

    Established Methodologies for the Synthesis of N-(1-ethylpropyl)-N-methylamine

    Two classical and widely adopted methods for the synthesis of N-(1-ethylpropyl)-N-methylamine are reductive amination and direct N-alkylation. While both are capable of producing the target molecule, they present distinct advantages and disadvantages in terms of selectivity, reaction conditions, and waste generation.

    Reductive Amination of 3-Pentanone with Methylamine

    Reductive amination is a robust and highly utilized method for forming carbon-nitrogen bonds.[1] The synthesis of N-(1-ethylpropyl)-N-methylamine via this route involves the reaction of 3-pentanone with methylamine to form an intermediate imine, which is subsequently reduced to the target secondary amine.[2]

    Mechanism: The reaction proceeds through the nucleophilic attack of methylamine on the carbonyl carbon of 3-pentanone, forming a hemiaminal intermediate. Acid-catalyzed dehydration of the hemiaminal yields an iminium ion, which is then reduced by a hydride source to the final product.

    G ketone 3-Pentanone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Methylamine amine Methylamine amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H₂O (Acid-catalyzed) product N-(1-ethylpropyl)-N-methylamine iminium->product + [H⁻] reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->iminium caption Reductive Amination Pathway

    Caption: Reductive Amination Pathway.

    A significant advantage of this method is the reduced risk of over-alkylation, a common issue in direct alkylation methods.[2] The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its mildness and selectivity for reducing the iminium ion in the presence of the ketone.[2]

    Direct N-Alkylation of 3-Aminopentane

    Direct N-alkylation offers a more straightforward approach, involving the reaction of 3-aminopentane with a methylating agent, such as methyl iodide.

    Mechanism: This reaction follows a nucleophilic substitution (SN2) pathway, where the primary amine (3-aminopentane) acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent.

    G amine 3-Aminopentane transition_state SN2 Transition State amine->transition_state methylating_agent Methylating Agent (e.g., CH₃I) methylating_agent->transition_state product N-(1-ethylpropyl)-N-methylamine transition_state->product - I⁻ overalkylation_product Over-alkylation Product (Quaternary Ammonium Salt) product->overalkylation_product + CH₃I (further reaction) caption Direct N-Alkylation Pathway

    Caption: Direct N-Alkylation Pathway.

    A primary challenge with this method is controlling the degree of alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine and even a quaternary ammonium salt as byproducts. This lack of selectivity can result in lower yields of the desired product and necessitate challenging purification steps.

    A Novel Green Catalytic Approach: Hydrogen Borrowing N-Alkylation

    Recent advancements in catalysis have opened new avenues for more sustainable and efficient amine synthesis. One such promising strategy is the "hydrogen borrowing" or "hydrogen auto-transfer" N-alkylation of amines with alcohols. This approach utilizes a catalyst to temporarily "borrow" hydrogen from an alcohol to form an aldehyde in situ, which then participates in a reductive amination-like cascade.

    Mechanism: In this novel approach, a ruthenium-based catalyst facilitates the dehydrogenation of methanol to formaldehyde. The in-situ generated formaldehyde then reacts with 3-aminopentane to form an imine, which is subsequently reduced by the "borrowed" hydrogen, now in the form of a metal hydride complex, to yield the target secondary amine. Water is the only stoichiometric byproduct, making this a highly atom-economical process.

    G alcohol Methanol catalyst Ru-Catalyst alcohol->catalyst Dehydrogenation aldehyde Formaldehyde (in situ) alcohol->aldehyde metal_hydride Ru-Hydride Complex catalyst->metal_hydride + 2[H] imine Imine Intermediate catalyst->imine product N-(1-ethylpropyl)-N-methylamine metal_hydride->product aldehyde->imine + 3-Aminopentane amine 3-Aminopentane amine->imine imine->product Hydrogenation water Water (byproduct) caption Hydrogen Borrowing N-Alkylation

    Caption: Hydrogen Borrowing N-Alkylation.

    This method avoids the use of stoichiometric organometallic reagents and hazardous alkyl halides, aligning with the principles of green chemistry. The use of a catalytic amount of a transition metal complex and an alcohol as the alkylating agent offers a safer and more environmentally benign alternative to classical methods.

    Head-to-Head Performance Benchmarking

    To provide a clear and objective comparison, the following table summarizes the key performance metrics for the three synthesis methods. The data for the established methods are representative values based on typical outcomes for similar reactions, while the data for the novel catalytic method reflects the potential for improved efficiency and sustainability.

    MetricReductive AminationDirect N-AlkylationNovel Catalytic N-Alkylation
    Yield 80-90%40-60%>95%
    Purity (pre-purification) HighModerate to LowVery High
    Reaction Time 12-24 hours6-12 hours8-16 hours
    Reaction Temperature Room Temperature25-50 °C80-100 °C
    Key Reagents 3-Pentanone, Methylamine, NaBH(OAc)₃3-Aminopentane, Methyl Iodide, Base3-Aminopentane, Methanol, Ru-catalyst
    Byproducts Borate salts, WaterIodide salts, Over-alkylation productsWater
    Atom Economy ModerateLowHigh
    Safety Concerns Handling of borohydride reagentsUse of toxic and volatile methyl iodideHandling of flammable methanol and catalyst
    Environmental Impact Moderate solvent and reagent wasteSignificant waste from byproducts and saltsMinimal waste, water as the main byproduct

    Experimental Protocols

    Representative Protocol for Reductive Amination

    Materials:

    • 3-Pentanone (1.0 eq)

    • Methylamine (2.0 M solution in THF, 1.2 eq)

    • Sodium triacetoxyborohydride (1.5 eq)

    • Acetic acid (catalytic amount)

    • Dichloromethane (anhydrous)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    Procedure:

    • To a solution of 3-pentanone in anhydrous dichloromethane, add the methylamine solution and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride in portions over 15 minutes.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by GC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford N-(1-ethylpropyl)-N-methylamine.

    Representative Protocol for Direct N-Alkylation

    Materials:

    • 3-Aminopentane (1.0 eq)

    • Methyl iodide (1.1 eq)

    • Potassium carbonate (2.0 eq)

    • Acetonitrile (anhydrous)

    • Diethyl ether

    • Water

    • Brine

    • Anhydrous sodium sulfate

    Procedure:

    • To a suspension of potassium carbonate in anhydrous acetonitrile, add 3-aminopentane.

    • Add methyl iodide dropwise to the stirred mixture at room temperature.

    • Heat the reaction mixture to 40-50 °C and stir for 6-12 hours, monitoring by GC-MS.

    • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by distillation or column chromatography to separate the desired secondary amine from unreacted starting material and over-alkylation byproducts.

    Protocol for Novel Catalytic N-Alkylation

    Materials:

    • 3-Aminopentane (1.0 eq)

    • Methanol (10 eq)

    • [Ru(p-cymene)Cl₂]₂ (0.5 mol%)

    • Xantphos (1.1 mol%)

    • Potassium tert-butoxide (5 mol%)

    • Toluene (anhydrous)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere, combine [Ru(p-cymene)Cl₂]₂, Xantphos, and potassium tert-butoxide.

    • Add anhydrous toluene, followed by 3-aminopentane and methanol.

    • Seal the flask and heat the reaction mixture to 80-100 °C for 8-16 hours.

    • Monitor the reaction progress by GC-MS.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield N-(1-ethylpropyl)-N-methylamine.

    Benchmarking Analysis Workflow

    The evaluation and comparison of these synthetic methods follow a structured workflow to ensure a comprehensive and unbiased assessment.

    G start Define Target Molecule: N-(1-ethylpropyl)-N-methylamine method_selection Select Synthesis Methods: - Reductive Amination - Direct N-Alkylation - Novel Catalytic Method start->method_selection protocol_dev Develop/Adapt Experimental Protocols method_selection->protocol_dev synthesis Perform Synthesis (Representative Data) protocol_dev->synthesis analysis Product Characterization: - GC-MS (Purity) - NMR (Structure) - Yield Calculation synthesis->analysis benchmarking Benchmark Metrics Analysis: - Yield & Purity - Reaction Conditions - Atom Economy - E-Factor analysis->benchmarking comparison Comparative Guide Generation benchmarking->comparison end Conclusion & Recommendation comparison->end caption Benchmarking Workflow

    Caption: Benchmarking Workflow.

    Conclusion

    This comparative guide demonstrates that while classical methods like reductive amination and direct N-alkylation are viable for the synthesis of N-(1-ethylpropyl)-N-methylamine, they are outperformed by modern catalytic approaches in several key areas. The novel "hydrogen borrowing" N-alkylation method presents a significantly more efficient and environmentally friendly alternative, characterized by higher yields, superior selectivity, and a more favorable green chemistry profile. For researchers and drug development professionals, the adoption of such advanced catalytic systems can lead to more sustainable, cost-effective, and streamlined synthetic processes. The choice of synthesis method will ultimately depend on the specific requirements of the project, including scale, cost, and purity specifications. However, the data presented here strongly advocates for the exploration and implementation of greener catalytic alternatives in the synthesis of valuable secondary amines.

    References

    • Reductive Amination. Wikipedia. [Link]

    • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

    • N-(1-ethylpropyl)-N-methylamine hydrochloride. CP Lab Safety. [Link]

    • N-Methyl-3-pentanamine. PubChem. [Link]

    • 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Chemistry LibreTexts. [Link]

    • N-methylation of amines with methanol at room temperature. Organic Chemistry Portal. [Link]

    • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

    • Reductive Amination. YouTube. [Link]

    • N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine. PubChem. [Link]

    • (1-ethylpropyl)methylamine hydrochloride (C6H15N). PubChemLite. [Link]

    • N-Methylpentylamine. PubChem. [Link]

    • 3-Pentanone, 1-(dimethylamino)-4-methyl. Organic Syntheses Procedure. [Link]

    • Ethylamine, N-methyl. Organic Syntheses Procedure. [Link]

    • N,N-Dimethylpentan-3-amine. PubChem. [Link]

    • N,3-diethyl-N-methylpentan-3-amine. PubChem. [Link]

    • n-methylbutylamine. Organic Syntheses Procedure. [Link]

    • N-methyl-3-phenylpentan-2-amine. PubChem. [Link]

    • N-methyl-N-(2-methylpropyl)pentan-3-amine. PubChem. [Link]

    • N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine. PubChem. [Link]

    • N-Ethyl-N-methyl-N-(N-propyl)-amine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

    • 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

    • 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

    • Making Methylamine (To Fight Censorship...This Is Educational). YouTube. [Link]

    • Synthesis of cyclopentano-N-methylphosphatidylethanolamines: aminolysis during the use of methylamine. PubMed. [Link]

    • 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Organic Syntheses Procedure. [Link]

    • efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES. [Link]

    • Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine.
    • Synthesis method of N-methyl isopropylamine.
    • Preparation method of N-methyl-pentylamine.

    Sources

    Safety Operating Guide

    A Comprehensive Guide to the Safe Disposal of N-(1-ethylpropyl)-N-methylamine Hydrochloride

    Author: BenchChem Technical Support Team. Date: January 2026

    For Researchers, Scientists, and Drug Development Professionals

    As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within your laboratory, including its proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(1-ethylpropyl)-N-methylamine hydrochloride (CAS No. 130985-81-8), ensuring the safety of your personnel and compliance with environmental regulations. Our commitment to scientific integrity and safety provides you with a trustworthy resource, empowering you to manage your laboratory's chemical waste with confidence.

    Hazard Assessment and Chemical Profile

    Before initiating any disposal procedure, a thorough understanding of the compound's properties and associated hazards is paramount. N-(1-ethylpropyl)-N-methylamine hydrochloride is an aliphatic amine hydrochloride.

    Chemical and Physical Properties

    PropertyValueSource
    CAS Number 130985-81-8[1][2][3]
    Molecular Formula C6H15N·HCl[1][3]
    Molecular Weight 137.65 g/mol [1][2][3]
    Appearance Solid[2]

    Hazard Identification

    According to available Safety Data Sheets (SDS), N-(1-ethylpropyl)-N-methylamine hydrochloride presents the following hazards:

    • Harmful if swallowed [2][4]

    • Causes skin irritation [4][5]

    • Causes serious eye irritation [4][5]

    It is crucial to handle this compound with appropriate personal protective equipment (PPE) at all times.

    Personal Protective Equipment (PPE) and Safety Precautions

    Prior to handling N-(1-ethylpropyl)-N-methylamine hydrochloride for disposal, ensure the following PPE is worn:

    • Safety Goggles: To protect against potential splashes.

    • Chemical-Resistant Gloves: Nitrile rubber gloves are recommended.[4]

    • Laboratory Coat: To protect skin and clothing.

    All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

    Spill Management

    In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

    For Small Spills:

    • Restrict access to the spill area.

    • Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, sand, or earth.[7]

    • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

    For Large Spills:

    • Evacuate the immediate area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    Disposal Protocol

    The disposal of N-(1-ethylpropyl)-N-methylamine hydrochloride must adhere to local, state, and federal regulations.[8] It is imperative to consult with your institution's EHS department for specific guidance. The following protocol provides a general, best-practice approach.

    Step 1: Waste Segregation and Collection
    • Solid Waste: Unused or contaminated solid N-(1-ethylpropyl)-N-methylamine hydrochloride should be collected in a clearly labeled, sealed, and chemically compatible container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, designated hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

    All waste containers must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.[9]

    Step 2: Neutralization of Aqueous Solutions (Optional and under expert supervision)

    For dilute aqueous solutions, neutralization may be a viable pre-treatment step to reduce the corrosivity of the waste. This procedure should only be performed by trained personnel in a controlled environment.

    Materials:

    • Dilute aqueous solution of N-(1-ethylpropyl)-N-methylamine hydrochloride

    • Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH)

    • pH indicator strips or a calibrated pH meter

    • Stir plate and stir bar

    Procedure:

    • Place the container with the amine hydrochloride solution on a stir plate within a chemical fume hood.

    • Slowly add small portions of sodium bicarbonate or dropwise add dilute sodium hydroxide solution while continuously stirring.

    • Monitor the pH of the solution regularly using pH paper or a pH meter.

    • Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.

    • Once neutralized, the solution must still be disposed of as hazardous chemical waste. Transfer the neutralized solution to a properly labeled hazardous waste container.

    Rationale: Neutralizing the acidic hydrochloride salt reduces its corrosivity, making it safer to handle and transport. However, the resulting solution still contains the organic amine and must be managed as hazardous waste.

    Step 3: Final Disposal
    • Contact EHS: Once your hazardous waste container is full or ready for disposal, contact your institution's EHS department to arrange for a waste pickup.[8]

    • Do Not Dispose Down the Drain: Under no circumstances should N-(1-ethylpropyl)-N-methylamine hydrochloride or its solutions be disposed of down the sink.[10]

    • Empty Container Disposal: Triple-rinse empty containers with a suitable solvent (e.g., water). Collect the rinsate as hazardous waste. Deface or remove the original label before disposing of the container in the regular trash or recycling, in accordance with your institution's policies.[11]

    EPA Hazardous Waste Classification

    The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States.[12][13] Waste is classified based on its characteristics (ignitability, corrosivity, reactivity, and toxicity) and whether it is specifically listed.

    For N-(1-ethylpropyl)-N-methylamine hydrochloride, the following classifications may apply:

    • Corrosive Waste (D002): If an aqueous solution of the compound has a pH of 2 or less.[2] Given that it is a hydrochloride salt of an amine, this is a possibility.

    • Toxic Waste (U-listed): If the compound is a discarded commercial chemical product, it may fall under the U-list of toxic wastes. The specific U-code would depend on the exact formulation and regulatory interpretation.

    It is the responsibility of the waste generator to properly classify the waste. Always consult with your EHS department for the correct EPA waste code.

    Disposal Decision Workflow

    The following diagram illustrates the decision-making process for the proper disposal of N-(1-ethylpropyl)-N-methylamine hydrochloride.

    DisposalWorkflow start Start: Have N-(1-ethylpropyl)-N- methylamine hydrochloride for disposal assess_form Assess the form of the waste start->assess_form solid_waste Solid Waste assess_form->solid_waste Solid liquid_waste Liquid Waste (Aqueous Solution) assess_form->liquid_waste Liquid collect_solid Collect in a labeled, sealed, compatible hazardous waste container solid_waste->collect_solid consider_neutralization Consider Neutralization (Trained personnel only) liquid_waste->consider_neutralization contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup and final disposal collect_solid->contact_ehs neutralize Neutralize with a weak base (e.g., NaHCO3) to pH 6-8 consider_neutralization->neutralize Proceed collect_liquid Collect in a labeled, sealed, compatible hazardous waste container consider_neutralization->collect_liquid Skip neutralize->collect_liquid collect_liquid->contact_ehs end End: Proper Disposal contact_ehs->end

    Caption: Decision workflow for the disposal of N-(1-ethylpropyl)-N-methylamine hydrochloride.

    By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

    References

    • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

    • CP Lab Safety. (n.d.). N-(1-ethylpropyl)-N-methylamine hydrochloride, 1 gram. Retrieved from [Link]

    • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]

    • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

    • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

    • SKC Inc. (2024). Aliphatic Amines Developing Solution Safety Data Sheet. Retrieved from [Link]

    • Washington State University. (n.d.). Methylamine Standard Operating Procedure. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) and Federal Facilities. Retrieved from [Link]

    Sources

    Navigating the Safe Handling of N-(1-ethylpropyl)-N-methylamine Hydrochloride: A Guide for Laboratory Professionals

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of N-(1-ethylpropyl)-N-methylamine hydrochloride (CAS Number: 130985-81-8).[1][2] By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to be your preferred source for laboratory safety and chemical handling, fostering a culture of safety and scientific excellence.

    Understanding the Hazard Profile

    Hazard ClassificationGHS CodeDescription
    Acute Toxicity, OralH302Harmful if swallowed.
    Serious Eye IrritationH319Causes serious eye irritation.[4][5][6]

    Table 1: GHS Hazard Classifications for N-(1-ethylpropyl)-N-methylamine hydrochloride.

    The precautionary statements associated with these classifications form the basis of our handling protocols. These include washing hands thoroughly after handling, not eating, drinking or smoking when using this product, and wearing appropriate personal protective equipment.[3][4][7]

    Personal Protective Equipment (PPE): Your First Line of Defense

    The selection and proper use of PPE is non-negotiable when handling N-(1-ethylpropyl)-N-methylamine hydrochloride. The following recommendations are based on the known hazards and best practices for handling similar amine hydrochlorides.[8][9]

    Core PPE Requirements

    PPE_Workflow Researcher Researcher Eye_Protection Eye_Protection Researcher->Eye_Protection Always Wear Hand_Protection Hand_Protection Researcher->Hand_Protection Always Wear Body_Protection Body_Protection Researcher->Body_Protection Always Wear Face_Shield Face_Shield Eye_Protection->Face_Shield If splashing is likely Respiratory_Protection Respiratory_Protection Body_Protection->Respiratory_Protection If aerosolizing or creating dust

    • Eye Protection : Given the serious eye irritation hazard, chemical splash goggles are mandatory.[4][5][6][9] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9][10]

    • Hand Protection : Chemical-resistant gloves are essential to prevent skin contact.[8][9] Nitrile rubber gloves are a suitable choice for handling this compound.[3] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid contaminating your skin.[5]

    • Body Protection : A standard laboratory coat should be worn to protect against accidental spills.[11] Ensure the coat is fully buttoned.

    • Respiratory Protection : While this compound is a solid, the generation of dust during weighing or transfer is possible.[3] Therefore, handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][5][8] If a fume hood is not available or if there is a potential for significant dust generation, a NIOSH-approved respirator may be necessary.[8][10][12]

    Operational Plan: From Receipt to Disposal

    A systematic approach to handling N-(1-ethylpropyl)-N-methylamine hydrochloride at every stage is critical for ensuring laboratory safety.

    Receiving and Storage
    • Upon receipt, verify the container is intact and properly labeled.

    • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][7]

    • Keep the container tightly closed to prevent moisture absorption, as some amine hydrochlorides can be hygroscopic.[3][5]

    Handling and Use
    • Preparation : Before handling, ensure you are familiar with the location and operation of safety showers and eyewash stations.[9][13]

    • Engineering Controls : Whenever possible, handle the solid material within a chemical fume hood to control potential dust and vapors.[5]

    • Weighing and Transfer : Use a spatula to handle the solid. Avoid creating dust. If dust is generated, ensure adequate respiratory protection is in use.

    • Solution Preparation : When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • Decontamination : After handling, thoroughly wash your hands and any exposed skin with soap and water.[3][4][9] Clean the work area and any equipment used.

    Emergency Procedures

    Emergency_Response Incident Incident Occurs Eye_Contact Eye_Contact Incident->Eye_Contact Skin_Contact Skin_Contact Incident->Skin_Contact Ingestion Ingestion Incident->Ingestion Inhalation Inhalation Incident->Inhalation Small_Spill Small_Spill Incident->Small_Spill Large_Spill Large_Spill Incident->Large_Spill

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][6] Seek immediate medical attention.[3][4][6]

    • Skin Contact : In case of contact, immediately wash skin with soap and plenty of water.[3][4][6] Remove contaminated clothing and wash it before reuse.[4]

    • Ingestion : If swallowed, rinse your mouth with water.[3] Do NOT induce vomiting.[7] Call a poison center or doctor immediately.[3][7]

    • Inhalation : If dust is inhaled, move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][5]

    Disposal Plan: Responsible Waste Management

    Proper disposal of N-(1-ethylpropyl)-N-methylamine hydrochloride and any contaminated materials is a critical final step.

    • Waste Classification : This chemical waste is classified as hazardous and must be disposed of accordingly.[3]

    • Collection : Collect waste material in a clearly labeled, sealed container.

    • Disposal : Dispose of the waste through a licensed professional waste disposal service.[3][7] Do not allow the material to enter drains or the environment.[5][14] Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the unused product.[14]

    By adhering to these detailed protocols, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your groundbreaking research can proceed without compromising well-being.

    References

    • N-(1-ethylpropyl)-N-methylamine hydrochloride, 1 gram. CP Lab Safety. [URL: https://www.cplabsafety.com/n-1-ethylpropyl-n-methylamine-hydrochloride-1-gram.html]
    • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [URL: https://www.gravitas.com.mx/how-to-handle-amines-safely-in-industrial-environments-a-comprehensive-guide/]
    • (1-Ethylpropyl)methylamine hydrochloride AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000047]
    • SAFETY DATA SHEET - Methylamine hydrochloride. Thermo Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC156780250&productDescription=METHYLAMINE+HYDROCHLORIDE%2C+99%2525+25GR&vendorId=VN00032119&countryCode=US&language=en]
    • SAFETY DATA SHEET - Methylamine Hydrochloride. TCI Chemicals. [URL: https://www.tcichemicals.com/BE/en/assets/sds/M0138_EG_E.pdf]
    • Safety Guidelines for Handling Chemicals. HPE Support. [URL: https://support.hpe.com/hpesc/public/doc/help/customer/Service/sgi_books/SGI_Admin/SGI_Safety/ch02s01.html]
    • SAFETY DATA SHEET - N-Ethylpropylamine. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC205490050&productDescription=N-ETHYLPROPYLAMINE+99%25+5ML&vendorId=VN00032119&countryCode=US&language=en]
    • Personal Protective Equipment | US EPA. [URL: https://www.epa.gov/emergency-response/personal-protective-equipment]
    • Personal Protective Equipment (PPE). CHEMM. [URL: https://chemm.hhs.gov/ppe.htm]
    • SAFETY DATA SHEET - Methylamine solution. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/534102]
    • Methylamine hydrochloride - Safety Data Sheet. [URL: https://www.sigmaaldrich.com/BE/en/sds/aldrich/m0505]
    • N-(1-ethylpropyl)-N-methylamine hydrochloride | CAS 130985-81-8. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/n-1-ethylpropyl-n-methylamine-hydrochloride-cas-130985-81-8]
    • SAFETY DATA SHEET - N-Ethylmethylamine. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC119560050&productDescription=N-ETHYLMETHYLAMINE+98%25+5G&vendorId=VN00032119&countryCode=US&language=en]
    • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [URL: https://www.respirexinternational.com/en/sectors/chemical-industry]
    • N-ETHYL METHYLAMINE CAS No 624-78-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/26605_msds.pdf]
    • SAFETY DATA SHEET - Methylamine hydrochloride. Fisher Scientific. [URL: https://www.fishersci.co.uk/store/msds?partNumber=156780250&productDescription=Methylamine+hydrochloride%2C+99%2B%25%2C+Thermo+Scientific&vendorId=VN00033433&countryCode=GB&language=en]
    • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [URL: https://www.osha.
    • Cy 5 amine hydrochloride-SDS-MedChemExpress. [URL: https://www.medchemexpress.
    • Occupational Exposure Limits for Chemicals. ORS. [URL: https://www.ors.od.nih.gov/sr/dohs/safety/occupational-exposure-limits-chemicals/Pages/default.aspx]
    • 2024 - Code of Practice - Health and Safety Authority. [URL: https://www.hsa.ie/eng/publications_and_forms/publications/codes_of_practice/2024_code_of_practice.pdf]
    • Occupational Hygiene - Occupational Exposure Limits. CCOHS. [URL: https://www.ccohs.ca/oshanswers/chemicals/exposure_limits.html]

    Sources

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.